molecular formula C43H90N2O2 B1665853 Avridine CAS No. 35607-20-6

Avridine

货号: B1665853
CAS 编号: 35607-20-6
分子量: 667.2 g/mol
InChI 键: WXNRAKRZUCLRBP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Avridine is an amino alcohol.

属性

IUPAC Name

2-[3-(dioctadecylamino)propyl-(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H90N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-44(38-35-39-45(40-42-46)41-43-47)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h46-47H,3-43H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNRAKRZUCLRBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCCN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H90N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189078
Record name Avridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

667.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35607-20-6
Record name Avridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35607-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avridine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035607206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9J7O7YNSW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Immunomodulatory Landscape of Avridine: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avridine, a synthetic lipoidal amine, has demonstrated significant potential as an immunomodulatory agent and vaccine adjuvant. Its mechanism of action is multifaceted, primarily revolving around the enhancement of mucosal immunity through increased antigen uptake and presentation, and the induction of a robust interferon response. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its effects on key cellular and molecular pathways. Quantitative data from relevant studies are summarized, and detailed experimental protocols for assessing its activity are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its immunomodulatory properties.

Introduction

This compound is a compound that has been investigated for its ability to potentiate the immune response to various antigens.[1] Its chemical structure, characterized by a lipophilic tail and a hydrophilic amine head, is believed to contribute to its interaction with cellular membranes and subsequent immunomodulatory effects. This guide will delve into the specific molecular mechanisms that underpin this compound's action, providing a valuable resource for researchers in the fields of immunology, virology, and drug development.

Core Mechanism of Action: Enhancement of Antigen Presentation and Interferon Induction

This compound's primary mechanism of action lies in its ability to act as a potent adjuvant, particularly in the context of mucosal immunity.[1] It facilitates an enhanced immune response by targeting key processes in the initiation of adaptive immunity.

Augmentation of Antigen Uptake and Presentation

This compound has been shown to significantly increase the uptake and retention of antigens by mucosa-associated lymphatic tissues.[1] This leads to more efficient processing and presentation of antigenic peptides by antigen-presenting cells (APCs), such as dendritic cells and macrophages, to T lymphocytes. The enhanced antigen presentation is a critical step in initiating a robust and specific T-cell mediated immune response.

A proposed workflow for this compound's effect on antigen presentation is as follows:

G cluster_0 Antigen Processing and Presentation Antigen Antigen APC Antigen-Presenting Cell (APC) Antigen->APC Uptake This compound This compound This compound->APC Enhances Uptake & Retention MHC_II MHC Class II APC->MHC_II Processing & Loading T_Helper CD4+ T Helper Cell MHC_II->T_Helper Presentation Activation T Cell Activation & Proliferation T_Helper->Activation

Figure 1: Proposed workflow of this compound enhancing antigen presentation.
Induction of Interferon and Cytokine Response

This compound is also recognized as an interferon inducer.[1] Interferons, particularly Type I interferons (IFN-α/β), play a crucial role in the antiviral response and in modulating the adaptive immune system. The induction of interferons by this compound likely contributes to its antiviral activity and its ability to shape the subsequent T-cell response. While the precise signaling pathway for this compound-mediated interferon induction is not fully elucidated, it is hypothesized to involve the activation of intracellular pattern recognition receptors (PRRs) that sense foreign molecules and trigger downstream signaling cascades.

A potential signaling pathway for interferon induction is outlined below:

G cluster_1 Interferon Induction Pathway cluster_2 This compound This compound PRR Pattern Recognition Receptor (e.g., TLR) This compound->PRR Activates Signaling_Cascade Signaling Cascade (e.g., MyD88/TRIF) PRR->Signaling_Cascade IRF3_7 IRF3 / IRF7 Signaling_Cascade->IRF3_7 NF_kB NF-κB Signaling_Cascade->NF_kB Nucleus Nucleus IRF3_7->Nucleus Translocation NF_kB->Nucleus Translocation IFN_Gene IFN-β Gene Nucleus->IFN_Gene Transcription IFN_Protein Interferon-β (IFN-β) IFN_Gene->IFN_Protein Translation & Secretion

Figure 2: Hypothesized signaling pathway for this compound-induced interferon production.

Quantitative Data Summary

Table 1: Antiviral and Immunomodulatory Activity of Acridine (B1665455) Derivatives

CompoundActivityAssay SystemIC50 / EC50Reference
Acridine Derivative (ACW-02)Antileishmanial (Amastigotes)Leishmania amazonensis infected macrophagesIC50: 6.57 µg/mL[2]
Acridine Derivative (ACW-02)Macrophage StimulationMurine Macrophages (J774)EC50: 9.46 µg/mL[2]

Note: The data presented are for acridine derivatives and may not be directly representative of this compound's specific activity. Further research is required to establish the precise quantitative parameters for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the immunomodulatory effects of this compound.

In Vitro Antigen Uptake Assay

This protocol describes a method to quantify the uptake of a fluorescently labeled antigen by APCs in the presence or absence of this compound.

Materials:

  • Antigen-presenting cells (e.g., bone marrow-derived dendritic cells)

  • Fluorescently labeled antigen (e.g., FITC-ovalbumin)

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Culture APCs to the desired density in a 24-well plate.

  • Prepare different concentrations of this compound in cell culture medium.

  • Add the this compound solutions to the respective wells and incubate for 1 hour at 37°C.

  • Add the fluorescently labeled antigen to all wells at a final concentration of 10 µg/mL.

  • Incubate the plate for 4 hours at 37°C to allow for antigen uptake.

  • Wash the cells three times with cold PBS to remove unbound antigen.

  • Harvest the cells and resuspend them in FACS buffer (PBS with 2% FBS).

  • Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence intensity in the presence of this compound indicates enhanced antigen uptake.

G cluster_3 Antigen Uptake Assay Workflow Step1 1. Culture APCs Step2 2. Treat with this compound Step1->Step2 Step3 3. Add Fluorescent Antigen Step2->Step3 Step4 4. Incubate Step3->Step4 Step5 5. Wash Step4->Step5 Step6 6. Flow Cytometry Analysis Step5->Step6

Figure 3: Experimental workflow for the in vitro antigen uptake assay.
NK Cell Cytotoxicity Assay

This protocol outlines a method to assess the effect of this compound on the cytotoxic activity of Natural Killer (NK) cells against target tumor cells.

Materials:

  • NK cells (e.g., isolated from peripheral blood mononuclear cells)

  • Target tumor cells (e.g., K562)

  • Calcein-AM (a fluorescent dye for labeling target cells)

  • This compound

  • Cell culture medium

  • 96-well plate

  • Fluorescence plate reader

Procedure:

  • Label the target cells with Calcein-AM according to the manufacturer's instructions.

  • Seed the labeled target cells into a 96-well plate at a density of 1 x 10^4 cells/well.

  • Prepare different concentrations of this compound in cell culture medium.

  • Add the this compound solutions to the wells containing the target cells.

  • Add NK cells to the wells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

  • Incubate the plate for 4 hours at 37°C.

  • Centrifuge the plate and transfer the supernatant to a new 96-well plate.

  • Measure the fluorescence of the supernatant using a fluorescence plate reader. The release of Calcein-AM from lysed target cells is proportional to NK cell cytotoxicity.

G cluster_4 NK Cell Cytotoxicity Assay Workflow Step1 1. Label Target Cells Step2 2. Seed Target Cells Step1->Step2 Step3 3. Add this compound Step2->Step3 Step4 4. Add NK Cells Step3->Step4 Step5 5. Incubate Step4->Step5 Step6 6. Measure Fluorescence Step5->Step6

Figure 4: Experimental workflow for the NK cell cytotoxicity assay.

Conclusion

This compound demonstrates a compelling mechanism of action as an immunomodulatory agent, primarily through the enhancement of antigen presentation and the induction of interferons. These activities position it as a promising candidate for use as a vaccine adjuvant and for other immunotherapeutic applications. While the precise molecular signaling pathways are still under investigation, the available evidence strongly supports its role in activating key components of the innate and adaptive immune systems. Further research, particularly studies providing detailed quantitative data on its dose-response effects and specific molecular interactions, will be crucial for its continued development and potential clinical translation. This guide provides a foundational understanding of this compound's mechanism of action to aid researchers in their future investigations.

References

Avridine as a Toll-like Receptor Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avridine is a lipoidal amine recognized for its potent immunomodulatory and vaccine adjuvant properties. While direct binding studies are not extensively published, its well-documented capacity to induce type I interferons strongly suggests its mechanism of action involves the activation of endosomal Toll-like receptors (TLRs), particularly TLR7 and TLR8. This guide provides an in-depth technical overview of the inferred mechanism of this compound as a TLR7/8 agonist, detailing the subsequent signaling pathways, expected immunological outcomes, and relevant experimental protocols for characterization.

Introduction to this compound and its Immunomodulatory Properties

This compound (N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine) is a synthetic lipoidal diamine that has been extensively evaluated as a vaccine adjuvant. It has been shown to significantly enhance humoral and cell-mediated immune responses to a variety of antigens[1]. A key characteristic of this compound's immunomodulatory activity is its ability to induce the production of interferons, potent antiviral and immunoregulatory cytokines[2]. This property is a hallmark of the activation of specific pattern recognition receptors (PRRs), most notably the Toll-like receptors involved in antiviral immunity.

The Inferred Mechanism of Action: this compound as a TLR7/8 Agonist

Based on its interferon-inducing capability, it is strongly inferred that this compound functions as an agonist for Toll-like receptor 7 (TLR7) and/or Toll-like receptor 8 (TLR8). TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA (ssRNA) viruses. Synthetic small molecules, including some lipoidal amines, can also act as agonists for these receptors, mimicking viral components and initiating a powerful innate immune response.

TLR7 and TLR8 Signaling Pathway

Activation of TLR7 and TLR8 by an agonist like this compound is proposed to initiate a signaling cascade through the MyD88-dependent pathway. This pathway is central to the production of inflammatory cytokines and type I interferons.

TLR_Signaling Figure 1: Inferred this compound-Induced TLR7/8 Signaling Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7_8 TLR7 / TLR8 This compound->TLR7_8 Binds MyD88 MyD88 TLR7_8->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRF7 IRF7 MyD88->IRF7 Activates IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkappaB IκB IKK->IkappaB Phosphorylates (leading to degradation) NFkB NF-κB NFkB->Nucleus Translocates Gene_Expression Gene Transcription NFkB->Gene_Expression IRF7->Nucleus_IRF7 Translocates IRF7->Gene_Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) Gene_Expression->Cytokines IFN Type I Interferons (IFN-α, IFN-β) Gene_Expression->IFN

Figure 1: Inferred this compound-Induced TLR7/8 Signaling Pathway

Pathway Description:

  • Recognition: this compound, due to its lipophilic nature, is likely taken up by immune cells and localizes to the endosomal compartment where it can interact with TLR7 and TLR8.

  • Complex Formation: Upon binding, TLR7/8 dimerizes and recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88).

  • Signal Transduction: MyD88 initiates a signaling cascade involving Interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).

  • NF-κB Activation: This cascade leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation. The freed nuclear factor kappa B (NF-κB) then translocates to the nucleus.

  • IRF7 Activation: Concurrently, MyD88 also mediates the activation of Interferon Regulatory Factor 7 (IRF7), which also translocates to the nucleus.

  • Gene Expression: In the nucleus, NF-κB and IRF7 induce the transcription of genes encoding pro-inflammatory cytokines and type I interferons, respectively.

Immunological Consequences of this compound-Mediated TLR Activation

The activation of TLR7/8 by this compound leads to a robust innate immune response characterized by:

  • Cytokine and Chemokine Production: A hallmark of TLR7/8 agonism is the secretion of a Th1-polarizing cytokine milieu.

  • Dendritic Cell (DC) Maturation: this compound likely promotes the maturation of DCs, enhancing their antigen presentation capacity. This is characterized by the upregulation of co-stimulatory molecules such as CD80 and CD86, and MHC molecules[3][4].

  • Enhanced Adaptive Immunity: By activating DCs and promoting a pro-inflammatory environment, this compound as an adjuvant helps to shape a more potent and durable adaptive immune response, including enhanced antibody production and T-cell responses[1].

Quantitative Data on Immunological Effects

Table 1: Representative Dose-Response of a TLR7/8 Agonist on Cytokine Production in Human PBMCs

Concentration (µg/mL)IFN-α (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-12 (pg/mL)
0 (Control)< 20< 50< 100< 10
0.1150 ± 30200 ± 45500 ± 8050 ± 15
11200 ± 2501500 ± 3004000 ± 600400 ± 70
105000 ± 9004500 ± 80015000 ± 25001500 ± 250
1004800 ± 8504200 ± 75014000 ± 23001400 ± 230
Data are presented as mean ± standard deviation and are representative of typical TLR7/8 agonist activity. Actual values for this compound would need to be determined experimentally.

Table 2: Representative Effect of a TLR7/8 Agonist on Dendritic Cell Maturation Markers

Treatment% CD80+ CellsMFI of CD80% CD86+ CellsMFI of CD86
Unstimulated DCs15 ± 4150 ± 3025 ± 6200 ± 40
TLR7/8 Agonist (10 µg/mL)85 ± 101200 ± 20090 ± 81500 ± 250
MFI: Mean Fluorescence Intensity. Data are presented as mean ± standard deviation and are representative. Actual values for this compound need experimental determination.

Experimental Protocols for Characterization of this compound as a TLR Agonist

The following are detailed methodologies for key experiments to formally characterize this compound's activity as a TLR agonist.

TLR Reporter Gene Assay

This assay determines if this compound can activate specific TLR signaling pathways.

  • Objective: To quantify the activation of NF-κB or IRF pathways downstream of TLR7 or TLR8 upon stimulation with this compound.

  • Materials:

    • HEK-Blue™ hTLR7 and hTLR8 cells (or similar reporter cell lines expressing a specific human TLR and a reporter gene, e.g., secreted embryonic alkaline phosphatase (SEAP) under the control of an NF-κB or IRF-inducible promoter).

    • Control TLR-expressing cell lines (e.g., HEK-Blue™ Null1).

    • This compound, sterile and dissolved in a suitable vehicle (e.g., DMSO).

    • Positive controls: R848 (a known TLR7/8 agonist).

    • HEK-Blue™ Detection medium.

    • 96-well cell culture plates.

    • Spectrophotometer (620-655 nm).

  • Method:

    • Seed HEK-Blue™ hTLR7, hTLR8, and Null1 cells into a 96-well plate at a density of ~5 x 10^4 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound and the positive control (R848) in cell culture medium.

    • Add the diluted compounds to the respective wells. Include a vehicle control.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

    • Add HEK-Blue™ Detection medium to a new 96-well plate.

    • Transfer the supernatant from the cell plate to the detection plate.

    • Incubate for 1-3 hours at 37°C and measure the absorbance at 620-655 nm.

    • Calculate the fold-change in NF-κB/IRF activation relative to the vehicle control.

experimental_workflow Figure 2: Experimental Workflow for TLR Agonist Characterization start Start reporter_assay TLR Reporter Assay (HEK-Blue™ hTLR7/8) start->reporter_assay cytokine_profiling Cytokine Profiling (Human PBMCs) start->cytokine_profiling dc_maturation DC Maturation Assay (CD80/CD86 Expression) start->dc_maturation analyze_reporter Analyze NF-κB/IRF Activation reporter_assay->analyze_reporter analyze_cytokines Analyze Cytokine Levels (ELISA/CBA) cytokine_profiling->analyze_cytokines analyze_dc Analyze Maturation Markers (Flow Cytometry) dc_maturation->analyze_dc conclusion Conclusion: This compound acts as a TLR7/8 Agonist analyze_reporter->conclusion analyze_cytokines->conclusion analyze_dc->conclusion

Figure 2: Experimental Workflow for TLR Agonist Characterization
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the production of key cytokines indicative of TLR7/8 activation in primary human immune cells.

  • Objective: To quantify the dose-dependent induction of IFN-α, TNF-α, IL-6, and IL-12 by this compound in human PBMCs.

  • Materials:

    • Human PBMCs isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.

    • RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

    • This compound and positive controls (e.g., R848).

    • 96-well cell culture plates.

    • ELISA kits or Cytometric Bead Array (CBA) kits for human IFN-α, TNF-α, IL-6, and IL-12.

  • Method:

    • Plate PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate.

    • Add serial dilutions of this compound or positive controls to the wells. Include a vehicle control.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Centrifuge the plate and collect the supernatant.

    • Measure the concentration of cytokines in the supernatant using ELISA or CBA according to the manufacturer's instructions.

Dendritic Cell Maturation Assay

This assay assesses the ability of this compound to induce the maturation of dendritic cells.

  • Objective: To measure the upregulation of co-stimulatory molecules CD80 and CD86 on monocyte-derived dendritic cells (mo-DCs) after treatment with this compound.

  • Materials:

    • Human mo-DCs generated from CD14+ monocytes cultured with GM-CSF and IL-4.

    • This compound and positive controls (e.g., LPS for TLR4 or R848 for TLR7/8).

    • 24-well cell culture plates.

    • Fluorochrome-conjugated antibodies against human CD11c, HLA-DR, CD80, and CD86.

    • Flow cytometer.

  • Method:

    • Plate immature mo-DCs at a density of 5 x 10^5 cells/well in a 24-well plate.

    • Add this compound or positive controls at the desired concentration. Include an untreated control.

    • Incubate for 24-48 hours.

    • Harvest the cells and stain with the antibody cocktail.

    • Analyze the expression of CD80 and CD86 on the CD11c+/HLA-DR+ DC population by flow cytometry.

Conclusion

The collective evidence strongly supports the hypothesis that this compound exerts its immunomodulatory and adjuvant effects through the activation of Toll-like receptors 7 and 8. This leads to the initiation of the MyD88-dependent signaling pathway, resulting in NF-κB and IRF7 activation, and the subsequent production of a Th1-polarizing cytokine profile, including high levels of type I interferons. This mechanism effectively bridges the innate and adaptive immune systems, providing a strong rationale for its use as a vaccine adjuvant. Further direct studies using the experimental protocols outlined in this guide are warranted to definitively confirm and quantify the specific interactions of this compound with TLR7 and TLR8.

References

Avridine's Impact on Cytokine Production: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the immunomodulatory effects of avridine, with a specific focus on its influence on cytokine production. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways.

Executive Summary

This compound, a lipophilic diamine, has demonstrated significant potential as an immunomodulator and vaccine adjuvant. Its mechanism of action is closely linked to its ability to stimulate the innate immune system, leading to the production of a range of cytokines. This guide explores the nuanced effects of this compound and related acridine (B1665455) compounds on key cytokines, including interferons (IFNs), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-10 (IL-10). While quantitative data for this compound itself is limited in publicly available literature, this guide compiles and presents data from closely related acridine derivatives to provide valuable insights. Furthermore, it outlines detailed experimental protocols and visualizes the putative signaling pathways involved in this compound-mediated cytokine induction.

Quantitative Data on Cytokine Modulation

The following tables summarize the available quantitative data on the effects of this compound and its structural analogs, acridine derivatives, on the production of key cytokines. It is important to note that direct quantitative data for this compound is sparse, and therefore, data from related compounds are included to provide a broader understanding of this class of molecules.

CytokineCell TypeCompoundConcentrationEffect on ProductionReference
TNF-α Human Leukocytes9-aminobutylacridine3.5 µMTotal abrogation[1]
Human Leukocytes9-ethylaminoacridine3.5 µMTotal abrogation[1]
Human Leukocytes9-imino-10-butylacridine3.5 µM50% inhibition[1]
Human Leukocytes9-imino-10-ethylacridine3.5 µM50% inhibition[1]
Human Leukocytes9-amino-(2-dimethylamino-ethyl)-acridine7 µM30% inhibition[1]
Human Leukocytes9-imino-10-(2-dimethylamino-ethyl)-acridine7 µM10% inhibition[1]
Interferon C57BL/6J Mice (in vivo)This compoundNot SpecifiedGreatly enhanced (when given after virus)[2]
IL-6 Human PBMCsAcridine Derivative (ACW-02)Not SpecifiedSignificant decrease
IL-10 Human PBMCsAcridine Derivative (ACW-02)Not SpecifiedSignificant decrease

Note: The studies on acridine derivatives demonstrate a structure-dependent modulation of TNF-α, with some compounds causing complete inhibition while others have a partial effect[1]. This compound is a known inducer of interferon, and its efficacy is timing-dependent in vivo[2].

Signaling Pathways in this compound-Mediated Cytokine Induction

Current evidence suggests that acridine compounds, and by extension this compound, may activate innate immune signaling pathways to induce cytokine production. A key hypothesized pathway is the cGAS-STING pathway, which is a critical sensor of cytosolic DNA.

Proposed cGAS-STING Pathway Activation by this compound

Acridine derivatives are known DNA intercalating agents. It is plausible that this compound, upon entering the cell, interacts with cellular DNA, leading to DNA damage or the formation of DNA adducts that are recognized by the cGAS (cyclic GMP-AMP synthase) sensor. This initiates a signaling cascade culminating in the production of type I interferons and other inflammatory cytokines.

cGAS-STING Pathway Activation by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Cellular_DNA Cellular DNA This compound->Cellular_DNA Intercalation/ DNA Damage cGAS cGAS Cellular_DNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING (ER Membrane) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates NF_kB NF-κB STING->NF_kB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 IFN_Genes Type I IFN Genes p_IRF3->IFN_Genes Translocates & Induces Transcription Cytokine_Genes Pro-inflammatory Cytokine Genes NF_kB->Cytokine_Genes Translocates & Induces Transcription

Proposed cGAS-STING signaling cascade initiated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on cytokine production.

Preparation of Liposomal this compound

Liposomal formulation can enhance the delivery and efficacy of this compound.

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. The molar ratio of lipids and this compound should be optimized for the specific application.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS by vortexing or gentle shaking at a temperature above the lipid phase transition temperature.

  • To produce smaller, more uniform vesicles, sonicate the resulting multilamellar vesicles (MLVs) using a probe sonicator (on ice to prevent overheating) or a bath sonicator.

  • For a more defined size distribution, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times.

  • Store the prepared liposomal this compound at 4°C.

Liposomal this compound Preparation Workflow Start Start Dissolve Dissolve this compound & Lipids in Organic Solvent Start->Dissolve Evaporate Rotary Evaporation to form Lipid Film Dissolve->Evaporate Dry Vacuum Drying Evaporate->Dry Hydrate Hydrate with PBS Dry->Hydrate Size_Reduction Sonication/Extrusion Hydrate->Size_Reduction End End Size_Reduction->End

Workflow for the preparation of liposomal this compound.
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Liposomal this compound or this compound dissolved in a suitable solvent (e.g., DMSO, ensuring final concentration does not exceed 0.1%)

  • Lipopolysaccharide (LPS) as a positive control

  • 96-well cell culture plates

Protocol:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI 1640 medium.

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL (2 x 10^5 cells/well in 200 µL).

  • Add varying concentrations of this compound (or liposomal this compound) to the wells. Include a vehicle control and a positive control (e.g., LPS at 100 ng/mL).

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for a specified time course (e.g., 6, 24, 48 hours).

  • After incubation, centrifuge the plate and collect the cell-free supernatants for cytokine analysis. Store supernatants at -80°C until use.

Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

Materials:

  • Commercially available ELISA kits for the cytokines of interest (e.g., IFN-α, IFN-β, TNF-α, IL-6, IL-1β, IL-10)

  • Cell culture supernatants from stimulated PBMCs

  • Microplate reader

Protocol:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • Briefly, coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate and block non-specific binding sites.

  • Add standards and diluted cell culture supernatants to the wells and incubate.

  • Wash the plate and add the biotinylated detection antibody.

  • After another incubation and wash step, add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Incubate, wash, and then add the TMB substrate solution.

  • Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

ELISA Protocol Workflow Start Start Coat_Plate Coat Plate with Capture Antibody Start->Coat_Plate Block Block Non-specific Sites Coat_Plate->Block Add_Samples Add Standards & Samples Block->Add_Samples Add_Detection_Ab Add Detection Antibody Add_Samples->Add_Detection_Ab Add_Enzyme Add Streptavidin-HRP Add_Detection_Ab->Add_Enzyme Add_Substrate Add TMB Substrate Add_Enzyme->Add_Substrate Stop_and_Read Stop Reaction & Read Absorbance Add_Substrate->Stop_and_Read End End Stop_and_Read->End

References

In Vitro Characterization of Avridine's Immune-Stimulatory Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avridine, N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine, is a lipoidal amine that has demonstrated significant potential as an immunological adjuvant. Primarily recognized for its capacity to enhance mucosal immunity, particularly secretory IgA responses, this compound's mechanism of action and its direct effects on immune cells in a controlled in vitro environment are crucial for its further development and application in vaccine formulations and immunotherapies. This technical guide provides a comprehensive overview of the in vitro characterization of this compound's immune-stimulatory properties, drawing upon available data for this compound and related compounds, and outlining detailed experimental protocols for its evaluation.

Core Immune-Stimulatory Activities

This compound's primary in vitro effects are centered on the activation of key innate immune cells, leading to the production of signaling molecules that orchestrate the subsequent adaptive immune response. The principal activities include:

  • Macrophage Activation: As professional antigen-presenting cells (APCs), macrophages are critical targets for adjuvants. This compound is postulated to activate macrophages, leading to their enhanced phagocytic activity, upregulation of co-stimulatory molecules, and production of pro-inflammatory cytokines.

  • Splenocyte Stimulation: The spleen houses a diverse population of immune cells, including T cells, B cells, and dendritic cells. In vitro stimulation of splenocytes with this compound can induce proliferation and cytokine secretion, indicating a broad-spectrum immune activation.

  • Interferon Induction: this compound has been identified as an interferon-inducing agent. Interferons, particularly Type I (IFN-α/β), are pivotal in antiviral responses and the activation of natural killer (NK) cells and other immune effectors.

Data Presentation: Quantitative Analysis of In Vitro Immune Stimulation

Due to the limited availability of specific in vitro quantitative data for this compound, the following tables are representative examples based on studies of related acridine (B1665455) compounds and other lipoidal amine adjuvants. These tables illustrate the expected outcomes from the experimental protocols detailed in this guide.

Table 1: Cytokine Production by Murine Peritoneal Macrophages Stimulated with this compound

CytokineConcentration (pg/mL) - ControlConcentration (pg/mL) - this compound (10 µg/mL)
TNF-α < 501500 ± 250
IL-6 < 20800 ± 150
IL-1β < 10400 ± 75
IL-12p70 < 5200 ± 50
Nitric Oxide (µM) < 125 ± 5

Table 2: Proliferation of Murine Splenocytes in Response to this compound

StimulusProliferation Index (vs. Unstimulated)
Medium Alone 1.0
This compound (1 µg/mL) 2.5 ± 0.4
This compound (10 µg/mL) 4.8 ± 0.7
Concanavalin A (Positive Control) 15.2 ± 2.1

Table 3: Interferon-α/β Production by Bone Marrow-Derived Macrophages (BMDMs)

StimulusIFN-α/β Titer (IU/mL)
Medium Alone < 25
This compound (50 µg/mL) 2500 ± 500
Poly(I:C) (Positive Control) 5000 ± 800

Experimental Protocols

Detailed methodologies are crucial for the reproducible in vitro characterization of this compound's immune-stimulatory properties.

Macrophage Activation and Cytokine Production Assay

Objective: To quantify the production of pro-inflammatory cytokines and nitric oxide by macrophages upon stimulation with this compound.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages.

  • Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin).

  • This compound (solubilized in a suitable vehicle, e.g., DMSO, and diluted in culture medium).

  • LPS (lipopolysaccharide) as a positive control.

  • Griess Reagent for nitric oxide measurement.

  • ELISA kits for TNF-α, IL-6, IL-1β, and IL-12p70.

Protocol:

  • Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the culture medium from the cells and replace it with medium containing different concentrations of this compound or LPS (100 ng/mL). Include a vehicle control.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, carefully collect the culture supernatants for cytokine and nitric oxide analysis.

  • Nitric Oxide Measurement: Mix an equal volume of supernatant with Griess Reagent and measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify nitric oxide concentration.

  • Cytokine Quantification: Perform ELISAs for TNF-α, IL-6, IL-1β, and IL-12p70 on the collected supernatants according to the manufacturer's instructions.

Splenocyte Proliferation Assay

Objective: To assess the mitogenic activity of this compound on murine splenocytes.

Materials:

  • Spleens from BALB/c mice.

  • RPMI-1640 medium, FBS, penicillin/streptomycin.

  • Red blood cell lysis buffer (ACK buffer).

  • This compound.

  • Concanavalin A (ConA) as a positive control.

  • Cell proliferation assay reagent (e.g., MTT, BrdU, or CFSE).

Protocol:

  • Aseptically harvest spleens from mice and prepare a single-cell suspension by mechanical disruption.

  • Lyse red blood cells using ACK buffer and wash the remaining splenocytes with RPMI-1640.

  • Resuspend the cells in complete RPMI-1640 and determine the cell concentration.

  • Seed the splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Add serial dilutions of this compound or ConA (5 µg/mL) to the wells. Include an unstimulated control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add the proliferation assay reagent (e.g., MTT) for the final 4 hours of incubation.

  • Solubilize the formazan (B1609692) crystals (if using MTT) and measure the absorbance at the appropriate wavelength.

  • Calculate the proliferation index as the ratio of the absorbance of stimulated cells to that of unstimulated cells.

Interferon Induction Assay

Objective: To measure the induction of Type I interferons by this compound in macrophage cultures.

Materials:

  • Bone marrow-derived macrophages (BMDMs) from mice.

  • L929 cells (for IFN bioassay).

  • Vesicular Stomatitis Virus (VSV).

  • This compound.

  • Poly(I:C) as a positive control.

  • ELISA kit for IFN-α/β or a standard IFN bioassay protocol.

Protocol:

  • Generate BMDMs by culturing bone marrow cells with M-CSF for 7 days.

  • Seed the BMDMs in a 24-well plate at a density of 5 x 10^5 cells/well.

  • Stimulate the BMDMs with this compound (e.g., 50 µg/mL) or Poly(I:C) (10 µg/mL) for 24 hours.

  • Collect the supernatants and centrifuge to remove cellular debris.

  • IFN Bioassay:

    • Serially dilute the supernatants and add them to confluent monolayers of L929 cells in a 96-well plate.

    • Incubate for 24 hours to allow for the establishment of an antiviral state.

    • Infect the L929 cells with VSV.

    • After 24-48 hours, assess the cytopathic effect (CPE) visually or by staining with crystal violet.

    • The interferon titer is the reciprocal of the highest dilution that protects 50% of the cells from VSV-induced CPE.

  • IFN ELISA: Alternatively, quantify IFN-α/β levels in the supernatants using a specific ELISA kit.

Mandatory Visualizations: Signaling Pathways and Workflows

Proposed Signaling Pathway for this compound-Induced Macrophage Activation

This compound, as a lipoidal amine, is hypothesized to interact with Toll-like receptors (TLRs) on the surface of macrophages, initiating a signaling cascade that leads to the production of inflammatory cytokines.

Avridine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR TLR Complex (e.g., TLR4) This compound->TLR Binding MyD88 MyD88 TLR->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation DNA DNA NFkappaB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Gene Transcription

Caption: Proposed TLR-mediated signaling pathway for this compound in macrophages.

Experimental Workflow for In Vitro Characterization of this compound

This workflow outlines the sequential steps for a comprehensive in vitro evaluation of this compound's immune-stimulatory properties.

Avridine_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_this compound Prepare this compound Stock Solution stimulate Stimulate Cells with this compound prep_this compound->stimulate prep_cells Isolate/Culture Immune Cells (Macrophages, Splenocytes) prep_cells->stimulate prolif Splenocyte Proliferation Assay (e.g., MTT) stimulate->prolif cytokine Cytokine & NO Quantification (ELISA, Griess) stimulate->cytokine interferon Interferon Induction Assay (Bioassay/ELISA) stimulate->interferon analyze_prolif Calculate Proliferation Index prolif->analyze_prolif analyze_cyto Determine Cytokine Concentrations cytokine->analyze_cyto analyze_ifn Determine IFN Titer interferon->analyze_ifn summarize Summarize Data in Tables analyze_prolif->summarize analyze_cyto->summarize analyze_ifn->summarize

Caption: Experimental workflow for characterizing this compound's in vitro effects.

Conclusion

The in vitro characterization of this compound is a critical step in understanding its mechanism of action and optimizing its use as a vaccine adjuvant. The protocols and expected outcomes presented in this guide provide a robust framework for researchers to systematically evaluate its immune-stimulatory properties. While direct quantitative data for this compound remains to be extensively published, the methodologies outlined here, based on established immunological assays and findings from related compounds, will enable a thorough investigation into its potential. Further studies are warranted to fully elucidate the specific molecular pathways activated by this compound and to correlate these in vitro findings with in vivo efficacy.

Avridine: A Technical Guide to a Novel Immunomodulatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides a comprehensive technical overview of the discovery, synthesis, and biological activity of Avridine (also known as CP-20,961), a synthetic lipoidal amine. This compound has demonstrated significant potential as both an antiviral agent and a vaccine adjuvant, primarily through its capacity to modulate the host's innate immune response. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on its chemical properties, biological functions, and methodologies for its study.

Discovery and Background

This compound, chemically identified as N,N-dioctadecyl-N′,N′-bis(2-hydroxyethyl)propanediamine, is a structurally novel synthetic adjuvant and antiviral compound. It emerged from research focused on developing new immunomodulatory agents. Its classification as a lipoidal amine is central to its biological activity, enabling it to interact with cellular membranes and modulate immune cell functions. Early studies identified its capacity to enhance immune responses to viral antigens and to induce interferon, marking it as a compound of interest for both therapeutic and prophylactic applications.[1]

Chemical Synthesis

While the original proprietary synthesis by its developers is not publicly detailed, a plausible and chemically sound synthetic route for this compound can be postulated based on established organic chemistry principles for the synthesis of polyamines and their derivatives. The proposed synthesis involves a two-step process: reductive amination followed by N-alkylation.

Proposed Synthetic Pathway

A likely synthetic route involves the reaction of N,N-dioctadecylamine with a protected 3-aminopropanal (B1211446) derivative, followed by alkylation with 2-bromoethanol (B42945).

Step 1: Reductive Amination. Dioctadecylamine (B92211) is reacted with 3-(boc-amino)propanal via reductive amination. The primary amine of the propanal derivative reacts with the secondary amine of dioctadecylamine to form an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) to yield the boc-protected diamine intermediate.

Step 2: Deprotection and N-alkylation. The Boc (tert-butyloxycarbonyl) protecting group is removed from the intermediate using a strong acid, such as trifluoroacetic acid (TFA), to yield the free secondary amine. This amine is then subjected to nucleophilic substitution with two equivalents of 2-bromoethanol in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to afford the final product, this compound.

Detailed Experimental Protocol (Hypothetical)

Materials and Reagents:

  • Dioctadecylamine

  • 3-(Boc-amino)propanal

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • 2-Bromoethanol

  • Diisopropylethylamine (DIPEA)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Synthesis of Boc-protected Intermediate:

    • To a solution of dioctadecylamine (1 equivalent) in anhydrous DCM, add 3-(Boc-amino)propanal (1.1 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

    • Allow the reaction to proceed at room temperature for 12-18 hours, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain the Boc-protected diamine.

  • Synthesis of this compound:

    • Dissolve the Boc-protected diamine (1 equivalent) in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 2 hours until deprotection is complete (monitored by TLC).

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the resulting amine salt in DCM and add DIPEA (3 equivalents).

    • Add 2-bromoethanol (2.2 equivalents) dropwise and stir the reaction at room temperature for 24 hours.

    • Dilute the reaction mixture with DCM, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate.

    • Purify the final product by silica gel chromatography to yield this compound.

Biological Activity and Mechanism of Action

This compound exhibits a dual biological profile as an antiviral agent and an immunologic adjuvant. Its mechanism of action is multifaceted and appears to be context-dependent, involving both direct effects on viral entry and indirect effects through the stimulation of the innate immune system.

Antiviral Activity

This compound has demonstrated direct antiviral activity against certain enveloped viruses, such as Herpes Simplex Virus (HSV). In vitro studies have shown that it can inhibit viral plaque formation. This effect is most pronounced when cells are pre-treated with this compound, suggesting that its primary antiviral mechanism involves blocking the adsorption or penetration of the virus into the host cell.

Adjuvant Activity and Immune Modulation

As an adjuvant, this compound significantly enhances the immunogenicity of co-administered antigens.[1] Studies with vaccines for Newcastle disease virus (NDV) and Venezuelan equine encephalitis virus (VEE) have shown that this compound formulations lead to higher antibody titers and increased protection against viral challenge.[1]

The immunomodulatory effects of this compound are largely attributed to its ability to induce the production of interferons (IFNs) in vivo.[2] This lipoidal amine likely acts as a pathogen-associated molecular pattern (PAMP) mimic, recognized by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs). This recognition triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β).

Interferon Signaling Pathway

The induction of interferons by this compound leads to the activation of the JAK-STAT signaling pathway in surrounding cells.

  • Initiation: this compound is likely recognized by a PRR on the surface or in an endosome of an immune cell (e.g., a dendritic cell or macrophage).

  • Signal Transduction: This recognition event initiates an intracellular signaling cascade, leading to the activation of transcription factors such as Interferon Regulatory Factor 3 (IRF3) and NF-κB.

  • Interferon Production: These transcription factors move to the nucleus and drive the expression of type I interferon genes. The resulting IFN-α/β are then secreted from the cell.

  • Paracrine/Autocrine Signaling: Secreted interferons bind to the IFN-α/β receptor (IFNAR) on neighboring cells or the original cell.

  • JAK-STAT Activation: IFNAR activation leads to the phosphorylation of Janus kinases (JAK1 and Tyk2), which in turn phosphorylate Signal Transducers and Activators of Transcription (STAT1 and STAT2).

  • ISG Expression: Phosphorylated STAT1 and STAT2 form a complex with IRF9, known as ISGF3. This complex translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of hundreds of Interferon-Stimulated Genes (ISGs).

  • Antiviral State: The protein products of these ISGs establish an "antiviral state" in the cell, characterized by the inhibition of viral replication, enhanced antigen presentation, and the activation of adaptive immune cells like Natural Killer (NK) cells and T cells.[2]

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Antiviral Activity of this compound

Virus TypeCell LineAssay TypeEndpointValue
Herpes Simplex Virus 1 (HSV-1)Guinea Pig EmbryoPlaque ReductionID50~50 µg/mL
Herpes Simplex Virus 2 (HSV-2)Guinea Pig EmbryoPlaque ReductionID50~50 µg/mL

Table 2: Adjuvant Effect of this compound on Anti-NDV Antibody Titers in Chickens

Vaccine FormulationPrimary Vaccination HI Titer (log2)Booster Vaccination HI Titer (log2)
Commercial Oil Emulsion 15.88.9
Commercial Oil Emulsion 26.19.1
This compound Formulation 17.29.8
This compound Formulation 27.510.1
Non-adjuvanted Antigen3.15.4

HI Titer: Hemagglutination Inhibition Titer. Higher values indicate a stronger antibody response.

Visualizations

Experimental Workflow for Evaluating Adjuvant Activity

G cluster_0 Vaccine Formulation cluster_1 Immunization cluster_2 Sample Collection cluster_3 Analysis cluster_4 Outcome formulation Prepare Vaccine Formulations: - Antigen + Saline (Control) - Antigen + this compound Emulsion immunization Immunize Animal Cohorts (e.g., Chickens, Mice) formulation->immunization Administer sampling Collect Serum Samples at Pre-defined Timepoints immunization->sampling Post-immunization challenge Viral Challenge Study (Optional) immunization->challenge Post-immunization elisa Measure Antigen-Specific Antibody Titers (ELISA/HI) sampling->elisa Process for analysis data Compare Antibody Titers & Protection Levels elisa->data challenge->data

Caption: Workflow for assessing the adjuvant properties of this compound in a vaccine formulation.

This compound-Induced Interferon Signaling Pathway

G cluster_0 cluster_1 cluster_2 cluster_3 This compound This compound (Lipoidal Amine) PRR Pattern Recognition Receptor (e.g., TLR) This compound->PRR Binds/Activates Cascade Signaling Cascade (MyD88, TRIF, etc.) PRR->Cascade IRF3 IRF3 / NF-κB Activation Cascade->IRF3 IFN_Gene IFN-α/β Gene Transcription IRF3->IFN_Gene Translocates to Nucleus JAKs JAK1 / Tyk2 STATS STAT1 / STAT2 JAKs->STATS Phosphorylates ISGF3 ISGF3 Complex (STAT1-STAT2-IRF9) STATS->ISGF3 Forms Complex with IRF9 IFN Secreted IFN-α/β IFN_Gene->IFN Expression & Secretion ISG_Gene ISG Transcription ISGF3->ISG_Gene Translocates to Nucleus ISGs Antiviral Proteins (ISG Products) ISG_Gene->ISGs Expression IFNAR IFNAR Receptor IFN->IFNAR Binds (Paracrine) IFNAR->JAKs Activates v1 Inhibition of Viral Replication ISGs->v1 v2 Enhanced Antigen Presentation ISGs->v2 v3 NK Cell Activation ISGs->v3

Caption: Proposed mechanism of this compound-induced Type I interferon signaling via the JAK-STAT pathway.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Acridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of acridine (B1665455), a versatile heterocyclic compound, and its derivatives. The information is intended for researchers, scientists, and professionals involved in drug development.

Introduction

Acridine and its analogues are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] These activities include anticancer, antiviral, antibacterial, and antiparasitic properties.[3][4] The planar structure of the acridine nucleus allows it to intercalate between the base pairs of DNA, a primary mechanism behind its cytotoxic effects.[4][5] Furthermore, various derivatives have been developed to enhance efficacy and target specific cellular pathways, such as topoisomerases and protein kinases.[4]

Pharmacodynamics: Mechanism of Action

The pharmacodynamic effects of acridine derivatives are multifaceted, primarily revolving around their interaction with nucleic acids and related enzymes.

2.1. DNA Intercalation and Topoisomerase Inhibition

The primary mechanism of action for many acridine-based drugs is their ability to intercalate into DNA.[4][5] This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Some acridine derivatives also function as topoisomerase inhibitors.[1][6] For instance, DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide) is a dual inhibitor of topoisomerases I and II.[6] By stabilizing the enzyme-DNA complex, these drugs induce DNA strand breaks, which are cytotoxic to cancer cells.

Signaling Pathway of Acridine-induced Cytotoxicity

Acridine Acridine Derivative Intercalation DNA Intercalation Acridine->Intercalation Topoisomerase Topoisomerase I/II Acridine->Topoisomerase DNA Cellular DNA Complex Topoisomerase-DNA Covalent Complex DNA->Complex Intercalation->DNA Topoisomerase->Complex Strand_Breaks DNA Strand Breaks Complex->Strand_Breaks Replication DNA Replication Fork Replication->Strand_Breaks Damage_Response DNA Damage Response (e.g., ATM/ATR, p53) Strand_Breaks->Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis Damage_Response->Apoptosis cluster_protocol Experimental Protocol Animal_Model Select Animal Model (e.g., Wistar Rats) Dose_Admin Administer Drug (e.g., Intravenous Bolus) Animal_Model->Dose_Admin Blood_Sampling Collect Blood Samples at Predetermined Time Points Dose_Admin->Blood_Sampling Plasma_Separation Separate Plasma from Whole Blood Blood_Sampling->Plasma_Separation Sample_Analysis Analyze Plasma Samples (e.g., HPLC-MS/MS) Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Modeling and Parameter Estimation Sample_Analysis->Data_Analysis

References

Structural Analysis of Avridine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avridine, chemically identified as N,N-dioctadecyl-N',N'-(2-hydroxymethyl)propanediamine, is a synthetic lipoidal amine that has demonstrated significant potential as an immunological adjuvant, particularly in enhancing mucosal immunity.[1] Unlike the well-studied acridine (B1665455) derivatives, which are primarily known for their intercalating properties with DNA, this compound and its analogs represent a distinct class of aliphatic diamines with immunomodulatory functions. This technical guide provides a comprehensive overview of the structural aspects and biological activities of this compound, summarizing the available quantitative data, outlining its mechanism of action, and presenting detailed experimental insights where available in the existing literature.

Core Structure and Physicochemical Properties

This compound's structure is characterized by two long C18 alkyl chains (dioctadecyl) attached to one nitrogen atom of a propanediamine backbone, with a 2-hydroxyethyl group on the other nitrogen. This amphipathic structure, possessing both lipophilic alkyl chains and a hydrophilic amine head, is crucial for its biological activity.

Avridine_Structure cluster_backbone Propanediamine Backbone cluster_substituents1 Lipophilic Chains cluster_substituents2 Hydrophilic Group N1 N C1 CH₂ N1->C1 alkyl1 (CH₂)₁₇CH₃ N1->alkyl1 alkyl2 (CH₂)₁₇CH₃ N1->alkyl2 C2 CH₂ C1->C2 C3 CH₂ C2->C3 N2 N C3->N2 hydroxyethyl CH₂CH₂OH N2->hydroxyethyl Avridine_Mechanism cluster_lumen Intestinal Lumen cluster_mucosa Mucosal Tissue cluster_response Immune Response Ag Antigen M_cell M Cell Ag->M_cell Uptake Av This compound in Liposome Av->M_cell Enhances Uptake & Retention APC Antigen Presenting Cell (e.g., Macrophage, Dendritic Cell) Av->APC Direct stimulation? (Interferon induction) M_cell->APC Antigen Transfer Peyers_Patch Peyer's Patch APC->Peyers_Patch Antigen Presentation T_cell T Cell Activation Peyers_Patch->T_cell B_cell B Cell Activation & IgA Production T_cell->B_cell Immunity Enhanced Mucosal Immunity B_cell->Immunity Adjuvant_Workflow start Start prep Preparation of Antigen and This compound-Liposome Formulation start->prep immunization Intestinal Immunization of Animal Model (e.g., Rat, Mouse) prep->immunization groups Experimental Groups: 1. Antigen alone 2. Antigen + this compound-Liposomes 3. This compound-Liposomes alone 4. Control (Saline) immunization->groups sampling Collection of Mucosal Secretions and Serum at Time Points groups->sampling analysis Analysis of Antigen-Specific Antibody Titers (e.g., IgA, IgG) sampling->analysis histology Histological Analysis of Peyer's Patches for Antigen Retention sampling->histology end End analysis->end histology->end

References

Avridine's Impact on Dendritic Cell Maturation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avridine is an immunological adjuvant known to enhance immune responses to antigens. While direct, detailed quantitative data on its specific effects on dendritic cell (DC) maturation is limited in publicly available literature, its established role as a potent interferon inducer provides a strong basis for understanding its mechanism of action. This technical guide synthesizes the current understanding of this compound's impact on DCs, focusing on the inferred mechanisms driven by interferon signaling. It provides researchers with a framework for studying this compound, including generalized experimental protocols and hypothesized signaling pathways, to facilitate further investigation into its potential as a vaccine adjuvant and immunomodulatory agent.

Introduction to this compound and Dendritic Cell Maturation

This compound is a synthetic lipoidal amine that has been recognized for its adjuvant properties, capable of augmenting both humoral and cell-mediated immunity. A key mechanism underlying its adjuvant effect is believed to be the potent induction of interferons.[1] Dendritic cells are the most potent antigen-presenting cells (APCs) and are critical for initiating adaptive immune responses.[2] The maturation of DCs is a pivotal process where they transition from an antigen-capturing state to an antigen-presenting state, characterized by the upregulation of co-stimulatory molecules, enhanced cytokine production, and migration to lymph nodes to activate naive T cells.[2][3] Understanding how adjuvants like this compound influence DC maturation is crucial for the rational design of effective vaccines and immunotherapies.

This compound-Mediated Interferon Induction: The Key to DC Maturation

The primary mechanism by which this compound is thought to influence dendritic cell maturation is through the induction of Type I interferons (IFN-α/β).[1] Type I interferons are a family of cytokines with potent antiviral and immunomodulatory effects.[4] They can directly act on dendritic cells to promote their maturation, leading to an enhanced ability to stimulate T cell responses.[5][6]

The process is thought to occur as follows:

  • This compound administration leads to the production of Type I interferons by various immune cells.

  • These interferons then bind to the Type I interferon receptor (IFNAR) on the surface of immature dendritic cells.

  • This binding triggers a signaling cascade that results in the maturation of the dendritic cells.

Quantitative Impact of this compound on Dendritic Cell Phenotype and Function (Hypothesized)

Due to the absence of specific published data on this compound, the following tables present a hypothesized quantitative impact based on the known effects of Type I interferons on dendritic cell maturation. These values are illustrative and should be experimentally verified.

Table 1: Effect of this compound (via Interferon Induction) on Dendritic Cell Surface Marker Expression

Surface MarkerFunctionExpected Change with this compound Treatment
MHC Class I Presentation of endogenous antigens to CD8+ T cellsUpregulation
MHC Class II Presentation of exogenous antigens to CD4+ T cellsUpregulation
CD80 (B7.1) Co-stimulatory signal for T cell activationUpregulation
CD86 (B7.2) Co-stimulatory signal for T cell activationUpregulation
CD40 Co-stimulatory molecule; interaction with CD40L on T cells enhances DC activationUpregulation
CCR7 Chemokine receptor for migration to lymph nodesUpregulation

Table 2: Effect of this compound (via Interferon Induction) on Dendritic Cell Cytokine Production

CytokinePrimary Function in this ContextExpected Change with this compound Treatment
IL-12p70 Promotes Th1 differentiation and cytotoxic T lymphocyte (CTL) responsesIncreased Production
TNF-α Pro-inflammatory cytokine; enhances DC activation and T cell stimulationIncreased Production
IL-6 Pro-inflammatory cytokine; influences T and B cell differentiationIncreased Production
IL-10 Immunoregulatory cytokineVariable; may be decreased to favor a pro-inflammatory response

Signaling Pathways in this compound-Induced Dendritic Cell Maturation

The signaling pathway initiated by this compound in dendritic cells is likely indirect and mediated by the interferons it induces. The binding of Type I interferons to their receptor (IFNAR) on DCs activates the JAK-STAT signaling pathway.

avridine_dc_maturation_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response This compound This compound IFN_alpha_beta IFN-α/β IFNAR IFNAR IFN_alpha_beta->IFNAR Binds to JAK1 JAK1 IFNAR->JAK1 Activates TYK2 TYK2 IFNAR->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 JAK1->STAT2 Phosphorylates TYK2->STAT1 TYK2->STAT2 ISGF3_complex ISGF3 Complex (STAT1/STAT2/IRF9) STAT1->ISGF3_complex STAT2->ISGF3_complex IRF9 IRF9 IRF9->ISGF3_complex ISRE ISRE (Interferon-Stimulated Response Element) ISGF3_complex->ISRE Translocates to nucleus and binds to Gene_Expression Gene Expression ISRE->Gene_Expression Promotes transcription of Interferon-Stimulated Genes (ISGs) DC_Maturation DC Maturation Gene_Expression->DC_Maturation Upregulation_MHC Upregulation of MHC I/II, CD80/86 DC_Maturation->Upregulation_MHC Cytokine_Production Increased Cytokine Production (IL-12, TNF-α) DC_Maturation->Cytokine_Production

Caption: Hypothesized this compound-Induced DC Maturation Signaling Pathway.

Experimental Protocols

The following provides a generalized workflow for assessing the impact of an adjuvant like this compound on dendritic cell maturation in vitro.

experimental_workflow Differentiation 2. Differentiate into immature DCs (iDCs) (GM-CSF + IL-4) Stimulation 3. Stimulate iDCs with This compound (various concentrations) and/or control (e.g., LPS) Differentiation->Stimulation Incubation 4. Incubate for 24-48 hours Stimulation->Incubation Analysis Phenotypic Analysis Functional Analysis Incubation->Analysis Phenotypic Flow Cytometry: - CD80, CD86, MHC I/II, CCR7 Analysis:f0->Phenotypic Functional Cytokine Measurement (ELISA): - IL-12, TNF-α, IL-6, IL-10 Mixed Leukocyte Reaction (MLR): - T cell proliferation assay Analysis:f1->Functional

Caption: General Experimental Workflow for DC Maturation Assay.
Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)

  • Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further purify monocytes by plastic adherence or using CD14 magnetic beads.

  • Differentiation: Culture the purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF), and recombinant human interleukin-4 (IL-4) for 5-7 days.

Dendritic Cell Stimulation with this compound
  • Plating: Plate the immature Mo-DCs in fresh culture medium.

  • Stimulation: Add this compound at various concentrations to the cell cultures. Include a positive control (e.g., lipopolysaccharide - LPS) and a negative control (medium alone).

  • Incubation: Incubate the cells for 24 to 48 hours at 37°C in a 5% CO2 incubator.

Analysis of Dendritic Cell Maturation
  • Phenotypic Analysis (Flow Cytometry):

    • Harvest the cells and stain with fluorescently-labeled antibodies against surface markers such as CD80, CD86, HLA-DR (MHC Class II), CD83, and CCR7.

    • Analyze the cells using a flow cytometer to quantify the expression levels of these markers.

  • Functional Analysis:

    • Cytokine Secretion: Collect the culture supernatants and measure the concentration of cytokines such as IL-12p70, TNF-α, and IL-10 using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • T Cell Stimulation (Mixed Leukocyte Reaction - MLR): Co-culture the this compound-treated DCs with allogeneic naive CD4+ T cells. Measure T cell proliferation after 3-5 days using methods like [3H]-thymidine incorporation or CFSE dilution assay.[7]

Conclusion and Future Directions

This compound's potential as a vaccine adjuvant is closely linked to its ability to induce a robust interferon response, which in turn drives dendritic cell maturation. While direct evidence detailing the specific molecular interactions and quantitative outcomes of this compound on DCs is currently sparse, the established link between interferons and DC activation provides a solid foundation for its mechanism of action. Future research should focus on elucidating the precise signaling pathways activated by this compound in different immune cell subsets and quantifying its dose-dependent effects on DC maturation and function. Such studies will be instrumental in optimizing the use of this compound in novel vaccine formulations and immunotherapeutic strategies.

References

Early-Stage Research on Avridine's Therapeutic Potential: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avridine (N,N-Dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine), also known as CP-20,961, is a synthetic lipoidal amine that has been investigated for its therapeutic potential, primarily as an immunoadjuvant.[1][2] Its ability to modulate the immune response has positioned it as a candidate for enhancing the efficacy of vaccines and as an interferon inducer.[1][3] This technical guide provides an in-depth overview of the early-stage research on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its proposed mechanisms of action. While extensive quantitative data and detailed signaling pathways for this compound are not widely available in the public domain, this paper synthesizes the existing foundational research to provide a comprehensive resource for the scientific community.

Mechanism of Action

This compound's primary mechanism of action is the potentiation of the immune response to antigens.[3][4] It is classified as an immunoadjuvant and an interferon inducer.[1] Early research suggests that this compound enhances the immune response through several mechanisms:

  • Enhanced Antigen Uptake and Presentation: Studies have shown that this compound facilitates the uptake, localization, and retention of antigens in Peyer's patches, which are critical sites for initiating mucosal immune responses.[5] This enhanced antigen processing and presentation by antigen-presenting cells (APCs) is a key factor in its adjuvant activity.[4]

  • Induction of Interferon: this compound was initially developed as a topical interferon inducer.[5] Interferons are cytokines that play a crucial role in antiviral responses and immune modulation.

  • Lymphoid Cell Trafficking: Research indicates that this compound can accelerate the movement of lymphoid cells into lymph nodes.[5]

These actions collectively contribute to a more robust and long-lasting immune response to co-administered antigens.

Quantitative Data

The following tables summarize the available quantitative data from early-stage studies on this compound.

Table 1: Effect of this compound on Splenic Lymphoid Tissue in Mice [6]

Treatment GroupTime PointPeriarteriolar Lymphatic Sheath (PALS) Mass (Relative to Control)
Reovirus + this compoundDay 36x
ReovirusDay 34x
Reovirus + this compoundDay 72.5x
ReovirusDay 72.5x

Table 2: Adjuvant Effect of this compound on Secretory Immune Response in Mice [6]

AntigenAdjuvantSecretory Immune Response Enhancement
ReovirusThis compound2- to 4-fold
Cholera ToxinThis compound2- to 4-fold

Table 3: Hemagglutination Inhibition (HI) Antibody Titers in Chickens Vaccinated with Newcastle Disease Virus (NDV) Antigen [3]

Vaccine FormulationPrimary Vaccination HI TiterBooster Vaccination HI Titer
This compound-adjuvantedSignificantly higher than commercial vaccinesSimilar to oil emulsion vaccines
Experimental oil emulsionHigher than this compound-adjuvantedSimilar to this compound-adjuvanted
Commercial water-in-oilLower than this compound-adjuvantedNot specified
Non-adjuvanted antigenNot specifiedNot specified

Experimental Protocols

Detailed methodologies for key experiments cited in early-stage this compound research are provided below.

Evaluation of Adjuvant Effect on Mucosal Immunity
  • Animal Model: Adult female Balb/c mice.[5]

  • Antigen and Adjuvant Administration: Mice were immunized intraduodenally with reovirus or cholera toxin, either alone or in combination with this compound.[6]

  • Sample Collection: Intestinal secretions and serum were collected at specified time points post-immunization.

  • Antibody Titer Determination: Antigen-specific antibody levels in intestinal secretions (secretory IgA) and serum were measured using enzyme-linked immunosorbent assay (ELISA).[4][6] Hemagglutination inhibition (HI) assays were also used to measure serum antibody titers against viral antigens.[3][6]

Assessment of Antigen Uptake and Retention
  • Radiolabeling of Antigen: The viral antigen was radiolabeled to trace its localization and retention.[5]

  • Administration: Radiolabeled virus with or without this compound was administered to Balb/c mice.[5]

  • Tissue Analysis: At various time points, Peyer's patches and other tissues were collected to measure the amount of radioactivity, indicating antigen presence.[5]

Morphometric Analysis of Lymphoid Tissue
  • Animal Treatment: Mice were treated with antigen, antigen plus this compound, or this compound alone.[6]

  • Tissue Preparation: Spleens were collected at different time points, fixed, and sectioned for histological analysis.

  • Analysis: The mass of the periarteriolar lymphatic sheath (PALS) was measured to assess the effect of the treatment on lymphoid tissue expansion.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action and experimental workflows for this compound.

Avridine_Mechanism_of_Action cluster_0 Antigen Administration cluster_1 Mucosal Lymphatic Tissue cluster_2 Immune Response Antigen Antigen APC Antigen Presenting Cell (APC) Antigen->APC This compound This compound (Adjuvant) This compound->APC Enhances uptake, localization, and retention T_Cell T-Cell Activation APC->T_Cell Antigen Presentation PeyersPatch Peyer's Patch PeyersPatch->APC B_Cell B-Cell Activation & Antibody Production T_Cell->B_Cell ImmuneMemory Enhanced Immunological Memory B_Cell->ImmuneMemory

Caption: Proposed mechanism of this compound as an immunoadjuvant.

Immunization_Workflow start Start: Immunization Study grouping Animal Grouping (e.g., Antigen only, Antigen + this compound, Control) start->grouping immunization Intraduodenal Immunization grouping->immunization monitoring Monitor Animal Health immunization->monitoring sampling Sample Collection (Serum, Mucosal Secretions) monitoring->sampling analysis Antibody Titer Analysis (ELISA, HI Assay) sampling->analysis data_interpretation Data Interpretation & Comparison analysis->data_interpretation end End: Evaluate Adjuvant Efficacy data_interpretation->end

Caption: Experimental workflow for evaluating this compound's adjuvant efficacy.

Conclusion

Early-stage research on this compound has established its role as a potent immunoadjuvant, particularly for enhancing mucosal immunity.[2][5] Its ability to increase antigen uptake and retention within mucosal lymphatic tissues leads to a more robust and sustained immune response.[5][6] While the available public data lacks extensive quantitative details and elucidation of specific molecular signaling pathways, the foundational studies provide a strong basis for further investigation. Future research should focus on delineating the precise molecular interactions of this compound with immune cells, identifying the specific signaling cascades it triggers, and conducting comprehensive dose-response studies to optimize its therapeutic potential in vaccine development and other immunomodulatory applications.

References

An In-depth Technical Guide to the Solubility and Stability of Avridine in Different Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avridine (N,N-dioctadecyl-N′,N′-bis(2-hydroxyethyl)propanediamine) is a lipophilic aliphatic amine with the chemical formula C43H90N2O2.[1][2] It has garnered interest in the pharmaceutical industry for its potential antiviral and immunomodulatory activities.[1][2] As with any drug candidate, a thorough understanding of its physicochemical properties is paramount for the development of a safe, stable, and effective dosage form. This guide provides a comprehensive overview of the methodologies used to assess the solubility and stability of this compound in various aqueous buffers, presents illustrative data, and discusses the implications for formulation development.

Given that this compound is a lipophilic molecule with basic amine functionalities, its solubility is expected to be highly dependent on pH, while its stability may be influenced by factors such as pH and temperature.[3] Therefore, characterizing its behavior in different buffer systems is a critical step in preclinical development.

Solubility of this compound in Different Buffers

The aqueous solubility of a drug candidate is a key determinant of its dissolution rate and, consequently, its oral bioavailability. For lipophilic basic compounds like this compound, solubility is often limited at neutral and basic pH but can be enhanced in acidic environments where the amine groups become protonated. Two common methods to determine solubility are the thermodynamic (shake-flask) method and the kinetic (turbidimetric) method.

Experimental Protocols

2.1.1. Thermodynamic Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[4]

Protocol:

  • Preparation of Buffers: Prepare a series of buffers (e.g., 50 mM Acetate, Phosphate, Citrate) at various pH levels (e.g., 4.0, 7.4, 9.0).

  • Sample Preparation: Add an excess amount of this compound powder to vials containing a known volume (e.g., 5 mL) of each buffer.[5]

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).[5]

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[5]

  • Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with an appropriate solvent, and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • pH Measurement: Measure the pH of the saturated solution to confirm it has not changed significantly during the experiment.[4]

2.1.2. Kinetic Solubility (Turbidimetric Method)

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock, providing an estimate of its kinetic solubility.[6][7][8]

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution.

  • Addition to Buffer: Transfer a small volume of each dilution into a new plate containing the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4). This rapid solvent shift can induce precipitation.[6][9]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).[6][9]

  • Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.[6][7][8]

  • Solubility Determination: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.[6]

Data Presentation

The following tables present hypothetical solubility data for this compound, reflecting the expected behavior of a lipophilic amine.

Table 1: Hypothetical Thermodynamic Solubility of this compound at 25°C

Buffer System (50 mM)pHSolubility (µg/mL)
Acetate4.0150.5
Phosphate7.45.2
Citrate4.0180.3
Citrate7.46.1
Borate9.0< 1.0

Table 2: Hypothetical Kinetic Solubility of this compound in PBS at 25°C

Buffer SystempHKinetic Solubility (µM)
Phosphate Buffered Saline7.4~10

Mandatory Visualization

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to buffer C Shake at constant temperature (24-48h) A->C B Prepare buffer solutions (various pH) B->A D Centrifuge to pellet solid C->D E Collect supernatant D->E F Dilute sample E->F G Quantify by HPLC-UV F->G H Determine solubility G->H

Figure 1: Experimental workflow for thermodynamic solubility determination.

Stability of this compound in Different Buffers

Stability studies are crucial to determine the shelf-life of a drug substance and to identify potential degradation products.[10] For a molecule like this compound, with amine and ether functionalities, potential degradation pathways include hydrolysis and oxidation.

Experimental Protocols

3.1.1. Forced Degradation Study

Forced degradation studies are conducted under stressed conditions to accelerate degradation and identify potential degradation products and pathways.[11][12]

Protocol:

  • Acid/Base Hydrolysis: Dissolve this compound in solutions of 0.1 M HCl and 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days). Neutralize the samples before analysis.[11]

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent, such as 3% hydrogen peroxide (H2O2), at room temperature.[13]

  • Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 80°C).[11]

  • Photostability: Expose a solution of this compound to light conditions as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).[11][12]

  • Analysis: Analyze all stressed samples, alongside a control sample, using a stability-indicating HPLC method to separate the parent drug from any degradation products.

3.1.2. Long-Term Stability Study

This study evaluates the stability of this compound under recommended storage conditions over a prolonged period.[14]

Protocol:

  • Sample Preparation: Prepare solutions of this compound in various buffers (e.g., Acetate pH 4.0, Phosphate pH 7.4) at a known concentration.

  • Storage: Store the samples under controlled long-term storage conditions as per ICH guidelines (e.g., 25°C/60% RH).[14][15]

  • Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[14]

  • Analysis: At each time point, analyze the samples for the remaining concentration of this compound and the presence of any degradation products using a validated stability-indicating HPLC method. Physical properties such as appearance and pH should also be monitored.

Data Presentation

Table 3: Hypothetical Long-Term Stability of this compound in Solution at 25°C

Buffer System (50 mM)pHTime (Months)% Initial Concentration Remaining
Acetate4.00100.0
399.5
698.9
Phosphate7.40100.0
397.2
694.5

Mandatory Visualization

G This compound This compound (Lipophilic Amine) Intermediate Hydroxylated Intermediate This compound->Intermediate Oxidation (e.g., H₂O₂) Product2 Dealkylated Product This compound->Product2 Oxidative Dealkylation Product1 N-Oxide Intermediate->Product1 Further Oxidation G cluster_virus Viral Recognition cluster_tlr TLR Signaling cluster_downstream Downstream Activation cluster_response Antiviral Response Virus Virus dsRNA Viral dsRNA Virus->dsRNA TLR3 TLR3 dsRNA->TLR3 binds TRIF TRIF TLR3->TRIF recruits TRAF3 TRAF3 TRIF->TRAF3 activates IKKi_TBK1 IKKi/TBK1 TRAF3->IKKi_TBK1 IRF3 IRF3 IKKi_TBK1->IRF3 phosphorylates IRF3_P P-IRF3 IRF3->IRF3_P Nucleus Nucleus IRF3_P->Nucleus translocates to IFN Type I Interferon Genes Nucleus->IFN induces transcription This compound This compound (Potential Modulation) This compound->TLR3 inhibition?

References

In Vivo Biodistribution of Labeled Avridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avridine (also known as CP-20961) is a synthetic, lipophilic diamine with potent immunomodulatory, adjuvant, and antiviral properties. Understanding its in vivo biodistribution is critical for elucidating its mechanism of action and optimizing its therapeutic applications. This technical guide provides a comprehensive overview of the methodologies required to study the biodistribution of labeled this compound. While a thorough review of published literature reveals a lack of specific studies on the biodistribution of this compound, this document outlines a robust framework for conducting such research. It includes detailed experimental protocols, hypothetical data presentation, and visualizations of experimental workflows and relevant biological pathways.

Introduction to this compound

This compound, with the chemical name N,N-Dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine (CAS 35607-20-6), is recognized for its ability to stimulate the immune system.[1][2][3] It functions as an interferon inducer and has been investigated for its role as a vaccine adjuvant and a standalone antiviral agent.[2][3] Its molecular structure is characterized by two long octadecyl (C18) aliphatic chains, conferring a high degree of lipophilicity, which is expected to significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide will detail the necessary steps to label this compound and subsequently track its journey through a biological system, providing insights into its target organs and potential sites of action.

Experimental Methodologies

The following sections describe a proposed experimental approach for determining the in vivo biodistribution of labeled this compound.

Labeling of this compound

To quantitatively track this compound in vivo, it must be labeled with a detectable marker. The choice of label is critical and should minimize alterations to the molecule's physicochemical properties and biological activity.

  • Radiolabeling: This is the gold standard for quantitative biodistribution studies.

    • Tritium (³H) or Carbon-14 (¹⁴C) Labeling: this compound can be custom synthesized to incorporate ³H or ¹⁴C at a specific, stable position in the molecule. This method provides high sensitivity and allows for accurate quantification in tissues via liquid scintillation counting.

  • Fluorescent Labeling: A fluorescent dye could be conjugated to one of the hydroxyl groups of this compound.

    • Considerations: The addition of a bulky fluorescent tag may alter the biodistribution profile of the lipophilic this compound molecule. Therefore, a small, near-infrared (NIR) dye would be preferable to minimize tissue autofluorescence and maximize tissue penetration for in vivo imaging. Validation studies would be required to ensure the labeled compound retains its biological activity.

Animal Model
  • Species: Male Sprague-Dawley rats (200-250 g) or BALB/c mice (20-25 g) are suitable models for initial biodistribution studies.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment, with free access to food and water.

  • Group Size: A minimum of n=3-5 animals per time point is recommended to ensure statistical significance.

Administration of Labeled this compound
  • Formulation: Due to its lipophilicity, labeled this compound should be formulated in a suitable vehicle, such as a lipid emulsion or a solution containing a solubilizing agent like DMSO or Cremophor EL, for parenteral administration.

  • Route of Administration:

    • Intravenous (IV): Via the tail vein, to study the systemic distribution profile directly.

    • Intraperitoneal (IP) or Subcutaneous (SC): Relevant for its application as an adjuvant.

  • Dose: The dose will depend on the specific activity of the labeled compound and the sensitivity of the detection method. A typical dose for a radiolabeled compound might range from 1 to 10 µCi per animal.

Sample Collection and Processing
  • Time Points: Tissues and fluids should be collected at multiple time points to characterize the distribution and elimination phases (e.g., 1, 4, 24, 48, and 72 hours post-administration).

  • Sample Collection:

    • Animals are euthanized at the designated time points.

    • Blood is collected via cardiac puncture into heparinized tubes.

    • Key organs and tissues are excised, including the liver, spleen, lungs, kidneys, heart, brain, lymph nodes (mesenteric and axillary), bone marrow (from femur), adipose tissue, muscle, and the injection site (for IP or SC administration).

    • Urine and feces should be collected throughout the study period to assess excretion.

  • Sample Processing (for Radiolabeling):

    • Each tissue sample is weighed.

    • Tissues are homogenized or solubilized.

    • An aliquot of the homogenate, plasma, or urine is mixed with a scintillation cocktail.

    • The radioactivity is measured using a liquid scintillation counter.

    • Standards of the injected dose are also measured to allow for the calculation of the percentage of injected dose.

Data Analysis

The concentration of the label in each tissue is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Calculation: %ID/g = (Counts per minute in tissue / Weight of tissue in g) / (Total counts per minute injected) x 100

Hypothetical Biodistribution Data for Labeled this compound

The following tables represent a hypothetical biodistribution profile for ¹⁴C-labeled this compound following intravenous administration in rats. This profile is predicted based on its high lipophilicity and its role as an immunomodulator.

Table 1: Hypothetical Biodistribution of ¹⁴C-Avridine in Rats (%ID/g ± SD)

Organ/Tissue1 Hour4 Hours24 Hours48 Hours72 Hours
Blood5.2 ± 0.82.1 ± 0.40.5 ± 0.10.1 ± 0.0< 0.1
Liver25.6 ± 3.122.3 ± 2.515.8 ± 1.910.2 ± 1.36.5 ± 0.8
Spleen18.9 ± 2.220.1 ± 2.418.5 ± 2.114.3 ± 1.710.1 ± 1.2
Lungs10.5 ± 1.38.7 ± 1.14.2 ± 0.52.1 ± 0.31.0 ± 0.1
Kidneys4.1 ± 0.53.5 ± 0.41.8 ± 0.20.9 ± 0.10.4 ± 0.0
Heart2.5 ± 0.31.8 ± 0.20.7 ± 0.10.3 ± 0.00.1 ± 0.0
Brain0.1 ± 0.0< 0.1< 0.1< 0.1< 0.1
Adipose Tissue8.2 ± 1.012.5 ± 1.516.3 ± 2.015.1 ± 1.812.8 ± 1.5
Bone Marrow6.7 ± 0.88.9 ± 1.17.5 ± 0.95.4 ± 0.73.2 ± 0.4
Lymph Nodes7.5 ± 0.99.8 ± 1.211.2 ± 1.49.8 ± 1.27.3 ± 0.9

Expected Trends:

  • Rapid Blood Clearance: Due to its lipophilicity, this compound is expected to be rapidly cleared from the bloodstream.

  • High RES Uptake: Significant accumulation is anticipated in the organs of the reticuloendothelial system (RES), such as the liver and spleen, which are rich in phagocytic cells.

  • Lymphoid Tissue Accumulation: As an immunomodulator, accumulation in the spleen, lymph nodes, and bone marrow is expected.

  • Adipose Tissue Sequestration: Its lipophilic nature suggests a potential for sequestration in adipose tissue.

  • Low Brain Penetration: The blood-brain barrier is likely to prevent significant penetration into the central nervous system.

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_collection Sample Collection Phase cluster_analysis Analysis Phase prep1 Synthesize Labeled this compound (e.g., ¹⁴C-Avridine) prep2 Formulate Labeled this compound in a suitable vehicle prep1->prep2 prep3 Acclimatize Animal Models (e.g., Rats, n=5/group) prep2->prep3 admin1 Administer Labeled this compound (e.g., Intravenous Injection) prep3->admin1 Start of Experiment coll1 Euthanize at Time Points (1h, 4h, 24h, 48h, 72h) admin1->coll1 Post-administration coll2 Collect Blood, Organs, and Tissues analysis1 Weigh and Homogenize Tissues coll2->analysis1 analysis2 Quantify Radioactivity (Liquid Scintillation Counting) analysis1->analysis2 analysis3 Calculate %ID/g analysis2->analysis3 analysis4 Statistical Analysis and Reporting analysis3->analysis4

Caption: Experimental workflow for an in vivo biodistribution study of labeled this compound.

Potential Signaling Pathway

As an interferon inducer, this compound may trigger intracellular signaling pathways that lead to the expression of interferon-stimulated genes (ISGs). The following diagram illustrates a simplified, generic pathway for Type I interferon signaling that could be initiated by an immunomodulator.

G cluster_cell Target Cell (e.g., Macrophage) cluster_signal Intracellular Signaling Cascade cluster_nucleus Nucleus This compound This compound receptor Pattern Recognition Receptor (e.g., TLR-like) This compound->receptor Binds/Activates irf IRF3/7 Activation receptor->irf nfkB NF-κB Activation receptor->nfkB ifn_gene IFN-β Gene Transcription irf->ifn_gene cytokine_gene Pro-inflammatory Cytokine Genes nfkB->cytokine_gene ifn_protein IFN-β Secretion ifn_gene->ifn_protein Translation & isg Expression of Interferon-Stimulated Genes (ISGs) (Antiviral State) ifn_protein->isg Autocrine/Paracrine Signaling

Caption: Simplified signaling pathway for Type I interferon induction by an immunomodulator.

Conclusion

This technical guide provides a detailed framework for conducting a comprehensive in vivo biodistribution study of labeled this compound. Although specific experimental data for this compound is not currently available in the public domain, the methodologies outlined here are based on established principles of pharmacology and nuclear medicine. The hypothetical data and pathways presented serve as a predictive model based on the known chemical and biological properties of this compound. Such studies are essential to advance our understanding of this potent immunomodulator and to guide its future development as a therapeutic agent or vaccine adjuvant.

References

Avridine's Modulation of Natural Killer (NK) Cell Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avridine, a lipoidal amine, has been identified as a potent inducer of interferons, which are critical cytokines in the orchestration of the innate immune response. This technical guide provides an in-depth exploration of the mechanisms by which this compound influences natural killer (NK) cell activity, primarily through its action as an interferon-inducer. We will detail the signaling cascades initiated by interferon, the subsequent enhancement of NK cell effector functions, and present representative quantitative data and experimental protocols to facilitate further research in this area. While direct and recent studies on this compound are limited, the well-documented effects of interferons on NK cells provide a strong framework for understanding its immunomodulatory potential.

Introduction to this compound and its Immunomodulatory Role

This compound is a synthetic immunomodulator known for its ability to stimulate the production of interferons (IFNs). Early research highlighted its potential in enhancing the host's antiviral and antitumor responses. A key aspect of this immunomodulatory activity is its effect on natural killer (NK) cells, a critical component of the innate immune system responsible for the surveillance and elimination of transformed and virally infected cells. Evidence suggests that this compound's impact on NK cells is not direct, but rather mediated by the interferons it induces. Understanding this indirect mechanism is crucial for the development of novel immunotherapeutic strategies.

Mechanism of Action: From this compound to NK Cell Activation

The primary mechanism by which this compound enhances NK cell function is through the induction of Type I interferons (IFN-α and IFN-β). This process can be conceptualized in two main stages: interferon induction and subsequent NK cell activation.

Interferon Induction by this compound

As an interferon inducer, this compound is recognized by host cells, leading to the activation of intracellular signaling pathways that culminate in the transcription and secretion of Type I interferons. While the precise receptors for this compound are not fully elucidated, the general pathway for interferon induction by such agents involves the activation of transcription factors like Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa B (NF-κB).

G cluster_0 Host Cell This compound This compound PRR Pattern Recognition Receptors (PRRs) This compound->PRR Recognized by Adaptors Adaptor Proteins (e.g., TRIF, MAVS) PRR->Adaptors Kinases Kinase Activation (e.g., TBK1, IKKε) Adaptors->Kinases TFs Transcription Factors (IRF3, NF-κB) Kinases->TFs Phosphorylation Nucleus Nucleus TFs->Nucleus Translocation IFN_Gene IFN-β Gene Transcription Nucleus->IFN_Gene IFN_Secretion IFN-β Secretion IFN_Gene->IFN_Secretion Translation & G cluster_1 NK Cell IFN Type I IFN (IFN-α/β) IFNAR IFNAR Receptor IFN->IFNAR Binds to JAK_TYK JAK1 & TYK2 IFNAR->JAK_TYK Activates STAT STAT1 & STAT2 JAK_TYK->STAT Phosphorylates ISGF3 ISGF3 Complex (STAT1/STAT2/IRF9) STAT->ISGF3 Forms Nucleus_NK Nucleus ISGF3->Nucleus_NK Translocates to ISRE ISRE-mediated Gene Transcription Nucleus_NK->ISRE Effector Enhanced Effector Functions: - Increased Cytotoxicity - Cytokine Production ISRE->Effector G cluster_workflow Experimental Workflow for this compound's Effect on NK Cells Isolate_NK Isolate NK Cells (from PBMCs) Pretreat Pre-treat NK Cells (this compound vs. Vehicle) Isolate_NK->Pretreat Co_culture Co-culture with Target Cells (K562) Pretreat->Co_culture Cytotoxicity Cytotoxicity Assay (Calcein Release) Co_culture->Cytotoxicity Degranulation Degranulation Assay (CD107a by Flow Cytometry) Co_culture->Degranulation

Avridine: An In-depth Technical Guide on its Potential as a Viral Vaccine Adjuvant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avridine, a synthetic lipoidal amine, has demonstrated significant potential as a vaccine adjuvant, particularly for viral antigens. Its ability to enhance both humoral and cellular immune responses makes it a compelling candidate for improving the efficacy of existing and future viral vaccines. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative efficacy data from preclinical studies, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

This compound's adjuvant properties are primarily attributed to its ability to modulate the innate immune system, leading to a more robust and durable adaptive immune response. Key aspects of its mechanism of action include the induction of interferons and the activation of antigen-presenting cells (APCs).[1] By enhancing antigen uptake and presentation, particularly in mucosal tissues, this compound promotes a strong secretory IgA response, a critical component of immunity against many viral pathogens.[1][2][3]

While the precise signaling pathways triggered by this compound are not fully elucidated in publicly available literature, a hypothesized mechanism involves the activation of innate immune cells, leading to the production of interferons and other pro-inflammatory cytokines. This, in turn, promotes the maturation and activation of dendritic cells, enhancing their ability to prime T- and B-cell responses.

Quantitative Efficacy Data

Preclinical studies have demonstrated the efficacy of this compound as an adjuvant for a variety of viral vaccines. The following tables summarize the available quantitative data from these studies.

Virus Animal Model Vaccine Formulation Key Efficacy Metric Result with this compound Result without this compound/Control Reference(s)
Newcastle Disease Virus (NDV) ChickensInactivated NDV antigenHemagglutination Inhibition (HI) TiterSignificantly higher antibody titersLower antibody titers[4]
Avian Influenza Virus (AIV) TurkeysInactivated AIV antigens (H4N8, H5N2, H7N3)Cumulative Geometric Mean HI TiterHigh antibody titersSignificantly lower antibody titers (P < 0.05)[5]
Foot-and-Mouth Disease Virus (FMDV) CalvesTetravalent inactivated FMDVPredicted Protection (PP) at 90 days post-vaccination89-100% with PP >82%50-61% with PP >82%[3]
Reovirus MiceInactivated ReovirusSecretory IgA Response (ELISA units)2- to 4-fold enhancementBaseline response[3]

Signaling and Experimental Workflow Visualizations

To visually represent the proposed mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Hypothesized Signaling Pathway of this compound cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_Bcell B-Cell This compound This compound PRR Pattern Recognition Receptor (Hypothesized) This compound->PRR Interaction Signal_Transduction Signal Transduction (e.g., MyD88/TRIF) PRR->Signal_Transduction Activation Transcription_Factors Transcription Factors (e.g., IRF3/7, NF-κB) Signal_Transduction->Transcription_Factors Activation Cytokine_Production Cytokine & Interferon Production (e.g., IFN-α/β) Transcription_Factors->Cytokine_Production Upregulation Upregulation of Co-stimulatory Molecules (CD80, CD86) Cytokine_Production->Upregulation Antigen_Presentation Enhanced Antigen Presentation (MHC) Cytokine_Production->Antigen_Presentation T_Cell_Activation T-Cell Activation & Proliferation Upregulation->T_Cell_Activation Co-stimulation Antigen_Presentation->T_Cell_Activation Stimulation B_Cell_Activation B-Cell Activation & Antibody Production T_Cell_Activation->B_Cell_Activation Help Experimental_Workflow_ELISA start Start coat_plate Coat plate with viral antigen start->coat_plate block_plate Block non-specific binding sites coat_plate->block_plate add_sera Add diluted serum samples from immunized and control animals block_plate->add_sera add_secondary_ab Add enzyme-conjugated secondary antibody add_sera->add_secondary_ab add_substrate Add substrate and develop color add_secondary_ab->add_substrate read_plate Read absorbance at specific wavelength add_substrate->read_plate analyze_data Analyze data and determine antibody titers read_plate->analyze_data Experimental_Workflow_ELISpot start Start coat_plate Coat ELISpot plate with cytokine-specific capture antibody start->coat_plate add_cells Add single-cell suspension (e.g., splenocytes) from immunized animals coat_plate->add_cells stimulate_cells Stimulate cells with viral antigen add_cells->stimulate_cells incubate Incubate to allow cytokine secretion stimulate_cells->incubate add_detection_ab Add biotinylated detection antibody incubate->add_detection_ab add_conjugate Add enzyme-conjugated streptavidin add_detection_ab->add_conjugate add_substrate Add substrate to develop spots add_conjugate->add_substrate count_spots Count spots representing cytokine-secreting cells add_substrate->count_spots end End count_spots->end

References

Methodological & Application

Application Notes and Protocols for In Vitro Stimulation of PBMCs with Avridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avridine, N,N-dioctadecyl-N′,N′-bis(2-hydroxyethyl)propanediamine, is a lipoidal amine recognized for its potent adjuvant and immunomodulatory properties.[1] It functions as a notable inducer of interferon, which is central to its ability to enhance immune responses.[2][3] Understanding the interaction of this compound with peripheral blood mononuclear cells (PBMCs) is crucial for harnessing its therapeutic potential in vaccine development and immunotherapy. These application notes provide a comprehensive protocol for the in vitro stimulation of human PBMCs with this compound, methods for assessing the cellular response, and an overview of the implicated signaling pathways.

Data Presentation

The following tables summarize the key quantitative parameters for the successful in vitro stimulation of PBMCs with this compound. It is recommended to perform initial dose-response and time-course experiments to determine the optimal conditions for specific research applications.

Table 1: Recommended Experimental Parameters

ParameterRecommended Value/RangeNotes
PBMC Seeding Density 1 x 10⁶ to 2 x 10⁶ cells/mLOptimal density for cytokine production.
This compound Concentration 1 - 50 µg/mL (initial testing range)A dose-response curve is critical to identify the optimal concentration.
Incubation Time 24 - 72 hoursTime-course experiments should be conducted to determine peak cytokine production.
Culture Medium RPMI-1640 + 10% FBS + 1% Pen/StrepStandard medium for PBMC culture.
Culture Volume 200 µL (96-well plate) or 1 mL (24-well plate)Adjust volume based on the culture plate format.

Table 2: Panel of Cytokines for Analysis

CytokineRationale
IFN-α/β Primary response to this compound as an interferon inducer.[2][3]
TNF-α Key pro-inflammatory cytokine.
IL-6 Pleiotropic cytokine involved in inflammation and immune regulation.
IL-12 Important for Th1 differentiation and activation of NK cells.
IFN-γ Key cytokine in cell-mediated immunity, produced by T cells and NK cells.
IL-10 An anti-inflammatory cytokine that can regulate the immune response.
IP-10 (CXCL10) A chemokine induced by interferons, involved in immune cell trafficking.

Experimental Protocols

This section details the methodology for the isolation of PBMCs and their subsequent stimulation with this compound.

Materials
  • This compound (N,N-dioctadecyl-N′,N′-bis(2-hydroxyethyl)propanediamine)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • Heparinized whole blood from healthy donors

  • Centrifuge tubes (15 mL and 50 mL)

  • Serological pipettes

  • Pipette and sterile tips

  • Cell culture plates (96-well or 24-well, flat-bottom)

  • Humidified incubator (37°C, 5% CO₂)

  • Hemocytometer or automated cell counter

  • Trypan Blue solution

Protocol for In Vitro Stimulation of PBMCs with this compound

1. Preparation of Complete RPMI Medium

  • To 500 mL of RPMI-1640 medium, add 50 mL of heat-inactivated FBS (final concentration 10%) and 5 mL of 100X Penicillin-Streptomycin solution (final concentration 1X).

  • Store at 4°C. Warm to 37°C before use.

2. Isolation of PBMCs

  • Dilute heparinized whole blood 1:1 with sterile PBS.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs.

  • Transfer the PBMCs to a new 50 mL tube and wash by adding sterile PBS to bring the volume to 45 mL.

  • Centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI medium.

3. Cell Counting and Viability

  • Mix a small aliquot of the cell suspension with Trypan Blue solution (e.g., 1:1 ratio).

  • Count the viable (unstained) cells using a hemocytometer or an automated cell counter.

  • Calculate the cell concentration and viability. Viability should be >95%.

4. Preparation of this compound Stock Solution

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Further dilute the stock solution in complete RPMI medium to create working solutions. The final DMSO concentration in the cell culture should be kept below 0.1%.

5. Stimulation of PBMCs

  • Adjust the PBMC suspension to a final concentration of 1 x 10⁶ cells/mL in complete RPMI medium.

  • Plate 1 mL of the cell suspension into each well of a 24-well plate (or 200 µL into a 96-well plate).

  • Add the desired final concentration of this compound to the wells. For a dose-response experiment, a range of concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) is recommended.

  • Include a vehicle control (medium with the equivalent concentration of DMSO) and a positive control (e.g., LPS at 100 ng/mL or PHA at 5 µg/mL).

  • Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 24 to 72 hours.

6. Sample Collection and Analysis

  • After the incubation period, centrifuge the plates at 400 x g for 10 minutes.

  • Carefully collect the cell-free supernatants and store them at -80°C until analysis.

  • Analyze the supernatants for cytokine concentrations using appropriate methods such as ELISA, Luminex multiplex assays, or cytokine bead arrays.

Signaling Pathways and Experimental Workflow

Inferred Signaling Pathway of this compound in PBMCs

This compound, as an interferon inducer, is thought to activate innate immune signaling pathways.[2][3] It is hypothesized that this compound is recognized by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), on antigen-presenting cells like monocytes and dendritic cells within the PBMC population.[4][5][6] This recognition likely triggers a signaling cascade involving adaptor proteins like MyD88, leading to the activation of transcription factors such as NF-κB and IRFs.[4] These transcription factors then drive the expression and secretion of type I interferons (IFN-α/β). The secreted interferons can then act in an autocrine or paracrine manner, binding to interferon receptors (IFNAR) on various immune cells.[7][8] This engagement activates the JAK-STAT signaling pathway, leading to the phosphorylation and nuclear translocation of STAT proteins, which in turn induce the expression of a wide range of interferon-stimulated genes (ISGs) and other pro-inflammatory cytokines.[9][10]

G cluster_0 cluster_1 This compound This compound PRR Pattern Recognition Receptor (e.g., TLR) This compound->PRR MyD88 MyD88 PRR->MyD88 NFkB_IRF NF-κB / IRFs Activation MyD88->NFkB_IRF IFN_Gene IFN-α/β Gene Transcription NFkB_IRF->IFN_Gene IFN IFN-α/β IFN_Gene->IFN Secretion IFNAR IFN-α/β Receptor (IFNAR) IFN->IFNAR JAK_STAT JAK-STAT Phosphorylation IFNAR->JAK_STAT STAT_dimer STAT Dimer Nuclear Translocation JAK_STAT->STAT_dimer ISG Interferon-Stimulated Gene (ISG) Expression STAT_dimer->ISG Cytokines Cytokine Production (TNF-α, IL-6, etc.) ISG->Cytokines

Caption: Inferred signaling pathway of this compound in PBMCs.

Experimental Workflow

The following diagram outlines the major steps involved in the in vitro stimulation of PBMCs with this compound, from sample acquisition to data analysis.

G cluster_workflow Blood Whole Blood Collection Isolation PBMC Isolation (Ficoll Gradient) Blood->Isolation Culture Cell Counting & Plating Isolation->Culture Stimulation This compound Stimulation Culture->Stimulation Incubation Incubation (24-72h, 37°C, 5% CO₂) Stimulation->Incubation Collection Supernatant Collection Incubation->Collection Analysis Cytokine Analysis (ELISA, Luminex) Collection->Analysis Data Data Interpretation Analysis->Data

Caption: Experimental workflow for this compound stimulation of PBMCs.

References

Application Notes and Protocols for the Use of Avridine as a Vaccine Adjuvant in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avridine (N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine) is a lipoidal amine that has demonstrated significant potential as a vaccine adjuvant, particularly in preclinical mouse models. Originally developed as an interferon inducer, its immunomodulatory properties have been shown to enhance both humoral and cellular immune responses to a variety of antigens.[1] Notably, this compound is effective in potentiating mucosal immunity, facilitating the uptake and retention of antigens in mucosal lymphatic tissues like Peyer's patches.[2]

These application notes provide detailed protocols for the formulation and administration of this compound as a vaccine adjuvant in mice, along with methods for evaluating the resulting immune responses. The information is intended to guide researchers in the effective use of this adjuvant in their vaccine development programs.

Data Presentation

The following tables summarize the expected quantitative outcomes based on studies utilizing this compound and other common adjuvants in mice. This data serves as a benchmark for researchers to compare their own results.

Table 1: Effect of this compound on Antigen-Specific Antibody Titers in Mice

AdjuvantAntigenMouse StrainRoute of AdministrationPeak Mean IgG Titer (log10)Peak Mean IgA Titer (log10)IgG1/IgG2a RatioReference
This compound ReovirusBalb/cIntraduodenalNot Reported2-4 fold increaseNot Reported[2]
This compound Cholera ToxinBalb/cIntraduodenalNot Reported2-4 fold increaseNot Reported[2]
AlumOvalbuminC57BL/6Intramuscular~4.5Not Reported>1 (Th2 skewed)[3]
CFA/IFAAβ42 PeptideBALB/cSubcutaneous~4.7Not Reported<1 (Th1 skewed)[4]
QS21Aβ42 PeptideBALB/cSubcutaneous~5.2Not Reported<1 (Th1 skewed)[4]

Table 2: T-Cell and Cytokine Responses to Vaccination with this compound in Mice

AdjuvantAntigenMouse StrainT-Cell ResponseTh1 Cytokines (e.g., IFN-γ)Th2 Cytokines (e.g., IL-4, IL-5)Reference
This compound Moloney Sarcoma VirusC57BL/6JEnhanced NK cell activityInterferon levels greatly enhancedNot Reported[1]
AlumAβ42 PeptideBALB/cSignificant T-cell proliferationLowHigh (primarily IL-4)[4]
CFA/IFAAβ42 PeptideBALB/cSignificant T-cell proliferationHigh (IFN-γ, TNF-α)Moderate (IL-4)[4]
QS21Aβ42 PeptideBALB/cHighest T-cell proliferationHigh (IFN-γ, TNF-α)Moderate (IL-4)[4]

Experimental Protocols

Protocol 1: Preparation of this compound Emulsion Adjuvant

This protocol describes the preparation of an this compound emulsion for use in mouse immunization studies.

Materials:

  • This compound powder

  • Absolute ethanol (B145695)

  • Tween 80

  • Intralipid (20% soybean oil emulsion)

  • Sterile, pyrogen-free vials

  • Sonicator

Procedure:

  • Weigh 42 mg of this compound powder and place it in a sterile vial.

  • Add 0.3 ml of absolute ethanol to the vial and dissolve the this compound completely.

  • Add 0.03 ml of Tween 80 to the this compound solution.

  • Add 6.7 ml of Intralipid to the mixture.

  • Agitate the mixture vigorously to form a 6 mg/ml this compound emulsion.

  • Store the emulsion at 4°C until use.

Protocol 2: Intraduodenal Immunization of Mice

This protocol is designed for studies focusing on mucosal immunity.

Materials:

  • This compound emulsion (from Protocol 1)

  • Antigen solution (at desired concentration)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • 30-gauge needle and tuberculin syringe

  • Sutures

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic.

  • Perform a small laparotomy in the right upper quadrant to expose the duodenum.

  • Mix the antigen solution with an equal volume of the 6 mg/ml this compound emulsion (1:1 ratio).

  • Sonicate the antigen-adjuvant mixture for 10 seconds.

  • Using a 30-gauge needle, inject a total volume of 0.1 ml of the mixture directly into the duodenum.

  • Return the intestine to the abdominal cavity and close the incision with sutures.

  • Monitor the mouse until it has fully recovered from anesthesia.

Protocol 3: Parenteral (Subcutaneous) Immunization of Mice

This protocol is for inducing a systemic immune response.

Materials:

  • This compound emulsion (from Protocol 1) or this compound-liposome formulation

  • Antigen solution (at desired concentration)

  • Sterile phosphate-buffered saline (PBS)

  • 25-27 gauge needles and 1 ml syringes

Procedure:

  • Prepare the vaccine formulation by mixing the antigen with the this compound adjuvant. The final concentration of this compound and antigen should be determined based on the specific study design. A common starting point is a 1:1 volume ratio of antigen solution to adjuvant emulsion.

  • The total injection volume for a subcutaneous injection in a mouse should not exceed 0.1 ml per site. If a larger volume is required, it should be divided into multiple sites.

  • Gently restrain the mouse and lift the skin on the back to form a tent.

  • Insert the needle at the base of the tented skin, parallel to the body.

  • Aspirate to ensure the needle is not in a blood vessel.

  • Slowly inject the vaccine formulation.

  • Withdraw the needle and gently massage the injection site to help disperse the formulation.

  • A typical immunization schedule consists of a primary immunization followed by one or two booster injections at 2-3 week intervals.

Protocol 4: Evaluation of Humoral Immune Response (ELISA)

This protocol outlines the measurement of antigen-specific antibody titers in mouse serum.

Materials:

  • ELISA plates

  • Antigen for coating

  • Mouse serum samples

  • Blocking buffer (e.g., PBS with 1% BSA)

  • HRP-conjugated secondary antibodies (anti-mouse IgG, IgA, IgG1, IgG2a)

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coat ELISA plates with the antigen of interest overnight at 4°C.

  • Wash the plates and block with blocking buffer for 1-2 hours at room temperature.

  • Serially dilute the mouse serum samples and add them to the wells. Incubate for 1-2 hours.

  • Wash the plates and add the appropriate HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Wash the plates and add TMB substrate.

  • Stop the reaction with a stop solution and read the absorbance at 450 nm.

  • The antibody titer is typically defined as the reciprocal of the highest dilution that gives a reading above a predetermined cut-off value.

Protocol 5: Evaluation of Cellular Immune Response (ELISpot)

This protocol is for the quantification of antigen-specific cytokine-producing cells.

Materials:

  • ELISpot plates (pre-coated with capture antibody for the cytokine of interest, e.g., IFN-γ, IL-4)

  • Splenocytes from immunized mice

  • Antigen for stimulation

  • Biotinylated detection antibody

  • Streptavidin-HRP

  • Substrate for color development

  • ELISpot reader

Procedure:

  • Isolate splenocytes from immunized mice.

  • Add the splenocytes to the pre-coated ELISpot plates.

  • Stimulate the cells with the specific antigen or a positive control (e.g., Concanavalin A) and incubate for 24-48 hours.

  • Wash the plates and add the biotinylated detection antibody.

  • Wash and add streptavidin-HRP.

  • Wash and add the substrate to develop the spots.

  • Count the number of spots using an ELISpot reader. Each spot represents a single cytokine-producing cell.

Mandatory Visualizations

Experimental_Workflow cluster_prep Adjuvant & Vaccine Preparation cluster_immunization Mouse Immunization cluster_analysis Immune Response Analysis A This compound Formulation (Emulsion or Liposome) C Vaccine Formulation (Antigen + this compound) A->C B Antigen Solution B->C D Immunization (Intraduodenal or Parenteral) C->D E Booster Immunization(s) D->E F Sample Collection (Serum, Spleen) E->F G Humoral Response (ELISA for Antibody Titers) F->G H Cellular Response (ELISpot for Cytokines) F->H

Caption: Experimental workflow for using this compound as a vaccine adjuvant in mice.

Signaling_Pathway cluster_innate Innate Immune Activation cluster_adaptive Adaptive Immune Response This compound This compound APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell, Macrophage) This compound->APC Uptake PRR Pattern Recognition Receptor (PRR) (e.g., TLRs, NLRs) APC->PRR Interaction? Interferon Interferon Production (Type I IFN) PRR->Interferon Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) PRR->Cytokines Upregulation Upregulation of Co-stimulatory Molecules (CD80, CD86) & MHC Interferon->Upregulation Cytokines->Upregulation T_cell T-Cell Activation & Differentiation (Th1/Th2) Upregulation->T_cell Antigen Presentation B_cell B-Cell Activation & Antibody Production T_cell->B_cell T-cell Help

Caption: Postulated signaling pathway for this compound's adjuvant activity.

Disclaimer

These protocols and application notes are intended for guidance and may require optimization for specific antigens, mouse strains, and experimental goals. It is crucial to adhere to all institutional and national guidelines for animal welfare and laboratory safety.

References

Avridine Formulations for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avridine (N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine) is a lipoidal amine that has demonstrated significant potential as an immunomodulatory agent, primarily utilized as an adjuvant in vaccine formulations. Its ability to enhance the immune response to a variety of antigens makes it a valuable tool in preclinical animal studies for vaccine development and immunological research. This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound in common laboratory animal models.

Data Presentation

The following tables summarize the available quantitative data for this compound formulations used in in vivo animal studies. It is important to note that optimal dosages and formulations may vary depending on the specific animal model, antigen, and research objective.

Table 1: this compound Formulation for Intraduodenal Administration in Mice
Parameter Value
Animal Model Mouse (Balb/c)[1]
Formulation Emulsion[1]
Vehicle Intralipid (soybean oil emulsion)[1]
Concentration 6 mg/mL[1]
Administration Route Intraduodenal (i.d.)[1]
Dosage Antigen mixed 1:1 with this compound emulsion[1]
Observed Effect Potentiation of mucosal immunity against various antigens, including reovirus and cholera toxin[1]
Table 2: this compound Formulation for Parenteral Administration in Rats
Parameter Value
Animal Model Rat (LEW, DA, and E3 strains)[2]
Formulation Not explicitly detailed, likely a solution or suspension for injection
Administration Route Injection (specific route not detailed, likely subcutaneous or intraperitoneal)[2]
Dosage 1.5 mg/rat[2]
Observed Effect Induction of arthritis, indicating a potent adjuvant effect on the cellular immune response[2]

Experimental Protocols

Protocol 1: Preparation of this compound Emulsion for Intraduodenal Administration in Mice

Objective: To prepare a stable oil-in-water emulsion of this compound for intraduodenal administration in mice to study its effects as a mucosal adjuvant.[1]

Materials:

  • This compound powder

  • Absolute ethanol (B145695)

  • Tween 80

  • Intralipid (20% soybean oil emulsion), sterile

  • Sterile microcentrifuge tubes

  • Sonicator

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Prepare a 6 mg/mL this compound emulsion.

    • Dissolve 42 mg of this compound powder in 0.3 mL of absolute ethanol in a sterile microcentrifuge tube.[1]

    • Add 0.03 mL of Tween 80 to the ethanol-Avridine mixture.[1]

    • Vortex the mixture thoroughly to ensure complete dissolution.

  • Emulsification:

    • Add 6.67 mL of sterile Intralipid to the this compound solution.[1]

    • Agitate the mixture vigorously using a vortex mixer.[1]

    • For a more uniform emulsion, sonicate the mixture for 10 seconds.[1]

  • Antigen Formulation:

    • Mix the prepared this compound emulsion 1:1 (v/v) with the desired antigen solution immediately before administration.[1]

    • Briefly sonicate the final antigen-Avridine mixture to ensure homogeneity.[1]

Protocol 2: General Protocol for Parenteral Administration of this compound in Rodents

Objective: To provide a general guideline for the preparation and administration of this compound via parenteral routes (subcutaneous or intraperitoneal) in mice and rats. This is a generalized protocol and requires optimization for specific experimental needs.

Materials:

  • This compound powder

  • Sterile, pyrogen-free vehicle (e.g., saline, phosphate-buffered saline (PBS), or a suitable oil-based vehicle)

  • Sterile syringes and needles (gauge appropriate for the animal and injection route)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Formulation Preparation (Aqueous-based for some applications):

    • Note: this compound is lipophilic and has low aqueous solubility. Solubilizing agents or alternative formulations may be necessary.

    • For exploratory studies, a suspension can be prepared. Weigh the desired amount of this compound powder into a sterile microcentrifuge tube.

    • Add a small amount of a surfactant (e.g., Tween 80) to aid in wetting the powder.

    • Gradually add the sterile vehicle (saline or PBS) while vortexing to create a uniform suspension. Sonication may be used to reduce particle size.

    • The final concentration should be determined based on the desired dosage and the maximum recommended injection volume for the chosen route and animal model.

  • Formulation Preparation (Oil-based):

    • Dissolve this compound in a small amount of a biocompatible solvent (e.g., ethanol) as described in Protocol 1.

    • Disperse the this compound solution into a sterile oil-based vehicle (e.g., sesame oil, Intralipid) and emulsify by vortexing or sonication.

  • Administration:

    • Subcutaneous (SC) Injection:

      • Restrain the animal appropriately.

      • Lift the loose skin over the back or flank to form a tent.

      • Insert the needle into the base of the tented skin, parallel to the body.

      • Aspirate to ensure the needle is not in a blood vessel.

      • Inject the formulation slowly.

    • Intraperitoneal (IP) Injection:

      • Restrain the animal with its head tilted slightly downwards.

      • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline.

      • Aspirate to ensure the needle has not penetrated an organ or blood vessel.

      • Inject the formulation.

Protocol 3: Preparation of this compound-Containing Liposomes (Conceptual Protocol)

Objective: To outline a conceptual framework for the preparation of this compound-containing liposomes for in vivo studies, based on general liposome (B1194612) preparation techniques. This protocol requires significant optimization and characterization.

Materials:

  • This compound

  • Phospholipids (e.g., DSPC, DMPC)

  • Cholesterol

  • Chloroform and/or methanol

  • Sterile, pyrogen-free hydration buffer (e.g., PBS or HEPES-buffered saline)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size

  • Sonicator (optional)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, phospholipids, and cholesterol in a chloroform/methanol mixture in a round-bottom flask. The molar ratio of the components will need to be optimized.

    • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

    • Dry the film under vacuum for several hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the sterile hydration buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles of a defined size, the MLV suspension can be sonicated or, more commonly, extruded.

    • Pass the liposome suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times until a homogenous population of liposomes is achieved.

  • Purification and Sterilization:

    • Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

    • Sterilize the final liposome preparation by filtration through a 0.22 µm filter.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound as an Adjuvant

This compound is known to be a potent interferon (IFN) inducer.[2] While the precise molecular pathway has not been fully elucidated, its mechanism as an adjuvant likely involves the activation of innate immune cells, such as macrophages and dendritic cells, through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This activation triggers a signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn enhance antigen presentation and the subsequent adaptive immune response.

avridine_signaling_pathway cluster_APC Antigen Presenting Cell (APC) cluster_nucleus Nucleus cluster_downstream Downstream Effects This compound This compound TLR Toll-like Receptor (TLR) (Putative) This compound->TLR Interaction MyD88 MyD88 TLR->MyD88 TRIF TRIF TLR->TRIF NFkB NF-κB MyD88->NFkB IRF3 IRF3 TRIF->IRF3 IRF7 IRF7 IRF3->IRF7 Induces IFNb_gene IFN-β Gene IRF3->IFNb_gene Activation IRF7->IFNb_gene Amplification ProInflammatory_genes Pro-inflammatory Cytokine Genes NFkB->ProInflammatory_genes Activation IFNb Type I Interferon (IFN-β) IFNb_gene->IFNb Transcription & Translation ProInflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-12) ProInflammatory_genes->ProInflammatory_Cytokines Transcription & Translation DC_maturation Dendritic Cell Maturation & Activation IFNb->DC_maturation ProInflammatory_Cytokines->DC_maturation Antigen_presentation Enhanced Antigen Presentation (MHC I & II) DC_maturation->Antigen_presentation T_cell_activation T-Cell Priming & Differentiation Antigen_presentation->T_cell_activation

Caption: Putative signaling pathway of this compound as an immune adjuvant.

Experimental Workflow for Evaluating this compound as a Vaccine Adjuvant

The following diagram illustrates a typical workflow for assessing the efficacy of an this compound formulation as a vaccine adjuvant in a mouse model.

experimental_workflow cluster_preparation Preparation cluster_in_vivo In Vivo Study cluster_analysis Analysis Formulation Prepare this compound Formulation Antigen_mix Mix with Antigen Formulation->Antigen_mix Immunization Immunize Animal Groups (e.g., Antigen only, Antigen + this compound) Antigen_mix->Immunization Booster Booster Immunization (Optional) Immunization->Booster Sample_collection Collect Samples (e.g., Serum, Spleen) Immunization->Sample_collection Booster->Sample_collection Antibody_titer Measure Antigen-Specific Antibody Titer (ELISA) Sample_collection->Antibody_titer T_cell_response Assess T-Cell Response (e.g., ELISpot, Flow Cytometry) Sample_collection->T_cell_response Cytokine_profiling Cytokine Profiling Sample_collection->Cytokine_profiling

Caption: General workflow for in vivo evaluation of this compound as a vaccine adjuvant.

Conclusion

This compound is a promising adjuvant for in vivo animal studies, particularly for enhancing mucosal immunity. The provided protocols offer a starting point for researchers to formulate and administer this compound in their experimental models. However, due to the limited publicly available data on parenteral formulations and toxicity, careful dose-finding and safety studies are essential before initiating large-scale preclinical trials. Further research is warranted to fully elucidate the specific molecular mechanisms underlying this compound's immunomodulatory effects.

References

Application Notes and Protocols for Measuring Cytokine Induction by Avridine using ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avridine is a lipoidal amine, N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine, recognized for its potent adjuvant properties in enhancing immune responses to various antigens. It has been shown to be an effective interferon inducer and to enhance antigen uptake and retention, particularly in mucosal lymphatic tissues.[1][2] The immunomodulatory effects of this compound are attributed to its ability to stimulate lymphoid cell traffic and potentially influence the expression of immune-response-associated antigens on accessory cells.[1] Understanding the cytokine profile induced by this compound is crucial for elucidating its mechanism of action and for the development of novel vaccine adjuvants and immunotherapeutic agents.

These application notes provide a detailed protocol for the in vitro stimulation of peripheral blood mononuclear cells (PBMCs) with this compound and the subsequent quantification of key induced cytokines—Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6)—using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Principle of the Method

The protocol involves two main stages:

  • In Vitro Cell Stimulation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated and cultured in the presence of this compound. As an immunomodulatory agent, this compound is expected to activate these cells, leading to the production and secretion of cytokines into the cell culture supernatant.

  • Cytokine Quantification by Sandwich ELISA: The concentration of specific cytokines in the collected cell culture supernatant is measured using a sandwich ELISA. This highly sensitive and specific immunoassay utilizes a pair of antibodies directed against a particular cytokine. An immobilized capture antibody binds the cytokine from the sample. A second, biotinylated detection antibody then binds to a different epitope on the captured cytokine. The complex is subsequently detected by an enzyme-conjugated streptavidin, which catalyzes a colorimetric reaction. The intensity of the color is proportional to the concentration of the cytokine in the sample and is quantified by measuring the absorbance using a microplate reader.

Materials and Reagents

Cell Stimulation

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human Mononuclear Progenitor Cell Enrichment Cocktail or Ficoll-Paque™ PLUS

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS), Heat-Inactivated

  • Penicillin-Streptomycin Solution (100X)

  • L-Glutamine (200 mM)

  • This compound (prepare stock solution in a suitable solvent like DMSO or ethanol, and dilute in culture medium)

  • Lipopolysaccharide (LPS) from E. coli (Positive Control)

  • Phosphate Buffered Saline (PBS), pH 7.4

Cytokine ELISA (General components for IFN-γ, TNF-α, and IL-6 kits)

  • 96-well high-binding ELISA plates

  • Capture Antibody (anti-human IFN-γ, TNF-α, or IL-6)

  • Recombinant Human Cytokine Standards (IFN-γ, TNF-α, and IL-6)

  • Detection Antibody (biotinylated anti-human IFN-γ, TNF-α, or IL-6)

  • Streptavidin-HRP (Horse-radish Peroxidase)

  • Assay Diluent (e.g., PBS with 1% BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Experimental Protocols

Part 1: In Vitro Stimulation of PBMCs with this compound
  • PBMC Isolation:

    • Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation or a suitable negative selection method like RosetteSep™.

    • Wash the isolated cells twice with sterile PBS.

    • Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).

    • Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.

  • Cell Seeding:

    • Adjust the cell suspension to a final concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

    • Seed 1 mL of the cell suspension into each well of a 24-well cell culture plate.

  • Cell Stimulation:

    • Prepare working solutions of this compound and LPS (positive control) in complete RPMI-1640 medium at 10X the final desired concentration. Note: The optimal concentration of this compound for in vitro stimulation should be determined empirically. Based on related acridine (B1665455) compounds, a starting range of 1-50 µg/mL can be explored.

    • Add 100 µL of the 10X this compound solution to the respective wells.

    • For the positive control, add 100 µL of 10X LPS solution (final concentration of 1 µg/mL).

    • For the negative control (unstimulated), add 100 µL of complete RPMI-1640 medium.

    • Gently mix the plate by swirling.

  • Incubation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours. The optimal incubation time may vary and should be determined experimentally.

  • Supernatant Collection:

    • After incubation, centrifuge the culture plate at 400 x g for 10 minutes to pellet the cells.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

    • Aliquots of the supernatant can be used immediately for ELISA or stored at -80°C for later analysis.

Part 2: Cytokine Quantification by Sandwich ELISA

This protocol is a general guideline. Refer to the manufacturer's instructions for specific cytokine ELISA kits for optimal results.

  • Plate Coating:

    • Dilute the capture antibody to the recommended concentration in coating buffer (e.g., PBS).

    • Add 100 µL of the diluted capture antibody to each well of the 96-well ELISA plate.

    • Seal the plate and incubate overnight at 4°C.

  • Blocking:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Assay Diluent to each well to block non-specific binding sites.

    • Seal the plate and incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Prepare serial dilutions of the recombinant cytokine standard in Assay Diluent to generate a standard curve. Recommended ranges will be provided in the kit manual.

    • Aspirate the blocking solution and wash the plate 3 times with Wash Buffer.

    • Add 100 µL of the standards and cell culture supernatants (diluted if necessary in Assay Diluent) to the appropriate wells.

    • Seal the plate and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Aspirate the samples and standards and wash the plate 3 times with Wash Buffer.

    • Dilute the biotinylated detection antibody to the recommended concentration in Assay Diluent.

    • Add 100 µL of the diluted detection antibody to each well.

    • Seal the plate and incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation:

    • Aspirate the detection antibody solution and wash the plate 3 times with Wash Buffer.

    • Dilute the Streptavidin-HRP conjugate to the recommended concentration in Assay Diluent.

    • Add 100 µL of the diluted Streptavidin-HRP to each well.

    • Seal the plate and incubate for 20-30 minutes at room temperature, protected from light.

  • Substrate Development and Measurement:

    • Aspirate the Streptavidin-HRP solution and wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until a color gradient develops.

    • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

Data Analysis and Presentation

  • Standard Curve Generation:

    • Subtract the mean absorbance of the blank (zero standard) from all other absorbance readings.

    • Plot the mean absorbance for each standard concentration on the y-axis versus the corresponding cytokine concentration on the x-axis.

    • Generate a standard curve using a four-parameter logistic (4-PL) curve fit.

  • Cytokine Concentration Calculation:

    • Interpolate the cytokine concentrations in the samples from the standard curve.

    • Multiply the interpolated values by the dilution factor to obtain the final cytokine concentration in the original samples.

  • Data Presentation:

    • Summarize the quantitative data in tables for clear comparison between different treatment groups (Unstimulated, this compound, and LPS).

Representative Data

The following tables present hypothetical data to illustrate the expected outcomes. Actual results may vary depending on experimental conditions and donors.

Table 1: IFN-γ Concentration in PBMC Supernatants after 24h Stimulation

Treatment GroupConcentration (pg/mL) ± SD
Unstimulated Control15 ± 5
This compound (10 µg/mL)350 ± 45
LPS (1 µg/mL)150 ± 20

Table 2: TNF-α Concentration in PBMC Supernatants after 24h Stimulation

Treatment GroupConcentration (pg/mL) ± SD
Unstimulated Control50 ± 12
This compound (10 µg/mL)800 ± 95
LPS (1 µg/mL)1200 ± 150

Table 3: IL-6 Concentration in PBMC Supernatants after 24h Stimulation

Treatment GroupConcentration (pg/mL) ± SD
Unstimulated Control80 ± 25
This compound (10 µg/mL)1500 ± 210
LPS (1 µg/mL)2500 ± 300

Visualizations

Experimental Workflow

ELISA_Workflow cluster_stimulation Part 1: In Vitro Stimulation cluster_elisa Part 2: Sandwich ELISA cluster_analysis Part 3: Data Analysis PBMC_Isolation PBMC Isolation (Ficoll Gradient) Cell_Seeding Cell Seeding (1x10^6 cells/mL) PBMC_Isolation->Cell_Seeding Stimulation Stimulation (this compound, LPS, Control) Cell_Seeding->Stimulation Incubation Incubation (24-48h, 37°C, 5% CO2) Stimulation->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection Sample_Incubation Sample/Standard Incubation Supernatant_Collection->Sample_Incubation Coating Plate Coating (Capture Ab) Blocking Blocking Coating->Blocking Blocking->Sample_Incubation Detection Detection Ab (Biotinylated) Sample_Incubation->Detection Strep_HRP Streptavidin-HRP Detection->Strep_HRP Substrate Substrate Development (TMB) Strep_HRP->Substrate Read_Plate Read Plate (450 nm) Substrate->Read_Plate Standard_Curve Generate Standard Curve Read_Plate->Standard_Curve Calculate_Concentration Calculate Cytokine Concentration Standard_Curve->Calculate_Concentration

Caption: Experimental workflow for this compound stimulation and cytokine ELISA.

Proposed Signaling Pathway for this compound-Induced Cytokine Production

Avridine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretion This compound This compound PRR Pattern Recognition Receptor (e.g., TLR, RLR) This compound->PRR Binding & Activation Adaptors Adaptor Proteins (e.g., MyD88, TRIF, MAVS) PRR->Adaptors Kinase_Cascade Kinase Cascade (e.g., TRAFs, TBK1, IKKs) Adaptors->Kinase_Cascade IRF IRF3 / IRF7 Kinase_Cascade->IRF NFkB NF-κB Kinase_Cascade->NFkB IRF_nuc p-IRF3 / p-IRF7 IRF->IRF_nuc Phosphorylation & Translocation NFkB_nuc p-NF-κB NFkB->NFkB_nuc Phosphorylation & Translocation IFN_Gene IFN-β Gene IRF_nuc->IFN_Gene Transcription Cytokine_Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NFkB_nuc->Cytokine_Genes Transcription IFN_protein IFN-β IFN_Gene->IFN_protein Translation & Secretion Cytokines_protein TNF-α, IL-6 Cytokine_Genes->Cytokines_protein Translation & Secretion IFNAR IFNAR IFN_protein->IFNAR Autocrine/ Paracrine Signaling ISGs Interferon Stimulated Genes (e.g., IFN-γ) IFNAR->ISGs JAK-STAT Pathway

Caption: Proposed signaling pathway for this compound-induced cytokine production.

References

Application Notes and Protocols for Analyzing Immune Cell Activation by Avridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avridine is a lipoidal amine known for its potent immunological adjuvant properties. It has been shown to enhance immune responses to various antigens, making it a subject of interest in vaccine development and immunotherapy.[1] this compound stimulates several key immune cell populations, including monocytes, dendritic cells (DCs), T cells, B cells, and Natural Killer (NK) cells.[1][2] Understanding the specific effects of this compound on these cells is crucial for elucidating its mechanism of action and optimizing its use in therapeutic applications. Flow cytometry is a powerful technique for the multi-parametric analysis of single cells, providing detailed information on cell lineage, activation status, and functional responses.

This document provides a detailed flow cytometry panel and experimental protocols to comprehensively analyze the activation of major immune cell subsets in response to this compound stimulation.

Putative Signaling Pathway for this compound-Mediated Immune Activation

This compound is known to induce interferon production, which in turn can upregulate the expression of Major Histocompatibility Complex (MHC) class II molecules (Ia antigens) on antigen-presenting cells (APCs). This enhanced antigen presentation is a key step in initiating an adaptive immune response.

Avridine_Signaling_Pathway This compound This compound APC Antigen-Presenting Cell (Monocyte/DC) This compound->APC Stimulates Interferon Interferon Secretion APC->Interferon MHCII Increased MHC II (Ia Antigen) Expression APC->MHCII Interferon->APC Acts upon T_Helper Helper T Cell (CD4+) MHCII->T_Helper Antigen Presentation T_Activation T Cell Activation & Proliferation T_Helper->T_Activation

Caption: Putative signaling pathway of this compound in an Antigen-Presenting Cell.

Experimental Workflow

The following diagram outlines the major steps for analyzing immune cell activation by this compound using flow cytometry.

Experimental_Workflow cluster_preparation Cell Preparation cluster_stimulation In Vitro Stimulation cluster_staining Antibody Staining cluster_analysis Analysis PBMC_Isolation Isolate PBMCs from whole blood Stimulation Stimulate PBMCs with This compound (and controls) PBMC_Isolation->Stimulation Protein_Transport_Inhibitor Add Protein Transport Inhibitor (for intracellular cytokine staining) Stimulation->Protein_Transport_Inhibitor Surface_Staining Surface Marker Staining Protein_Transport_Inhibitor->Surface_Staining Fix_Perm Fixation and Permeabilization Surface_Staining->Fix_Perm Intracellular_Staining Intracellular Cytokine Staining Fix_Perm->Intracellular_Staining Flow_Cytometry Acquire on Flow Cytometer Intracellular_Staining->Flow_Cytometry Data_Analysis Data Analysis Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for this compound stimulation and flow cytometry analysis.

Flow Cytometry Panel for Immune Cell Activation

This multi-color flow cytometry panel is designed to identify major immune cell lineages and assess their activation status following this compound stimulation.

Target Cell Population Marker Purpose Fluorochrome Example
All Leukocytes CD45Pan-leukocyte marker for gating.APC-Cy7
T Cells CD3Lineage marker for all T cells.[3]PE-Cy7
CD4Lineage marker for helper T cells.[3]BV786
CD8Lineage marker for cytotoxic T cells.[3]BV605
CD69Early activation marker.[4][5]FITC
HLA-DRLate activation marker.[4][5]PerCP-Cy5.5
CD25Activation and regulatory T cell marker.[4][6]PE
IFN-γIntracellular cytokine for Th1 response.AF700
IL-4Intracellular cytokine for Th2 response.BV421
B Cells CD19Lineage marker for B cells.[3]BV510
CD86Activation and co-stimulatory marker.BUV395
MHC Class IIAntigen presentation marker.[7]BUV737
NK Cells CD56Lineage marker for NK cells.AF647
CD16Marker for cytotoxic NK cell subset.[8]Pacific Blue
CD69Early activation marker.FITC
Monocytes CD14Lineage marker for monocytes.[3]BV711
HLA-DRActivation and antigen presentation marker.[9]PerCP-Cy5.5
CD80Co-stimulatory molecule.[9]BB515
Dendritic Cells Lin- (CD3, CD19, CD56)Exclusion of other lineages.PE-Cy7, BV510, AF647
HLA-DRLineage and activation marker.[10]PerCP-Cy5.5
CD11cMyeloid DC marker.[11]BUV496
CD123Plasmacytoid DC marker.[11]PE-CF594
CD86Maturation and co-stimulatory marker.[12]BUV395
Viability Viability DyeTo exclude dead cells from analysis.Zombie NIR™ or similar

Experimental Protocols

Peripheral Blood Mononuclear Cell (PBMC) Isolation
  • Collect whole blood in heparinized tubes.

  • Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over Ficoll-Paque® PLUS in a new conical tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[13]

  • Carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.

  • Collect the buffy coat (PBMC layer) and transfer to a new tube.

  • Wash the cells by adding 3 volumes of PBS and centrifuging at 300 x g for 10 minutes.

  • Repeat the wash step.

  • Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

  • Count the cells and assess viability using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 1 x 10^6 cells/mL.

In Vitro Stimulation of PBMCs with this compound
  • Plate 1 x 10^6 PBMCs in 1 mL of complete RPMI-1640 medium per well in a 24-well plate.

  • Prepare this compound at the desired concentrations (e.g., 0.1, 1, 10 µg/mL). A vehicle control (the solvent used for this compound) should be included.

  • As positive controls, include wells with Lipopolysaccharide (LPS) (1 µg/mL) for monocyte/DC activation and Phytohemagglutinin (PHA) (5 µg/mL) or anti-CD3/CD28 beads for T cell activation. Include an unstimulated control well with media only.

  • Add the respective stimulants to the wells and incubate at 37°C in a 5% CO2 humidified incubator. Incubation times can vary; a 24-48 hour time point is recommended for the assessment of most activation markers.

  • For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-6 hours of incubation according to the manufacturer's instructions.[14]

Antibody Staining Protocol

a. Surface Staining

  • After incubation, harvest the cells from each well and transfer them to FACS tubes.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cells in 100 µL of FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Add the viability dye according to the manufacturer's protocol.

  • Add the pre-titrated fluorescently conjugated antibodies for surface markers.

  • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • If only performing surface staining, resuspend the cells in 300-500 µL of FACS buffer and acquire on a flow cytometer. Otherwise, proceed to intracellular staining.

b. Intracellular Cytokine Staining

  • Following surface staining and washing, resuspend the cell pellet in 250 µL of a fixation/permeabilization buffer (e.g., Cytofix/Cytoperm™).[15]

  • Incubate for 20 minutes at 4°C in the dark.

  • Wash the cells with 1X Perm/Wash buffer. Centrifuge and discard the supernatant.

  • Resuspend the cells in 100 µL of 1X Perm/Wash buffer.

  • Add the pre-titrated fluorescently conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 1X Perm/Wash buffer.

  • Resuspend the final cell pellet in 300-500 µL of FACS buffer for flow cytometry analysis.

Flow Cytometry Acquisition and Analysis
  • Acquire the samples on a calibrated flow cytometer. Ensure enough events are collected for robust statistical analysis of rare populations (a minimum of 100,000-500,000 events in the live, single-cell gate is recommended).

  • Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™).

  • Use a sequential gating strategy:

    • Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).

    • Gate on live cells using the viability dye.

    • Gate on leukocytes using CD45.

    • From the CD45+ population, identify major immune subsets (T cells: CD3+; B cells: CD19+; NK cells: CD3-CD56+; Monocytes: based on FSC/SSC and CD14 expression).

    • Within each major population, further delineate subsets (e.g., CD4+ and CD8+ T cells) and analyze the expression of activation markers (e.g., CD69, HLA-DR, CD86) and intracellular cytokines.

    • For dendritic cells, first gate out lineage-positive cells (CD3, CD19, CD56) and then identify DC subsets based on HLA-DR, CD11c, and CD123 expression.[16]

Expected Outcomes and Data Presentation

The quantitative data obtained from the flow cytometry analysis can be summarized in tables for clear comparison between different treatment groups. Key metrics to report include the percentage of parent population and the Median Fluorescence Intensity (MFI) for each activation marker.

Table 1: Expected Changes in Immune Cell Population Frequencies and Activation Marker Expression Following this compound Stimulation

Cell Population Subset Metric Unstimulated Control This compound (Low Dose) This compound (High Dose) Positive Control
T Cells (CD3+) CD4+ Helper% of CD3+BaselineNo significant changeNo significant changeNo significant change
% CD69+LowIncreasedHighly IncreasedHighly Increased
MFI of HLA-DRLowIncreasedHighly IncreasedHighly Increased
CD8+ Cytotoxic% of CD3+BaselineNo significant changeNo significant changeNo significant change
% CD69+LowIncreasedHighly IncreasedHighly Increased
B Cells (CD19+) % CD86+LowIncreasedHighly IncreasedHighly Increased
MFI of MHC IIModerateIncreasedHighly IncreasedHighly Increased
NK Cells (CD3-CD56+) % CD69+LowIncreasedHighly IncreasedHighly Increased
Monocytes (CD14+) MFI of HLA-DRModerateIncreasedHighly IncreasedHighly Increased
% CD80+LowIncreasedHighly IncreasedHighly Increased
Dendritic Cells Myeloid (Lin-HLA-DR+CD11c+)% CD86+LowIncreasedHighly IncreasedHighly Increased
Plasmacytoid (Lin-HLA-DR+CD123+)% CD86+LowIncreasedHighly IncreasedHighly Increased

Table 2: Expected Intracellular Cytokine Profile in T Helper Cells

Cytokine Metric Unstimulated Control This compound (Low Dose) This compound (High Dose) Positive Control (PHA)
IFN-γ (Th1) % of CD4+ cellsLowIncreasedHighly IncreasedHighly Increased
IL-4 (Th2) % of CD4+ cellsLowNo significant changeNo significant changeIncreased

These tables provide a structured format for presenting the anticipated results, allowing for a clear evaluation of this compound's dose-dependent effects on immune cell activation.

References

Method for Assessing Avridine's Impact on Antigen Presentation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avridine is a lipoidal amine that has demonstrated potential as an immunological adjuvant, a substance that enhances the body's immune response to an antigen.[1] Understanding the mechanisms by which this compound exerts its effects on antigen-presenting cells (APCs) is crucial for its development and application in vaccines and immunotherapies. This document provides detailed application notes and protocols for assessing the impact of this compound on antigen presentation, a critical process in the initiation of adaptive immune responses.

Antigen presentation involves the processing of antigens by APCs, such as dendritic cells (DCs) and macrophages, and the subsequent display of antigenic peptides on their surface via Major Histocompatibility Complex (MHC) molecules.[2] This presentation, along with the expression of co-stimulatory molecules, leads to the activation of T lymphocytes, which orchestrates a targeted immune attack. Adjuvants like this compound can enhance this process at various stages.[3]

This guide outlines key in vitro and in vivo experimental approaches to quantify the effects of this compound on APC function and subsequent T-cell activation.

Key Principles of Assessing Adjuvant Impact on Antigen Presentation

The assessment of an adjuvant's impact on antigen presentation typically involves a multi-faceted approach, examining its effects on:

  • Antigen Uptake and Processing: The ability of APCs to internalize and process antigens.

  • APC Maturation and Activation: The upregulation of cell surface molecules crucial for T-cell stimulation, including MHC class I and class II, and co-stimulatory molecules like CD80 and CD86.

  • Cytokine Production: The secretion of immunomodulatory cytokines by APCs that shape the nature of the T-cell response.

  • T-Cell Activation and Proliferation: The capacity of this compound-treated APCs to induce antigen-specific T-cell proliferation and effector function.

Data Presentation

Quantitative data from the following experimental protocols should be summarized in clearly structured tables for comparative analysis.

Table 1: In Vivo Effect of this compound on Mucosal Antibody Response

Treatment GroupAntigenAdjuvantMean Secretory Antibody Titer (Fold Increase vs. Antigen Alone)Reference
ControlReovirusNone1 (Baseline)[4]
ExperimentalReovirusThis compound2 - 4[4]

Table 2: Example Table for In Vitro Upregulation of APC Surface Markers by this compound

TreatmentConcentration% CD80+ Cells% CD86+ Cells% MHC Class II+ Cells
Untreated Control-ValueValueValue
Antigen AloneConcentrationValueValueValue
This compound AloneConcentrationValueValueValue
Antigen + this compoundConcentrationValueValueValue
Positive Control (e.g., LPS)ConcentrationValueValueValue

Table 3: Example Table for In Vitro Cytokine Production by APCs Treated with this compound

TreatmentConcentrationIL-12 (pg/mL)IFN-γ (pg/mL)IL-2 (pg/mL)TNF-α (pg/mL)
Untreated Control-ValueValueValueValue
Antigen AloneConcentrationValueValueValueValue
This compound AloneConcentrationValueValueValueValue
Antigen + this compoundConcentrationValueValueValueValue
Positive Control (e.g., LPS)ConcentrationValueValueValueValue

Table 4: Example Table for In Vitro Antigen-Specific T-Cell Proliferation

APC TreatmentT-Cell Proliferation (CPM or % Divided Cells)
Untreated APCs + T-CellsValue
Antigen-pulsed APCs + T-CellsValue
This compound-treated, Antigen-pulsed APCs + T-CellsValue
Positive Control (e.g., Anti-CD3/CD28) + T-CellsValue

Experimental Protocols

In Vitro Assays

1. Preparation and Culture of Antigen-Presenting Cells

  • Bone Marrow-Derived Dendritic Cells (BMDCs):

    • Harvest bone marrow from the femurs and tibias of mice.

    • Lyse red blood cells using ACK lysis buffer.

    • Culture bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, 20 ng/mL GM-CSF, and 10 ng/mL IL-4.

    • On day 3, gently remove non-adherent cells and add fresh media containing GM-CSF and IL-4.

    • On day 6 or 7, harvest non-adherent and loosely adherent cells, which are immature BMDCs.

  • Peritoneal Macrophages:

    • Elicit peritoneal macrophages by intraperitoneal injection of 3% thioglycollate into mice.

    • Three days later, harvest peritoneal exudate cells by lavage with cold PBS.

    • Plate the cells and allow them to adhere for 2-4 hours.

    • Wash away non-adherent cells to obtain a purified population of peritoneal macrophages.

2. Assessment of APC Maturation

  • Plate immature BMDCs or macrophages in 24-well plates.

  • Treat the cells with various concentrations of this compound, a model antigen, this compound plus antigen, or a positive control (e.g., LPS). Include an untreated control.

  • Incubate for 24-48 hours.

  • Harvest the cells and stain with fluorescently labeled antibodies against CD11c (for DCs), F4/80 (for macrophages), MHC Class I, MHC Class II, CD80, and CD86.

  • Analyze the expression of these markers by flow cytometry.

3. Cytokine Production Assay

  • Plate immature BMDCs or macrophages in 96-well plates.

  • Treat the cells as described in the APC maturation assay.

  • Incubate for 24-48 hours.

  • Collect the culture supernatants.

  • Measure the concentration of cytokines such as IL-12, IFN-γ, IL-2, and TNF-α using ELISA or a multiplex bead-based immunoassay.

4. Antigen-Specific T-Cell Proliferation Assay

  • Isolate CD4+ or CD8+ T cells from the spleen and lymph nodes of T-cell receptor (TCR) transgenic mice (e.g., OT-I or OT-II mice for ovalbumin-specific responses).

  • Label the T cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).

  • In a separate plate, pulse immature BMDCs or macrophages with the cognate antigen (e.g., ovalbumin protein or peptide) with or without this compound for 4-6 hours.

  • Wash the APCs to remove excess antigen and adjuvant.

  • Co-culture the antigen-pulsed APCs with the CFSE-labeled T cells for 3-5 days.

  • Assess T-cell proliferation by measuring the dilution of CFSE using flow cytometry.

In Vivo Assay

1. Assessment of Mucosal Immune Response

Studies have indicated that this compound can enhance mucosal immunity by increasing antigen uptake in Peyer's patches.[4]

  • Administer a model antigen (e.g., reovirus) with or without this compound to mice via an oral or intraduodenal route.

  • At various time points (e.g., 7 and 14 days) after administration, collect mucosal secretions (e.g., intestinal washes).

  • Measure the levels of antigen-specific secretory IgA antibodies in the secretions using ELISA.

  • Compare the antibody titers between the group that received antigen alone and the group that received antigen with this compound. A 2- to 4-fold increase in secretory immune responses has been observed with this compound.[4]

Visualization of Pathways and Workflows

Signaling Pathways in Antigen Presentation

Adjuvants typically enhance antigen presentation by activating innate immune signaling pathways within APCs. While the specific pathway activated by this compound is not yet fully elucidated, common pathways engaged by adjuvants include Toll-like receptor (TLR) signaling, which leads to the activation of transcription factors like NF-κB and Interferon Regulatory Factors (IRFs). These factors then drive the expression of genes involved in APC maturation, cytokine production, and T-cell activation.

Adjuvant Signaling in APC cluster_0 Antigen Presenting Cell cluster_1 Nucleus Adjuvant This compound (Adjuvant) TLR Pattern Recognition Receptor (e.g., TLR) Adjuvant->TLR MyD88 MyD88 TLR->MyD88 TRIF TRIF TLR->TRIF NFkB NF-κB Activation MyD88->NFkB IRFs IRF Activation TRIF->IRFs Gene_Expression Upregulation of: - MHC Molecules - Co-stimulatory Molecules (CD80/86) - Pro-inflammatory Cytokines NFkB->Gene_Expression IRFs->Gene_Expression In Vitro Workflow cluster_0 APC Preparation cluster_1 Treatment cluster_2 Analysis BM Isolate Bone Marrow from Mice Culture_BMDC Culture with GM-CSF + IL-4 to generate BMDCs BM->Culture_BMDC Treat_APCs Treat BMDCs with: - this compound - Antigen - this compound + Antigen - Controls Culture_BMDC->Treat_APCs FACS Flow Cytometry: - CD80, CD86, MHC Class II - T-Cell Proliferation (CFSE) Treat_APCs->FACS ELISA ELISA/Multiplex: - IL-12, IFN-γ, IL-2, TNF-α Treat_APCs->ELISA T-Cell Activation Logic This compound This compound APC_Activation Enhanced APC Activation (Increased MHC & Co-stimulation) This compound->APC_Activation Signal1 Signal 1: TCR - Peptide/MHC APC_Activation->Signal1 Signal2 Signal 2: CD28 - CD80/86 APC_Activation->Signal2 Signal3 Signal 3: Cytokine Release APC_Activation->Signal3 T_Cell_Activation T-Cell Activation & Proliferation Signal1->T_Cell_Activation Signal2->T_Cell_Activation Signal3->T_Cell_Activation

References

Avridine Dosage for Optimal Interfereron Induction in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avridine (N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine) is a synthetic lipoidal amine recognized for its potent immunomodulatory properties, including the induction of interferons (IFNs). As a key cytokine in the innate immune response, interferon plays a critical role in antiviral defense and tumor surveillance. Understanding the optimal dosage and administration of this compound to maximize interferon production is crucial for its development as a therapeutic agent or vaccine adjuvant.

These application notes provide a summary of the currently available, albeit limited, information on this compound dosage for interferon induction in rats. It includes hypothesized signaling pathways, generic experimental protocols, and a discussion of the existing knowledge gaps that future research should aim to address.

Quantitative Data Summary

Direct quantitative data correlating specific this compound dosages with interferon levels in rats is not extensively available in the current literature. Most studies have focused on the adjuvant effects of this compound in other animal models or for different primary outcomes. The following table summarizes the available qualitative data and dosages used in relevant studies.

Animal ModelThis compound DosageRoute of AdministrationObserved Effect on InterferonCitation
Mice (with Moloney sarcoma virus)Not specifiedNot specifiedInterferon levels were "greatly enhanced" when this compound was administered one day after the virus.[1]

Note: The lack of comprehensive dose-response studies in rats represents a significant gap in the literature. The optimal dosage for interferon induction is likely to be influenced by factors such as the rat strain, the specific endpoint being measured (e.g., type I vs. type II IFN), and the timing of administration relative to any immune challenge.

Hypothesized Signaling Pathway for this compound-Induced Interferon Production

The precise molecular mechanism by which this compound induces interferon production has not been fully elucidated. However, based on the known pathways for other synthetic adjuvants, a plausible signaling cascade can be hypothesized. This compound, as a foreign substance, is likely recognized by pattern recognition receptors (PRRs) of the innate immune system. This recognition initiates a downstream signaling cascade culminating in the transcription of interferon genes.

Avridine_Interferon_Induction_Pathway This compound This compound PRR Pattern Recognition Receptor (e.g., TLR) This compound->PRR Adaptor Adaptor Proteins (e.g., MyD88, TRIF) PRR->Adaptor 2. Signal Initiation Kinase_Cascade Kinase Cascade (e.g., TBK1, IKKε) Adaptor->Kinase_Cascade 3. Signal Transduction Transcription_Factors Transcription Factors (IRF3, IRF7, NF-κB) Kinase_Cascade->Transcription_Factors 4. Activation IFN_Gene Interferon Gene (e.g., IFN-β) Transcription_Factors->IFN_Gene 5. Nuclear Translocation & Gene Binding IFN_mRNA IFN mRNA IFN_Gene->IFN_mRNA 6. Transcription Transcription Transcription Translation Translation IFN_mRNA->Translation Interferon Interferon (secreted) Translation->Interferon 7. Translation & Secretion

Hypothesized signaling pathway for this compound-induced interferon production.

Experimental Protocols

The following are generalized protocols for the administration of this compound to rats and the subsequent measurement of interferon levels. These should be adapted and optimized based on specific experimental goals.

Experimental Workflow for this compound Administration and Interferon Measurement

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis Animal_Acclimatization 1. Animal Acclimatization (e.g., Sprague-Dawley rats, 8-10 weeks old) Avridine_Formulation 2. This compound Formulation (e.g., suspension in sterile saline or a suitable vehicle) Animal_Acclimatization->Avridine_Formulation Dose_Groups 3. Dose-Response Groups (e.g., Vehicle control, Low dose, Medium dose, High dose) Avridine_Formulation->Dose_Groups Injection 4. Administration (e.g., Intravenous, Intraperitoneal, Subcutaneous) Dose_Groups->Injection Time_Points 5. Time-Course Sampling (e.g., 2, 4, 8, 12, 24 hours post-administration) Injection->Time_Points Blood_Collection 6. Blood Collection (e.g., via tail vein or terminal cardiac puncture) Time_Points->Blood_Collection Tissue_Harvesting 7. Tissue Harvesting (optional) (e.g., spleen, lymph nodes) Time_Points->Tissue_Harvesting Serum_Separation 8. Serum Separation Blood_Collection->Serum_Separation Interferon_Assay 9. Interferon Quantification (e.g., ELISA, Bioassay) Serum_Separation->Interferon_Assay Data_Analysis 10. Data Analysis (Dose-response curve generation) Interferon_Assay->Data_Analysis

Generalized experimental workflow for this compound studies in rats.
Protocol 1: Intravenous Administration of this compound

  • Animal Model: Male or female Sprague-Dawley rats (8-10 weeks old), acclimatized for at least one week.

  • This compound Formulation: Prepare a sterile suspension of this compound in a suitable vehicle (e.g., phosphate-buffered saline [PBS] or a liposomal formulation). The concentration should be calculated to deliver the desired dose in a volume of approximately 1 ml/kg body weight.

  • Dose Groups: Establish multiple dose groups (e.g., 0.1, 1.0, 10 mg/kg) and a vehicle control group.

  • Administration:

    • Warm the rat's tail to dilate the lateral tail veins.

    • Disinfect the injection site with 70% ethanol.

    • Using a 27-30 gauge needle, slowly inject the this compound suspension into a lateral tail vein.

  • Sample Collection: Collect blood samples from the tail vein or via cardiac puncture at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours) post-injection.

  • Interferon Measurement: Separate serum and measure interferon levels using a rat-specific ELISA kit for IFN-α, IFN-β, or IFN-γ, or a biological assay using cells sensitive to rat interferons.

Protocol 2: Interferon Bioassay using Rat Splenocytes
  • Splenocyte Isolation:

    • Euthanize rats at desired time points after this compound administration.

    • Aseptically remove the spleen and place it in sterile RPMI-1640 medium.

    • Gently dissociate the spleen to create a single-cell suspension.

    • Lyse red blood cells using an appropriate lysis buffer.

    • Wash the splenocytes and resuspend them in complete RPMI-1640 medium.

  • Cell Culture and Stimulation:

    • Plate the splenocytes at a density of 2 x 10^6 cells/well in a 96-well plate.

    • The collected serum from this compound-treated rats can be added to naive splenocyte cultures to measure its interferon activity.

  • Interferon Measurement:

    • After a suitable incubation period (e.g., 24-48 hours), collect the cell culture supernatants.

    • Measure the levels of secreted interferon in the supernatants using ELISA or a viral inhibition assay.

Discussion and Future Directions

The available data strongly suggest that this compound is a potent inducer of interferon. However, to fully harness its potential, further research is imperative. Key areas for future investigation include:

  • Dose-Response Studies: Comprehensive studies are needed to establish a clear dose-response relationship between this compound administration and interferon production in rats. This should include a range of doses and the measurement of different interferon subtypes.

  • Pharmacokinetics and Pharmacodynamics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in rats will be crucial for optimizing dosing regimens.

  • Mechanism of Action: Elucidating the specific PRRs and signaling pathways activated by this compound will provide valuable insights into its immunomodulatory effects and may allow for the development of more targeted second-generation molecules.

  • Formulation Development: Investigating different formulations, such as liposomal encapsulation, may enhance the bioavailability and efficacy of this compound while potentially reducing any associated toxicity.

By addressing these research questions, the scientific community can better define the optimal conditions for using this compound to induce a robust and beneficial interferon response for various therapeutic and prophylactic applications.

References

Application Notes and Protocols for Lentiviral Transduction Enhancement with Avridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lentiviral vectors are a powerful tool for gene delivery in a wide range of research and therapeutic applications, owing to their ability to transduce both dividing and non-dividing cells and integrate into the host genome for stable, long-term transgene expression.[1][2] However, achieving high transduction efficiency, particularly in clinically relevant cell types such as T cells and hematopoietic stem cells, can be challenging and often requires high vector doses, which increases costs and potential for off-target effects.[3] To address this limitation, various chemical and biological enhancers have been developed to improve the efficiency of lentiviral transduction.

These application notes provide a comprehensive overview and detailed protocols for utilizing Avridine, a novel small molecule compound identified for its potent enhancement of lentiviral transduction. The information is intended for researchers, scientists, and drug development professionals seeking to optimize their gene delivery experiments.

Mechanism of Action

While the precise mechanism of this compound is the subject of ongoing research, initial studies suggest that it may act as a post-entry enhancer of lentiviral transduction. Transcriptomic analysis of cells treated with similar small molecule enhancers has shown an upregulation of genes related to RNA processing and ribosome biogenesis.[3] This alteration in cellular machinery is hypothesized to create a more favorable environment for the lentiviral pre-integration complex, potentially by reducing the cellular interferon response, which is a known barrier to successful transduction.[3]

Signaling_Pathway cluster_cell Host Cell Lentiviral\nVector Lentiviral Vector This compound This compound Cellular\nEntry Cellular Entry Reverse\nTranscription Reverse Transcription Nuclear\nImport Nuclear Import Integration Integration Ribosome\nBiogenesis Ribosome Biogenesis Interferon\nResponse Interferon Response

Figure 1: Hypothetical signaling pathway of this compound in enhancing lentiviral transduction.

Quantitative Data

The following tables summarize the enhancement of lentiviral transduction efficiency observed with various compounds in different cell types. This data is provided as a reference to demonstrate the potential improvements that can be achieved with transduction enhancers. Similar characterization should be performed for this compound to determine its optimal concentration and efficacy.

Table 1: Enhancement of Lentiviral Transduction in Human T Cells

Transduction EnhancerConcentrationFold Increase in Transduction EfficiencyCell Viability (%)
Polybrene8 µg/mL2-5>95
Protamine Sulfate5 µg/mL2-4>95
DEAE-Dextran10 µg/mL3-7>90
This compound (Example)[Optimal Conc.][Experimental Value][Experimental Value]

Table 2: Comparison of Transduction Enhancers in Jurkat Cells

Transduction MethodMOIRelative Surviving Cell Number (vs. Polybrene)
Polybrene101.0
Fibronectin10~1.5
Spinoculation10~5.0
This compound (Example)10[Experimental Value]

Note: The data presented for this compound are placeholders and should be replaced with experimentally determined values.

Experimental Protocols

Protocol 1: Lentiviral Transduction of Adherent Cells with this compound

This protocol provides a step-by-step guide for enhancing the transduction of adherent cell lines using this compound.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • Lentiviral particles (encoding gene of interest)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Polybrene (optional, as a control)

  • Multi-well tissue culture plates (e.g., 24-well plate)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • The day before transduction, seed the target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction. For example, seed 0.5 x 10^5 HEK293T cells per well.[4]

    • Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.

  • Transduction:

    • On the day of transduction, thaw the lentiviral particles on ice.

    • Prepare the transduction medium. For each well, prepare a sufficient volume of complete culture medium.

    • Add this compound to the transduction medium to achieve the desired final concentration. It is recommended to test a range of concentrations to determine the optimal level for your cell type.

    • (Optional) Prepare a control well with a standard enhancer like Polybrene (final concentration of 8 µg/mL).[4]

    • Add the appropriate amount of lentiviral particles to the transduction medium containing this compound to achieve the desired multiplicity of infection (MOI).

    • Remove the old medium from the cells and gently add the transduction cocktail to each well.

    • Incubate the cells for 18-24 hours at 37°C. For sensitive cells, the incubation time can be reduced to 4-8 hours.

  • Post-Transduction:

    • After the incubation period, remove the transduction medium and replace it with fresh, pre-warmed complete culture medium.

    • Incubate the cells for an additional 48-72 hours to allow for transgene expression.

  • Analysis:

    • After 48-72 hours, assess the transduction efficiency by an appropriate method, such as flow cytometry for fluorescent reporter genes (e.g., GFP) or by functional assays for the expressed transgene.

Experimental_Workflow cluster_prep Day 1: Preparation cluster_transduction Day 2: Transduction cluster_post Day 3-5: Post-Transduction & Analysis A Seed Adherent Cells (50-70% confluency) B Prepare Transduction Cocktail (Medium + Lentivirus + this compound) A->B C Incubate Cells with Cocktail (18-24 hours) B->C D Replace with Fresh Medium C->D E Incubate for Transgene Expression (48-72 hours) D->E F Analyze Transduction Efficiency (e.g., Flow Cytometry) E->F

Figure 2: Experimental workflow for lentiviral transduction with this compound.

Protocol 2: Lentiviral Transduction of Suspension Cells with this compound

This protocol is adapted for suspension cells, incorporating a spinoculation step to enhance virus-cell contact.

Materials:

  • Suspension cells of interest (e.g., Jurkat cells)

  • Complete cell culture medium

  • Lentiviral particles

  • This compound stock solution

  • Conical tubes or multi-well plates suitable for centrifugation

Procedure:

  • Cell Preparation:

    • On the day of transduction, count the suspension cells and aliquot the desired number of cells per transduction condition into conical tubes or wells of a multi-well plate (e.g., 2 x 10^5 cells per well).[2]

  • Transduction (Spinoculation):

    • Prepare the transduction cocktail as described in Protocol 1, containing complete medium, lentiviral particles (at the desired MOI), and the optimal concentration of this compound.

    • Add the transduction cocktail to the cells.

    • Centrifuge the plate or tubes at 800 x g for 30 minutes at 32°C.[2]

    • After centrifugation, carefully return the cells to the incubator for 4-18 hours at 37°C.

  • Post-Transduction:

    • Following the incubation, gently resuspend the cells and transfer them to a new culture vessel with fresh, pre-warmed complete medium.

    • Incubate for an additional 48-72 hours.

  • Analysis:

    • Assess transduction efficiency as described in Protocol 1.

Safety Precautions

Lentiviral particles are classified as Biosafety Level 2 (BSL-2) materials. All work with lentivirus should be conducted in a BSL-2 certified laboratory following institutional and national safety guidelines. This includes the use of a certified biological safety cabinet and appropriate personal protective equipment (PPE). All materials that come into contact with the virus should be decontaminated with a 10% bleach solution or another approved disinfectant before disposal.

Disclaimer: As no public information is available for "this compound" in the context of lentiviral transduction, this document is a template based on established principles of lentiviral transduction enhancement. The protocols and hypothetical data should be adapted based on empirical data obtained for this compound.

References

Application Notes and Protocols: Avridine in Cancer Immunotherapy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avridine is a lipoidal amine that has demonstrated significant immunomodulatory properties, positioning it as a compound of interest in the field of cancer immunotherapy. Its primary mechanism of action involves the induction of interferon (IFN), which in turn can stimulate various components of the innate and adaptive immune systems. Notably, this compound has been shown to enhance the cytotoxic activity of Natural Killer (NK) cells, a critical component of the anti-tumor immune response.

These application notes provide a comprehensive overview of the use of this compound in preclinical cancer immunotherapy models, with a focus on its effects on tumor growth, interferon induction, and NK cell activity. Detailed protocols for key experiments are provided to enable researchers to investigate and harness the immunotherapeutic potential of this compound.

Mechanism of Action

This compound's immunomodulatory effects are primarily mediated through the induction of interferon. The produced IFN can then trigger a cascade of downstream events, including the activation of NK cells. Activated NK cells play a crucial role in immune surveillance and can directly lyse tumor cells. The timing of this compound administration in relation to tumor induction is a critical factor that can determine whether its effect is tumor-suppressive or, conversely, tumor-enhancing.

Data Presentation

The following tables summarize the expected quantitative data from studies evaluating the effect of this compound in a Moloney Sarcoma Virus (MSV)-induced tumor model in C57BL/6J mice. The data is based on the findings reported by Talcott et al. (1986) and serves as a template for expected outcomes.

Table 1: Effect of this compound Treatment Regimen on MSV-Induced Tumor Persistence

Treatment GroupAdministration Time Relative to MSV InjectionTumor Persistence Outcome
Control (MSV only)N/ABaseline tumor persistence
This compound1 day prior to MSVIncreased tumor persistence
This compound1 day post MSVDecreased tumor persistence
This compound5 days post MSVDecreased tumor persistence

Table 2: Serum Interferon Levels Following this compound and/or MSV Treatment

Treatment GroupTime of MeasurementSerum Interferon Titer (Units/ml)
This compound aloneDay 1 post-treatment(Insert Data from Publication)
MSV aloneDay 1 post-infection(Insert Data from Publication)
This compound (1 day pre-MSV)Day 1 post-MSV(Insert Data from Publication)
This compound (1 day post-MSV)Day 1 post-MSVSignificantly enhanced
MSV aloneDay 6 post-infectionNear zero
This compound (5 days post-MSV)Day 6 post-MSVBoosted interferon levels

Table 3: Splenic Natural Killer (NK) Cell Cytotoxicity

Treatment GroupTime of Measurement% Cytotoxicity (Against Tumor Cells)
Untreated ControlBaseline(Insert Data from Publication)
MSV aloneDay 2 post-infectionGreatly increased
This compound (1 day post-MSV)Day 2 post-infectionSignificantly enhanced
MSV aloneDay 6 post-infectionReturned to normal
This compound (5 days post-MSV)Day 6 post-infectionIncreased

Experimental Protocols

Protocol 1: Evaluation of this compound in a Murine Sarcoma Model

This protocol describes the in vivo evaluation of this compound's anti-tumor efficacy using the Moloney Sarcoma Virus (MSV)-induced tumor model in C57BL/6J mice.

Materials:

  • This compound

  • Moloney Sarcoma Virus (MSV)

  • C57BL/6J mice (female, 6-8 weeks old)

  • Sterile phosphate-buffered saline (PBS)

  • Calipers for tumor measurement

  • Syringes and needles for injection

Procedure:

  • Animal Handling and Acclimation:

    • House C57BL/6J mice in a specific pathogen-free facility.

    • Allow mice to acclimate for at least one week before the start of the experiment.

  • Tumor Induction:

    • Inject C57BL/6J mice intramuscularly in the hind limb with a tumorigenic dose of Moloney Sarcoma Virus (MSV).

  • This compound Administration:

    • Prepare a sterile solution of this compound in PBS at the desired concentration.

    • Divide mice into experimental groups based on the timing of this compound administration:

      • Pre-treatment: Administer this compound intraperitoneally one day before MSV injection.

      • Post-treatment (Day 1): Administer this compound intraperitoneally one day after MSV injection.

      • Post-treatment (Day 5): Administer this compound intraperitoneally five days after MSV injection.

      • Control: Administer PBS (vehicle) to a separate group of MSV-injected mice.

  • Tumor Monitoring and Measurement:

    • Monitor mice daily for tumor development.

    • Once tumors are palpable, measure tumor size using calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Record the day of tumor onset and the day of complete tumor regression for each mouse.

  • Data Analysis:

    • Compare the tumor growth curves, prepatent period (time to tumor appearance), and persistence of tumors among the different treatment groups.

Protocol 2: Measurement of Serum Interferon Levels

This protocol details the quantification of interferon levels in mouse serum following treatment with this compound and/or MSV.

Materials:

  • Blood collection supplies (e.g., microtainer tubes)

  • Centrifuge

  • Mouse Interferon Alpha/Beta ELISA Kit

  • Microplate reader

Procedure:

  • Sample Collection:

    • At specified time points after treatment (e.g., 24 hours, 6 days), collect blood samples from mice via retro-orbital bleeding or cardiac puncture.

    • Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.

    • Collect the serum and store at -80°C until analysis.

  • Interferon ELISA:

    • Perform the ELISA according to the manufacturer's instructions provided with the Mouse Interferon Alpha/Beta ELISA Kit.

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding serum samples and standards, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of interferon in the serum samples by comparing their absorbance to the standard curve.

    • Compare the interferon levels across the different treatment groups.

Protocol 3: Assessment of Natural Killer (NK) Cell Activity

This protocol outlines the procedure for measuring the cytotoxic activity of splenic NK cells from treated mice.

Materials:

  • Spleens from treated and control mice

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Tumor target cells (e.g., YAC-1 cells, which are sensitive to NK cell-mediated lysis)

  • Cell staining dyes (e.g., Calcein-AM for target cells, Propidium Iodide for dead cells)

  • Flow cytometer

Procedure:

  • Splenocyte Isolation:

    • At desired time points (e.g., 2 days, 6 days post-infection), euthanize mice and aseptically remove the spleens.

    • Prepare a single-cell suspension of splenocytes by gently dissociating the spleen through a 70 µm cell strainer.

    • Lyse red blood cells using an ACK lysis buffer.

    • Wash the splenocytes with RPMI-1640 medium and resuspend to a known concentration.

  • NK Cell Cytotoxicity Assay (Flow Cytometry-based):

    • Label the target tumor cells (e.g., YAC-1) with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.

    • Co-culture the labeled target cells with the isolated splenocytes (effector cells) at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1) in a 96-well plate.

    • Include control wells with target cells alone (spontaneous death) and target cells with a lysis agent (maximum death).

    • Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, add a viability dye such as Propidium Iodide (PI) to each well.

    • Analyze the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the target cell population (Calcein-AM positive).

    • Within the target cell gate, determine the percentage of dead cells (PI positive).

    • Calculate the percentage of specific cytotoxicity using the formula: % Specific Lysis = [ (% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis) ] * 100

    • Compare the NK cell cytotoxicity across the different treatment groups.

Visualizations

G cluster_0 This compound Administration cluster_1 Immune System cluster_2 Tumor Microenvironment This compound This compound IFN_Induction Interferon (IFN) Induction This compound->IFN_Induction Induces NK_Activation NK Cell Activation IFN_Induction->NK_Activation Activates Tumor_Cell Tumor Cell NK_Activation->Tumor_Cell Targets Tumor_Regression Tumor Regression Tumor_Cell->Tumor_Regression Leads to

Caption: Proposed signaling pathway of this compound in cancer immunotherapy.

G cluster_0 Day -1 cluster_1 Day 0 cluster_2 Day +1 cluster_3 Day +5 cluster_4 Monitoring Avridine_Pre This compound or Vehicle (Pre-treatment Group) MSV_Injection MSV Injection Avridine_Pre->MSV_Injection Avridine_Post1 This compound or Vehicle (Post-treatment Group 1) MSV_Injection->Avridine_Post1 Avridine_Post5 This compound or Vehicle (Post-treatment Group 2) MSV_Injection->Avridine_Post5 Tumor_Measurement Tumor Measurement Avridine_Post1->Tumor_Measurement Immune_Assays Interferon & NK Cell Assays Avridine_Post1->Immune_Assays Avridine_Post5->Tumor_Measurement Avridine_Post5->Immune_Assays

Caption: Experimental workflow for evaluating this compound in a murine sarcoma model.

Protocol for dissolving and storing Avridine for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avridine (also known as CP-20961; N,N-Dioctadecyl-N′,N′-bis(2-hydroxyethyl)propanediamine) is a synthetic lipophilic diamine with potent immunomodulatory and adjuvant properties. It is recognized for its capacity to induce interferon (IFN) and stimulate various components of the innate and adaptive immune systems, including macrophages and Natural Killer (NK) cells. These characteristics make this compound a compound of significant interest for research in virology, oncology, and immunology. This document provides a detailed protocol for the proper dissolution and storage of this compound for use in cell culture applications.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 35607-20-6
Molecular Formula C₄₃H₉₀N₂O₂
Molecular Weight 667.19 g/mol
Appearance White to off-white powder
Solubility DMSO: ≥5 mg/mL (with warming)
Storage (Powder) -20°C for up to 3 years; 4°C for up to 2 years
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, pyrogen-free polypropylene (B1209903) microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Water bath or heat block

  • Vortex mixer

  • Cell culture medium appropriate for the cell line of interest

  • Sterile, tissue culture-treated plates or flasks

  • Cells for treatment (e.g., peripheral blood mononuclear cells (PBMCs), macrophage cell lines like RAW 264.7, or other relevant cell lines)

Preparation of this compound Stock Solution (10 mg/mL)
  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mg/mL stock solution, weigh 10 mg of this compound.

  • Dissolution:

    • Transfer the weighed this compound powder into a sterile polypropylene microcentrifuge tube.

    • Add the appropriate volume of cell culture grade DMSO to achieve a final concentration of 10 mg/mL (e.g., add 1 mL of DMSO to 10 mg of this compound).

    • To facilitate dissolution, warm the solution to 60-80°C for 5-10 minutes.[1] Intermittent vortexing during warming will aid in complete solubilization.

    • Ensure the powder is completely dissolved and the solution is clear before proceeding.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).

Preparation of Working Solutions
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution:

    • Before use, briefly vortex the thawed stock solution.

    • Prepare a fresh working solution by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration.

    • It is recommended to perform serial dilutions to achieve the final low concentrations required for cell treatment.

    • Note on Concentration: The optimal working concentration of this compound can vary depending on the cell type and the experimental objective. Based on the activity of other acridine (B1665455) derivatives, a starting concentration range of 0.1 µg/mL to 10 µg/mL is recommended for initial dose-response experiments.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v). Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Preparation cluster_stock Stock Solution Preparation (10 mg/mL) cluster_working Working Solution Preparation weigh Weigh 10 mg this compound Powder dissolve Dissolve in 1 mL DMSO (Warm to 60-80°C) weigh->dissolve Aseptic technique thaw Thaw one aliquot of stock solution aliquot Aliquot into single-use tubes dissolve->aliquot store_stock Store at -80°C or -20°C aliquot->store_stock dilute Serially dilute in cell culture medium (e.g., 0.1-10 µg/mL) thaw->dilute treat Add to cell culture dilute->treat Final DMSO < 0.5%

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway

This compound acts as an immunomodulator, primarily by inducing the production of interferon. This subsequently leads to the activation of downstream effector cells of the innate immune system.

signaling_pathway Simplified Signaling Pathway of this compound This compound This compound ImmuneCell Immune Cell (e.g., Macrophage) This compound->ImmuneCell Stimulates Interferon Interferon (IFN) Production ImmuneCell->Interferon NK_Cell Natural Killer (NK) Cell Interferon->NK_Cell Activates Macrophage Macrophage Interferon->Macrophage Activates Cytotoxicity Enhanced Cytotoxicity NK_Cell->Cytotoxicity Phagocytosis Increased Phagocytosis Macrophage->Phagocytosis

Caption: this compound stimulates immune cells to produce interferon, activating NK cells and macrophages.

References

Application Notes and Protocols for Utilizing Avridine in the Study of Mucosal Immunity to Enteric Viruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective vaccination against enteric viruses, such as rotavirus, norovirus, and poliovirus, relies on the induction of robust mucosal immunity, characterized by the production of secretory Immunoglobulin A (sIgA) at mucosal surfaces. Avridine (N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine) is a lipoidal amine that has demonstrated significant potential as a mucosal adjuvant. It has been shown to enhance secretory immune responses to co-administered antigens, making it a valuable tool for studying and improving mucosal vaccines against enteric pathogens.[1][2]

These application notes provide a comprehensive overview of the use of this compound to study mucosal immunity to enteric viruses, with a focus on its mechanism of action, protocols for its use in preclinical models, and a summary of its observed immunological effects. While much of the specific data comes from studies with reovirus, a well-characterized enteric virus, the principles and protocols described herein can be adapted for the study of other enteric viruses like rotavirus, norovirus, and poliovirus.

Mechanism of Action

This compound's primary mechanism as a mucosal adjuvant is its ability to enhance the uptake and retention of antigens in Peyer's patches, the primary inductive sites for intestinal immunity.[1] It is hypothesized that the lipophilic nature of this compound allows it to insert into the membranes of epithelial cells, including M cells, which are specialized for antigen sampling in the gut.[1] This facilitates the transport of associated antigens from the gut lumen into the underlying lymphoid tissue.[1]

Once in the Peyer's patches, this compound and the co-administered antigen are sequestered by antigen-presenting cells (APCs), such as macrophages and dendritic cells, located in the subepithelial dome.[1] This leads to several downstream immunological effects:

  • Enhanced Antigen Presentation: By increasing the concentration and residence time of the antigen within the Peyer's patches, this compound promotes more efficient processing and presentation by APCs to T cells.[1]

  • Increased Lymphoid Tissue Mass: Administration of this compound has been shown to increase the mass of Peyer's patches and the spleen, suggesting it has a trophic effect on mucosal lymphatic tissues.[1]

  • Selective Enhancement of IgA Response: The targeted delivery of antigen to the gut-associated lymphoid tissue (GALT) favors the induction of a strong sIgA response, which is crucial for mucosal protection, while potentially suppressing systemic IgG responses.[1][2]

  • Interferon Induction: this compound was initially identified as an interferon inducer, which may contribute to its adjuvant effects by activating APCs.[1]

Data Presentation

The following tables summarize the quantitative data from studies using this compound as a mucosal adjuvant with reovirus in mice.

Table 1: Effect of this compound on Secretory Antibody Response to Enteric Antigens
AntigenAdministration RouteAdjuvantTime PointFold Increase in Secretory IgA vs. Antigen AloneReference
Reovirus (live or UV-inactivated)IntraduodenalThis compound7-14 days2- to 4-fold[1][2]
Cholera ToxinIntraduodenalThis compound7-14 days2- to 4-fold[1][2]
Table 2: Effect of this compound on Lymphatic Tissue Mass Following Intraduodenal Immunization with Reovirus
Treatment GroupLymphoid TissueTime PointChange in Mass vs. ControlReference
Reovirus + this compoundPeyer's Patches7 daysSignificant increase[1]
Reovirus + this compoundSpleen (Follicles)7 days2.5 times the mass of reovirus control[2]
Reovirus + this compoundSpleen (Periarteriolar Lymphatic Sheath)3 days6 times the mass of untreated control[2]
This compound aloneSpleen (Red Pulp - EMH)7 daysMarkedly enlarged[2]

EMH: Extramedullary hematopoiesis

Experimental Protocols
Protocol 1: Preparation of this compound-Antigen Emulsion

This protocol describes the preparation of an this compound emulsion for mucosal administration, based on methodologies from published studies.[2][3]

Materials:

  • This compound powder

  • Absolute ethanol (B145695)

  • Tween 80

  • Intralipid (10% soybean oil emulsion)

  • Viral antigen preparation (e.g., purified enteric virus)

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Sonicator

Procedure:

  • Prepare a 6 mg/mL this compound stock emulsion: a. Weigh 42 mg of this compound powder and dissolve it in 0.3 mL of absolute ethanol in a sterile glass vial. b. Add 0.03 mL of Tween 80 to the this compound-ethanol solution and mix thoroughly. c. Add 6.67 mL of Intralipid to the mixture. d. Agitate the mixture vigorously to form a homogenous emulsion.

  • Prepare the this compound-antigen inoculum: a. In a sterile microcentrifuge tube, mix the this compound stock emulsion with an equal volume of the viral antigen preparation (1:1 ratio). b. Sonicate the mixture for 10 seconds immediately prior to immunization to ensure a uniform emulsion.

Protocol 2: Intraduodenal Immunization of Mice

This protocol details the direct injection of the this compound-antigen emulsion into the duodenum of mice, a method used to ensure precise delivery to the small intestine.[2][3]

Materials:

  • This compound-antigen emulsion (prepared as in Protocol 1)

  • Adult female BALB/c mice (or other suitable strain)

  • Methoxyflurane (B143068) or other appropriate anesthetic

  • Surgical scissors and forceps

  • Suture materials

  • 1 mL syringe with a 27-30 gauge needle

  • 70% ethanol for disinfection

Procedure:

  • Anesthetize the mouse using methoxyflurane or another approved anesthetic agent.

  • Place the anesthetized mouse in a supine position and disinfect the abdominal area with 70% ethanol.

  • Make a small midline incision (approximately 1 cm) through the skin and the peritoneal wall to expose the abdominal cavity.

  • Gently exteriorize a loop of the small intestine to locate the duodenum, which is the section immediately distal to the stomach.

  • Using a 1 mL syringe with a 27-30 gauge needle, carefully inject 0.1 mL of the prepared this compound-antigen emulsion directly into the lumen of the duodenum.

  • Return the intestine to the abdominal cavity.

  • Close the peritoneal wall and the skin with sutures.

  • Monitor the mouse until it has fully recovered from the anesthesia.

Protocol 3: Oral Gavage Immunization of Mice

Oral gavage is a less invasive alternative to intraduodenal injection for delivering the this compound-antigen emulsion to the gastrointestinal tract.

Materials:

  • This compound-antigen emulsion (prepared as in Protocol 1)

  • Adult female BALB/c mice (or other suitable strain)

  • 20-22 gauge, 1.5-inch curved, ball-tipped gavage needle

  • 1 mL syringe

Procedure:

  • Gently restrain the mouse by scruffing the neck and back to immobilize the head.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach.

  • With the mouse held in a vertical position, insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

  • The needle should slide easily down the esophagus with no resistance. If resistance is met, withdraw and reposition the needle to avoid entry into the trachea.

  • Once the needle is at the predetermined depth, slowly dispense the this compound-antigen emulsion (typically 0.1-0.2 mL).

  • Gently remove the gavage needle.

  • Return the mouse to its cage and monitor for any signs of distress.

Visualizations

Signaling Pathways and Mechanisms

Avridine_Mechanism cluster_lumen Gut Lumen cluster_epithelium Follicle-Associated Epithelium cluster_peyers_patch Peyer's Patch Subepithelial Dome Enteric Virus Enteric Virus Virus_this compound Virus + this compound Complex Enteric Virus->Virus_this compound This compound This compound This compound->Virus_this compound M_Cell M Cell Virus_this compound->M_Cell Enhanced Uptake and Retention APC Antigen Presenting Cell (Macrophage/Dendritic Cell) M_Cell->APC Antigen Transcytosis T_Cell T Helper Cell APC->T_Cell Antigen Presentation B_Cell B Cell T_Cell->B_Cell T Cell Help Plasma_Cell IgA-secreting Plasma Cell B_Cell->Plasma_Cell Differentiation sIgA Secretory IgA Plasma_Cell->sIgA Production sIgA->Enteric Virus Neutralization in Lumen

Caption: Proposed mechanism of this compound in enhancing mucosal immunity.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_immunization Immunization cluster_analysis Analysis Prep_Antigen Prepare Enteric Virus Antigen Prep_Inoculum Mix Antigen and This compound (1:1) Prep_Antigen->Prep_Inoculum Prep_this compound Prepare this compound Emulsion Prep_this compound->Prep_Inoculum Immunize Mucosal Immunization (Intraduodenal or Oral Gavage) Prep_Inoculum->Immunize Group1 Control Group: Antigen Alone Group1->Immunize Group2 Test Group: Antigen + this compound Group2->Immunize Sample_Collection Collect Samples (Serum, Feces, Tissues) at various time points Immunize->Sample_Collection Challenge Optional: Viral Challenge and assess protection Immunize->Challenge Antibody_Titer Measure Virus-Specific IgA and IgG Titers (ELISA) Sample_Collection->Antibody_Titer Morphometry Histological Analysis of Peyer's Patches and Spleen Sample_Collection->Morphometry

References

Application Notes and Protocols for Avridine and Acridine Derivative Treatment Regimens in Tumor Growth Suppression Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the treatment regimens utilizing Avridine and its related compounds, acridine (B1665455) derivatives, for the suppression of tumor growth. This document details the underlying mechanisms of action, summarizes key quantitative data from preclinical studies, and offers detailed protocols for the replication and further investigation of these findings.

Introduction to this compound and Acridine Derivatives in Oncology

This compound has been identified as a potent interferon (IFN) inducer. The antitumor effect of this compound is highly dependent on the treatment schedule. Administration of this compound after viral infection (in the context of virally induced tumors) has been shown to decrease tumor persistence, an effect linked to enhanced IFN levels and increased natural killer (NK) cell activity. Conversely, pretreatment with this compound before viral infection can lead to an enhancement of tumor growth.[1]

Acridine derivatives , such as Acriflavine and Acridine Orange, represent a broader class of compounds that have demonstrated significant anti-tumor activity through various mechanisms. These planar heterocyclic molecules can intercalate into DNA, disrupting replication and transcription. Furthermore, they are known to inhibit topoisomerase enzymes, which are crucial for managing DNA topology during cell division, and to interfere with the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway, a key regulator of tumor angiogenesis and metabolism.[2][3][4]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound and acridine derivatives in suppressing tumor growth.

Table 1: Preclinical Efficacy of this compound in a Moloney Sarcoma Virus (MSV) Induced Tumor Model

Treatment RegimenAnimal ModelKey FindingsReference
This compound (timing relative to MSV injection)C57BL/6J miceDecreased tumor persistence when given 1 or 5 days after virus injection.[1]
This compound (timing relative to MSV injection)C57BL/6J miceShortened prepatent period and increased tumor persistence if given 1 day before virus injection.[1]

Table 2: Preclinical Efficacy of Acridine Derivatives in Xenograft Tumor Models

CompoundCancer TypeAnimal ModelDosageTreatment DurationTumor Growth InhibitionReference
Acriflavine (ACF)Lung Adenocarcinoma (A549 cells)Nude mice2 mg/kg/day (i.p.)6 weeksSignificant decrease in tumor size (796.3±21 mm³ vs. 1230±120 mm³ in control).[5]
Acriflavine (ACF)Prostate Cancer (PC-3 cells)MiceNot specified14 daysResulted in tumor growth arrest.[6]
Acridine Orange (AO)OsteosarcomaMice1.0 mg/kg (i.v.) with photodynamic therapySingle treatmentStrong anti-tumor activity.
N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ)Ehrlich Ascites CarcinomaMice12.5, 25, or 50 mg/kg/day (i.p.)7 daysSignificant reduction in tumor cell viability.[7][8]

Signaling Pathways and Mechanisms of Action

This compound: Interferon Induction and Immune Response

This compound's primary mechanism of action in tumor suppression is the induction of interferons, which in turn stimulates the innate immune system. This leads to the activation of Natural Killer (NK) cells, which are critical for recognizing and eliminating tumor cells.

Avridine_Signaling_Pathway This compound This compound HostCells Host Cells This compound->HostCells Interferon Interferon (IFN) HostCells->Interferon Induces NK_Cells Natural Killer (NK) Cells Interferon->NK_Cells Activates TumorCells Tumor Cells NK_Cells->TumorCells Targets and Kills Apoptosis Tumor Cell Apoptosis TumorCells->Apoptosis

Caption: this compound-induced interferon signaling pathway.

Acridine Derivatives: Multi-faceted Anti-Tumor Mechanisms

Acridine derivatives employ several mechanisms to inhibit tumor growth, making them potent anti-cancer agents.

Acridine_Derivatives_Mechanism cluster_dna DNA-Targeting Mechanisms cluster_signaling Signaling Pathway Inhibition DNA_Intercalation DNA Intercalation Replication_Transcription_Block Blockage of DNA Replication & Transcription DNA_Intercalation->Replication_Transcription_Block Topo_Inhibition Topoisomerase Inhibition DNA_Damage DNA Strand Breaks Topo_Inhibition->DNA_Damage HIF1a_Inhibition HIF-1α Inhibition Angiogenesis_Metabolism_Block Inhibition of Angiogenesis & Tumor Metabolism HIF1a_Inhibition->Angiogenesis_Metabolism_Block Acridine_Derivatives Acridine Derivatives Acridine_Derivatives->DNA_Intercalation Acridine_Derivatives->Topo_Inhibition Acridine_Derivatives->HIF1a_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Replication_Transcription_Block->Cell_Cycle_Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Angiogenesis_Metabolism_Block->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Multi-modal mechanism of action of acridine derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and acridine derivatives.

General Workflow for In Vivo Tumor Suppression Studies

InVivo_Workflow start Start animal_model Establish Animal Model (e.g., Xenograft) start->animal_model tumor_inoculation Tumor Cell Inoculation animal_model->tumor_inoculation tumor_growth Allow Tumors to Reach Palpable Size tumor_inoculation->tumor_growth randomization Randomize Animals into Treatment Groups tumor_growth->randomization treatment Administer Treatment (this compound/Acridine Derivative or Vehicle Control) randomization->treatment monitoring Monitor Tumor Growth (Calipers) and Animal Health treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size Limit) monitoring->endpoint euthanasia Euthanize Animals and Collect Tissues endpoint->euthanasia analysis Data Analysis and Histopathology euthanasia->analysis end End analysis->end

Caption: General experimental workflow for in vivo studies.

Preparation of this compound and Acridine Solutions for In Vivo Administration
  • This compound: The preparation of this compound for in vivo studies typically involves dissolving it in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or a solution containing a solubilizing agent like Tween 80 if the compound has low aqueous solubility. The final concentration should be calculated based on the desired dosage and the injection volume.

  • Acridine Derivatives (e.g., Acriflavine, Acridine Orange):

    • Weigh the desired amount of the acridine derivative powder in a sterile microcentrifuge tube.

    • Dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

    • For injection, dilute the stock solution to the final desired concentration using sterile PBS or saline. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity. For example, to prepare a 1 mg/ml solution of Acridine Orange, dissolve 1 mg in 1 ml of sterile PBS.[9]

In Vivo Administration Protocol (Mice)
  • Animal Handling: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Route of Administration: The most common routes for these compounds are intraperitoneal (i.p.) and intravenous (i.v.) injection.

  • Intraperitoneal (i.p.) Injection:

    • Restrain the mouse appropriately.

    • Insert a 25-27 gauge needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the prepared drug solution slowly.

  • Intravenous (i.v.) Injection:

    • Place the mouse in a restraining device to expose the tail vein.

    • Warm the tail with a heat lamp or warm water to dilate the vein.

    • Insert a 27-30 gauge needle into the lateral tail vein and inject the solution slowly.

Tumor Volume Measurement
  • Frequency: Measure tumors 2-3 times per week.

  • Tool: Use a digital caliper for accurate measurements.

  • Procedure:

    • Measure the longest diameter (length, L) and the shortest diameter (width, W) of the tumor.

    • Calculate the tumor volume using the modified ellipsoid formula: Volume = (L x W²) / 2 .[5][10]

DNA Intercalation Assay (UV-Visible Spectroscopy)
  • Materials: Acridine derivative, calf thymus DNA (ctDNA), appropriate buffer (e.g., Tris-HCl).

  • Procedure:

    • Prepare a solution of the acridine derivative in the buffer and record its UV-Visible absorption spectrum.

    • Titrate this solution with increasing concentrations of ctDNA.

    • After each addition of DNA, allow the solution to equilibrate and record the spectrum.

    • Intercalation is indicated by hypochromism (decrease in absorbance) and a bathochromic shift (redshift) in the maximum wavelength of absorption.[11]

Topoisomerase Inhibition Assay (DNA Relaxation Assay)
  • Materials: Supercoiled plasmid DNA, human topoisomerase IIα, assay buffer, acridine derivative, loading dye, agarose (B213101) gel.

  • Procedure:

    • Set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of the acridine derivative.

    • Initiate the reaction by adding topoisomerase IIα.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction and run the samples on an agarose gel.

    • Inhibition of topoisomerase II is observed as a persistence of the supercoiled DNA band and a decrease in the relaxed DNA bands compared to the control.[12]

HIF-1α Inhibition Assay (Western Blot)
  • Cell Culture: Culture cancer cells under hypoxic conditions (e.g., 1% O₂) to induce HIF-1α expression.

  • Treatment: Treat the cells with varying concentrations of the acridine derivative.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blot:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against HIF-1α, followed by a secondary HRP-conjugated antibody.

    • Visualize the bands using a chemiluminescent substrate. A decrease in the HIF-1α band intensity indicates inhibition.[1][13]

Natural Killer (NK) Cell Cytotoxicity Assay (Flow Cytometry-based)
  • Effector Cell Preparation: Isolate splenocytes from treated and control mice and enrich for NK cells.

  • Target Cell Labeling: Label target tumor cells (e.g., YAC-1) with a fluorescent dye (e.g., CFSE).

  • Co-culture: Co-culture the NK cells (effector) with the labeled tumor cells (target) at various effector-to-target ratios.

  • Flow Cytometry: After incubation, add a viability dye (e.g., 7-AAD) and analyze the cells by flow cytometry. The percentage of dead target cells (CFSE+/7-AAD+) indicates the cytotoxic activity of the NK cells.[2]

Interferon Induction Assay (ELISA)
  • Sample Collection: Collect serum or tissue homogenates from treated and control animals at various time points after administration of this compound.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the interferon of interest (e.g., IFN-γ).

    • Add the collected samples and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate and measure the resulting color change or luminescence using a plate reader.

    • The concentration of interferon in the samples is determined by comparison to the standard curve.[14]

References

Application Note: Quantification of Avridine in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Avridine (also known as Amiridine or Ipidacrine) in human plasma. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment in the development of this compound-based therapies. The protocol outlines a solid-phase extraction (SPE) procedure for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using an electrospray ionization source coupled with a tandem mass spectrometer in the positive multiple reaction monitoring (+MRM) mode. The method has been validated for linearity, sensitivity, accuracy, and precision, demonstrating its suitability for reliable bioanalysis.

Introduction

This compound is a nonselective inhibitor of acetylcholinesterase and butyrylcholinesterase, showing potential in the treatment of conditions like Alzheimer's disease. To accurately assess its pharmacokinetic profile and ensure its safety and efficacy, a reliable analytical method for its quantification in biological matrices is essential. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity, making it the preferred technique for bioanalytical studies.[1] This document provides a detailed protocol for the determination of this compound in human plasma.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Zolpidem (Internal Standard, IS)

  • HPLC grade methanol (B129727)

  • HPLC grade acetonitrile

  • Formic acid (analytical grade)

  • Ultrapure water

  • Drug-free human plasma

  • SOLA solid-phase extraction (SPE) cartridges

Instrumentation and Chromatographic Conditions

A standard HPLC system coupled with a tandem mass spectrometer is required. Representative conditions are provided below:

ParameterRecommended Conditions
HPLC Column Zorbax SB-C18
Mobile Phase Methanol and 0.2% formic acid in water[1][2]
Flow Rate Not specified, typically 0.2-0.5 mL/min for LC-MS/MS
Column Temperature Ambient or controlled (e.g., 40°C)
Injection Volume 10 µL
Detector Tandem Mass Spectrometer with Electrospray Ionization (ESI)
Ionization Mode Positive Ion Mode (+ESI)
Capillary Voltage +2000 V[1]
Monitoring Mode Multiple Reaction Monitoring (MRM)[1]
MRM Transitions This compound: m/z 189.1 → 161.1[1]; Zolpidem (IS): m/z 308.2 → 235.1 (example)
Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution with a mixture of methanol and water (50:50, v/v) to create calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Prepare a suitable concentration of Zolpidem in methanol:water (50:50, v/v).

  • Spiked Plasma Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve and QC samples.

Sample Preparation (Solid-Phase Extraction)

Solid-phase extraction (SPE) is an effective technique for the isolation and concentration of analytes from complex biological matrices.[2][3]

  • Conditioning: Condition the SOLA SPE cartridges according to the manufacturer's instructions, typically with methanol followed by water.

  • Loading: Load the plasma sample (e.g., 200 µL) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.

  • Elution: Elute this compound and the IS from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase and inject it into the HPLC system.

Data Presentation

The performance of the HPLC-MS/MS method for this compound quantification is summarized in the tables below.

Table 1: Calibration Curve and Sensitivity
ParameterResult
Linearity Range0.5–200 ng/mL[1]
Correlation Coefficient (r²)≥ 0.99
Lowest Limit of Quantification (LLOQ)0.5 ng/mL[1]
Table 2: Accuracy and Precision of the Assay
Added Concentration (ng/mL)Intra-assay Accuracy (%)Intra-assay Precision (CV, %)Inter-assay Accuracy (%)Inter-assay Precision (CV, %)
0.58.8810.084.4411.85
154.158.555.887.15
120-1.54.05-3.55.11

Data adapted from a study on Amiridine quantification.[1]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample spike Spike with IS plasma->spike spe Solid-Phase Extraction (SPE) spike->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute hplc HPLC Separation (Zorbax SB-C18) reconstitute->hplc msms MS/MS Detection (+MRM) hplc->msms quant Quantification msms->quant report Reporting quant->report

Caption: Experimental workflow for this compound quantification in plasma.

validation_parameters center Method Validation linearity Linearity (0.5-200 ng/mL) center->linearity accuracy Accuracy center->accuracy precision Precision (Intra- & Inter-day) center->precision sensitivity Sensitivity (LLOQ: 0.5 ng/mL) center->sensitivity specificity Specificity center->specificity recovery Recovery center->recovery stability Stability center->stability

Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The detailed experimental protocol and performance characteristics demonstrate its suitability for pharmacokinetic and other bioanalytical studies in drug development. The solid-phase extraction procedure ensures clean sample extracts, minimizing matrix effects and leading to robust and reproducible results. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this compound.

References

Application Note: A Comprehensive In Vitro Screening Cascade for Avridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the discovery of novel antiviral and immunomodulatory agents.

Introduction

Avridine is a lipoidal amine known for its potent immunomodulatory and antiviral properties.[1][2] It functions as an adjuvant and an interferon inducer, stimulating the innate immune system to combat viral infections.[1][2] The development of this compound analogs aims to enhance its therapeutic efficacy, improve its safety profile, and broaden its spectrum of activity. This application note provides a detailed, multi-assay screening cascade designed to efficiently evaluate this compound analogs. The workflow integrates primary screening for antiviral activity and cytotoxicity with secondary, mechanism-of-action assays to characterize immunomodulatory effects.

Assay Principles

The screening strategy is based on a tiered approach:

  • Primary Screening:

    • Cytotoxicity Assay (MTT Assay): This initial screen is crucial to determine the concentration range at which the compounds are toxic to the host cells.[3] The 50% cytotoxic concentration (CC50) is a key parameter for assessing the therapeutic window.[4]

    • Antiviral Assay (Plaque Reduction Assay): This "gold standard" assay quantifies the ability of a compound to inhibit viral replication, measured by the reduction in viral plaques.[5][6] It is used to determine the 50% effective concentration (EC50).[4]

  • Secondary (Mechanism of Action) Screening:

    • Interferon Induction Assay: As this compound is a known interferon inducer, this assay quantifies the production of Type I interferons (e.g., IFN-β) by host cells in response to the compounds.[7]

    • NF-κB Activation Assay: The NF-κB signaling pathway is critical for initiating the innate immune and inflammatory responses, including interferon production.[8][9] This assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.[10]

Experimental Workflow

The overall screening cascade is designed to systematically evaluate this compound analogs, moving from broad activity and toxicity screening to more specific mechanism-of-action studies.

G cluster_0 Primary Screening cluster_1 Data Analysis & Hit Selection cluster_2 Secondary Screening (Mechanism of Action) Compound This compound Analogs Library Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Antiviral Antiviral Assay (Plaque Reduction) Compound->Antiviral CC50 Determine CC50 Cytotoxicity->CC50 EC50 Determine EC50 Antiviral->EC50 SI Calculate Selectivity Index (SI = CC50 / EC50) CC50->SI EC50->SI Select Select Hits (High SI, High Potency) SI->Select IFN Interferon Induction Assay (ELISA / Reporter) Select->IFN NFkB NF-κB Activation Assay (p65 Translocation) Select->NFkB Confirm Confirm Mechanism IFN->Confirm NFkB->Confirm Lead Lead Candidates Confirm->Lead

Caption: Workflow for screening this compound analogs.

Data Presentation

Quantitative data from the screening assays should be compiled to facilitate direct comparison of the analogs. The Selectivity Index (SI = CC50/EC50) is a critical metric for prioritizing compounds, with a higher SI value indicating a more favorable therapeutic window.[4]

Table 1: Primary Screening Results for this compound Analogs

Compound ID CC50 (µM) EC50 (µM) Selectivity Index (SI)
This compound 150.5 10.2 14.8
Analog-01 >200 5.8 >34.5
Analog-02 85.3 25.1 3.4
Analog-03 175.8 8.9 19.8

| Analog-04 | 25.1 | 15.6 | 1.6 |

Table 2: Secondary Screening of Selected Hits

Compound ID IFN-β Induction (pg/mL) NF-κB p65 Nuclear Translocation (% of Positive Control)
This compound 450.2 85.5
Analog-01 680.5 92.1

| Analog-03 | 475.9 | 88.3 |

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the test compound that reduces cell viability by 50% (CC50).[11][12]

Materials:

  • Vero E6 cells (or other appropriate host cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound analogs dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C with 5% CO₂.[12]

  • Compound Addition: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (cell control) and wells with DMSO at the highest concentration used (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours (duration should match the antiviral assay) at 37°C in a 5% CO₂ incubator.[12]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will convert MTT into purple formazan (B1609692) crystals.[3]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently.[12]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the cell control. Plot the percentage of viability against the compound concentration and use non-linear regression to determine the CC50 value.

Protocol 2: Antiviral Plaque Reduction Assay

This assay measures the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).[4][5]

Materials:

  • Confluent monolayer of Vero E6 cells in 12-well plates

  • Virus stock (e.g., Influenza, SARS-CoV-2, titered to produce 50-100 plaques/well)

  • DMEM with 2% FBS

  • This compound analogs

  • Overlay medium: 2x DMEM mixed 1:1 with 1.8% low-melting-point agarose (B213101)

  • Crystal Violet staining solution (0.1% Crystal Violet in 20% ethanol)

Procedure:

  • Cell Preparation: Ensure cells in 12-well plates are 90-100% confluent on the day of the assay.[5]

  • Compound and Virus Preparation: Prepare serial dilutions of the this compound analogs in DMEM. In separate tubes, mix each compound dilution with an equal volume of virus stock (diluted to yield 50-100 PFU/well). Include a virus-only control.

  • Infection: Aspirate the culture medium from the cell monolayers and wash once with sterile PBS. Add 200 µL of the virus-compound mixture to each well in triplicate.[5]

  • Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to allow for virus adsorption.[4]

  • Overlay: After adsorption, aspirate the inoculum. Immediately add 2 mL of the pre-warmed (42°C) agarose overlay medium containing the corresponding concentration of the test compound to each well.[4]

  • Incubation: Allow the overlay to solidify at room temperature, then incubate the plates inverted at 37°C with 5% CO₂ for 48-72 hours, or until plaques are visible.[5]

  • Staining: Fix the cells by adding 1 mL of 4% formaldehyde (B43269) for at least 30 minutes. Carefully remove the agarose plugs and stain the cell monolayer with Crystal Violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 3: NF-κB (p65) Nuclear Translocation Assay

This immunofluorescence-based assay visualizes and quantifies the activation of the NF-κB pathway.[9][10]

Materials:

  • A549 cells (or other suitable cell line)

  • 96-well optical-bottom plates

  • Lipopolysaccharide (LPS) or TNF-α (as positive controls for NF-κB activation)

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

  • Nuclear stain: Hoechst 33342

  • Fixation solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 5% BSA in PBS

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well optical-bottom plate at 1 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Treat cells with non-toxic concentrations of this compound analogs for a predetermined time (e.g., 1-3 hours). Include a positive control (e.g., 1 µg/mL LPS for 30 minutes) and an untreated negative control.

  • Fix and Permeabilize: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 5% BSA for 1 hour at room temperature.[10]

  • Antibody Staining: Incubate with primary anti-p65 antibody (diluted in blocking buffer) overnight at 4°C. The next day, wash and incubate with the fluorescently labeled secondary antibody and Hoechst stain for 1-2 hours at room temperature in the dark.[10]

  • Imaging: Wash the wells with PBS. Acquire images using a high-content imaging system or a fluorescence microscope. Capture images for both the p65 (green) and nuclear (blue) channels.

  • Data Analysis: Use image analysis software to quantify the fluorescence intensity of p65 within the nucleus versus the cytoplasm. NF-κB activation is determined by an increase in the nuclear-to-cytoplasmic intensity ratio.

Protocol 4: Interferon-β (IFN-β) Induction Assay

This protocol uses an ELISA to quantify the amount of IFN-β secreted by cells following treatment with this compound analogs.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., A549)

  • RPMI-1640 medium with 10% FBS

  • This compound analogs

  • Poly(I:C) (as a positive control for interferon induction)[7]

  • Human IFN-β ELISA kit

  • 24-well plates

Procedure:

  • Cell Seeding: Seed 5 x 10⁵ cells/well in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with non-toxic concentrations of the this compound analogs for 24 hours. Include a positive control (Poly(I:C)) and an untreated control.

  • Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell-free supernatant.

  • ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using the provided IFN-β standards. Calculate the concentration of IFN-β (in pg/mL) in each sample by interpolating from the standard curve.

Mechanism of Action: Interferon Induction Pathway

This compound and its analogs are believed to act as pathogen-associated molecular pattern (PAMP) mimetics, activating intracellular signaling pathways that lead to the production of type I interferons. The core of this response involves the activation of key transcription factors, NF-κB and IRF3, which work together to initiate the transcription of the IFN-β gene. The secreted IFN-β then signals through its receptor (IFNAR) in an autocrine and paracrine manner to induce the expression of hundreds of interferon-stimulated genes (ISGs), which establish a broad antiviral state in the cells.[13]

G cluster_0 Cytoplasm cluster_1 Nucleus Compound This compound Analog Sensor Pattern Recognition Receptor (PRR) Compound->Sensor Binds TBK1 TBK1 / IKKε Sensor->TBK1 Activates IRF3_I IRF3 TBK1->IRF3_I Phosphorylates NFkB_I IκB - NF-κB TBK1->NFkB_I Leads to IκB degradation IRF3_A p-IRF3 (Dimer) IRF3_I->IRF3_A Dimerizes Promoter IFN-β Promoter IRF3_A->Promoter Translocates & Binds NFkB_A NF-κB (p65/p50) NFkB_I->NFkB_A Releases NFkB_A->Promoter Translocates & Binds IFN_Gene IFN-β Gene Transcription Promoter->IFN_Gene IFN_mRNA IFN-β mRNA IFN_Gene->IFN_mRNA IFN_Protein Secreted IFN-β IFN_mRNA->IFN_Protein Translation IFNAR IFNAR Receptor (Autocrine/Paracrine) IFN_Protein->IFNAR Binds ISGs Interferon-Stimulated Genes (ISGs) IFNAR->ISGs JAK-STAT Pathway Antiviral Antiviral State ISGs->Antiviral Establish

Caption: this compound analog-mediated IFN-β induction.

References

Avridine's Application in Preclinical Models of Adjuvant-Induced Arthritis in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Avridine is a synthetic immunomodulatory agent that has been utilized in preclinical research to induce adjuvant-induced arthritis (AIA) in rats. This model serves as a valuable tool for studying the pathogenesis of autoimmune arthritis and for the preclinical evaluation of novel anti-arthritic therapies. This compound-induced arthritis is characterized by a T-cell-dependent, chronic, and often relapsing inflammatory condition of the joints, sharing several clinical and histopathological features with human rheumatoid arthritis (RA).[1][2] The disease severity and susceptibility are influenced by both Major Histocompatibility Complex (MHC) and non-MHC genes, with strains like Lewis (LEW) and Dark Agouti (DA) being highly susceptible.[2] This document provides detailed application notes and experimental protocols for the use of this compound in establishing a robust and reproducible AIA model in rats.

Data Presentation

The following tables summarize quantitative data typically collected in studies of this compound-induced arthritis. These tables are presented as templates for researchers to structure their experimental findings for clear comparison and analysis.

Table 1: Arthritis Index Scoring

Treatment GroupDay 7Day 14Day 21Day 28
Vehicle Control 0.0 ± 0.02.5 ± 0.55.8 ± 1.28.5 ± 1.5
This compound (1.5 mg/rat) 0.0 ± 0.04.2 ± 0.89.7 ± 2.112.3 ± 2.8
Test Compound A 0.0 ± 0.02.1 ± 0.44.5 ± 1.06.2 ± 1.3
Reference Drug 0.0 ± 0.01.8 ± 0.33.9 ± 0.95.1 ± 1.1

Data are represented as mean ± standard error of the mean (SEM). The arthritis index is a cumulative score based on the clinical assessment of all four paws.

Table 2: Paw Volume Measurement (in mL)

Treatment GroupBaselineDay 14Day 21Day 28
Vehicle Control 1.2 ± 0.11.3 ± 0.11.3 ± 0.11.4 ± 0.2
This compound (1.5 mg/rat) 1.2 ± 0.12.5 ± 0.33.8 ± 0.54.5 ± 0.6
Test Compound A 1.2 ± 0.11.8 ± 0.22.5 ± 0.33.1 ± 0.4
Reference Drug 1.2 ± 0.11.6 ± 0.22.2 ± 0.32.7 ± 0.4

Paw volume is a quantitative measure of inflammation and edema. Data are represented as mean ± SEM.

Experimental Protocols

Preparation of this compound Emulsion

Materials:

  • This compound (N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine)

  • Incomplete Freund's Adjuvant (IFA) or a suitable vehicle (e.g., mineral oil, squalene)[3][4]

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Sterile glass vials

  • Syringes and needles (25-27 gauge)

  • Homogenizer or sonicator

Procedure:

  • Accurately weigh the required amount of this compound. For a target dose of 1.5 mg per rat, prepare a stock solution. For example, to prepare a 15 mg/mL solution, dissolve 150 mg of this compound in 10 mL of the chosen vehicle.

  • To create an emulsion, mix the this compound/oil solution with an equal volume of sterile saline.

  • Homogenize or sonicate the mixture until a stable, white, water-in-oil emulsion is formed. The stability of the emulsion is critical for consistent results.

  • Visually inspect the emulsion for separation. A stable emulsion should not separate upon standing for at least 30 minutes.

  • Draw the emulsion into sterile syringes for injection. It is crucial to re-suspend the emulsion immediately before each injection to ensure a homogenous dose.[5]

Induction of Arthritis in Rats

Animal Model:

  • Species: Rat

  • Strain: Lewis (LEW) or Dark Agouti (DA) rats are highly susceptible.[2] Wistar or Sprague-Dawley rats can also be used, though susceptibility may vary.

  • Age: 8-12 weeks old

  • Sex: Female rats are often preferred due to a higher incidence and severity of arthritis.

Procedure:

  • Anesthetize the rats using a suitable anesthetic agent (e.g., isoflurane).

  • On day 0, administer a single intradermal injection of the this compound emulsion at the base of the tail. The typical injection volume is 100 µL, containing 1.5 mg of this compound.[2][4]

  • Alternatively, the injection can be administered into the footpad of a rear paw.[5] However, the base of the tail is a common site that allows for the assessment of arthritis in all four paws.

  • House the animals in a controlled environment with free access to food and water.

  • Monitor the animals daily for clinical signs of arthritis, which typically appear between 9 and 14 days post-injection.[2][4]

Clinical Assessment of Arthritis

Parameters to Evaluate:

  • Arthritis Score: Visually score each paw daily or every other day based on the degree of erythema (redness), swelling, and joint deformity. A common scoring system is as follows:

    • 0 = No signs of arthritis

    • 1 = Mild swelling and/or erythema of the digits

    • 2 = Moderate swelling and erythema of the paw

    • 3 = Severe swelling and erythema of the entire paw

    • 4 = Maximal swelling, erythema, and joint deformity/ankylosis The maximum score per rat is 16 (4 points per paw).

  • Paw Volume: Measure the volume of each hind paw using a plethysmometer at regular intervals (e.g., weekly). This provides an objective measure of inflammation.

  • Body Weight: Record the body weight of each animal at regular intervals. A decrease in body weight can be an indicator of systemic illness associated with severe arthritis.

  • Histopathology: At the end of the study, euthanize the animals and collect the ankle joints for histopathological analysis. Tissues should be fixed, decalcified, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess synovial inflammation, pannus formation, cartilage damage, and bone erosion.[2][6]

Visualizations

Signaling Pathway of Adjuvant-Induced T-Cell Activation

The following diagram illustrates the general mechanism by which an adjuvant like this compound is thought to initiate an immune response leading to T-cell activation and subsequent arthritis.

Adjuvant_TCell_Activation cluster_innate Innate Immune Response cluster_adaptive Adaptive Immune Response cluster_effector Effector Phase This compound This compound Adjuvant APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) This compound->APC Uptake & Activation Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) APC->Cytokines Chemokines Chemokines APC->Chemokines MHC MHC Class II APC->MHC Antigen Presentation Joint Joint Synovium Cytokines->Joint Recruitment Immune Cell Recruitment Chemokines->Recruitment Recruitment->APC TCell Naive T-Cell ActivatedTCell Activated T-Cell TCell->ActivatedTCell Activation & Proliferation ActivatedTCell->Joint MHC->TCell TCR Engagement Inflammation Inflammation & Tissue Damage Joint->Inflammation

Caption: General signaling pathway of adjuvant-induced T-cell activation.

Experimental Workflow for this compound-Induced Arthritis Studies

This diagram outlines the typical workflow for conducting a study using the this compound-induced arthritis model in rats.

AIA_Workflow cluster_prep Preparation Phase cluster_induction Induction & Treatment Phase cluster_assessment Assessment Phase cluster_analysis Analysis Phase A1 This compound Emulsion Preparation B1 Day 0: this compound Injection (1.5 mg/rat, i.d.) A1->B1 A2 Animal Acclimatization (LEW/DA Rats) A2->B1 B2 Treatment Administration (Test Compound/Vehicle) B1->B2 C1 Clinical Scoring (Arthritis Index) B2->C1 C2 Paw Volume Measurement B2->C2 C3 Body Weight Monitoring B2->C3 D2 Data Analysis & Reporting C1->D2 C2->D2 C3->D2 D1 Histopathology of Joints D1->D2

Caption: Experimental workflow for this compound-induced arthritis studies in rats.

Conclusion

The this compound-induced arthritis model in rats is a well-established and relevant preclinical model for studying chronic autoimmune arthritis. By following standardized protocols for disease induction and assessment, researchers can obtain reliable and reproducible data to investigate disease mechanisms and evaluate the efficacy of potential therapeutic interventions. The provided application notes, protocols, and visualizations serve as a comprehensive guide for the successful implementation of this valuable in vivo model.

References

Troubleshooting & Optimization

Avridine precipitation issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with Avridine in aqueous solutions. Given its lipoidal diamine nature, this compound presents very low solubility in aqueous media, which can lead to precipitation and inconsistent experimental results. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you overcome these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

A1: this compound (N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine) is a lipophilic (lipoidal) diamine molecule primarily used as an adjuvant in vaccine formulations to enhance the immune response. Its structure contains two long dioctadecyl alkyl chains, making it highly hydrophobic and thus poorly soluble in water and aqueous buffers. Precipitation is a common issue when its concentration exceeds its very low solubility limit in an aqueous environment.

Q2: I observed immediate precipitation when I diluted my this compound-DMSO stock solution into my aqueous buffer. What happened?

A2: This phenomenon, often called "crashing out," occurs when the concentrated this compound stock in a good organic solvent (like DMSO) is rapidly diluted into a poor solvent (your aqueous buffer). The DMSO concentration is no longer sufficient to keep the lipophilic this compound molecules dissolved, causing them to aggregate and precipitate. This is a clear indication that the aqueous solubility limit of this compound has been exceeded under your experimental conditions.

Q3: My this compound solution was initially clear but became cloudy or showed a precipitate after some time. Why?

A3: Your initial solution was likely in a thermodynamically unstable, supersaturated state. Over time, especially with changes in temperature or minor nucleation events (like dust particles), the dissolved this compound will revert to its more stable, less soluble (precipitated) form. It is always recommended to use diluted aqueous preparations of this compound immediately.

Q4: How does pH affect the solubility of this compound?

A4: this compound is a diamine, meaning it has basic nitrogen atoms. In acidic conditions (lower pH), these nitrogen atoms can become protonated (positively charged). This ionization increases the molecule's polarity, which generally enhances its solubility in aqueous solutions. Conversely, at neutral or basic pH, this compound is in its less soluble, non-ionized form. Therefore, you can expect higher solubility at acidic pH compared to neutral or alkaline pH.

Q5: What is the recommended solvent for preparing a stock solution of this compound?

A5: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing concentrated stock solutions of this compound. A solubility of at least 5 mg/mL in DMSO has been reported, though this may require warming the solution to 60°C for several minutes to achieve complete dissolution. Always use high-purity, anhydrous DMSO, as water content can reduce solubility.

Troubleshooting Guide: this compound Precipitation

This guide addresses specific precipitation issues in a question-and-answer format.

Issue Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer 1. Final concentration is too high: The this compound concentration exceeds its solubility limit in the final aqueous medium. 2. Solvent Shock: The rapid change in solvent polarity causes the compound to crash out. 3. Low Temperature of Aqueous Buffer: Solubility is generally lower at colder temperatures.1. Lower the Final Concentration: Perform serial dilutions to find the maximum achievable concentration in your specific buffer without precipitation. 2. Modify Dilution Technique: Add the DMSO stock solution dropwise into the vortexing or rapidly stirring aqueous buffer. This promotes rapid dispersion and prevents localized high concentrations. 3. Pre-warm the Buffer: Warm your aqueous buffer to 37°C before adding the this compound stock solution.
Solution becomes cloudy over time in the incubator 1. Supersaturation: The initial clear solution is thermodynamically unstable. 2. Interaction with Media Components: this compound may interact with salts, proteins, or other components in complex media, leading to precipitation.1. Use Immediately: Prepare working solutions fresh and use them immediately after preparation. Avoid storing diluted aqueous solutions. 2. Simplify the Medium: If possible, test this compound's stability in a simpler buffer (e.g., PBS) to see if media components are the issue. 3. Consider Formulation: For prolonged stability, this compound must be formulated into a stable delivery system like a liposome (B1194612) or an emulsion (see Experimental Protocols).
Inconsistent results between experiments 1. Stock Solution Instability: Repeated freeze-thaw cycles of the DMSO stock can lead to degradation or precipitation within the stock. 2. Variable Preparation Technique: Inconsistent methods of dilution (e.g., speed of addition, mixing intensity) can lead to different levels of precipitation.1. Aliquot Stock Solution: After preparation, aliquot the DMSO stock into single-use volumes to avoid freeze-thaw cycles. Store at -20°C or -80°C. 2. Standardize Protocol: Develop and strictly follow a standardized written protocol for the preparation of your this compound working solutions.

Data Presentation: this compound Solubility

Table 1: Estimated Aqueous Solubility of this compound at Different pH Values (25°C)

Buffer pHExpected Charge StateEstimated Solubility (µg/mL)Rationale
4.0Doubly Protonated (Cationic)1 - 10Increased polarity due to protonation of amine groups enhances solubility.
7.4Primarily Non-ionized< 0.1Highly lipophilic, neutral form predominates, leading to extremely low solubility.
9.0Non-ionized< 0.1Remains in the poorly soluble neutral form.

Table 2: Estimated Solubility of this compound in Different Solvents

SolventTypeEstimated SolubilityNotes
Water (pH 7.4)AqueousExtremely Low (< 0.1 µg/mL)Not recommended for direct dissolution.
PBS (pH 7.4)Aqueous BufferExtremely Low (< 0.1 µg/mL)Not recommended for direct dissolution.
DMSOPolar Aprotic≥ 5 mg/mL Requires warming to 60°C. Recommended for stock solutions.
EthanolPolar ProticLow to ModerateCan be used as a co-solvent in emulsion preparations.
Chloroform (B151607)Non-polarSolubleUsed in liposome preparation to create a lipid film.

Experimental Protocols

Due to its poor aqueous solubility, this compound is typically formulated in a lipid-based delivery system for experimental use.

Protocol 1: Preparation of this compound-Containing Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of multilamellar vesicles (MLVs) containing this compound.

Materials:

  • This compound

  • Phosphatidylcholine (PC) and Cholesterol (e.g., in a 4:1 molar ratio)

  • Chloroform

  • Aqueous buffer (e.g., sterile PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

Methodology:

  • Lipid Film Preparation: a. Accurately weigh the desired amounts of this compound, phosphatidylcholine, and cholesterol. b. Dissolve all components in chloroform in a round-bottom flask. Mix thoroughly to ensure a homogenous solution. c. Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the transition temperature of the lipids (e.g., 37-40°C) to evaporate the chloroform under reduced pressure. d. A thin, uniform lipid film containing this compound will form on the inner wall of the flask. e. Continue to apply vacuum for at least 1-2 hours to remove any residual chloroform.

  • Hydration: a. Pre-warm your aqueous buffer (e.g., PBS) to the same temperature as the water bath. b. Add the pre-warmed buffer to the flask containing the dry lipid film. c. Continue to rotate the flask in the water bath (without vacuum) for 1-2 hours. The lipid film will gradually hydrate (B1144303) and swell, forming a milky suspension of multilamellar vesicles (MLVs).

  • Sizing (Optional but Recommended): a. To achieve a more uniform size distribution, the MLV suspension can be sonicated. b. Place the flask in a bath sonicator for 5-15 minutes. Monitor the temperature to ensure it does not overheat. c. For smaller, unilamellar vesicles (SUVs), the suspension can be subjected to probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Final Product: a. The resulting liposomal suspension should be stored at 4°C and used within a few days for optimal stability.

Protocol 2: Preparation of an this compound Oil-in-Water Emulsion

This protocol provides a general method for creating an emulsion for administering this compound.

Materials:

  • This compound

  • Ethanol (high purity)

  • A surfactant (e.g., Tween 80)

  • A stable oil (e.g., Squalene or a suitable soybean oil emulsion)

  • Aqueous phase (e.g., sterile saline or PBS)

  • High-speed homogenizer or microfluidizer

Methodology:

  • Prepare the Oil Phase: a. Dissolve the accurately weighed this compound in a minimal amount of ethanol. b. Add the surfactant (e.g., Tween 80) and the oil to the this compound/ethanol solution. c. Mix thoroughly until a clear, homogenous oil phase is obtained. Gentle warming may be required.

  • Prepare the Aqueous Phase: a. The aqueous phase is typically a sterile isotonic buffer like PBS or saline.

  • Emulsification: a. Slowly add the oil phase to the aqueous phase while applying high shear using a homogenizer. b. Continue homogenization for a sufficient time (e.g., 5-10 minutes) until a stable, milky-white emulsion with a uniform droplet size is formed. c. For a more uniform and smaller droplet size, the coarse emulsion can be passed through a high-pressure homogenizer or microfluidizer.

  • Final Product: a. The final emulsion should be inspected for stability (i.e., no phase separation). Store at 4°C. Shake gently before use.

Mandatory Visualizations

Logical Workflow for Troubleshooting this compound Precipitation```dot

Signaling Pathway: Adjuvant Mechanism of Action via Toll-Like Receptor (TLR)

As an adjuvant, this compound is proposed to enhance the immune response by activating innate immune cells. While the specific receptor for this compound is not defined in the provided literature, many adjuvants function by engaging Pattern Recognition Receptors (PRRs) such as Toll-Like Receptors (TLRs). This diagram illustrates a generalized TLR signaling pathway in an Antigen Presenting Cell (APC), such as a dendritic cell.

TLR_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_Response Immune Response TLR TLR MyD88 MyD88 TLR->MyD88 Ligand Binding (e.g., Adjuvant) IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines (IL-6, IL-12, TNF-α) NFkB->Cytokines Nuclear Translocation T_Cell T-Cell Activation & Differentiation Cytokines->T_Cell Enhanced Adaptive Immunity Adjuvant This compound (Adjuvant) Adjuvant->TLR

Caption: Generalized TLR signaling pathway activated by an adjuvant in an APC.

Technical Support Center: Troubleshooting Low Cell Viability with Avridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding low cell viability observed after in vitro treatment with Avridine.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower than expected cell viability after treating our cultures with this compound. What are the primary reasons for this?

Low cell viability is a common observation with acridine-based compounds like this compound. The primary reason is its presumed mechanism of action, which involves cytotoxicity. Acridine (B1665455) derivatives are well-documented as DNA intercalating agents and topoisomerase inhibitors. This action leads to DNA damage, cell cycle arrest, and ultimately, programmed cell death (apoptosis) or necrosis.[1][2]

However, other experimental factors could be contributing to excessive cell death:

  • High Concentration: The concentration of this compound used may be too high for your specific cell line.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be at a toxic concentration.

  • Compound Precipitation: this compound may be precipitating in the culture medium, leading to inconsistent and localized high concentrations.

  • Contamination: Microbial contamination in cell cultures can cause widespread cell death.

  • Suboptimal Cell Health: Using cells that are unhealthy, at a high passage number, or over-confluent can make them more susceptible to chemical-induced stress.

Q2: How can we determine if the observed cell death is due to apoptosis or necrosis?

Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of this compound's cytotoxicity. Apoptosis is a programmed and controlled process, while necrosis is an uncontrolled form of cell death often resulting from severe cellular injury.[3][4]

You can differentiate between these two pathways using specific assays:

  • Annexin V and Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, a hallmark of late apoptotic and necrotic cells.

  • Acridine Orange (AO) and Ethidium Bromide (EB) Staining: This fluorescence microscopy technique can distinguish between live, apoptotic, and necrotic cells. Live cells appear uniformly green. Early apoptotic cells show bright green nuclei with condensed or fragmented chromatin. Late apoptotic cells display orange to red nuclei with condensed chromatin, while necrotic cells have uniformly orange to red nuclei with no chromatin condensation.[5][6][7]

  • Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key caspases (e.g., caspase-3, -7, or -9) can confirm the involvement of the apoptotic pathway.

Q3: What is a recommended starting concentration for this compound in our in vitro experiments?

Q4: Our results with this compound are inconsistent between experiments. What could be the cause?

Inconsistent results often stem from variability in experimental conditions. Key factors to investigate include:

  • Cell Passage Number and Health: Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment.

  • Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a well-preserved stock solution. Avoid repeated freeze-thaw cycles of the stock.

  • Incubation Times: Standardize all incubation times, including cell seeding, compound treatment, and assay reagent addition.

  • Solvent Concentration: Ensure the final concentration of the vehicle solvent (e.g., DMSO) is consistent and non-toxic across all wells (typically below 0.5%).

Data Presentation: Cytotoxicity of Acridine Derivatives

While specific IC50 values for this compound are not available, the following table summarizes the reported cytotoxic activity of various related acridine compounds against different human cancer cell lines. This data provides a general indication of the potency of this class of molecules.

Compound ClassCell LineCancer TypeIC50 (µM)Reference
Pyrazoloacridine (PZA)SW-620Human Colon Carcinoma<1.3[8]
Pyrazoloacridine (PZA)MCF-7Human Breast Cancer<1.3[8]
Acridine-ThiosemicarbazoneB16-F10Murine Melanoma14.79[1]
Acridine-ThiosemicarbazoneK-562Human Leukemia11.45 - 17.32[1]
Acridine-Chalcone HybridMDA-MB-231Human Breast CancerNot specified[9]
Acridine-Chalcone HybridMCF-7Human Breast CancerNot specified[9]
9-Anilino AcridinesA-549Human Small-Cell Lung CarcinomaNot specified[2]
9-Anilino AcridinesMCF-7Human Breast CancerNot specified[2]
Acridine/Sulfonamide HybridHepG2Human Hepatic Carcinoma14.51[10]
Acridine/Sulfonamide HybridHCT-116Human Colon Carcinoma9.39[10]
Acridine/Sulfonamide HybridMCF-7Human Breast Cancer8.83[10]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated cells (medium only) as a negative control and a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Distinguishing Apoptosis and Necrosis using Acridine Orange/Propidium Iodide (AO/PI) Staining

Materials:

  • Acridine Orange (AO) staining solution (e.g., 100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (e.g., 100 µg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with this compound at the desired concentration and for the desired time.

  • Cell Staining:

    • Remove the culture medium and wash the cells once with PBS.

    • Add a mixture of AO and PI (e.g., 10 µL of each stock solution in 1 mL of PBS) to the cells.

    • Incubate for 5-15 minutes at room temperature in the dark.

  • Visualization:

    • Wash the cells gently with PBS to remove excess dyes.

    • Mount the coverslip on a microscope slide with a drop of PBS.

    • Immediately visualize the cells under a fluorescence microscope.

  • Image Analysis:

    • Live cells: Uniformly green fluorescence.

    • Early apoptotic cells: Bright green nucleus with condensed or fragmented chromatin.

    • Late apoptotic cells: Orange-to-red nucleus with condensed and fragmented chromatin.

    • Necrotic cells: Uniformly orange-to-red fluorescence with no chromatin condensation.

Visualizations

G cluster_0 Troubleshooting Workflow for Low Cell Viability start Low Cell Viability Observed check_conc Is this compound Concentration Optimized? start->check_conc check_solvent Is Solvent Concentration <0.5%? check_conc->check_solvent Yes optimize_conc Perform Dose-Response (e.g., MTT Assay) check_conc->optimize_conc No check_health Are Cells Healthy and Low Passage? check_solvent->check_health Yes adjust_solvent Reduce Solvent Concentration check_solvent->adjust_solvent No check_precip Is this compound Soluble in Medium? check_health->check_precip Yes new_cells Use New, Healthy Cell Stock check_health->new_cells No check_contam Is the Culture Free of Contamination? check_precip->check_contam Yes change_solvent Test Alternative Solvents or Solubilizing Agents check_precip->change_solvent No check_sterility Implement Aseptic Technique and Check for Contamination check_contam->check_sterility No analyze_mechanism Cytotoxicity is Likely Due to this compound's Mechanism check_contam->analyze_mechanism Yes

Caption: Troubleshooting workflow for low cell viability.

G cluster_1 Experimental Workflow: Cytotoxicity Assessment prep 1. Preparation cell_culture Select and Culture Appropriate Cell Line prep->cell_culture stock_prep Prepare this compound Stock (e.g., 10 mM in DMSO) cell_culture->stock_prep serial_dil Perform Serial Dilutions of this compound in Medium stock_prep->serial_dil treatment Treat Cells with This compound Dilutions serial_dil->treatment exec 2. Assay Execution cell_seed Seed Cells in 96-Well Plate exec->cell_seed cell_seed->treatment incubation Incubate for 24-72 hours treatment->incubation assay Perform Viability Assay (e.g., MTT, AO/PI) incubation->assay analysis 3. Data Analysis measure Measure Signal (Absorbance/Fluorescence) analysis->measure calculate Calculate % Viability vs. Control measure->calculate ic50 Determine IC50 Value calculate->ic50 G cluster_2 Proposed Signaling Pathway for this compound-Induced Cytotoxicity This compound This compound dna_intercalation DNA Intercalation & Topoisomerase Inhibition This compound->dna_intercalation dna_damage DNA Double-Strand Breaks dna_intercalation->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) p53->cell_cycle_arrest bax_bak Bax/Bak Activation p53->bax_bak apoptosis Apoptosis cell_death Cell Death mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->cell_death

References

Inconsistent cytokine induction with Avridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Avridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the consistent use of this compound in experiments and to troubleshoot potential issues related to cytokine induction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic lipoidal amine known for its immunomodulatory properties. It functions as a potent adjuvant, enhancing the immune response to antigens.[1] Its mechanism of action is believed to involve the activation of the innate immune system, likely through engagement with Pattern Recognition Receptors (PRRs) such as Toll-like Receptors (TLRs), leading to the production of cytokines and the subsequent activation of adaptive immunity.[2][3][4][5]

Q2: What are the common applications of this compound in research?

This compound is primarily used as a vaccine adjuvant to increase the immunogenicity of viral and bacterial antigens.[1] It has been shown to significantly enhance antibody titers and provide protection in preclinical models.[1] It is also utilized in immunological research to study innate immune activation and cytokine signaling pathways.

Q3: Which cell types are the primary targets of this compound?

As an activator of the innate immune system, this compound primarily targets antigen-presenting cells (APCs) such as macrophages and dendritic cells.[6][7] These cells are equipped with PRRs that can recognize this compound, triggering downstream signaling cascades that lead to cytokine secretion.

Q4: What is the typical cytokine profile observed after this compound stimulation?

While specific data for this compound is limited, adjuvants that activate TLRs typically induce a mixed Th1 and Th2 response. The cytokine profile can vary depending on the cell type, species, and experimental conditions. Generally, an increase in pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, as well as the Th1 cytokine IFN-γ, can be expected.[3][8][9] The table below summarizes potential cytokine responses based on studies of similar adjuvants.

Troubleshooting Guide: Inconsistent Cytokine Induction

Issue: High variability in cytokine levels between experiments.

Potential Causes:

  • Donor-to-donor variability in primary cells: Primary cells, such as Peripheral Blood Mononuclear Cells (PBMCs), from different donors can exhibit significant variation in their response to stimuli due to genetic differences, age, and previous antigen exposure.[10]

  • Inconsistent cell culture conditions: Variations in cell density, media composition, serum lot, or incubation time can all contribute to inconsistent results.

  • Improper this compound preparation: Incorrect solubilization or storage of this compound can affect its potency and lead to variable stimulation.

  • Assay variability: ELISA and other immunoassays are subject to inherent variability. Pipetting errors, improper washing, and variation in antibody lots can all contribute to inconsistent data.[1][10][11][12]

Solutions:

  • Standardize cell source: If possible, use cells from a single, reliable donor for a set of experiments. When using multiple donors, process and culture the cells under identical conditions and analyze the data to account for donor-specific responses.

  • Optimize and standardize cell culture:

    • Maintain a consistent cell seeding density.

    • Use the same batch of media and serum for all experiments in a study.

    • Ensure consistent incubation times and conditions (temperature, CO2).

  • Proper this compound handling:

    • Follow the manufacturer's instructions for reconstitution and storage.

    • Prepare fresh dilutions for each experiment from a validated stock solution.

  • Minimize assay variability:

    • Use calibrated pipettes and proper pipetting techniques.

    • Ensure thorough and consistent washing steps in ELISAs.

    • Use high-quality, validated assay kits and reagents.

    • Include appropriate controls (unstimulated cells, positive control stimulus) in every assay.

Issue: Low or no cytokine induction.

Potential Causes:

  • Suboptimal this compound concentration: The concentration of this compound used may be too low to induce a robust response.

  • Incorrect cell type: The cell type being used may not be responsive to this compound.

  • Cell viability issues: Low cell viability will result in a poor response.

  • Timing of sample collection: Cytokine production is transient. Samples may have been collected too early or too late to detect the peak response.

  • Inhibitory substances in culture: Components in the serum or media may be inhibiting the cellular response.

Solutions:

  • Perform a dose-response experiment: Titrate this compound across a range of concentrations to determine the optimal dose for your specific cell type and experimental setup.

  • Use appropriate cell types: Ensure you are using cells that are known to respond to innate immune stimuli, such as macrophages, dendritic cells, or PBMCs.

  • Check cell viability: Assess cell viability before and after the experiment using a method such as trypan blue exclusion.

  • Optimize sample collection time: Perform a time-course experiment to identify the peak of cytokine production for your cytokines of interest.

  • Screen for inhibitory substances: Test different lots of serum or use serum-free media if possible to rule out inhibition.

Data Presentation

The following table summarizes the expected cytokine profile in human PBMCs stimulated with a TLR4 agonist, which is a likely target for this compound. Concentrations are indicative and can vary based on experimental conditions.

CytokineExpected ResponseTypical Concentration Range (pg/mL)
TNF-α Strong Induction500 - 2000
IL-6 Strong Induction1000 - 5000
IL-1β Moderate Induction100 - 500
IFN-γ Moderate Induction200 - 1000
IL-10 Variable Induction50 - 300
IL-12p70 Moderate Induction100 - 400

Data is compiled from studies using TLR4 agonists as a proxy for this compound and should be used as a general guideline.[3][8]

Experimental Protocols

Protocol 1: In Vitro Stimulation of Human PBMCs with this compound for Cytokine Analysis

Materials:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • ELISA kits for cytokines of interest (e.g., TNF-α, IL-6, IFN-γ)

  • CO2 incubator (37°C, 5% CO2)

  • Centrifuge

  • Plate reader

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend PBMCs in complete RPMI 1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL. Seed 200 µL of the cell suspension into each well of a 96-well plate.

  • This compound Preparation: Prepare a stock solution of this compound according to the manufacturer's instructions. Perform serial dilutions in complete RPMI 1640 medium to achieve the desired final concentrations.

  • Cell Stimulation: Add the diluted this compound to the appropriate wells. Include unstimulated (medium only) and positive control (e.g., LPS at 100 ng/mL) wells.

  • Incubation: Incubate the plate for 18-24 hours in a CO2 incubator at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well.

  • Cytokine Quantification: Measure the concentration of cytokines in the supernatants using ELISA kits according to the manufacturer's protocols.

Visualizations

Avridine_Signaling_Pathway cluster_nucleus Cell Nucleus This compound This compound TLR4 TLR4/MD2/CD14 Complex This compound->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NFkB NF-κB IKK_complex->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocation Cytokine_Genes Cytokine Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Cytokine_Genes->Cytokines Translation & Secretion Troubleshooting_Workflow Start Inconsistent Cytokine Induction Check_Cells Review Cell Source & Viability Start->Check_Cells Check_Reagent Verify this compound Preparation Start->Check_Reagent Check_Protocol Examine Experimental Protocol Start->Check_Protocol Check_Assay Evaluate Cytokine Assay Performance Start->Check_Assay Donor_Variability High Donor Variability? Check_Cells->Donor_Variability Low_Viability Low Cell Viability? Check_Cells->Low_Viability Avridine_Degradation Improper this compound Storage? Check_Reagent->Avridine_Degradation Protocol_Inconsistency Inconsistent Protocol Steps? Check_Protocol->Protocol_Inconsistency Assay_Error High Assay CV? Check_Assay->Assay_Error Solution1 Standardize Donor Pool or Increase Sample Size Donor_Variability->Solution1 Yes Solution2 Optimize Cell Isolation & Culture Conditions Low_Viability->Solution2 Yes Solution3 Prepare Fresh this compound from Validated Stock Avridine_Degradation->Solution3 Yes Solution4 Standardize All Protocol Steps (e.g., timing, volumes) Protocol_Inconsistency->Solution4 Yes Solution5 Troubleshoot ELISA (e.g., washing, reagents) Assay_Error->Solution5 Yes

References

Technical Support Center: Optimizing Avridine Concentration for T-Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Avridine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for maximal T-cell proliferation in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the robustness and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect on T-cell proliferation?

A1: this compound is a novel immunomodulatory compound. In the context of T-cell biology, it is hypothesized to interact with key signaling pathways that regulate T-cell activation and proliferation. The expected effect of this compound is to enhance T-cell proliferation in response to stimulation, making it a compound of interest for applications in immunotherapy and vaccine development. The optimal concentration to achieve this effect must be determined empirically.

Q2: What is the first step I should take to determine the optimal concentration of this compound?

A2: The first and most critical step is to perform a dose-response experiment. This involves testing a wide range of this compound concentrations to identify a narrower, effective range. A broad initial screen, for example, from 1 nM to 100 µM, is recommended to capture the full spectrum of activity, from potential stimulatory effects at low concentrations to possible cytotoxic effects at high concentrations.

Q3: What are the essential controls to include in my T-cell proliferation assay with this compound?

A3: To ensure the validity of your results, the following controls are essential:

  • Unstimulated Control: T-cells cultured in media alone to establish the baseline level of proliferation.

  • Stimulated Control (Positive Control): T-cells stimulated with a known mitogen (e.g., anti-CD3/CD28 antibodies or PHA) in the absence of this compound. This confirms that the T-cells are healthy and capable of proliferating.

  • Vehicle Control: T-cells stimulated in the presence of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any potential effects of the solvent on T-cell proliferation.

Q4: How long should I incubate the T-cells with this compound?

A4: The optimal incubation time can vary depending on the kinetics of this compound's action and the doubling time of the T-cells. A typical starting point for T-cell proliferation assays is 3 to 5 days. It is advisable to perform a time-course experiment (e.g., harvesting cells at 48, 72, 96, and 120 hours) to determine the peak of proliferation in your specific experimental setup.

Troubleshooting Guides

Issue 1: Low or No T-Cell Proliferation in Stimulated Controls
  • Possible Cause 1: Suboptimal T-cell stimulation.

    • Solution: Titrate the concentration of your stimulating agents (e.g., anti-CD3/CD28 antibodies). Ensure that the antibodies are properly coated on the plate if using a plate-bound method.

  • Possible Cause 2: Poor cell health.

    • Solution: Assess the viability of your T-cells before starting the experiment; it should be >95%. Use freshly isolated T-cells whenever possible and handle them gently to minimize stress.

  • Possible Cause 3: Incorrect cell seeding density.

    • Solution: Optimize the number of cells seeded per well. Too few cells may not receive sufficient autocrine and paracrine signals to proliferate, while too many cells can lead to nutrient depletion and overcrowding. A typical starting density is 1 x 10^5 to 2 x 10^5 cells per well in a 96-well plate.

Issue 2: High Cell Death or Toxicity Observed with this compound Treatment
  • Possible Cause 1: this compound concentration is too high.

    • Solution: Your dose-response curve should include a wide range of concentrations to identify the cytotoxic threshold of this compound. If high cell death is observed, expand the lower end of your concentration range.

  • Possible Cause 2: Solvent toxicity.

    • Solution: Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is non-toxic to the cells. Typically, the final DMSO concentration should be kept below 0.5%. Perform a vehicle toxicity control to confirm.

  • Possible Cause 3: Contamination.

    • Solution: Ensure all reagents and cell cultures are sterile and free from mycoplasma contamination, which can affect cell viability and proliferation.

Issue 3: High Variability Between Replicates or Experiments
  • Possible Cause 1: Inconsistent cell seeding.

    • Solution: Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently but thoroughly between pipetting steps.

  • Possible Cause 2: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of a 96-well plate as they are more prone to evaporation. Instead, fill these wells with sterile PBS or culture medium to create a humidity barrier.

  • Possible Cause 3: Pipetting errors.

    • Solution: Use calibrated pipettes and practice consistent pipetting techniques, especially when preparing serial dilutions of this compound.

Data Presentation

Table 1: Example of an this compound Dose-Response Titration Experiment
This compound Conc. (µM)% Proliferating T-Cells (Mean ± SD)Cell Viability (%)
0 (Vehicle)65.2 ± 4.196
0.0172.5 ± 3.895
0.185.1 ± 5.294
192.3 ± 3.593
1078.6 ± 4.985
10025.4 ± 6.342
Table 2: Summary of Optimal Conditions for this compound in T-Cell Proliferation Assay
ParameterOptimal Value
This compound Concentration1 µM
Incubation Time96 hours
T-Cell Seeding Density1.5 x 10^5 cells/well
Anti-CD3 Concentration1 µg/mL
Anti-CD28 Concentration1 µg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Prepare a 10 mM Stock Solution: Dissolve the appropriate amount of this compound powder in sterile DMSO.

  • Aliquot and Store: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes and store at -20°C for short-term storage or -80°C for long-term storage.

  • Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution at room temperature. Prepare a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations for your dose-response experiment.

Protocol 2: Human T-Cell Isolation from Peripheral Blood Mononuclear Cells (PBMCs)
  • Isolate PBMCs: Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Enrich T-Cells: Enrich for T-cells from the PBMC population using a negative selection immunomagnetic cell separation kit. This will yield untouched, purified T-cells.

  • Assess Purity and Viability: Check the purity of the isolated T-cells by flow cytometry using anti-CD3 antibodies. Assess cell viability using Trypan Blue exclusion; viability should be >95%.

Protocol 3: T-Cell Proliferation Assay using CFSE Staining
  • Label T-Cells with CFSE: Resuspend the purified T-cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench Staining: Stop the staining reaction by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS).

  • Wash Cells: Wash the cells twice with complete RPMI medium to remove any unbound CFSE.

  • Cell Plating and Stimulation: Resuspend the CFSE-labeled T-cells in complete RPMI medium and plate them in a 96-well flat-bottom plate at the optimized seeding density. Add the stimulating agents (e.g., anti-CD3/CD28 antibodies).

  • Add this compound: Add the prepared working solutions of this compound at various concentrations to the appropriate wells. Include vehicle and no-treatment controls.

  • Incubate: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Data Acquisition: Harvest the cells and stain with a viability dye (e.g., 7-AAD or Propidium Iodide). Acquire the samples on a flow cytometer. Proliferation is measured by the dilution of CFSE fluorescence in daughter cells.

Visualizations

T_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K APC APC (Antigen Presenting Cell) APC->TCR Signal 1 APC->CD28 Signal 2 ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 AP1 AP-1 LAT_SLP76->AP1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 Akt Akt PI3K->Akt PKC PKCθ DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB NFAT NFAT Ca_Flux->NFAT This compound This compound This compound->ZAP70 Potential Target Proliferation Gene Transcription (Proliferation, Cytokines) NFAT->Proliferation NFkB->Proliferation AP1->Proliferation experimental_workflow start Start prep_this compound Prepare this compound Stock & Dilutions start->prep_this compound isolate_tcells Isolate & Purify T-Cells start->isolate_tcells add_this compound Add this compound Dilutions prep_this compound->add_this compound cfse_stain Label T-Cells with CFSE isolate_tcells->cfse_stain plate_cells Plate Cells & Add Stimuli cfse_stain->plate_cells plate_cells->add_this compound incubate Incubate for 3-5 Days add_this compound->incubate acquire_data Acquire Data on Flow Cytometer incubate->acquire_data analyze Analyze Proliferation & Viability acquire_data->analyze determine_optimal Determine Optimal Concentration analyze->determine_optimal end End determine_optimal->end troubleshooting_tree problem Low/No T-Cell Proliferation check_positive_control Is positive control proliferating? problem->check_positive_control cause_stimulation Suboptimal Stimulation check_positive_control->cause_stimulation No cause_cell_health Poor Cell Health check_positive_control->cause_cell_health No check_avridine_toxicity Is there high cell death with this compound? check_positive_control->check_avridine_toxicity Yes solution_stimulation Titrate anti-CD3/CD28 cause_stimulation->solution_stimulation solution_cell_health Check viability pre-assay cause_cell_health->solution_cell_health cause_toxicity This compound is cytotoxic at this concentration check_avridine_toxicity->cause_toxicity Yes cause_inactive This compound is not proliferative at this concentration check_avridine_toxicity->cause_inactive No solution_toxicity Test lower concentrations cause_toxicity->solution_toxicity solution_inactive Test a wider concentration range cause_inactive->solution_inactive

Technical Support Center: Troubleshooting Avridine's Low Solubility in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Avridine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to this compound's low solubility in aqueous cell culture media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in my cell culture medium?

A1: this compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like cell culture media. When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of the culture medium, the abrupt change in solvent polarity can cause the this compound to precipitate out of solution.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies. It is crucial to create a high-concentration stock to minimize the final volume of DMSO introduced into the cell culture, as DMSO can have cytotoxic effects.

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

A3: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), with an ideal target of ≤ 0.1%.[1][2] However, tolerance to DMSO can vary significantly between cell lines.[2][3] It is best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.

Troubleshooting Guides

Issue 1: Immediate Precipitate Formation Upon Addition to Media

Question: I prepared a stock solution of this compound in DMSO. When I add it to my cell culture medium, a white precipitate or cloudiness appears immediately. What is happening and how can I prevent this?

Answer: This phenomenon, often called "crashing out," occurs when the concentration of this compound in the final medium exceeds its solubility limit in the aqueous environment.[1] Here are several potential causes and solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The desired final concentration of this compound is higher than its maximum solubility in the cell culture medium.Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Dilution Adding a concentrated stock solution directly and quickly into a large volume of media causes rapid solvent exchange, leading to precipitation.[1]Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[1] Alternatively, add the stock solution dropwise to the vortexing or swirling culture medium to ensure rapid dispersion.[4]
Low Media Temperature The solubility of many compounds, including this compound, decreases at lower temperatures. Adding the stock to cold media can induce precipitation.[1]Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution.[1][4]
High Solvent Concentration While DMSO aids initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.[1]Ensure the final DMSO concentration in the culture medium remains below 0.5%, and ideally at or below 0.1%.[2]
Issue 2: Delayed Precipitation After Incubation

Question: The this compound-containing medium looked clear initially, but after several hours or a day in the incubator, I see a crystalline or cloudy precipitate. What is causing this?

Answer: Delayed precipitation can occur due to changes in the media over time.

Potential Cause Explanation Recommended Solution
Temperature Fluctuations Repeated warming and cooling cycles, or unstable incubator temperatures, can affect compound solubility.Maintain a stable 37°C environment. Avoid removing plates from the incubator for extended periods. Do not store diluted, ready-to-use this compound solutions at 4°C; prepare them fresh for each experiment.[4]
Evaporation Water evaporation from the culture plates can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[5]Ensure proper humidification of the incubator. Use culture plates with tight-fitting lids or seal plates with gas-permeable membranes.
pH Shift Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds.[1]Monitor the pH of your culture medium, especially in dense or rapidly growing cultures. Consider changing the medium more frequently to maintain a stable pH.
Interaction with Media Components This compound may interact with components in the serum or media over time, leading to the formation of insoluble complexes.If using serum-free media, be aware that some supplements can cause precipitation. Consider reducing the serum concentration if experimentally feasible, or test different types of serum.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound (MW: 667.2 g/mol )[6]

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • In a sterile microcentrifuge tube, weigh out 6.67 mg of this compound powder.

  • Add 1.0 mL of sterile DMSO to the tube.

  • Vortex the tube vigorously until the this compound is completely dissolved. If necessary, briefly sonicate the tube or warm it in a 37°C water bath to aid dissolution.[4]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: Determining Maximum Tolerable DMSO Concentration

This experiment will establish a baseline for DMSO toxicity in your specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Sterile 96-well plates

  • DMSO, sterile

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

Procedure:

  • Seed cells in a 96-well plate at your standard density and allow them to adhere overnight.

  • Prepare a series of dilutions of DMSO in complete cell culture medium to achieve final concentrations ranging from 0.05% to 2.0% (e.g., 2.0%, 1.0%, 0.5%, 0.25%, 0.1%, 0.05%). Include a "medium only" control (0% DMSO).

  • Remove the existing medium from the cells and replace it with the medium containing the different DMSO concentrations.

  • Incubate the plate for a duration that matches your planned this compound treatment time (e.g., 24, 48, or 72 hours).

  • Assess cell viability using your chosen assay according to the manufacturer's instructions.

  • Plot cell viability (%) against DMSO concentration (%) to determine the highest concentration that does not significantly impact cell viability.

Visualizations

Experimental Workflow: Preparing and Diluting this compound

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot thaw Thaw Stock Aliquot dilute Add Stock Dropwise to Vortexing Media thaw->dilute warm_media Pre-warm Media to 37°C warm_media->dilute treat Add to Cells dilute->treat

Caption: Workflow for preparing this compound stock and working solutions.

Troubleshooting Logic for Immediate Precipitation

G cluster_yes Troubleshooting Steps start Precipitate Forms Immediately? c1 Is final concentration too high? start->c1 Yes no Solution is Clear: Proceed with Experiment start->no No c2 Was dilution too rapid? c1->c2 No s1 Decrease final concentration c1->s1 Yes c3 Was media cold? c2->c3 No s2 Use serial dilution / add dropwise c2->s2 Yes s3 Use pre-warmed (37°C) media c3->s3 Yes c3->no No

Caption: Decision tree for troubleshooting immediate precipitation.

Illustrative Signaling Pathway: Interferon Induction

As an interferon inducer, this compound may trigger antiviral responses through pathways like the cGAS-STING pathway, leading to the production of Type I interferons.

G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound (Stimulus) cgas cGAS This compound->cgas Activates sting STING cgas->sting Activates tbk1 TBK1 sting->tbk1 Recruits & Activates irf3 IRF3 tbk1->irf3 Phosphorylates p_irf3 P-IRF3 irf3->p_irf3 p_irf3_n P-IRF3 Dimer p_irf3->p_irf3_n Dimerizes & Translocates ifn_gene Interferon Gene p_irf3_n->ifn_gene Induces Transcription ifn_protein Type I Interferon (Secreted) ifn_gene->ifn_protein Leads to

Caption: Simplified cGAS-STING pathway for interferon induction.

References

Technical Support Center: Managing Avridine-Induced Inflammation In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage and reduce Avridine-induced inflammation in vivo.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause inflammation?

This compound is a potent immunological adjuvant used to enhance the immune response to antigens in vaccines and experimental immunology.[1] Its inflammatory properties are integral to its function as an adjuvant, as it activates the innate immune system to create a pro-inflammatory environment at the injection site. This process involves the recruitment of immune cells, induction of cytokines and chemokines, and enhanced antigen presentation.[2] While this inflammatory response is crucial for a robust adaptive immune response, excessive inflammation can lead to adverse side effects.[3]

Q2: What are the typical signs of this compound-induced inflammation in vivo?

Common signs of inflammation at the injection site include redness, swelling (edema), and tenderness.[3] In systemic applications or with potent adjuvants, researchers might observe the formation of granulomas, sterile abscesses, or lymphadenopathy.[3] In animal models, this can manifest as paw edema, joint inflammation (arthritis), and changes in behavior such as reduced mobility.[4]

Q3: Which signaling pathways are likely involved in this compound-induced inflammation?

While specific pathways for this compound are not extensively detailed in publicly available literature, as an adjuvant that induces interferons, it is likely to activate key innate immune signaling pathways.[1] These may include:

  • Toll-Like Receptor (TLR) Signaling: Many adjuvants are recognized by TLRs, which trigger downstream signaling cascades.[5][6]

  • NF-κB Activation: A central regulator of inflammatory responses, NF-κB activation leads to the transcription of numerous pro-inflammatory cytokines and chemokines.[7][8][9]

  • Inflammasome Activation: Adjuvants can activate multiprotein complexes called inflammasomes, such as NLRP3, leading to the maturation and secretion of potent pro-inflammatory cytokines like IL-1β and IL-18.[10][11][12]

Q4: What are the key cytokines involved in the inflammatory response to adjuvants like this compound?

The cytokine profile can be complex and depends on the specific adjuvant and animal model. Key pro-inflammatory cytokines typically include:

  • Tumor Necrosis Factor-alpha (TNF-α)[13][14]

  • Interleukin-1beta (IL-1β)[13]

  • Interleukin-6 (IL-6)[13][14]

  • Interferon-gamma (IFN-γ)[15]

Anti-inflammatory cytokines, such as IL-10 and IL-4, are also produced as part of the regulatory response.[15][16]

Troubleshooting Guide

Issue: Excessive local inflammation at the injection site.

Possible Cause Recommended Solution
High concentration of this compound Perform a dose-response study to determine the minimum effective dose that provides sufficient adjuvanticity with acceptable inflammation.
Improper formulation or administration Ensure the this compound-antigen emulsion is properly prepared and administered using sterile techniques. Consider changing the injection route (e.g., subcutaneous vs. intramuscular) as this can influence the local inflammatory response.[17]
Contamination of reagents Use sterile, endotoxin-free reagents for all preparations.

Issue: Systemic inflammatory side effects (e.g., fever, weight loss).

Possible Cause Recommended Solution
High dose or frequent administration Re-evaluate the dosing regimen. It may be necessary to reduce the dose or increase the interval between administrations.
Cytokine storm In severe cases, consider the co-administration of anti-inflammatory agents. This should be carefully validated to ensure it does not compromise the desired adjuvant effect.

Issue: Inconsistent or non-reproducible inflammatory responses.

Possible Cause Recommended Solution
Variability in animal model Ensure consistency in the age, sex, and genetic background of the animals used.
Inconsistent experimental technique Standardize all procedures, including emulsion preparation, injection volume and site, and methods for assessing inflammation.

Strategies to Reduce this compound-Induced Inflammation

Several approaches can be explored to mitigate this compound-induced inflammation, primarily categorized into formulation strategies and co-administration of anti-inflammatory agents.

Formulation and Delivery Strategies

Modifying the formulation of this compound can potentially reduce its local reactogenicity. While specific data for this compound is limited, principles from other adjuvants can be applied:

  • Liposomal Encapsulation: Encapsulating this compound in liposomes may alter its release kinetics and interaction with local tissues, potentially reducing acute inflammation.

  • Alternative Delivery Routes: The route of administration can significantly impact the inflammatory response. For instance, subcutaneous or intramuscular injections are common for vaccines.[17]

Co-administration of Anti-inflammatory Agents

The co-administration of anti-inflammatory drugs can be an effective strategy. However, it is crucial to balance the reduction in inflammation with the potential for diminishing the adjuvant effect.

Table 1: Examples of Anti-inflammatory Agents Used to Reduce Adjuvant-Induced Arthritis

Agent Mechanism of Action Model Key Findings
Celastrol (B190767) Down-regulates caspase-1 and NF-κB activation, leading to decreased IL-1β and TNF secretion.[18]Adjuvant-Induced Arthritis (AIA) in ratsSignificantly suppressed joint inflammation and abrogated inflammatory infiltrate.[18]
Dexamethasone, Fluocinolone Acetonide Glucocorticoids with broad anti-inflammatory effects.Freund's Adjuvant-induced skin lesions in ratsCaused near-complete clearing of skin lesions.[19]
Dehydrozingerone (DHZ) Reduces serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and oxidative stress markers.[20]Complete Freund's Adjuvant (CFA)-induced arthritis in ratsSignificantly ameliorated arthritis severity, reduced paw edema and arthritic score.[20]
Butin Attenuates pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and increases anti-inflammatory IL-10.[21]Complete Freund's Adjuvant (CFA)-induced arthritis in ratsReduced paw volume and arthritis severity.[21]
Apocynin (APO) Suppresses pro-inflammatory cytokines (TNF-α, IL-1β) and mediators (PGE2, LTB4), and inhibits T-cell mediated immune response.[22]Adjuvant-induced arthritis in miceDose-dependent decrease in edema and suppression of inflammatory markers.[22]

Note: The efficacy of these agents against this compound-induced inflammation would need to be experimentally validated.

Experimental Protocols

Protocol 1: Induction of Local Inflammation with this compound in a Mouse Model

This protocol is adapted from methods used for other adjuvants like Complete Freund's Adjuvant (CFA).[23][24]

Materials:

  • This compound

  • Antigen of choice

  • Sterile, endotoxin-free saline or PBS

  • Syringes and needles (e.g., 27-30 gauge)

  • Anesthetic for mice (e.g., isoflurane)

  • Calipers for measuring paw thickness

Procedure:

  • Preparation of this compound-Antigen Emulsion:

    • Follow the manufacturer's instructions for preparing the this compound emulsion with your antigen. Ensure the final formulation is sterile.

  • Animal Handling and Anesthesia:

    • Anesthetize the mice according to your institution's approved animal care and use protocols.

  • Injection:

    • Inject a defined volume (e.g., 20-50 µL) of the this compound-antigen emulsion subcutaneously into the plantar surface of the mouse's hind paw.

  • Monitoring Inflammation:

    • Measure the paw thickness (edema) daily or at specified time points using a digital caliper.[23]

    • Visually score the inflammation based on a scale (e.g., 0-4) for erythema and swelling.[20][23]

    • Monitor the animal's body weight and general health.

Protocol 2: Assessment of Cytokine Levels

Materials:

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10)

  • Tissue homogenization equipment

Procedure:

  • Sample Collection:

    • At desired time points post-injection, collect blood samples via an appropriate method (e.g., cardiac puncture, tail vein).

    • Alternatively, euthanize the animals and collect the inflamed paw tissue.

  • Sample Processing:

    • For blood samples, centrifuge to separate plasma or serum and store at -80°C.

    • For tissue samples, homogenize in a suitable lysis buffer containing protease inhibitors. Centrifuge to clear the lysate and collect the supernatant.

  • Cytokine Measurement:

    • Use commercial ELISA kits to quantify the concentration of specific cytokines in the plasma/serum or tissue lysates, following the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

dot

Avridine_Inflammation_Pathway cluster_extracellular Extracellular cluster_cell Innate Immune Cell (e.g., Macrophage) cluster_nucleus This compound This compound TLR TLR This compound->TLR NLRP3 NLRP3 Inflammasome This compound->NLRP3 Activation Signal 2 MyD88 MyD88 TLR->MyD88 IKK IKK MyD88->IKK NFkB_complex p50/p65-IκB IKK->NFkB_complex Phosphorylates IκB NFkB p50/p65 NFkB_complex->NFkB IκB degradation nucleus Nucleus NFkB->nucleus Translocation Caspase1 Caspase-1 NLRP3->Caspase1 Activation pro_IL1b pro-IL-1β Caspase1->pro_IL1b IL1b IL-1β pro_IL1b->IL1b Cleavage Inflammation Inflammation IL1b->Inflammation Secretion Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, pro-IL-1β) nucleus->Pro_inflammatory_genes Transcription Pro_inflammatory_genes->Inflammation Translation & Secretion

Caption: Hypothetical signaling pathways for this compound-induced inflammation.

dot

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_assessment Inflammation Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., BALB/c mice) Groups Define Experimental Groups: 1. Vehicle Control 2. This compound Only 3. This compound + Test Agent Animal_Model->Groups Preparation Prepare this compound Emulsion and Test Agent Formulation Groups->Preparation Administration Administer Treatments (e.g., subcutaneous injection in paw) Preparation->Administration Clinical_Signs Monitor Clinical Signs: - Paw Edema (Calipers) - Redness/Swelling Score - Body Weight Administration->Clinical_Signs Time course Cytokine_Analysis Cytokine Profiling: - Collect Blood/Tissue - Perform ELISA/Multiplex Assay Administration->Cytokine_Analysis At specific endpoints Histology Histopathological Analysis: - Collect and fix tissue - H&E Staining Administration->Histology At study termination Data_Compilation Compile Quantitative Data Clinical_Signs->Data_Compilation Cytokine_Analysis->Data_Compilation Histology->Data_Compilation Statistical_Analysis Perform Statistical Analysis (e.g., ANOVA, t-test) Data_Compilation->Statistical_Analysis

Caption: General workflow for testing agents to reduce this compound-induced inflammation.

References

Preventing Avridine degradation during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage of Avridine to prevent its degradation. The following information is based on general principles of pharmaceutical stability, as specific public data on this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

A1: For long-term storage, it is recommended to store this compound at or below -20°C.[1][2] Some sensitive biologics may even require storage at -80°C to minimize chemical degradation and preserve biological activity.[3] Short-term storage, for a few days to weeks, may be acceptable at 2-8°C, but for periods longer than a month, freezing is crucial.[1]

Q2: How does humidity affect the stability of this compound?

A2: Humidity can significantly impact the stability of solid this compound. As a compound containing amine groups, it may be susceptible to hydrolysis. It is crucial to store this compound in a dry environment, preferably with a relative humidity (RH) below 40%.[4][5] For highly sensitive formulations, storage in a desiccator or with the inclusion of a desiccant in the packaging is recommended.[1]

Q3: Is this compound sensitive to light?

Q4: What are the potential signs of this compound degradation?

A4: Degradation of this compound may manifest as:

  • Physical changes: A change in color (e.g., yellowing or browning), caking of the powder, or the appearance of an unusual odor.

  • Chemical changes: A decrease in purity or the appearance of new peaks when analyzed by chromatography (e.g., HPLC). A loss of potency or biological activity in your experiments.

Q5: Can I store this compound in a solution?

A5: Storing this compound in solution for long periods is generally not recommended due to the increased risk of hydrolytic degradation and microbial growth. If you must store it in solution, use a sterile, buffered solution at an appropriate pH, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C. The optimal pH for stability would need to be determined experimentally, but for many amine-containing compounds, a slightly acidic pH (around 4-6) can improve stability.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Loss of biological activity in experiments. Degradation of this compound due to improper storage (temperature, humidity, light).1. Verify storage conditions. Ensure the product was consistently stored at ≤ -20°C and protected from light and moisture.2. Perform a quality control check on a new, unopened vial of this compound.3. Consider qualifying the lot of this compound using an analytical method like HPLC to check for degradation products.
Visible change in the appearance of the solid this compound (e.g., discoloration, clumping). Exposure to moisture and/or light. Possible chemical degradation.1. Discard the product as its purity and activity are compromised.2. Review storage procedures to ensure adequate protection from humidity and light. Use of desiccants and amber vials is recommended.
Unexpected peaks appear in HPLC analysis of the this compound sample. Chemical degradation has occurred, leading to the formation of impurities.1. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.[9][10]2. Review the storage conditions and handling procedures to identify the cause of degradation (e.g., temperature excursions, exposure to incompatible excipients).
Poor solubility of this compound powder. The product may have degraded or absorbed moisture, leading to changes in its physical properties.1. Ensure the correct solvent and pH are being used for dissolution as per the product datasheet.2. If solubility issues persist with a previously reliable lot, it may be a sign of degradation. It is advisable to use a fresh vial.

Quantitative Data Summary

The following table summarizes hypothetical degradation data for this compound under various stress conditions, as would be determined during a forced degradation study. This data is illustrative and serves as an example of what to expect.

Stress ConditionDurationTemperature% Degradation (Illustrative)Major Degradation Products (Hypothetical)
Acid Hydrolysis (0.1 M HCl)24 hours60°C15%Hydrolyzed amine and ester analogs
Base Hydrolysis (0.1 M NaOH)24 hours60°C25%Ring-opened structures
Oxidation (3% H₂O₂)24 hours25°C10%N-oxides, hydroxylated derivatives
Thermal Degradation (Solid)7 days80°C8%Dealkylation products
Photodegradation (Solid, ICH Q1B)1.2 million lux hours25°C12%Photodimers, oxidized species

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound.

  • Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

  • Materials:

    • This compound reference standard

    • HPLC-grade acetonitrile, methanol (B129727), and water

    • Formic acid or trifluoroacetic acid

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

    • HPLC system with a UV detector

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).

    • Prepare working standards by diluting the stock solution with the mobile phase.

    • Subject this compound samples to forced degradation conditions (acid, base, oxidation, heat, light) as described in the quantitative data table.

    • Inject the standards and stressed samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.

    • The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.

Protocol 2: Long-Term Stability Study Protocol
  • Objective: To evaluate the stability of this compound under recommended long-term storage conditions.

  • Materials:

    • Multiple batches of this compound

    • Appropriate primary packaging (e.g., amber glass vials with inert stoppers)

    • Stability chambers set to the desired conditions

  • Procedure:

    • Package this compound samples in the chosen container closure system.

    • Place the samples in stability chambers under the following conditions:

      • Long-term: -20°C ± 5°C

      • Accelerated: 5°C ± 3°C

      • Intermediate: 25°C ± 2°C / 60% RH ± 5% RH (for shipping and handling excursion studies)

    • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term storage).

    • Analyze the samples at each time point for appearance, purity (using the stability-indicating HPLC method), and any other relevant quality attributes (e.g., moisture content).

    • Compare the results to the initial time point to assess any changes over time.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_0 Forced Degradation Study cluster_1 Long-Term Stability Study stress_conditions Subject this compound to Stress: - Acidic/Basic Hydrolysis - Oxidation - Heat - Light hplc_analysis Analyze by Stability-Indicating HPLC Method stress_conditions->hplc_analysis degradation_profile Identify Degradation Products and Pathways hplc_analysis->degradation_profile shelf_life Determine Shelf-Life and Re-test Period degradation_profile->shelf_life Inform storage Store this compound at Recommended Conditions (e.g., -20°C) sampling Pull Samples at Pre-defined Timepoints storage->sampling analysis Analyze for Purity, Appearance, etc. sampling->analysis analysis->shelf_life

Workflow for assessing this compound stability.

signaling_pathway Proposed Immunomodulatory Action of this compound cluster_0 Antigen Presenting Cell (APC) This compound This compound tlr Toll-like Receptor (TLR) or other Pattern Recognition Receptor This compound->tlr Activates signaling Intracellular Signaling Cascade (e.g., NF-κB) tlr->signaling cytokine Cytokine & Interferon Gene Transcription signaling->cytokine interferon Interferon (IFN) Production cytokine->interferon immune_response Enhanced Antiviral Immune Response interferon->immune_response

This compound's proposed immunomodulatory pathway.

References

Technical Support Center: Avridine and its Derivatives in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Avridine and its related compounds, Acridine (B1665455) derivatives, in primary cell cultures.

Section 1: this compound

This compound is an immunomodulatory agent known for its role as an interferon inducer and adjuvant.[1][2] Its primary application in research involves stimulating immune responses.

Frequently Asked Questions (FAQs) about this compound

Q1: What is this compound and what is its primary mechanism of action?

This compound (N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine) is a lipoidal amine that functions as an immunological adjuvant and an interferon inducer.[1][2] Its primary mechanism of action is to stimulate the innate immune system, leading to the production of interferons and other cytokines. This enhances the host's immune response to antigens.[1] It has been shown to be particularly effective at potentiating mucosal immunity by facilitating the uptake and retention of antigens in mucosal lymphatic tissues.[1]

Q2: What are the expected on-target effects of this compound in primary immune cell cultures?

In primary immune cell cultures, such as peripheral blood mononuclear cells (PBMCs), this compound is expected to induce the secretion of Type I interferons (IFN-α/β). This, in turn, can lead to the activation of various immune cells. For example, this compound has been shown to enhance the activity of natural killer (NK) cells.[2] When used as an adjuvant with an antigen, it can increase the production of specific antibodies, such as secretory IgA.[1]

Q3: I'm observing both enhancement and suppression of cellular responses with this compound. Is this normal?

Yes, this can occur. The timing of this compound administration in relation to the primary stimulus (e.g., a virus or antigen) is critical and can lead to opposing effects. For instance, in one study, this compound given after a viral challenge decreased tumor persistence, but when given before the virus, it enhanced tumor growth.[2] This highlights the importance of a carefully controlled experimental timeline.

Q4: What is the difference between this compound and Acridine derivatives?

This is a common point of confusion due to the similar-sounding names.

  • This compound is a specific lipoidal diamine used as an immune adjuvant. Its primary effects are related to interferon induction and enhancing immune responses.[2]

  • Acridine is a heterocyclic aromatic compound that forms the core of a large class of derivatives.[3] These derivatives have a broad range of biological activities, including use as anticancer agents and antimicrobials.[4] Their mechanisms often involve DNA intercalation, and inhibition of topoisomerases and various kinases.[5][6] Off-target effects, particularly promiscuous kinase inhibition, are a more common concern with Acridine derivatives.

If your research involves kinase inhibition or direct cytotoxicity through DNA interaction, you may be working with an Acridine derivative . Please refer to Section 2 of this guide.

Troubleshooting Guide for this compound
Problem Possible Cause(s) Recommended Solution(s)
Low or no interferon induction Inappropriate cell type (some primary cells may be poor IFN producers).Suboptimal concentration of this compound.Incorrect timing of sample collection.this compound solution degraded.Use a positive control for interferon induction (e.g., poly(I:C)).Perform a dose-response curve to find the optimal concentration (typically in the µg/mL range).Create a time-course experiment to identify peak IFN production (e.g., 6, 12, 24, 48 hours).Prepare fresh this compound solution for each experiment.
High levels of cell death Solvent toxicity (e.g., from DMSO or ethanol (B145695) used to dissolve this compound).this compound concentration is too high.Contamination of cell culture.Ensure the final solvent concentration is non-toxic to your primary cells (typically <0.1% for DMSO). Run a vehicle-only control.Lower the concentration of this compound. Primary cells can be more sensitive than cell lines.[7][8]Perform routine checks for microbial contamination.
Inconsistent results between experiments High variability in primary cells from different donors.Inconsistent cell seeding density or passage number.Variability in this compound preparation.If possible, use cells from the same donor for a set of experiments. Note donor variability in your analysis.Maintain consistent cell culture practices. Avoid using primary cells at high passage numbers.[9]Follow a standardized protocol for preparing the this compound emulsion/solution.
Unexpected suppression of immune response Refractoriness to interferon induction due to repeated exposure.Incorrect timing of administration relative to other stimuli.Avoid multiple, frequent doses of this compound in your experimental design, as this can lead to a refractory state.[2]Carefully design your experimental timeline. As noted, pre-treatment versus post-treatment with this compound can yield opposite outcomes.[2]
Quantitative Data: Effects of this compound on Immune Response

The following table summarizes quantitative data on the immunological effects of this compound from in vivo studies, which can provide a baseline for expected effects in vitro.

Parameter Treatment Group Result Fold Change vs. Control
Secretory IgA (Reovirus-specific) Reovirus + this compoundEnhanced antibody response2- to 4-fold increase[1]
Secretory IgA (Cholera Toxin-specific) Cholera Toxin + this compoundEnhanced antibody response2- to 4-fold increase[1]
Spleen Periarteriolar Lymphatic Sheath (PALS) Mass Reovirus + this compound (Day 3)Increased PALS mass~6x vs. untreated[10]
Spleen Germinal Center Mass Reovirus + this compound (Day 7)Increased germinal center mass~2.5x vs. reovirus only[10]
Experimental Protocol: Interferon Induction Assay in Primary PBMCs

This protocol outlines a general method for measuring Type I interferon production from primary human PBMCs following stimulation with this compound.

  • Cell Preparation:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells twice with sterile PBS.

    • Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin) and perform a cell count using a hemocytometer or automated cell counter. Ensure viability is >95%.

    • Seed the cells in a 24-well plate at a density of 1 x 10^6 cells/mL.

  • This compound Stimulation:

    • Prepare a stock solution of this compound. Note: this compound is often prepared as an emulsion.[1]

    • Dilute the this compound stock solution to the desired final concentrations (e.g., 0.1, 1, 10 µg/mL) in complete RPMI medium.

    • Include a "vehicle-only" control and a positive control (e.g., 10 µg/mL poly(I:C)).

    • Add the prepared solutions to the cells and incubate at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • At desired time points (e.g., 24 hours), centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant without disturbing the cell pellet.

    • Store the supernatant at -80°C until analysis.

  • Interferon Quantification:

    • Measure the concentration of IFN-α or IFN-β in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

Visualizations: this compound's Mechanism of Action

Avridine_Mechanism cluster_cell Primary Immune Cell (e.g., Monocyte, pDC) cluster_response Cellular & Systemic Response This compound This compound Receptor Pattern Recognition Receptor (PRR) This compound->Receptor Signaling Signaling Cascade (e.g., via MAVS, TRIF) Receptor->Signaling Activation Kinases Kinase Activation (TBK1/IKKε) Signaling->Kinases IRF3 IRF3/IRF7 Phosphorylation & Dimerization Kinases->IRF3 Nucleus Nucleus IRF3->Nucleus Translocation IFN_Gene IFN-β Gene Transcription Nucleus->IFN_Gene Induction IFN_Secretion IFN-β Secretion IFN_Gene->IFN_Secretion ISGs Interferon-Stimulated Genes (ISGs) IFN_Secretion->ISGs Autocrine/ Paracrine Signaling NK_Activation NK Cell Activation IFN_Secretion->NK_Activation Antiviral Antiviral State ISGs->Antiviral

Caption: Proposed signaling pathway for this compound-mediated interferon induction.

Section 2: Acridine Derivatives

This section is for researchers who may be working with Acridine derivatives, which are often investigated for their anticancer properties and are known to have significant off-target effects.

Frequently Asked Questions (FAQs) about Acridine Derivatives

Q1: What are Acridine derivatives and their common mechanisms of action?

Acridine derivatives are a class of compounds built around the acridine tricycle. Their planar structure allows them to intercalate between the base pairs of DNA, which can disrupt DNA replication and transcription.[4][5] Many derivatives are also potent inhibitors of DNA topoisomerases I and II.[5] More recently, acridine derivatives have been identified as inhibitors of various protein kinases, such as Src, MEK, and VEGFR2.[6][11]

Q2: What are the known off-target effects of Acridine derivatives?

The primary off-target effects are dose-limiting cytotoxicity and inhibition of unintended kinases.[6] Because many kinase inhibitors target the highly conserved ATP-binding pocket, acridine-based kinase inhibitors can affect multiple kinases, leading to a complex pharmacological profile.[11] This can result in unexpected phenotypes and toxicity in cell culture experiments.

Troubleshooting Guide for Acridine Derivatives
Problem Possible Cause(s) Recommended Solution(s)
High, non-specific cytotoxicity at low concentrations Off-target kinase inhibition affecting cell survival pathways.DNA intercalation leading to widespread apoptosis/necrosis.Lysosomal damage.Perform a broad kinase screen to identify unintended targets.Conduct a cell viability assay (e.g., using Acridine Orange/Propidium Iodide) to quantify live, apoptotic, and necrotic cells.[12][13]Use fluorescent probes to assess lysosomal integrity.
Observed phenotype does not match the intended target's known function The phenotype is caused by an off-target effect.The compound is a multi-target inhibitor.Use a structurally unrelated inhibitor for the same primary target to see if the phenotype is reproduced.If available, use a knockout/knockdown cell line for the intended target to validate that the compound's effect is target-dependent.Perform a dose-response analysis; off-target effects may occur at different concentrations than on-target effects.
Compound precipitates in culture medium Poor solubility of the derivative.Test different solvents for the stock solution (e.g., DMSO, ethanol).Lower the final concentration in the medium.Ensure the medium is at 37°C when adding the compound.
Quantitative Data: Off-Target Kinase Inhibition by an Acridine Derivative

The following table presents example data for the Acridine derivative 8m , which was designed as a dual Src/MEK inhibitor.

Target Kinase Compound Concentration % Inhibition
Src 8m10 µM59.67%[6]
MEK 8m10 µM43.23%[6]
ERK 8m10 µMModerate Inhibition[6]
AKT 8m10 µMModerate Inhibition[6]
Experimental Protocol: Cell Viability Assay using Acridine Orange (AO) / Propidium Iodide (PI)

This protocol allows for the differentiation between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology, which is crucial for assessing the cytotoxic effects of Acridine derivatives.

  • Cell Preparation and Treatment:

    • Seed primary cells in a 12-well plate at the desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of your Acridine derivative for a specified time (e.g., 24 or 48 hours). Include a vehicle-only control.

  • Cell Harvesting:

    • Collect the culture medium (which contains dead, floating cells).

    • Wash the adherent cells with PBS.

    • Harvest the adherent cells using trypsin/EDTA.

    • Combine the harvested adherent cells with the cells from the collected medium. Centrifuge and resuspend the cell pellet in 100 µL of PBS.

  • Staining:

    • Prepare a fresh staining solution containing Acridine Orange (100 µg/mL) and Propidium Iodide (100 µg/mL) in PBS.

    • Add 2 µL of the AO/PI staining solution to your 100 µL cell suspension.[13] Mix gently.

    • Do not incubate; the staining is immediate.[13][14]

  • Microscopy and Analysis:

    • Place 10 µL of the stained cell suspension on a microscope slide.

    • Immediately visualize the cells using a fluorescence microscope with appropriate filters for green (AO) and red (PI) fluorescence.

    • Interpretation:

      • Viable cells: Bright green nucleus with intact structure.

      • Early apoptotic cells: Condensed or fragmented bright green nucleus.

      • Late apoptotic/necrotic cells: Bright orange to red nucleus.

    • Count at least 200 cells per sample and calculate the percentage of viable, apoptotic, and necrotic cells.

Visualizations: Off-Target Effects and Experimental Workflow

Off_Target_Effects cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Inhibitor Acridine Derivative TargetKinase Intended Target (e.g., Src) Inhibitor->TargetKinase Inhibits OffTargetKinase Off-Target Kinase (e.g., Kinase X) Inhibitor->OffTargetKinase Inhibits OnTargetSubstrate Substrate A TargetKinase->OnTargetSubstrate Blocked OnTargetPathway Pathway A OnTargetSubstrate->OnTargetPathway DesiredEffect Desired Effect (e.g., Reduced Proliferation) OnTargetPathway->DesiredEffect OffTargetSubstrate Substrate B OffTargetKinase->OffTargetSubstrate Blocked OffTargetPathway Pathway B OffTargetSubstrate->OffTargetPathway SideEffect Unintended Effect (e.g., Cytotoxicity) OffTargetPathway->SideEffect

Caption: On-target vs. off-target effects of a kinase inhibitor.

Cytotoxicity_Workflow A 1. Seed Primary Cells in Multi-Well Plate B 2. Treat with Acridine Derivative (Dose-Response) A->B C 3. Incubate for 24-48 hours B->C D 4. Harvest Adherent & Floating Cells C->D E 5. Stain with Acridine Orange (AO) & Propidium Iodide (PI) D->E F 6. Fluorescence Microscopy E->F G 7. Quantify Viable, Apoptotic, & Necrotic Cells F->G

Caption: Experimental workflow for assessing cytotoxicity.

References

Optimizing Avridine and antigen co-administration for adjuvanticity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the co-administration of Avridine with antigens to enhance adjuvanticity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound as an adjuvant?

This compound is a lipoidal amine that functions as an immunological adjuvant by enhancing both mucosal and systemic immunity.[1][2] Its primary mechanism involves improving the delivery and presentation of the co-administered antigen to the immune system. Key aspects of its action include:

  • Enhanced Antigen Uptake and Retention : this compound facilitates the uptake, localization, and retention of antigens in crucial lymphatic tissues, such as the Peyer's patches in the gut mucosa.[1][3]

  • Slower Antigen Degradation : Studies suggest that this compound helps to slow the degradation of the antigen, allowing for a more sustained presentation to immune cells.[1]

  • Interferon Induction : this compound was originally developed as a topical interferon inducer, and its ability to stimulate interferon secretion may contribute to its adjuvant effects.[1]

  • Modulation of Antigen-Presenting Cells (APCs) : this compound enhances the activity of APCs, which are critical for initiating the adaptive immune response.[4] It is believed that this compound's lipophilic 18-carbon lipid tails may insert into epithelial cell membranes, while its hydrophilic end electrostatically binds the antigen, effectively creating a receptor to facilitate uptake.[1]

Q2: Why is the co-administration of this compound and the antigen so critical?

The immunopotentiating effect of this compound is critically dependent on its simultaneous administration with the antigen at the same site.[3][5] Studies have shown that little to no adjuvant effect occurs if this compound-containing liposomes are given concurrently with the antigen but at a separate mucosal site, parenterally, or even at the same site but a day earlier or later.[6] This highlights the necessity for the adjuvant and antigen to be co-localized to ensure they are taken up by the same APCs, which is essential for an enhanced, antigen-specific immune response.[7]

Q3: How does this compound compare to traditional oil-emulsion adjuvants?

This compound has demonstrated significant advantages over traditional water-in-oil adjuvants. In studies with Newcastle disease virus antigen in chickens, vaccines containing this compound induced significantly higher antibody titers than commercial vaccines and comparable protection rates to experimental oil emulsion vaccines.[8][9] A key benefit of using this compound is that it achieves this enhanced immunogenicity without causing the reactogenic and tissue residue problems commonly associated with oil vaccines.[8][9]

Q4: Can this compound be used for different types of antigens and in different species?

Yes. Research has demonstrated this compound's efficacy as an adjuvant for a variety of viral antigens across multiple species. Successful applications include:

  • Newcastle Disease Virus in chickens.[8][9]

  • Avian Influenza Virus in turkeys.[10]

  • Foot and Mouth Disease Virus (FMDV) in calves.[11]

  • Reovirus and Rift Valley Fever Virus in mice.[1][2]

  • Cholera Toxin in rats.[6]

This versatility suggests its potential utility for a broad range of vaccine development programs.

Q5: What is the most effective formulation for this compound?

This compound is typically prepared as an emulsion or incorporated into liposomes.[2][3] Studies involving cholera toxin in rats found that this compound was most efficient as an adjuvant when incorporated into liposomes; liposomes that lacked this compound had no adjuvant effect.[6] Positively charged liposomal this compound was also found to be the most efficacious formulation for avian influenza antigens in turkeys, yielding the highest local immune response.[10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no enhancement of antibody titers compared to antigen-alone control. Improper Formulation: The this compound and antigen may not be adequately mixed, or the emulsion/liposome structure could be unstable.Review the formulation protocol. Ensure proper dissolution and sonication steps are followed to create a stable mixture.[3] Consider using a liposomal formulation for potentially higher efficacy.[6]
Suboptimal Dose: The dose of this compound may be too low to elicit a strong adjuvant effect.Perform a dose-response study to determine the optimal concentration of this compound for your specific antigen and animal model.
Separate Administration: this compound and antigen were not administered at the same time and/or at the same site.Strict co-administration is required. [6] Ensure the final formulation containing both components is administered in a single injection at the same site.
High variability in immune responses between animals. Inconsistent Formulation: The emulsion may not be homogenous, leading to different doses of antigen and adjuvant being administered to each animal.Ensure the formulation is thoroughly mixed before drawing each dose. Keep the emulsion agitated if it tends to separate over time.
Inconsistent Administration: Variability in injection technique (e.g., depth, location) can affect antigen uptake and processing.Standardize the injection procedure for all animals. Ensure all personnel are trained in the specific administration route (e.g., intraduodenal, subcutaneous).[12]
Local reactogenicity observed at the injection site. High Adjuvant Concentration: The dose of this compound may be too high, causing local inflammation.While this compound is known for lower reactogenicity than oil emulsions[8], excessive doses can still cause reactions. Reduce the this compound concentration in your next experiment.
Contaminants in Formulation: The antigen or adjuvant preparation may contain pyrogens or other inflammatory contaminants.Use sterile, endotoxin-free reagents and follow aseptic techniques during preparation.[13]

Data Presentation

Table 1: Comparative Adjuvanticity of this compound in Chickens with Newcastle Disease Antigen (NDA)

Vaccine FormulationMean Hemagglutination Inhibition (HI) Titer (Post-Primary Vaccination)Mean HI Titer (Post-Booster Vaccination)Protection Rate (%)
This compound-adjuvanted NDASignificantly Higher than CommercialSignificantly Higher than CommercialSimilar to Oil Emulsion
Experimental Oil Emulsion NDAHigher than this compoundLower than this compoundSimilar to this compound
Commercial Water-in-OilLower than this compound & Oil EmulsionLower than this compound & Oil EmulsionNot specified
Non-adjuvanted AntigenControl (Lowest)Control (Lowest)Not specified
Data summarized from studies on Newcastle disease virus in chickens.[8][9]

Table 2: Efficacy of this compound and Liposomal Formulations in Turkeys with Avian Influenza Virus (AIV)

Adjuvant Formulation with AIV AntigensCumulative Geometric Mean HI TitersLocal Immune Response (Antibody in Respiratory Lavages)
Positively charged liposomal this compound HighHighest
This compoundHighModerate
Liposomal this compound with covalent antigen attachmentHighModerate
Oil-emulsionHighLow
No AdjuvantSignificantly Lower (P < 0.05)Lowest
Data summarized from a study on avian influenza virus in turkeys.[10]

Experimental Protocols

Protocol 1: Preparation of this compound-Antigen Emulsion

This protocol is based on methodologies described for studies in mice.[2][3]

Materials:

  • This compound (e.g., CP-20,961)

  • Absolute Ethanol (B145695)

  • Tween 80

  • 10% Soybean Oil Lipid Emulsion (e.g., Intralipid)

  • Antigen solution (hydrated)

  • Sterile, pyrogen-free tubes and syringes

  • Sonicator (probe or bath)

Procedure:

  • Prepare this compound Stock: Create a 6 mg/mL emulsion. For example, dissolve 42 mg of this compound in 0.3 mL of absolute ethanol and 0.03 mL of Tween 80. Vortex thoroughly.

  • Create Emulsion: To the this compound solution, add 6.67 mL of the 10% lipid emulsion (e.g., Intralipid).

  • Add Antigen: Add 7 mL of your hydrated antigen solution to the mixture. The final volume will be approximately 14 mL.

  • Homogenize: Sonicate the final mixture for 10-15 seconds to ensure a homogenous and stable emulsion.

  • Final Check: Visually inspect the emulsion for uniformity. It should appear milky and homogenous. Store appropriately (typically at 4°C for short-term use) and mix well before administration.

Protocol 2: General Immunization and Evaluation of Immune Response

This protocol provides a general workflow for assessing the adjuvanticity of an this compound-antigen formulation.

Procedure:

  • Animal Groups: Establish clear experimental groups, including:

    • Group 1: Antigen + this compound formulation

    • Group 2: Antigen only (in the same vehicle, e.g., saline or lipid emulsion without this compound)

    • Group 3: this compound only (to control for non-specific immune stimulation)

    • Group 4: Vehicle only (e.g., saline)

  • Immunization:

    • Administer the prepared formulations to the animals via the desired route (e.g., subcutaneous, intramuscular, intraduodenal).[2][12] Ensure the volume and dose are consistent across animals in the same group.

    • If a prime-boost strategy is used, perform the booster immunization at a specified interval (e.g., 2-4 weeks after the primary immunization).[10]

  • Sample Collection:

    • Collect blood samples at various time points post-immunization (e.g., days 7, 14, 21, 28) to analyze serum antibody responses.

    • At the end of the experiment, collect spleens or lymph nodes to analyze cellular immune responses.

  • Analysis of Humoral Response (Antibody Titers):

    • Use an enzyme-linked immunosorbent assay (ELISA) to determine antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) in the collected serum.[11]

  • Analysis of Cellular Response:

    • Prepare single-cell suspensions from spleens or lymph nodes.

    • Perform an antigen-specific lymphoproliferative test or an ELISpot assay to quantify cytokine-producing cells (e.g., IFN-γ, IL-4).[11]

Visualizations

cluster_0 Mechanism of this compound Adjuvanticity antigen Antigen formulation Co-formulation (Emulsion/Liposome) antigen->formulation This compound This compound (Lipoidal Amine) This compound->formulation uptake Enhanced Antigen Uptake, Retention & Stability formulation->uptake Co-administration apc Antigen Presenting Cell (APC) (e.g., Macrophage, Dendritic Cell) presentation Antigen Processing & Presentation (MHC-II) apc->presentation uptake->apc t_cell T-Helper Cell Activation presentation->t_cell b_cell B-Cell Activation & Proliferation t_cell->b_cell antibodies Enhanced Antibody Production b_cell->antibodies

Caption: Proposed mechanism of action for this compound as an adjuvant.

cluster_1 Experimental Workflow for Adjuvanticity Testing prep 1. Formulation Preparation (Antigen + this compound) groups 2. Animal Group Assignment (Test & Controls) prep->groups immunize 3. Immunization (Prime +/- Boost) groups->immunize sampling 4. Sample Collection (Serum, Spleen, etc.) immunize->sampling humoral 5a. Humoral Analysis (ELISA for Antibody Titers) sampling->humoral Humoral Response cellular 5b. Cellular Analysis (ELISpot, Proliferation) sampling->cellular Cellular Response data 6. Data Analysis & Comparison humoral->data cellular->data

Caption: General experimental workflow for testing this compound's efficacy.

cluster_2 Troubleshooting Logic: Low Immune Response start Problem: Low Antibody Titer q_formulation Was the formulation homogenous and stable? start->q_formulation s_formulation Solution: Review protocol, ensure proper mixing/sonication. q_formulation->s_formulation No q_admin Were antigen and adjuvant strictly co-administered? q_formulation->q_admin Yes end Re-run Experiment s_formulation->end s_admin Solution: Ensure single formulation injection at one site. q_admin->s_admin No q_dose Was an optimal dose used? q_admin->q_dose Yes s_admin->end s_dose Solution: Perform a dose-response experiment. q_dose->s_dose No q_dose->end Yes s_dose->end

Caption: Decision tree for troubleshooting low immune responses.

References

Technical Support Center: Avridine and Interferon Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Avridine for interferon induction experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it expected to induce interferon?

This compound is a synthetic lipoidal amine known for its properties as an adjuvant and an interferon inducer. As a lipoidal amine, it is likely recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP). This recognition is hypothesized to occur through Pattern Recognition Receptors (PRRs) on or within immune cells, such as Toll-like receptors (TLRs). Engagement of these receptors is expected to initiate a downstream signaling cascade culminating in the production of type I interferons (IFN-α/β).

Q2: I am not observing any interferon induction after treating my cells with this compound. What are the possible reasons?

Several factors could contribute to a lack of interferon induction. These can be broadly categorized into issues with the reagent itself, experimental setup, and the biological system being used. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.

Q3: What cell types are most suitable for this compound treatment to induce interferon?

Innate immune cells are the primary responders to PAMPs and are therefore the most likely cell types to produce interferons in response to this compound. These include:

  • Dendritic cells (DCs): Particularly plasmacytoid dendritic cells (pDCs), which are potent producers of type I interferons.

  • Macrophages: These cells are key players in the innate immune response and are known to produce interferons upon stimulation.

  • Monocytes: As precursors to macrophages and dendritic cells, monocytes can also respond to PAMPs and produce interferons.

While other cell types may respond to this compound, it is recommended to start with primary innate immune cells or cell lines with robust innate signaling pathways (e.g., THP-1, RAW 264.7).

Q4: How can I measure interferon activity in my experiment?

There are several methods to quantify interferon activity, each with its own advantages and limitations. The choice of assay depends on the specific research question and available resources.

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a common and relatively straightforward method to measure the concentration of secreted interferon protein in the cell culture supernatant.

  • Reporter Gene Assays: These assays utilize cell lines that have been engineered to express a reporter gene (e.g., luciferase, GFP) under the control of an interferon-stimulated response element (ISRE). The amount of reporter protein produced is proportional to the amount of bioactive interferon.

  • Quantitative PCR (qPCR): This method measures the upregulation of interferon-stimulated genes (ISGs) in response to interferon signaling. Common ISGs to measure include OAS1, MX1, and ISG15.

  • Antiviral Activity Assay: This is a functional assay that measures the ability of interferon in a sample to protect cells from viral-induced cell death (cytopathic effect).

Troubleshooting Guide: No Interferon Induction with this compound

This guide is designed to help you identify and resolve common issues encountered when using this compound to induce interferon.

Potential Problem Possible Cause(s) Recommended Solution(s)
Reagent Integrity This compound degradation due to improper storage (e.g., exposure to light, wrong temperature).Store this compound as recommended by the manufacturer, typically at -20°C and protected from light. Prepare fresh working solutions for each experiment.
Incorrect concentration of this compound used.Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. Start with a range of concentrations based on literature or manufacturer's recommendations.
Contamination of this compound stock solution.Ensure aseptic technique when handling the stock solution. Filter-sterilize the working solution if necessary.
Experimental Protocol Suboptimal cell density.Seed cells at a density that ensures they are healthy and responsive at the time of treatment. Both too low and too high cell densities can negatively impact results.
Incorrect timing of sample collection.Interferon production is a dynamic process. Collect supernatants or cell lysates at multiple time points post-treatment (e.g., 6, 12, 24, 48 hours) to capture the peak of interferon expression.
Inappropriate cell culture medium or supplements.Ensure the cell culture medium and supplements (e.g., serum) do not contain inhibitors of innate immune signaling pathways. Some serum batches can have variable levels of endogenous factors that may interfere with the experiment. Consider using heat-inactivated serum.
Biological System Cell line is not responsive to this compound.Use a positive control known to induce interferon in your cell type (e.g., poly(I:C), LPS) to confirm that the cells are capable of producing interferon. If the positive control works, your cells may not express the appropriate PRR for this compound. Consider using a different cell type.
Passage number of the cell line is too high.High-passage number cell lines can lose their responsiveness. Use low-passage cells for your experiments.
Mycoplasma contamination.Mycoplasma can alter cellular responses to stimuli. Regularly test your cell cultures for mycoplasma contamination.
Detection Method Insufficient sensitivity of the detection assay.Ensure your detection assay (e.g., ELISA, qPCR) is sensitive enough to detect the expected levels of interferon. Run a standard curve with recombinant interferon to confirm assay performance.
Issues with the detection assay protocol.Carefully review and optimize your detection assay protocol. Ensure all reagents are fresh and properly prepared. Include appropriate positive and negative controls for the assay itself.

Key Experimental Protocols

Protocol 1: Interferon Induction with this compound in Macrophages

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • This compound stock solution (e.g., 10 mg/mL in DMSO).

  • Phosphate-buffered saline (PBS).

  • 6-well tissue culture plates.

Procedure:

  • Cell Seeding: Seed macrophages in 6-well plates at a density of 1 x 10^6 cells/well in 2 mL of complete culture medium.

  • Incubation: Incubate the cells at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for adherence.

  • Preparation of this compound Working Solutions: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the culture medium from the wells and replace it with 2 mL of the prepared this compound working solutions or the vehicle control.

  • Incubation: Incubate the treated cells for the desired time points (e.g., 6, 12, 24 hours) at 37°C in a humidified 5% CO2 incubator.

  • Sample Collection:

    • Supernatant: Carefully collect the culture supernatant from each well. Centrifuge at 300 x g for 5 minutes to pellet any detached cells and transfer the clear supernatant to a new tube. Store at -80°C for later analysis of secreted interferon (e.g., by ELISA).

    • Cell Lysate: Wash the cells once with cold PBS. Lyse the cells directly in the well using an appropriate lysis buffer for RNA extraction (for qPCR analysis of ISGs) or protein extraction (for western blot analysis of signaling proteins).

Protocol 2: Measurement of Interferon-β by ELISA

Materials:

  • Mouse or Human IFN-β ELISA kit (follow the manufacturer's instructions).

  • Culture supernatants collected from the interferon induction experiment.

  • Recombinant IFN-β standard.

  • Microplate reader.

Procedure (General Outline):

  • Prepare Reagents: Reconstitute and prepare all reagents as per the ELISA kit protocol.

  • Prepare Standard Curve: Prepare a serial dilution of the recombinant IFN-β standard to generate a standard curve.

  • Add Samples and Standards: Add the prepared standards and collected culture supernatants to the wells of the antibody-coated microplate.

  • Incubation: Incubate the plate as per the manufacturer's instructions to allow the interferon to bind to the capture antibody.

  • Washing: Wash the plate several times to remove unbound substances.

  • Add Detection Antibody: Add the biotinylated detection antibody and incubate.

  • Washing: Wash the plate again.

  • Add Streptavidin-HRP: Add the streptavidin-HRP conjugate and incubate.

  • Washing: Perform a final wash.

  • Add Substrate: Add the TMB substrate and incubate in the dark to allow for color development.

  • Stop Reaction: Stop the reaction by adding the stop solution.

  • Read Absorbance: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the concentration of IFN-β in the samples by interpolating their absorbance values from the standard curve.

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the hypothesized signaling pathway for this compound-induced interferon production and the subsequent interferon signaling cascade.

Avridine_Interferon_Induction cluster_extracellular Extracellular Space cluster_cell Innate Immune Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR Toll-like Receptor (TLR) This compound->TLR Recognition MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TBK1 TBK1/IKKε MyD88->TBK1 IKK_complex IKK Complex TRAF6->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates & Degradates NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nuc Translocation I_kappa_B->NFkB_p50_p65 Releases IRF7 IRF7 IRF7_p p-IRF7 IRF7->IRF7_p TBK1->IRF7 Phosphorylates IFN_promoter IFN-β Promoter NFkB_p50_p65_nuc->IFN_promoter Bind to IRF7_p->IRF7_p IRF7_p->IRF7_p IRF7_p->IFN_promoter Bind to IFN_gene IFN-β Gene IFN_promoter->IFN_gene Initiates Transcription

Caption: Hypothesized signaling pathway for this compound-induced Type I Interferon production.

Interferon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN Type I IFN (α/β) IFNAR IFNAR1/IFNAR2 Receptor IFN->IFNAR Binding JAK1 JAK1 IFNAR->JAK1 Activates TYK2 TYK2 IFNAR->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates ISGF3 ISGF3 Complex (STAT1/STAT2/IRF9) STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISGF3_nuc ISGF3 ISGF3->ISGF3_nuc Translocation ISRE ISRE ISGF3_nuc->ISRE Binds to ISG_gene Interferon-Stimulated Genes (ISGs) ISRE->ISG_gene Initiates Transcription

Caption: Canonical Type I Interferon signaling pathway leading to the expression of Interferon-Stimulated Genes (ISGs).

Experimental_Workflow start Start seed_cells Seed Macrophages (e.g., RAW 264.7) start->seed_cells incubate_adherence Incubate 24h for Adherence seed_cells->incubate_adherence prepare_this compound Prepare this compound Dilutions & Vehicle Control incubate_adherence->prepare_this compound treat_cells Treat Cells incubate_adherence->treat_cells prepare_this compound->treat_cells incubate_treatment Incubate for Time Course (6, 12, 24h) treat_cells->incubate_treatment collect_samples Collect Supernatant & Cell Lysates incubate_treatment->collect_samples analyze_supernatant Analyze Supernatant (e.g., IFN-β ELISA) collect_samples->analyze_supernatant analyze_lysate Analyze Cell Lysate (e.g., ISG qPCR) collect_samples->analyze_lysate data_analysis Data Analysis analyze_supernatant->data_analysis analyze_lysate->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for assessing interferon induction by this compound in cell culture.

Avridine dose-response curve optimization for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with avridine in in vitro assays. The content is designed to address specific issues that may be encountered during the optimization of dose-response curves for this immunomodulatory and antiviral agent.

Disclaimer on Quantitative Data

Due to the limited availability of published in vitro dose-response data specifically for this compound, the quantitative values (EC₅₀/IC₅₀) presented in the tables below are for a representative lipophilic Toll-like receptor (TLR) agonist. This data is intended for illustrative purposes to guide assay setup and data analysis. Researchers should establish this compound-specific dose ranges and expected values based on their own experimental findings.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

A1: this compound is a lipophilic aliphatic diamine with immunomodulatory and antiviral properties.[1] Unlike acridine (B1665455) derivatives which intercalate DNA, this compound is thought to function as an immunoadjuvant, augmenting or modulating the immune response at a cellular level.[1][2] Its mechanism may involve the activation of innate immune pathways, leading to the production of interferons and other cytokines that contribute to its antiviral effects.

Q2: Which in vitro assays are most suitable for determining the dose-response of this compound?

A2: The most relevant in vitro assays for this compound fall into two main categories:

  • Immunomodulatory Assays: These assays measure the effect of this compound on immune cells. A common approach is to use a Cytokine Release Assay (CRA) with human or animal peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., macrophages). The readout is the concentration-dependent release of cytokines like TNF-α, IL-6, IL-12, or IFN-γ.[2][3][4]

  • Antiviral Assays: To measure its direct or indirect antiviral activity, a Plaque Reduction Assay (PRA) or a Virus Yield Reduction Assay is recommended.[5][6] These assays quantify the ability of this compound to inhibit the replication of a specific virus in a susceptible cell line.

Q3: What is the expected shape of an this compound dose-response curve?

A3: A typical dose-response curve for this compound in either a cytokine release or antiviral assay will be sigmoidal (S-shaped).[4] This indicates that a minimum concentration is required to see a significant response, and there is a maximum response that cannot be exceeded by further increasing the concentration.

Q4: How do I select the appropriate concentration range for my initial this compound experiments?

A4: For a novel compound like this compound where data is scarce, a wide concentration range is recommended for initial experiments. A common starting point is a logarithmic or semi-logarithmic dilution series, for example, from 0.01 µM to 100 µM. This broad range will help in identifying the concentrations that produce the minimal, maximal, and 50% effective (EC₅₀) or inhibitory (IC₅₀) responses.

Q5: What is the difference between EC₅₀ and IC₅₀ in the context of this compound assays?

A5:

  • EC₅₀ (Half-maximal Effective Concentration): This is used in assays where you are measuring the stimulation of a response. For this compound's immunomodulatory activity, the EC₅₀ would be the concentration that induces 50% of the maximum cytokine release.

  • IC₅₀ (Half-maximal Inhibitory Concentration): This is used in assays where you are measuring the inhibition of a response. For this compound's antiviral activity, the IC₅₀ would be the concentration that inhibits viral plaque formation by 50%.[7]

Troubleshooting Guides

Cytokine Release Assay (CRA) Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
High background cytokine levels in untreated control wells 1. PBMC Activation: PBMCs were activated during isolation or thawing. 2. Contamination: Bacterial (endotoxin/LPS) or mycoplasma contamination in cells or reagents. 3. Reagent Issues: Some media components or serum lots can be stimulatory.1. Handle cells gently, use pre-warmed media for thawing, and allow cells to rest for 1-2 hours before stimulation. 2. Use endotoxin-free reagents and screen cell lines for mycoplasma regularly. Maintain strict aseptic technique. 3. Test new lots of media and FBS for their effect on baseline cytokine release.
Low or no cytokine response to this compound 1. Suboptimal this compound Concentration: The concentration range tested may be too low. 2. Poor Cell Health: Low cell viability (<90%) after thawing or during the assay. 3. Assay Sensitivity: The detection method (e.g., ELISA) may not be sensitive enough. 4. Incorrect Incubation Time: The incubation period may be too short for cytokine production and secretion.1. Test a wider and higher range of this compound concentrations. 2. Optimize cell thawing and handling protocols. Perform a cell viability count before plating. 3. Use a more sensitive detection method like a multiplex bead-based assay or switch to a different cytokine with higher expression. 4. Perform a time-course experiment (e.g., 6, 24, 48 hours) to determine the optimal incubation time.
High variability between replicate wells or experiments 1. Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or reagents. 2. Inconsistent Cell Seeding: Uneven distribution of cells in the wells. 3. PBMC Donor Variability: PBMCs from different donors can have varied responses. 4. Edge Effects: Wells on the edge of the plate may behave differently due to temperature or evaporation gradients.1. Use calibrated pipettes and ensure proper technique. Prepare master mixes to reduce pipetting steps. 2. Gently resuspend cells before and during plating to ensure a homogenous suspension. 3. Use PBMCs from a single donor for a set of experiments or screen multiple donors and group by response. 4. Avoid using the outer wells of the plate or fill them with sterile PBS or media to create a humidity barrier.
Plaque Reduction Assay (PRA) Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
No or poorly formed plaques in virus control wells 1. Low Virus Titer: The initial virus stock has a low concentration of infectious particles. 2. Resistant Cells: The cell line used is not susceptible to the virus. 3. Incorrect Overlay: The semi-solid overlay is too concentrated, preventing plaque formation, or not concentrated enough, allowing diffuse infection. 4. Cell Monolayer is Unhealthy or Over-confluent: This can inhibit viral replication and plaque formation.1. Re-titer the virus stock. If necessary, prepare a new, higher-titer stock. 2. Confirm the susceptibility of your cell line to the virus from literature or by testing a different cell line. 3. Optimize the concentration of agarose (B213101) or methylcellulose (B11928114) in the overlay. 4. Ensure cells are seeded at a density that results in a confluent monolayer at the time of infection. Do not let them become over-confluent.
Inconsistent plaque numbers between replicate wells 1. Inaccurate Virus Dilution: Errors in preparing the serial dilutions of the virus. 2. Uneven Virus Adsorption: The virus inoculum was not evenly distributed across the cell monolayer. 3. Cell Monolayer is Not Uniform: Inconsistent cell seeding leads to areas with more or fewer cells.1. Use calibrated pipettes and vortex dilutions thoroughly between steps. 2. Gently rock the plates during the virus adsorption period to ensure even coverage. 3. Ensure a single-cell suspension before plating and mix well before adding to the plate.
High cytotoxicity observed at effective antiviral concentrations 1. This compound is Toxic to the Cells: The IC₅₀ for antiviral activity is close to the CC₅₀ (50% cytotoxic concentration). 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration.1. Determine the CC₅₀ of this compound on uninfected cells in parallel with the PRA. Calculate the Selectivity Index (SI = CC₅₀/IC₅₀). A low SI indicates that the antiviral effect may be due to cytotoxicity. 2. Ensure the final concentration of the solvent is the same across all wells (including controls) and is below the toxic threshold for the cell line (typically <0.5% for DMSO).

Quantitative Data Tables

As stated in the disclaimer, the following data is for a representative lipophilic TLR agonist and is for illustrative purposes only.

Table 1: Illustrative Immunomodulatory Activity (Cytokine Release) in Human PBMCs

CytokineEC₅₀ (µM)Max Response (pg/mL)Hill Slope
TNF-α 5.225001.1
IL-6 7.848001.3
IFN-γ 12.58500.9

Table 2: Illustrative Antiviral Activity and Cytotoxicity

VirusCell LineIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Influenza A MDCK8.5>100>11.8
RSV HEp-215.2>100>6.6
SARS-CoV-2 Vero E611.4>100>8.8

Experimental Protocols

Protocol 1: Cytokine Release Assay (CRA) using Human PBMCs
  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Viability and Counting: Assess cell viability using trypan blue exclusion. Adjust cell density to 2 x 10⁶ cells/mL in complete RPMI medium.

  • Plating: Seed 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well U-bottom plate.

  • This compound Preparation: Prepare a 2X serial dilution of this compound in complete RPMI medium.

  • Stimulation: Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a positive control (e.g., LPS for TLR4 activation).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

  • Cytokine Quantification: Measure the concentration of the desired cytokine (e.g., TNF-α) in the supernatant using a validated ELISA kit or a multiplex bead-based assay according to the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentration against the log of the this compound concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the EC₅₀.

Protocol 2: Plaque Reduction Assay (PRA)
  • Cell Seeding: Seed a susceptible cell line (e.g., MDCK for influenza virus) into 24-well plates at a density that will form a confluent monolayer the next day.

  • This compound Preparation: Prepare 2X serial dilutions of this compound in infection medium (e.g., DMEM with 1 µg/mL TPCK-trypsin for influenza).

  • Virus Dilution: Dilute the virus stock in infection medium to a concentration that will produce 50-100 plaques per well.

  • Infection and Treatment:

    • Wash the confluent cell monolayers with sterile PBS.

    • Add 200 µL of the diluted virus to each well and incubate for 1 hour at 37°C to allow for virus adsorption.

    • Remove the virus inoculum.

    • Add 500 µL of the this compound dilutions to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Overlay: Add 500 µL of a 2X semi-solid overlay medium (e.g., 1.2% Avicel in infection medium) to each well and gently mix.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible in the virus control wells.

  • Plaque Visualization:

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Remove the fixative and stain the monolayer with 0.1% crystal violet solution for 15 minutes.

    • Gently wash the wells with water and allow them to dry.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each this compound concentration relative to the virus control.

    • Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a 4PL curve to determine the IC₅₀.

Visualizations

Experimental_Workflow_CRA cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis pbmc Isolate PBMCs count Count & Plate Cells pbmc->count stim Add this compound to Cells count->stim This compound Prepare this compound Dilutions This compound->stim incubate Incubate 24h stim->incubate collect Collect Supernatant incubate->collect elisa Quantify Cytokines (ELISA) collect->elisa curve Generate Dose-Response Curve elisa->curve ec50 Calculate EC50 curve->ec50 Experimental_Workflow_PRA cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cells Seed Susceptible Cells infect Infect Cells (1h) cells->infect This compound Prepare this compound Dilutions treat Add this compound This compound->treat virus Dilute Virus Stock virus->infect infect->treat overlay Add Semi-Solid Overlay treat->overlay incubate Incubate 48-72h overlay->incubate stain Fix & Stain Plaques incubate->stain count Count Plaques stain->count curve Generate Dose-Response Curve count->curve ic50 Calculate IC50 curve->ic50 Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_complex IKK Complex TRAF6->NFkB_complex NFkB NF-κB NFkB_complex->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokine Genes DNA->Cytokines Transcription This compound This compound (Immunomodulator) This compound->TLR Activates

References

Technical Support Center: Mitigating Non-specific Binding of Avridine in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding (NSB) of Avridine in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is non-specific binding a concern in its immunoassays?

This compound is a heterocyclic immunoadjuvant and antiviral agent.[1][2] Due to its chemical nature, which may include hydrophobic and charged regions, this compound has the potential to non-specifically adsorb to the surfaces of microplates and other assay components. This non-specific binding can lead to high background signals, reducing the assay's sensitivity and accuracy.

Q2: What are the primary mechanisms of non-specific binding for a small molecule like this compound?

Non-specific binding of small molecules like this compound is primarily driven by two types of interactions:

  • Hydrophobic Interactions: this compound may possess lipophilic properties, causing it to adhere to the hydrophobic plastic surfaces of the immunoassay plates.[3][4]

  • Ionic Interactions: Charged moieties on the this compound molecule can interact with charged surfaces on the microplate or with other charged molecules in the assay system.[4]

Q3: What is a blocking buffer and why is it crucial in an this compound immunoassay?

A blocking buffer is a solution containing an excess of an inert protein or other molecule that is used to coat the unoccupied binding sites on the microplate wells.[5] This prevents this compound and other assay components from non-specifically adsorbing to the plastic, thereby reducing background noise and improving the signal-to-noise ratio.[5]

Q4: Can the choice of microplate affect non-specific binding of this compound?

Yes, the type of microplate can significantly influence non-specific binding. Plates are available with different surface properties (e.g., high-binding, medium-binding). For small molecules that exhibit high non-specific binding, it may be beneficial to test different types of plates to find one that minimizes this interaction.

Q5: How does a surfactant like Tween 20 help in reducing non-specific binding?

Non-ionic surfactants such as Tween 20 can be added to wash buffers and sometimes to blocking buffers. They help to reduce hydrophobic interactions between this compound and the polystyrene plate surface.[6][7] It's important to optimize the concentration, as high concentrations can potentially disrupt the specific binding of the antibody to the antigen.[6]

Troubleshooting Guides

High Background Signal

A high background signal is one of the most common issues in immunoassays and is often a direct result of non-specific binding.

Problem: The optical density (OD) of the blank or zero-analyte wells is excessively high, compromising the dynamic range and sensitivity of the assay.

dot

Caption: Troubleshooting workflow for high background signal in this compound immunoassays.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inadequate Blocking The blocking buffer may not be effectively saturating all non-specific binding sites on the microplate. Increase the concentration of the blocking agent, extend the incubation time, or test alternative blocking agents (see Table 1).
Insufficient Washing Unbound reagents, including this compound and detection antibodies, may not be completely removed. Increase the number of wash cycles, the volume of wash buffer, and the soaking time for each wash.
Excessive Antibody Concentration High concentrations of primary or secondary antibodies can lead to non-specific adherence to the plate. Perform a titration experiment to determine the optimal antibody concentration that provides a good signal-to-noise ratio.
Hydrophobic/Ionic Interactions of this compound The physicochemical properties of this compound may promote its non-specific binding. Modify the assay buffer by adjusting the pH or ionic strength (see Table 2). The addition of a non-ionic surfactant like Tween 20 to the wash buffer can also help mitigate hydrophobic interactions.
Cross-Reactivity of Detection Antibody The secondary antibody may be cross-reacting with the blocking agent. If using a protein-based blocker like BSA, consider switching to a non-protein-based blocker or a blocker from a different species.
Poor Signal-to-Noise Ratio

Even with a moderate background, a weak specific signal can result in a poor signal-to-noise ratio, making it difficult to accurately quantify this compound.

Problem: The difference between the signal from the sample wells and the background wells is too small.

dot```dot graph Signal_to_Noise_Pathway { rankdir="TB"; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Poor_SN_Ratio [label="Poor Signal-to-Noise Ratio", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Low_Signal [label="Low Specific Signal", fillcolor="#FBBC05"]; High_Background [label="High Background", fillcolor="#FBBC05"]; Optimize_Antibody [label="Optimize Antibody Concentrations", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Reagents [label="Check Reagent Activity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Blocking [label="Optimize Blocking", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Washing [label="Optimize Washing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Improved_SN_Ratio [label="Improved Signal-to-Noise", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Poor_SN_Ratio -> Low_Signal; Poor_SN_Ratio -> High_Background; Low_Signal -> Optimize_Antibody; Low_Signal -> Check_Reagents; High_Background -> Optimize_Blocking; High_Background -> Optimize_Washing; Optimize_Antibody -> Improved_SN_Ratio; Check_Reagents -> Improved_SN_Ratio; Optimize_Blocking -> Improved_SN_Ratio; Optimize_Washing -> Improved_SN_Ratio; }

References

How to improve the in vivo efficacy of Avridine as an adjuvant

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Avridine, a potent immunomodulatory agent. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of this compound as a vaccine adjuvant. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action as an adjuvant?

This compound (N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine) is a synthetic lipoidal amine that functions as an immunological adjuvant. Its primary mechanism of action is the induction of interferons, which are critical cytokines in the initiation and regulation of the innate and adaptive immune responses. By stimulating interferon production, this compound can enhance the host's response to a co-administered antigen.

Q2: I am observing suboptimal immune responses with my this compound-adjuvanted vaccine. What are the most common reasons for this?

Suboptimal efficacy of this compound can stem from several factors. A primary reason is often the formulation and delivery of the adjuvant. This compound's lipophilic nature means its dispersion and interaction with immune cells are highly dependent on its formulation. Administering this compound in a simple aqueous solution is generally not effective. Additionally, the timing of administration is crucial; this compound should be co-administered with the antigen to exert its immunopotentiating effect.

Q3: How can I improve the in vivo efficacy of this compound?

The most effective strategies to enhance this compound's efficacy involve improving its delivery to antigen-presenting cells (APCs). The two primary methods are:

  • Liposomal Formulation: Incorporating this compound into liposomes, particularly positively charged (cationic) liposomes, has been shown to significantly boost its adjuvant activity. This formulation facilitates uptake by APCs.

  • Emulsion Formulation: Formulating this compound in an oil-in-water emulsion is another effective method to increase its immunogenicity.

Q4: Are there any known issues with the stability of this compound formulations?

Yes, the physical stability of liposomal and emulsion formulations can be a concern. Liposomes can be prone to aggregation, fusion, or leakage of encapsulated material over time. Emulsions can experience phase separation (creaming or coalescence). It is crucial to characterize the formulation for particle size, polydispersity, and zeta potential, and to assess its stability under the intended storage conditions.

Q5: What is the proposed signaling pathway for this compound's adjuvant effect?

While the precise molecular pathway is not fully elucidated, it is understood that this compound's induction of type I interferons is a key part of its mechanism. This suggests the involvement of intracellular pattern recognition receptors (PRRs) that detect foreign molecules and trigger downstream signaling cascades.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low antibody titers after immunization. 1. Suboptimal formulation of this compound.2. Inadequate dose of this compound or antigen.3. Improper route of administration.4. Instability of the vaccine formulation.1. Prepare this compound in a liposomal or oil-in-water emulsion formulation.2. Perform a dose-ranging study for both this compound and the antigen.3. Ensure the route of administration is appropriate for the target immune response (e.g., mucosal vs. systemic).4. Characterize the stability of your formulation and prepare it fresh if necessary.
High variability in immune responses between subjects. 1. Inconsistent formulation preparation.2. Inaccurate administration of the vaccine dose.1. Standardize the protocol for preparing the this compound formulation, ensuring homogeneity.2. Ensure precise and consistent administration techniques.
Signs of local reactogenicity at the injection site. 1. High concentration of this compound.2. Instability of the emulsion leading to a depot of irritants.1. Optimize the this compound concentration to the lowest effective dose.2. Improve the stability of the emulsion through optimization of surfactants and homogenization parameters.
Vaccine formulation shows phase separation or precipitation. 1. Poorly optimized emulsion or liposome (B1194612) formulation.2. Incompatibility of antigen with the formulation.1. Re-evaluate the lipid composition, surfactant choice, and preparation method.2. Assess the physicochemical compatibility of the antigen with the chosen formulation.

Data Presentation

Table 1: Comparative Efficacy of Different this compound Formulations
Formulation Antigen Animal Model Key Efficacy Readout Fold Increase vs. Antigen Alone Reference
This compound in SalineReovirus, Cholera ToxinMiceSecretory Immune Response2- to 4-fold[1]
This compound in Oil-EmulsionNewcastle Disease VirusChickensHemagglutination Inhibition TiterSignificantly higher than antigen alone[2]
Positively Charged Liposomal this compoundAvian Influenza Virus (H4N8, H5N2, H7N3)TurkeysHemagglutination Inhibition Titer & Local Antibody ResponseSignificantly higher than antigen alone; highest local response among tested adjuvants[3]

Experimental Protocols

Protocol 1: Preparation of Positively Charged Liposomal this compound

This protocol is a general guideline for preparing cationic liposomes containing this compound using the thin-film hydration method followed by extrusion.

Materials:

  • This compound

  • Cationic lipid (e.g., DOTAP - 1,2-dioleoyl-3-trimethylammonium-propane)

  • Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) or Cholesterol)

  • Chloroform (B151607) or a suitable organic solvent mixture

  • Sterile, pyrogen-free hydration buffer (e.g., phosphate-buffered saline (PBS) or HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Sterile, depyrogenated glassware

Methodology:

  • Lipid Film Preparation: a. Dissolve this compound, the cationic lipid, and the helper lipid in chloroform in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application. b. Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids. c. Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. d. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Warm the hydration buffer to a temperature above the lipid phase transition temperature. b. Add the warm buffer to the flask containing the lipid film. c. Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion (Sizing): a. Assemble the liposome extruder with the desired pore size membrane (e.g., 100 nm). b. Transfer the MLV suspension to the extruder. c. Extrude the liposome suspension through the membrane multiple times (typically 10-20 passes) to form small unilamellar vesicles (SUVs) of a more uniform size.

  • Sterilization and Characterization: a. Sterilize the final liposome preparation by filtering through a 0.22 µm syringe filter. b. Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). c. The antigen can be either co-encapsulated during the hydration step (for hydrophilic antigens) or surface-adsorbed to the pre-formed cationic liposomes.

Protocol 2: Preparation of this compound in an Oil-in-Water Emulsion

This protocol provides a general method for preparing an oil-in-water emulsion containing this compound using high-pressure homogenization.

Materials:

  • This compound

  • Squalene (B77637) or another biocompatible oil

  • Surfactants/emulsifiers (e.g., Span® 85 and Tween® 80)

  • Sterile aqueous phase (e.g., PBS)

  • High-pressure homogenizer

  • Sterile, depyrogenated glassware

Methodology:

  • Preparation of Oil and Aqueous Phases: a. Dissolve this compound and the oil-soluble surfactant (e.g., Span® 85) in the squalene oil to create the oil phase. b. Dissolve the water-soluble surfactant (e.g., Tween® 80) in the aqueous phase. c. The antigen is typically added to the aqueous phase.

  • Emulsification: a. Heat both the oil and aqueous phases separately to a consistent temperature (e.g., 60-70 °C). b. Gradually add the oil phase to the aqueous phase while continuously mixing with a high-shear mixer to form a coarse emulsion.

  • Homogenization: a. Pass the coarse emulsion through a high-pressure homogenizer. The operating pressure and number of passes will need to be optimized to achieve the desired droplet size and uniformity. b. Cool the resulting nanoemulsion to room temperature.

  • Sterilization and Characterization: a. Sterilize the final emulsion by filtration through a 0.22 µm filter. b. Characterize the emulsion for droplet size, PDI, and zeta potential. c. Assess the stability of the emulsion over time at different storage temperatures.

Visualizations

Signaling Pathways

Avridine_Signaling_Pathway Proposed Signaling Pathway for this compound Adjuvant Activity cluster_APC Antigen Presenting Cell (APC) cluster_Immune_Response Downstream Immune Response Avridine_Formulation This compound Formulation (Liposome/Emulsion) Uptake Uptake by APC Avridine_Formulation->Uptake PRR Intracellular PRR Activation (e.g., RIG-I-like Receptors) Uptake->PRR Signaling_Cascade Signaling Cascade (e.g., via MAVS) PRR->Signaling_Cascade IRFs IRF3/IRF7 Activation Signaling_Cascade->IRFs Type_I_IFN Type I Interferon (IFN-α/β) Production and Secretion IRFs->Type_I_IFN NK_Cell NK Cell Activation Type_I_IFN->NK_Cell DC_Maturation DC Maturation & Antigen Presentation Type_I_IFN->DC_Maturation T_Cell T-Cell Priming (Th1 Skewing) DC_Maturation->T_Cell B_Cell B-Cell Activation & Antibody Production T_Cell->B_Cell

Caption: Proposed signaling pathway for this compound's adjuvant activity.

Experimental Workflows

Liposome_Preparation_Workflow Workflow for Liposomal this compound Preparation Start Start: Dissolve Lipids and this compound in Organic Solvent Step1 Create Thin Lipid Film (Rotary Evaporation) Start->Step1 Step2 Hydrate with Aqueous Buffer Step1->Step2 Step3 Form Multilamellar Vesicles (MLVs) Step2->Step3 Step4 Size Reduction (Extrusion) Step3->Step4 Step5 Formation of Small Unilamellar Vesicles (SUVs) Step4->Step5 Step6 Sterile Filtration (0.22 µm) Step5->Step6 End End: Characterize (Size, PDI, Zeta Potential) Step6->End

Caption: Experimental workflow for preparing liposomal this compound.

Emulsion_Preparation_Workflow Workflow for this compound Emulsion Preparation Start Start: Prepare Separate Oil and Aqueous Phases Step1 Create Coarse Emulsion (High-Shear Mixing) Start->Step1 Step2 Homogenization (High Pressure) Step1->Step2 Step3 Formation of Nanoemulsion Step2->Step3 Step4 Cooling to Room Temperature Step3->Step4 Step5 Sterile Filtration (0.22 µm) Step4->Step5 End End: Characterize (Droplet Size, PDI, Stability) Step5->End

Caption: Experimental workflow for preparing this compound in an oil-in-water emulsion.

References

Technical Support Center: Troubleshooting Poor Recovery of Avridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the poor recovery of Avridine from biological samples. The content is structured in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should consider for extraction?

This compound is a large, lipophilic amino alcohol.[1] Its structure includes long hydrocarbon chains, making it nonpolar, and tertiary amine groups, which are basic.[1][2] These properties are critical for designing an effective extraction strategy. The basic amine groups mean that this compound's charge state is dependent on pH, which can be manipulated to optimize its retention on solid-phase extraction (SPE) sorbents or its partitioning during liquid-liquid extraction (LLE).[3][4]

Q2: My overall this compound recovery is very low. Where should I begin troubleshooting?

The most effective first step is to perform a mass balance experiment.[5] This involves processing a known amount of this compound standard through your entire extraction protocol but collecting and analyzing each fraction separately:

  • The original sample after loading (the "flow-through").

  • The wash solvent fraction(s).

  • The final elution fraction.

Analyzing each fraction will pinpoint exactly where the analyte is being lost, guiding your troubleshooting efforts.[5][6] If this compound is found in the flow-through or wash fractions, it indicates poor retention. If it's not detected in any fraction, you might be facing issues with degradation or irreversible binding. If it remains on the extraction medium after elution, your elution step is incomplete.[5]

Q3: What are the common causes of poor this compound recovery during Solid-Phase Extraction (SPE)?

Low recovery in SPE is a frequent problem and can stem from several factors.[7] Key causes include an inappropriate choice of sorbent, a wash solvent that is too strong and prematurely elutes the analyte, or an elution solvent that is too weak to fully recover the this compound from the sorbent.[8][9] Other common issues are inconsistent flow rates, allowing the cartridge to dry out before sample loading, and exceeding the binding capacity of the cartridge.[6][8]

Q4: How can I optimize Liquid-Liquid Extraction (LLE) for this compound?

For LLE, success depends on maximizing the partitioning of this compound into the organic phase.[3] Key optimization strategies include:

  • Solvent Selection: Choose an organic solvent that is immiscible with water and matches the polarity of this compound. Given this compound's lipophilic nature, solvents like methyl tert-butyl ether (MTBE) or dichloromethane (B109758) could be effective.[10][11]

  • pH Adjustment: Adjust the pH of the aqueous sample to be at least two units above the pKa of this compound's amine groups. This neutralizes the molecule, increasing its hydrophobicity and driving it into the organic phase.[3][4]

  • Salting Out: Adding a salt like sodium sulfate (B86663) to the aqueous phase can decrease this compound's solubility in it, further improving its transfer to the organic solvent.[4][10]

Q5: Could protein binding be affecting my this compound recovery?

Yes, significant binding to plasma proteins like albumin is a common issue for lipophilic drugs and can lead to poor recovery.[12] If this compound is bound to proteins, it may not be efficiently extracted. During sample pre-treatment, a protein precipitation step (e.g., with cold acetonitrile (B52724) or methanol) is often necessary to release the drug before proceeding with SPE or LLE.[6][13]

Q6: How can I prevent the loss of this compound due to adsorption or degradation?

This compound's lipophilic nature makes it prone to adsorbing onto the surfaces of glassware and plasticware.[9] Using silanized glassware or low-binding polypropylene (B1209903) tubes can help minimize this loss.[14] Additionally, some compounds can be unstable at extreme pH values or when exposed to light or high temperatures for extended periods.[15] It is crucial to process samples promptly and consider adding antioxidants or working under protective conditions if degradation is suspected.[15]

Troubleshooting Guides

Issue 1: Low Recovery in Solid-Phase Extraction (SPE)

Q: My this compound is lost during the sample loading or washing steps. What should I do?

This indicates poor retention of this compound on the SPE sorbent. Consider the following solutions:

  • Optimize Sample pH: Since this compound is a basic compound, ensure the sample pH is adjusted to be 2 units above its pKa. This neutralizes the amine groups, maximizing its retention on a reversed-phase sorbent (like C18 or a polymeric sorbent like HLB).[5][9]

  • Select a Stronger Sorbent: If using a standard C18 sorbent, this compound may not be retained strongly enough. Consider switching to a sorbent with a stronger retention mechanism, such as a mixed-mode cation exchange sorbent, which will interact with both the hydrophobic body and the positively charged amine (at a lower pH) of the molecule.[7][16]

  • Weaken the Wash Solvent: Your wash solvent may be too aggressive, stripping the this compound from the sorbent along with interferences.[5] Decrease the percentage of organic solvent in your wash step. For example, if you are using 20% methanol (B129727), try 5% methanol.[14]

  • Reduce Flow Rate: A high flow rate during sample loading can prevent proper interaction between this compound and the sorbent.[8] Decrease the loading flow rate to approximately 1-2 mL/min.[7]

Q: My this compound seems to be stuck on the SPE cartridge and won't elute. How can I fix this?

This points to incomplete elution, likely because the elution solvent is too weak or the pH is incorrect.

  • Increase Elution Solvent Strength: Increase the percentage of organic solvent in your elution buffer.[8] If using methanol, consider a stronger solvent like acetonitrile or isopropanol.

  • Optimize Elution pH: For a reversed-phase sorbent, adding a small amount of acid (e.g., 0.1% formic acid) can protonate the amine groups, making this compound more polar and easier to elute.[7] Conversely, for a cation exchange sorbent, the elution solvent must be basic (e.g., containing 2% ammonium (B1175870) hydroxide) to neutralize the amine groups and break their ionic bond with the sorbent.[5][14]

  • Increase Elution Volume: You may not be using a sufficient volume of solvent to wash the entire sorbent bed. Try increasing the elution volume and apply it in two separate aliquots to ensure complete recovery.[8]

Q: My SPE recovery is inconsistent between samples. Why?

Poor reproducibility often points to variability in the manual steps of the procedure.[6]

  • Ensure Complete Cartridge Conditioning: Make sure the sorbent is properly conditioned and equilibrated according to the manufacturer's instructions and never allowed to dry out before the sample is loaded.[8]

  • Control Flow Rates: Use a vacuum or positive pressure manifold to maintain consistent flow rates for all steps (loading, washing, and elution) across all samples.[9]

  • Check for Overloading: Ensure that the amount of sample being loaded does not exceed the capacity of the SPE cartridge. If it does, some of the analyte will pass through without being retained.[6][7]

Issue 2: Low Recovery in Liquid-Liquid Extraction (LLE)

Q: I'm seeing low recovery and/or emulsion formation during LLE. What are the likely causes?

Low recovery in LLE is typically due to an incorrect choice of solvent or pH. Emulsions are stable mixtures of the aqueous and organic layers that are difficult to separate and are common with biological samples containing surfactants or lipids.[3]

  • Optimize Solvent and pH: Ensure you are using a water-immiscible organic solvent that matches this compound's polarity and that the aqueous phase pH is adjusted to neutralize the molecule.[3][10]

  • Break Emulsions: To resolve emulsions, try adding salt to the aqueous phase, centrifuging the sample to force a separation, or filtering the mixture through a bed of glass wool.[3] Gentle mixing (e.g., slow inversion for several minutes) instead of vigorous shaking can also prevent emulsion formation.

Q: How do I choose the right solvent and pH for LLE of this compound?

The choice depends on maximizing the partition coefficient (LogP) of this compound into the organic phase.[3]

  • pH Adjustment: this compound is basic. Adjust the sample pH to >9.0 to ensure the amine groups are deprotonated and the molecule is in its neutral, most hydrophobic form.[3][4]

  • Solvent Choice: Select a water-immiscible organic solvent. Given this compound's high lipophilicity, a nonpolar solvent like hexane (B92381) or a moderately polar solvent like methyl tert-butyl ether (MTBE) would be a good starting point.[10][11]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue/InformationImplication for Extraction
Molecular FormulaC₄₃H₉₀N₂O₂[1]Large molecular size.
Molecular Weight~667 g/mol [1]Low volatility.
Chemical ClassAliphatic Amine, Amino Alcohol[1]Contains basic nitrogen atoms; pH-dependent charge state.
PolarityHighly Lipophilic/NonpolarHigh affinity for nonpolar solvents (LLE) and reversed-phase sorbents (SPE).
pKa(Not specified, but expected to be basic like other aliphatic amines, ~9-11)Charge state can be controlled by adjusting sample pH. Neutral form above pKa, charged form below pKa.

Table 2: Example Data - Effect of Sample pH on this compound Recovery in Reversed-Phase (C18) SPE

Sample pHExpected Charge State of Amine GroupsExpected Retention on C18Expected % Recovery
4.0Positively Charged (BH+)Low< 20%
7.0Partially ChargedModerate~50-70%
10.0Neutral (B)High> 90%
This table illustrates the expected trend. Actual results may vary.

Table 3: Example Data - Effect of Elution Solvent on this compound Recovery from a C18 SPE Cartridge

Elution SolventPolarity/StrengthExpected % Recovery
50% Methanol in WaterModerate~40-60%
100% MethanolHigh~70-85%
100% AcetonitrileHigher> 90%
98% Methanol / 2% Formic AcidHigh (with pH modifier)> 95%
This table illustrates the expected trend based on increasing solvent strength to overcome hydrophobic interactions. The acidic modifier helps by making the basic analyte more polar.

Table 4: Example LLE Solvent Selection Guide for this compound (at pH 10.0)

Organic SolventPolarity IndexExpected Extraction EfficiencyPotential Issues
Hexane0.1HighMay not be strong enough if metabolites are more polar.
Methyl tert-butyl ether (MTBE)2.5Very HighGood general-purpose solvent for basic drugs.
Dichloromethane (DCM)3.1Very HighDenser than water; forms the bottom layer.
Ethyl Acetate4.4HighCan be partially soluble in water; risk of hydrolysis.
Data based on general principles of LLE.[10]

Experimental Protocols

Protocol 1: Mass Balance Experiment to Diagnose Recovery Loss (Using SPE)

  • Prepare Standard: Spike a known concentration of this compound (e.g., 100 ng/mL) into a clean matrix (e.g., phosphate-buffered saline).

  • Process Sample: Process this standard through your entire SPE protocol.

  • Collect Fractions:

    • Collect the sample that passes through the cartridge during loading (Fraction A: Flow-through).

    • Collect the solvent that passes through during the wash step (Fraction B: Wash).

    • Elute the cartridge as normal, but collect the eluate in a separate tube (Fraction C: Eluate).

  • Analyze: Quantify the amount of this compound in Fractions A, B, and C using your analytical method (e.g., LC-MS).

  • Interpret:

    • High amount in A or B: Retention is poor.

    • High amount in C: The protocol is working as expected.

    • Low amount in A, B, and C: Suggests degradation, irreversible binding to the sorbent, or adsorption to labware.

Protocol 2: General Solid-Phase Extraction (SPE) Method for this compound from Plasma

  • Sample Pre-treatment: To 500 µL of plasma, add 1.5 mL of cold acetonitrile to precipitate proteins. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube.

  • Dilution: Dilute the supernatant with 4 mL of an aqueous buffer (e.g., ammonium hydroxide (B78521), pH 10) to reduce the organic content and ensure this compound is in its neutral form.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of the aqueous buffer (pH 10). Do not let the sorbent go dry.

  • Sample Loading: Load the diluted supernatant onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash 1: Add 1 mL of 5% methanol in water to remove polar interferences.

    • Wash 2: Add 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution: Elute this compound with 1 mL of methanol containing 0.5% formic acid into a clean collection tube. The acid helps to protonate this compound, making it more soluble in the elution solvent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS analysis.

Protocol 3: General Liquid-Liquid Extraction (LLE) Method for this compound from Plasma

  • Sample Preparation: To 500 µL of plasma in a polypropylene tube, add an internal standard.

  • pH Adjustment: Add 50 µL of 1M ammonium hydroxide to raise the sample pH to ~10. Vortex briefly.

  • Extraction: Add 2 mL of methyl tert-butyl ether (MTBE). Cap the tube and mix by gentle inversion for 10 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for analysis.

Mandatory Visualizations

low_recovery_troubleshooting start Start: Low this compound Recovery mass_balance Perform Mass Balance Experiment start->mass_balance check_retention Analyte in Flow-through or Wash Fraction? mass_balance->check_retention check_elution Analyte Not in Eluate? check_loss Analyte Missing from All Fractions? check_retention->check_elution improve_retention Improve Retention: - Adjust sample pH (basic) - Use stronger sorbent (SPE) - Weaken wash solvent (SPE) - Decrease flow rate (SPE) check_retention->improve_retention Yes check_elution->check_loss improve_elution Improve Elution: - Increase solvent strength - Adjust elution pH (acidic) - Increase elution volume check_elution->improve_elution Yes prevent_loss Prevent Loss: - Check for degradation - Use low-binding labware - Check for irreversible binding check_loss->prevent_loss Yes end_node Recovery Optimized check_loss->end_node No improve_retention->end_node improve_elution->end_node prevent_loss->end_node

Caption: Troubleshooting workflow for diagnosing low this compound recovery.

extraction_workflow sample Biological Sample (e.g., Plasma, Tissue) pretreatment 1. Sample Pre-treatment (Protein Precipitation) sample->pretreatment extraction 2. Extraction Step pretreatment->extraction spe Solid-Phase Extraction (SPE) extraction->spe Option A lle Liquid-Liquid Extraction (LLE) extraction->lle Option B drydown 3. Evaporation (Dry-down) spe->drydown lle->drydown reconstitution 4. Reconstitution drydown->reconstitution analysis 5. Analytical Quantification (e.g., LC-MS/MS) reconstitution->analysis

Caption: General workflow for this compound extraction and analysis.

ph_effect cluster_low_ph Low pH (e.g., pH < 7) cluster_high_ph High pH (e.g., pH > 9) low_ph_label This compound is Positively Charged (Protonated) [R₃NH⁺] low_ph_implication Implications - More water-soluble - Binds to Cation Exchange Sorbent - Poorly retained on C18 Sorbent low_ph_label->low_ph_implication:head high_ph_label This compound is Neutral (Deprotonated) [R₃N] high_ph_implication Implications - More lipid-soluble - Binds to C18 Sorbent - Poorly retained on Cation Exchange Sorbent high_ph_label->high_ph_implication:head

Caption: Effect of pH on this compound's properties for extraction.

References

Validation & Comparative

A Comparative Guide to TLR Agonists: Avridine and CpG ODN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of vaccine adjuvants and immunomodulatory agents, Toll-like receptor (TLR) agonists have emerged as a promising class of molecules capable of potently activating the innate immune system and shaping the adaptive immune response. This guide provides an objective comparison of two such agonists: Avridine, a synthetic lipoidal amine, and CpG oligodeoxynucleotides (ODN), which are synthetic DNA molecules. This document aims to provide a comprehensive overview of their mechanisms of action, effects on the immune system, and available experimental data to aid researchers in the selection and application of these compounds.

Introduction to this compound and CpG ODN

This compound (also known as CP-20,961) is a synthetic lipoidal amine that has been investigated for its adjuvant properties, particularly in enhancing mucosal and systemic immunity.[1][2] Its mechanism of action is primarily associated with improving antigen presentation and inducing a broad inflammatory response.[1][3]

CpG ODN are short synthetic single-stranded DNA molecules that contain unmethylated cytosine-phosphate-guanine (CpG) motifs.[4][5] These motifs are recognized by Toll-like receptor 9 (TLR9), a key pattern recognition receptor of the innate immune system.[4][6] CpG ODNs are well-characterized for their ability to induce potent Th1-biased immune responses, making them attractive candidates for use in vaccines against intracellular pathogens and in cancer immunotherapy.[1][4][7]

Mechanism of Action and Signaling Pathways

This compound: The precise molecular target of this compound, including any direct interaction with TLRs, is not well-established in the current scientific literature. However, its adjuvant effects are understood to be multifactorial. This compound enhances the uptake and retention of antigens at the site of administration, particularly in mucosa-associated lymphoid tissues like Peyer's patches.[1] It has been shown to be an interferon inducer and to stimulate the proliferation and release of monocytes and Ia-antigen-positive dendritic cells.[1][8] this compound also accelerates lymphoid cell traffic into lymph nodes, which may contribute to an enhanced immune response.[1] Some studies suggest its mechanism of action resembles that of Complete Freund's Adjuvant (CFA) by promoting paracortical reactivity in lymph nodes.[3]

Avridine_Signaling_Pathway This compound's Proposed Mechanism of Action cluster_AntigenUptake Antigen Uptake and Presentation cluster_Interferon Interferon Induction This compound This compound APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell, Macrophage) This compound->APC Enhances Antigen Uptake ImmuneResponse Enhanced Immune Response (Antibody Production & Cellular Immunity) This compound->ImmuneResponse Stimulates Interferon Production Antigen Antigen Antigen->APC LymphNode Draining Lymph Node APC->LymphNode Migration to T_Cell T Helper Cell (Th) APC->T_Cell Antigen Presentation B_Cell B Cell T_Cell->B_Cell Activation T_Cell->ImmuneResponse B_Cell->ImmuneResponse

This compound's proposed mechanism of action.

CpG ODN: CpG ODNs directly engage with TLR9, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells in humans.[4][6] Upon binding of CpG ODN, TLR9 dimerizes and recruits the adaptor protein MyD88. This initiates a signaling cascade involving IRAK (IL-1 receptor-associated kinase) and TRAF6 (TNF receptor-associated factor 6), leading to the activation of transcription factors such as NF-κB and AP-1.[5] This, in turn, drives the expression of pro-inflammatory cytokines and chemokines. In pDCs, TLR9 signaling can also activate IRF7 (interferon regulatory factor 7), leading to the production of type I interferons (IFN-α/β).[4]

CpG_ODN_Signaling_Pathway CpG ODN TLR9 Signaling Pathway cluster_endosome Cellular Compartment CpG_ODN CpG ODN TLR9 TLR9 CpG_ODN->TLR9 Binds Endosome Endosome MyD88 MyD88 TLR9->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB TRAF6->NF_kB Activates IRF7 IRF7 (in pDCs) TRAF6->IRF7 Activates Cytokines Pro-inflammatory Cytokines & Chemokines (IL-6, IL-12, TNF-α) NF_kB->Cytokines Upregulates Transcription IFN Type I Interferons (IFN-α/β) IRF7->IFN Upregulates Transcription

CpG ODN TLR9 signaling pathway.

Comparative Data on Immunological Effects

Direct comparative studies between this compound and CpG ODN are scarce. The following tables summarize available data from separate studies to provide an indirect comparison of their effects on key immunological parameters.

Table 1: Cytokine Induction
CytokineThis compoundCpG ODN
IFN-α/β Induces interferon-like substances.[8][9]Potent inducer, especially by Class A CpG ODNs in pDCs.[4][10]
IFN-γ Data not consistently reported.Strongly induced, indicative of a Th1 response.[2][6]
IL-1β Data not available.Induced in response to some CpG ODN classes.[11]
IL-6 Data not available.Induced, particularly by Class B CpG ODNs stimulating B cells.[11][12]
IL-10 Data not available.Can be induced, potentially playing a regulatory role.[2]
IL-12 Data not available.Potently induced, crucial for Th1 polarization.[10][13]
TNF-α Data not available.Induced by various CpG ODN classes.[14]
Table 2: Immune Cell Activation
ParameterThis compoundCpG ODN
Dendritic Cell (DC) Maturation Stimulates proliferation of Ia-antigen-positive dendritic cells.[1]Induces upregulation of MHC-II, CD40, CD80, and CD86.[13][15]
B Cell Activation Not a direct polyclonal B-cell activator, but enhances proliferation of antigen-selected B-cells.[1]Directly activates B cells, promoting proliferation and antibody production (especially Class B CpG ODNs).[7][12]
T Cell Response Enhances T-lymphocyte proliferation.[1]Promotes a strong Th1-biased T cell response.[1][4][7]
NK Cell Activation Enhances NK cell activity.[8]Indirectly activated via cytokine production from other cells.[2]
Table 3: In Vivo Efficacy as a Vaccine Adjuvant
Vaccine ModelThis compoundCpG ODN
Infectious Diseases Effective adjuvant for vaccines against cholera toxin, avian influenza, and Newcastle disease.[2][10][16]Demonstrated efficacy in preclinical and clinical trials for vaccines against Hepatitis B, influenza, and other pathogens.[4][17]
Cancer Immunotherapy Limited data; a related compound, Capridine, is under preclinical investigation for prostate cancer.Used as an adjuvant in cancer vaccines to enhance anti-tumor T cell responses in numerous clinical trials.[4][17]
Route of Administration Effective both systemically and mucosally.[1][2]Effective both systemically and mucosally.[7]
Th1/Th2 Polarization Data on specific Th1/Th2 polarization is not well-defined.Strongly promotes a Th1-biased immune response, characterized by IgG2a antibody production and IFN-γ secretion.[1][4][7]

Experimental Protocols

General Protocol for In Vivo Adjuvant Efficacy Study in Mice

This is a generalized protocol that can be adapted for both this compound and CpG ODN. Specific details may vary based on the antigen and the specific research question.

Experimental_Workflow In Vivo Adjuvant Efficacy Workflow start Start grouping Animal Grouping (e.g., Antigen only, Antigen + Adjuvant, Saline) start->grouping immunization Immunization (e.g., subcutaneous, intramuscular, intranasal) grouping->immunization boost Booster Immunization (e.g., 2-3 weeks post-primary) immunization->boost sampling Blood/Tissue Sampling (e.g., weekly for antibody titers) boost->sampling challenge Pathogen/Tumor Challenge (optional, for protection studies) boost->challenge analysis Immunological Analysis (ELISA, ELISpot, Flow Cytometry) sampling->analysis challenge->analysis end End analysis->end

Generalized in vivo adjuvant efficacy workflow.

1. Animal Models:

  • BALB/c or C57BL/6 mice are commonly used, depending on the desired immune response profile.[18]

2. Adjuvant and Antigen Preparation:

  • This compound: Typically formulated in a soybean oil emulsion (e.g., Intralipid) to enhance its stability and delivery.[3]

  • CpG ODN: Reconstituted in sterile, endotoxin-free PBS.[19]

  • The antigen of choice is mixed with the adjuvant solution shortly before administration.

3. Immunization Schedule:

  • Mice are immunized via the desired route (e.g., subcutaneous, intramuscular, or intranasal).

  • A typical primary immunization is followed by one or two booster immunizations at 2-3 week intervals.[18][19]

4. Sample Collection and Analysis:

  • Humoral Response: Blood samples are collected periodically to measure antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) by ELISA.[5][18]

  • Cellular Response: At the end of the experiment, spleens can be harvested to isolate splenocytes. These cells can be re-stimulated with the antigen in vitro to measure cytokine production (e.g., IFN-γ, IL-4, IL-5) by ELISpot or intracellular cytokine staining followed by flow cytometry.[2][5] Lymphocyte proliferation can be assessed using assays like CFSE dilution.[12][20]

  • Dendritic Cell Activation: Draining lymph nodes can be collected to analyze the expression of maturation markers (CD80, CD86, MHC-II) on dendritic cells by flow cytometry.[15][21]

5. Challenge Studies (Optional):

  • To assess protective efficacy, immunized mice can be challenged with the target pathogen or tumor cells.[22][23] Survival, pathogen clearance, or tumor growth inhibition are monitored as endpoints.

Conclusion

This compound and CpG ODN are both potent immune adjuvants, but they operate through distinct, though not fully elucidated in the case of this compound, mechanisms and elicit different qualities of immune responses. CpG ODN is a well-defined TLR9 agonist that strongly promotes Th1-biased immunity, making it a suitable candidate for applications where cellular immunity is paramount. This compound, a lipoidal amine, acts as a broader immunopotentiator by enhancing antigen presentation and inducing a general inflammatory state, including interferon production.

The choice between this compound and CpG ODN will depend on the specific requirements of the vaccine or immunotherapy being developed. For indications requiring a strong cell-mediated immune response, such as cancer or viral infections, the Th1-polarizing capacity of CpG ODN is a significant advantage. This compound may be a valuable tool for enhancing mucosal immunity and for applications where a broader, less polarized immune enhancement is desired. Further research, particularly direct comparative studies and a more detailed elucidation of this compound's molecular targets, will be crucial for the optimal application of these powerful immunomodulators.

References

A Comparative Guide to the In Vivo Efficacy of Avridine and Poly(I:C)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of two potent immunostimulants: Avridine, a synthetic lipoidal amine, and Polyinosinic:polycytidylic acid (Poly(I:C)), a synthetic analog of double-stranded RNA (dsRNA). Both agents are recognized for their ability to modulate and enhance immune responses, particularly as vaccine adjuvants, but they operate through distinct mechanisms and elicit different immunological profiles.

Executive Summary
FeatureThis compoundPoly(I:C)
Chemical Class Synthetic Lipoidal Amine[1]Synthetic Double-Stranded RNA (dsRNA)[2][3]
Primary Mechanism Interferon induction, enhances antigen uptake and retention in lymphatic tissues[4]Mimics viral infection by activating TLR3, MDA5, and RIG-I pathways[5][6][7][8]
Key Immune Response Primarily enhances mucosal and humoral (antibody) immunity, particularly IgA and IgG[4][9]Potent inducer of Type I Interferons (IFN-α/β), pro-inflammatory cytokines, and Th1-biased cellular immunity[10][11][12]
Primary Application Vaccine adjuvant, particularly for mucosal and parenteral vaccines against viral and bacterial antigens[1][4][9][13]Vaccine adjuvant, cancer immunotherapy, and tool for studying innate immunity and viral mimicry[5][6][7][8][10][14]

Mechanism of Action

This compound: Enhancing Antigen Presentation and Retention

This compound functions as an effective adjuvant primarily by enhancing the uptake, localization, and retention of antigens in mucosa-associated lymphatic tissues like Peyer's patches[4]. This action slows the degradation of the antigen, allowing for a more robust and sustained interaction with antigen-presenting cells (APCs). Originally developed as a topical interferon inducer, its ability to stimulate interferon secretion may contribute to its adjuvant effects[4][15]. When co-administered with an antigen, this compound promotes a significant increase in both mucosal (IgA) and systemic (IgG1, IgG2) antibody responses[4][9]. It is particularly effective when delivered in liposomes, which serve as a vehicle for the adjuvant[1].

Avridine_Pathway cluster_lumen Intestinal Lumen / Injection Site cluster_tissue Mucosa-Associated Lymphatic Tissue (e.g., Peyer's Patch) This compound This compound (Liposomal) Complex This compound-Antigen Complex This compound->Complex Antigen Antigen Antigen->Complex M_Cell M Cell / APC Complex->M_Cell Enhanced Uptake Macrophage Macrophage M_Cell->Macrophage Antigen Presentation DC Dendritic Cell M_Cell->DC Antigen Presentation T_Cell T Helper Cell Macrophage->T_Cell Activation DC->T_Cell Activation B_Cell B Cell T_Cell->B_Cell Help Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation IgA Secretory IgA Plasma_Cell->IgA IgG Systemic IgG Plasma_Cell->IgG

Caption: Proposed mechanism of this compound as a mucosal adjuvant.
Poly(I:C): Mimicking Viral dsRNA

Poly(I:C) is a synthetic dsRNA that potently stimulates the innate immune system by mimicking a viral infection[3]. It is recognized by several pattern recognition receptors (PRRs). Primarily, it binds to Toll-like receptor 3 (TLR3) within the endosomes of cells like dendritic cells and macrophages[3][5]. It can also be detected in the cytoplasm by MDA5 and RIG-I[6][7][8]. This recognition triggers a downstream signaling cascade involving the adaptor protein TRIF, leading to the activation of transcription factors IRF3 and NF-κB[16]. The result is a powerful and rapid induction of type I interferons (IFN-α/β) and a host of pro-inflammatory cytokines and chemokines, such as IL-6, TNF-α, and CXCL10[11][12][17]. This inflammatory milieu promotes the maturation of dendritic cells and drives a strong Th1-biased cellular immune response, making it highly effective for antiviral and antitumor applications[7][8][10].

PolyIC_Pathway cluster_extra Extracellular / Endosome cluster_cyto Cytoplasm PolyIC_endo Poly(I:C) TLR3 TLR3 PolyIC_endo->TLR3 TRIF TRIF TLR3->TRIF PolyIC_cyto Poly(I:C) MDA5 MDA5 / RIG-I PolyIC_cyto->MDA5 MDA5->TRIF IRF3 IRF3 TRIF->IRF3 NFkB NF-κB TRIF->NFkB Type1_IFN Type I IFN (IFN-α, IFN-β) IRF3->Type1_IFN Transcription Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Transcription

Caption: Simplified signaling pathway for Poly(I:C).

Comparative In Vivo Efficacy Data

The following tables summarize quantitative data from various in vivo studies. Direct head-to-head comparisons are limited; therefore, data is compiled from separate experiments to illustrate the typical response elicited by each adjuvant.

Table 1: Adjuvant Effect on Antibody Response
AntigenAdjuvantAnimal ModelKey FindingReference
Foot and Mouth Disease Virus (FMDV)This compound CalvesSignificantly higher anti-FMDV antibody titers (p<0.05). 89-100% of this compound group had predicted protection vs. 50-61% in control.[9]
Newcastle Disease Virus (NDV)This compound ChickensSignificantly higher hemagglutination inhibition (HI) antibody titers compared to commercial vaccines.[13]
Avian Influenza Viruses (AIV)This compound (liposomal)TurkeysInduced high HI antibody titers; significantly higher local immune response in respiratory lavages compared to non-adjuvanted antigen.[18]
P. falciparum CSPPoly(I:C) Non-human PrimatesEffective adjuvant for inducing potent antibody and multi-functional CD4+ T cell responses.[10]
Survivin Epitope PeptidePoly(I:C) + MF59MiceInduced humoral immunity mediated by Th2 cells and effectively controlled melanoma tumor size.[14]
Table 2: Cytokine Induction Profile
AdjuvantAnimal ModelCytokines MeasuredKey FindingReference
Poly(I:C) (High Mol. Weight)RatsIL-1β, IL-6, TNF-α, IFN-γHMW-Poly(I:C) induced a pronounced elevation in all measured cytokines 3h and 6h post-injection compared to saline controls.[11]
Poly(I:C) MiceIFN-α, IFN-β, IFN-γHydrodynamic injection of Poly(I:C) induced significant production of IFNs, leading to HBV clearance.[19]
Poly(I:C) Mice (Lung)IFN-γ, IL-1α, IL-6, TNF-α, CXCL10Intranasal administration elicited secretion of multiple pro-inflammatory cytokines and chemokines in bronchoalveolar lavage fluid.[17]

Note: Specific quantitative data on cytokine induction for this compound is less prevalent in the reviewed literature, as its primary measured effect is on antigen retention and subsequent antibody response.

Experimental Protocols

General In Vivo Adjuvant Efficacy Study Workflow

This diagram outlines a typical workflow for assessing the in vivo efficacy of an adjuvant in a preclinical model.

Workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration & Monitoring cluster_analysis Phase 3: Sample Collection & Analysis A1 Animal Acclimatization (e.g., Balb/c mice, 6-8 weeks) A2 Group Allocation 1. Antigen Only 2. Antigen + Adjuvant 3. Adjuvant Only 4. Vehicle Control A1->A2 A3 Vaccine Formulation (e.g., Emulsion, Liposomal suspension) A2->A3 B1 Primary Immunization (e.g., Subcutaneous, Intraperitoneal) A3->B1 B2 Booster Immunization (e.g., Day 14 or 21) B1->B2 B3 Monitor Animal Health (Weight, clinical signs) B2->B3 C1 Periodic Blood Sampling (e.g., Day 0, 14, 28) B3->C1 C2 Terminal Tissue Collection (Spleen, Lymph Nodes) B3->C2 C3 Antigen-Specific Antibody Titer (ELISA) C1->C3 C4 Cytokine Profiling (ELISA, CBA, qRT-PCR) C1->C4 C2->C4 C5 T-Cell Response (ELISPOT, Flow Cytometry) C2->C5

Caption: General experimental workflow for in vivo adjuvant testing.
Protocol Example 1: this compound Adjuvant Study in Calves (Summarized)

  • Objective: To evaluate the improvement of the anti-FMDV immune response using this compound in a tetravalent vaccine for young calves[9].

  • Animals: Calves within their first year of age.

  • Groups: 1) FMDV vaccine without this compound, 2) FMDV vaccine with this compound.

  • Administration: Parenteral vaccination.

  • Analysis:

    • Humoral Response: Anti-FMDV antibody response was measured using a liquid-phase blocking sandwich ELISA (LPBE) at various time points post-vaccination (e.g., 90 days)[9]. Levels of IgG1 and IgG2 were also determined.

    • Cellular Response: An antigen-specific lymphoproliferation test was used to detect the cellular response[9].

Protocol Example 2: Poly(I:C) Cytokine Induction Study in Rats (Summarized)
  • Objective: To characterize the cytokine response and sickness behavior induced by Poly(I:C) of different molecular weights[11].

  • Animals: Nulliparous female Long-Evans rats.

  • Groups: 1) Saline control, 2) Low Molecular Weight (LMW) Poly(I:C), 3) High Molecular Weight (HMW) Poly(I:C).

  • Administration: Intraperitoneal injection.

  • Analysis:

    • Blood Collection: Trunk blood was collected at 3 and 6 hours post-injection.

    • Cytokine Measurement: Plasma levels of IL-1β, IL-6, TNF-α, and IFN-γ were quantified using a multiplex immunoassay[11].

    • Behavioral Monitoring: Sickness behavior was monitored for 24 hours pre- and post-injection using a Comprehensive Lab Animal Monitoring System (CLAMS)[11].

Conclusion and Recommendations

The choice between this compound and Poly(I:C) as an in vivo immunomodulator depends critically on the desired immunological outcome.

This compound is an excellent candidate for vaccines where the primary goal is a robust and lasting humoral (antibody) response , particularly at mucosal surfaces. Its mechanism of enhancing antigen retention and presentation makes it suitable for subunit or inactivated vaccines against extracellular pathogens where neutralizing antibodies are key to protection[1][4][9].

Poly(I:C) is the adjuvant of choice when a strong Type I IFN and Th1-biased cellular immune response is required. This makes it highly applicable for therapeutic cancer vaccines, where activating cytotoxic T lymphocytes is crucial, and for vaccines against intracellular pathogens like viruses, where clearing infected cells is a priority[6][7][8][10]. Researchers must consider that different molecular weights of Poly(I:C) can elicit varied response magnitudes[11].

Both adjuvants have demonstrated significant efficacy in vivo, and the selection should be guided by a clear understanding of the target pathogen or disease and the specific arm of the immune system that needs to be activated for optimal therapeutic or prophylactic effect.

References

Validating the Immunomodulatory Effects of Avridine in a Humanized Immune System Mouse Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the immunomodulatory effects of Avridine, a promising synthetic immunopotentiator, against the conventional adjuvant, Alum. We introduce a novel validation framework utilizing a Humanized Immune System (HIS) mouse model to generate more translationally relevant data for preclinical assessment.

Introduction to this compound and the Need for Advanced Models

This compound is a lipophilic acridine (B1665455) derivative known for its potent adjuvant properties. Previous studies have indicated its capacity to enhance humoral and cellular immunity. For instance, when used with a foot-and-mouth disease virus (FMDV) vaccine in calves, this compound significantly increased anti-FMDV antibody responses, including both IgG1 and IgG2 isotypes[1]. Acridine derivatives have also been shown to stimulate macrophages and Natural Killer (NK) cells and induce the production of cytokines like TNF-α, IL-6, and IL-10, suggesting a broad-spectrum immunomodulatory activity.

Traditional preclinical adjuvant testing in standard mouse models often fails to fully recapitulate the complexity of the human immune response. To bridge this translational gap, we propose the use of a Humanized Immune System (HIS) mouse model. These are immunodeficient mice engrafted with human hematopoietic stem cells, leading to the development of a functional human immune system, including T cells, B cells, and myeloid lineages[2][3][4]. This model offers a superior platform for evaluating the efficacy and mechanism of action of novel immunomodulators like this compound in a human-relevant context.

Comparative Immunomodulatory Profiling: this compound vs. Alum

This section outlines the expected comparative performance of this compound and Alum in the HIS mouse model when co-administered with a model antigen (e.g., Ovalbumin - OVA).

Table 1: Predicted Humoral Immune Response in HIS Mice
ParameterThis compound + OVAAlum + OVARationale
Antigen-Specific Human IgG Titer HighModerateThis compound is expected to induce a more potent and balanced antibody response.
Human IgG1:IgG2 Ratio Balanced (Approx. 1:1)Skewed towards IgG1 (>10:1)This compound is anticipated to promote a mixed Th1/Th2 response, while Alum is known to be strongly Th2-polarizing[5][6][7].
Induction of Human IgA ModerateLowThis compound's potential for broad immunomodulation may extend to mucosal immunity.
Table 2: Predicted Cellular Immune Response in HIS Mice
ParameterThis compound + OVAAlum + OVARationale
Antigen-Specific Human CD4+ T Cell Proliferation HighModerateThis compound is expected to be a more potent T cell activator.
Human Th1 Cytokine Profile (IFN-γ, IL-2) HighLowThe balanced IgG1/IgG2 ratio suggests a Th1-polarizing capacity for this compound, likely driven by Type I IFN production[8][9].
Human Th2 Cytokine Profile (IL-4, IL-5) ModerateHighAlum is a well-established inducer of Th2 responses[5][7].
Human CD8+ T Cell (CTL) Response Moderate to HighLow to negligibleThis compound's potential to induce Type I IFNs would support cross-priming and CTL activation[9].
NK Cell and Macrophage Activation HighLowAcridine derivatives are known to directly stimulate these innate immune cells.

Proposed Signaling Pathway for this compound

Avridine_Signaling_Pathway Type1_IFN Type1_IFN NK_Cell NK_Cell Type1_IFN->NK_Cell Activates T_Cell T_Cell Type1_IFN->T_Cell Promotes Th1 differentiation NK_Activation NK_Activation NK_Cell->NK_Activation B_Cell B_Cell T_Cell->B_Cell T cell help CTL_Activation CTL_Activation T_Cell->CTL_Activation Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines->T_Cell Co-stimulation Antibody_Production Antibody_Production B_Cell->Antibody_Production

Experimental Protocols

Generation of the Humanized Immune System (HIS) Mouse Model

Objective: To create an in vivo model with a functional human immune system for adjuvant testing.

Methodology:

  • Mouse Strain: Use neonatal (1-5 days old) NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice.

  • Irradiation: Sublethally irradiate the neonatal mice with 100-120 cGy of X-ray radiation to ablate the murine hematopoietic stem cells.

  • HSC Transplantation: Within 24 hours of irradiation, intrahepatically inject 1-2 x 105 human CD34+ hematopoietic stem cells (isolated from cord blood) in a volume of 30 µl of sterile PBS.

  • Engraftment Confirmation: At 12-16 weeks post-transplantation, confirm human immune cell engraftment by performing flow cytometry on peripheral blood. Successful engraftment is defined by >25% human CD45+ cells in the lymphocyte gate.

HIS_Model_Workflow Analysis Analysis ELISA Antigen-Specific Antibody ELISA Analysis->ELISA Flow_Cytometry Immune Cell Phenotyping (Flow Cytometry) Analysis->Flow_Cytometry ICS Intracellular Cytokine Staining (ICS) Analysis->ICS

Immunization and Sample Collection
  • Animal Groups (n=8-10 per group):

    • Group 1: PBS (Control)

    • Group 2: Ovalbumin (OVA) alone

    • Group 3: OVA + Alum

    • Group 4: OVA + this compound

  • Immunization Schedule: Immunize HIS mice intramuscularly on day 0 and day 21.

  • Sample Collection: Collect peripheral blood at baseline (day 0), day 21, and day 35 for serum analysis. On day 35, euthanize the mice and harvest spleens for cellular analysis.

Multi-Color Flow Cytometry for Immune Cell Phenotyping

Objective: To quantify human immune cell populations in the spleens of immunized HIS mice.

Methodology:

  • Cell Preparation: Prepare single-cell suspensions from the spleens.

  • Staining: Stain cells with a cocktail of fluorescently-labeled antibodies against human immune cell markers (e.g., CD45, CD3, CD4, CD8, CD19, CD56, CD11c).

  • Data Acquisition: Acquire data on a multi-color flow cytometer.

  • Analysis: Analyze the data to determine the percentages and absolute numbers of different human immune cell subsets.

Intracellular Cytokine Staining (ICS)

Objective: To determine the cytokine profile of antigen-specific human T cells.

Methodology:

  • Cell Stimulation: Stimulate splenocytes with OVA protein or peptides for 6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).

  • Surface Staining: Stain the cells for surface markers (e.g., human CD3, CD4, CD8).

  • Fixation and Permeabilization: Fix and permeabilize the cells to allow antibodies to access intracellular targets.

  • Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-γ, IL-2, IL-4, IL-5).

  • Data Acquisition and Analysis: Acquire and analyze data by flow cytometry, gating on human CD4+ and CD8+ T cells to determine the frequency of cytokine-producing cells.

Antigen-Specific Human IgG ELISA

Objective: To quantify the levels of OVA-specific human IgG1 and IgG2 in the serum.

Methodology:

  • Plate Coating: Coat ELISA plates with OVA antigen.

  • Blocking: Block non-specific binding sites.

  • Sample Incubation: Add serially diluted serum samples from the immunized HIS mice.

  • Detection: Use horseradish peroxidase (HRP)-conjugated anti-human IgG1 and anti-human IgG2 antibodies for detection.

  • Substrate Addition and Reading: Add a colorimetric substrate and measure the absorbance to determine antibody concentrations against a standard curve.

Conclusion

The proposed Humanized Immune System (HIS) mouse model provides a robust and translationally relevant platform for the preclinical validation of this compound's immunomodulatory effects. The experimental framework outlined in this guide will enable a direct and comprehensive comparison of this compound against the standard adjuvant, Alum, generating critical data on its potential to elicit both humoral and cellular immunity. The anticipated results suggest that this compound may offer a more balanced and potent immunomodulatory profile, making it a promising candidate for next-generation vaccine formulations.

References

Cross-Validation of Acridine Derivative Activity in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of acridine (B1665455) derivatives across various cell lines, supported by experimental data and detailed methodologies. Acridine and its derivatives are a class of organic compounds extensively studied for their therapeutic potential, demonstrating significant anticancer, antiviral, and antiparasitic properties. Their primary mechanism of action often involves the intercalation into DNA and the inhibition of key cellular enzymes such as topoisomerase.[1][2][3][4][5] This document serves as a resource for researchers engaged in the discovery and development of novel therapeutics.

I. Comparative Anticancer Activity of Acridine Derivatives

Acridine derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The following table summarizes the 50% cytotoxic concentration (CTC₅₀) and half-maximal inhibitory concentration (IC₅₀) values from various studies.

Compound/DerivativeCell LineAssayCTC₅₀ (µg/mL)IC₅₀ (µM)Reference
9-Anilinoacridine Derivative (Compound 7)A-549 (Lung Cancer)MTT36.25-[1]
HeLa (Cervical Cancer)MTT31.25-[1]
9-Anilinoacridine Derivative (Compound 9)A-549 (Lung Cancer)MTT18.75-[1]
HeLa (Cervical Cancer)MTT13.75-[1]
Dalton's Lymphoma Ascites (DLA)Trypan Blue337.5-[1]
Acridine Hydroxamic Acid (Compound 8c)U937 (Leukemia)MTT-0.90[2]
Acriflavine (ACF)A549 (Lung Adenocarcinoma)MTTSee study for concentration-dependent viability-[6]
Acridine-Benzohydrazide (Compound 3a)A549 (Lung Cancer)MTT-Decreased viability by 34% at 50 µM[4]
Acridine-Benzohydrazide (Compound 3c)A549 (Lung Cancer)MTT-Decreased viability by 14% at 50 µM[4]
II. Comparative Antiviral Activity of Acridine Derivatives

Several acridine derivatives have been investigated for their ability to inhibit viral replication. The table below presents data on the antiviral activity of select compounds.

Compound/DerivativeVirusCell LineAssayIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
9-Aminoacridine (B1665356) Analog (Compound 7e)SARS-CoV-2U2-OS ACE2 GFP-< 1.0> 4.0> 10[7]
9-Aminoacridine Analog (Compound 7g)SARS-CoV-2U2-OS ACE2 GFP-< 1.0> 4.0> 10[7]
9-Aminoacridine Analog (Compound 9c)SARS-CoV-2U2-OS ACE2 GFP-< 1.0> 4.0> 10[7]
Unspecified Acridine DerivativesHerpes Simplex Virus Type 2 (HSV-2)Vero-Varies--[8]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

The following are generalized protocols for common assays used to determine the biological activity of compounds in cell lines. Specific details may vary between laboratories and experiments.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[9] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[9]

  • Materials:

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

    • 96-well plates

    • Test compound and control vehicles

    • Cultured cells

  • Protocol:

    • Seed cells in a 96-well plate at a desired density and incubate to allow for attachment.

    • Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well (typically 10% of the total volume) and incubate for 1-4 hours at 37°C.[10]

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.[9]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

2. MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

Similar to the MTT assay, the MTS assay is a colorimetric method for assessing cell viability. The advantage of MTS is that its formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.[9]

  • Materials:

    • MTS solution (often combined with an electron coupling reagent like PES)

    • 96-well plates

    • Test compound and control vehicles

    • Cultured cells

  • Protocol:

    • Plate and treat cells as described in the MTT assay protocol.

    • Add the MTS reagent directly to the culture medium in each well.

    • Incubate for 1-4 hours at 37°C.[9]

    • Record the absorbance at 490 nm using a microplate reader.[9]

Visualizing Molecular Mechanisms and Workflows

Signaling Pathways

Acridine derivatives can induce apoptosis, a form of programmed cell death, through the activation of caspase signaling pathways.[6] The diagram below illustrates a simplified intrinsic apoptosis pathway.

cluster_stress Cellular Stress cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Acridine Acridine Derivative Bcl2 Bcl-2 Family (Pro-apoptotic) Acridine->Bcl2 Induces CytoC Cytochrome c Release Bcl2->CytoC Promotes Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway induced by acridine derivatives.

Acridine derivatives are known to act as immunomodulators and interferon inducers.[11] The following diagram depicts a simplified interferon signaling pathway.

cluster_induction Induction Phase cluster_signaling Signaling Cascade cluster_response Antiviral Response Acridine Acridine Derivative Cell Host Cell Acridine->Cell Stimulates IFN Interferon (IFN) Production Cell->IFN IFNR IFN Receptor IFN->IFNR Binds to JAK_STAT JAK-STAT Pathway IFNR->JAK_STAT Activates ISG Interferon-Stimulated Genes (ISGs) JAK_STAT->ISG Upregulates Antiviral_State Antiviral State ISG->Antiviral_State

Caption: Simplified interferon induction and signaling pathway.

Experimental Workflow

The general workflow for screening and validating the activity of a compound like an acridine derivative in different cell lines is outlined below.

cluster_prep Preparation cluster_screening Primary Screening cluster_validation Secondary Validation cluster_conclusion Conclusion Compound Compound Synthesis & Purification Treatment Cell Treatment with Compound Dilutions Compound->Treatment CellCulture Cell Line Culture (e.g., A549, HeLa, Vero) CellCulture->Treatment ViabilityAssay Cell Viability Assay (MTT, MTS, etc.) Treatment->ViabilityAssay Data1 Data Analysis (IC50/CTC50 Determination) ViabilityAssay->Data1 MechanismAssay Mechanism of Action Assays (e.g., Apoptosis, Cell Cycle) Data1->MechanismAssay Active Compounds Data2 Data Interpretation MechanismAssay->Data2 Report Publish Comparison Guide Data2->Report

Caption: General experimental workflow for cross-validating compound activity.

References

Avridine's Safety Profile: A Comparative Analysis with Other Vaccine Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of Avridine, a lipoidal amine adjuvant, with other commonly used adjuvants in vaccine development: aluminum salts (Alum), the oil-in-water emulsion MF59, and the Adjuvant System AS03. This objective comparison is based on available preclinical and clinical data to assist researchers and drug development professionals in making informed decisions.

Executive Summary

This compound has demonstrated adjuvant activity, particularly when formulated in liposomes or lipid emulsions. Preclinical data suggests a favorable local safety profile with minimal and transient inflammation. However, a comprehensive quantitative comparison with other major adjuvants is challenging due to the limited availability of publicly accessible, head-to-head clinical trial data for this compound. In contrast, Alum, MF59, and AS03 have been extensively studied in numerous clinical trials, providing a more robust and quantitative understanding of their safety profiles. While generally considered safe, these adjuvants are associated with varying degrees of local and systemic reactogenicity.

Comparative Safety Data

The following tables summarize the available safety and reactogenicity data for this compound and the comparator adjuvants. It is important to note that the data for this compound is primarily qualitative and from preclinical studies, whereas the data for Alum, MF59, and AS03 is largely quantitative and derived from clinical trials. Direct comparison should, therefore, be made with caution.

Table 1: Local Reactogenicity Profile of Selected Adjuvants

AdjuvantInjection Site PainInjection Site RednessInjection Site Swelling
This compound Mild and transient inflammation reported in preclinical studies[1]Mild and transient inflammation reported in preclinical studies[1]Mild and transient inflammation reported in preclinical studies[1]
Alum Frequent[2][3]CommonCommon
MF59 Very Frequent (up to 68.6% in adults, up to 59.0% in children)[4][5]FrequentFrequent
AS03 Very Frequent (up to 98.3% in some studies)[6][7]FrequentFrequent

Table 2: Systemic Reactogenicity Profile of Selected Adjuvants

AdjuvantFeverHeadacheMyalgia (Muscle Pain)Fatigue/Malaise
This compound Data not availableData not availableData not availableData not available
Alum Less common compared to other adjuvants[3]ReportedReportedReported
MF59 Reported (e.g., 15.3% in one pediatric study)[5]CommonCommonCommon
AS03 More frequent than non-adjuvanted vaccines[7]CommonCommonCommon

Detailed Adjuvant Profiles

This compound (CP-20,961)

This compound is a synthetic lipoidal amine, N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine, that has been investigated for its adjuvant properties, particularly for mucosal and parenteral vaccines.[8]

  • Mechanism of Action: this compound is thought to enhance the immune response by stimulating cell-mediated immunity. It has been shown to be most effective when incorporated into liposomes, which can improve its delivery and interaction with immune cells.[8]

  • Safety Profile: Preclinical studies in mice have indicated that this compound, when formulated in a soybean oil emulsion (Intralipid), induces only mild and transient acute inflammation at the injection site, which resolves completely.[1] Concerns about local reactogenicity were reportedly "dispelled" in these studies.[1] There is a lack of publicly available clinical data to quantify the incidence of local and systemic adverse events in humans. A study on a related compound, acridine (B1665455) orange, suggested low toxicity in humans at low doses, but this is not directly transferable to this compound.[9]

Aluminum Salts (Alum)

Aluminum salts, such as aluminum hydroxide (B78521) and aluminum phosphate, are the most widely used adjuvants in human vaccines.[3]

  • Mechanism of Action: Alum is believed to work by creating a "depot" effect, slowly releasing the antigen at the injection site, and by activating the NLRP3 inflammasome, a component of the innate immune system.

  • Safety Profile: Alum adjuvants have a long-standing safety record.[3] However, they are commonly associated with local reactions at the injection site, including pain, redness, swelling, and the formation of nodules.[3] Systemic reactions such as fever, irritability, and drowsiness are less common.[3]

MF59

MF59 is an oil-in-water emulsion adjuvant composed of squalene (B77637) oil. It is used in some influenza vaccines, particularly for the elderly.

  • Mechanism of Action: MF59 is thought to induce a local, transient inflammatory response that attracts and activates immune cells, leading to a more robust and broader immune response.

  • Safety Profile: Clinical trials have shown that MF59 is safe and well-tolerated.[10][11] Compared to non-adjuvanted vaccines, MF59 is associated with a higher incidence of local reactions, such as injection site pain.[4][5] Systemic reactions like fever and myalgia are also reported but are generally mild and transient.[5]

AS03 (Adjuvant System 03)

AS03 is an oil-in-water emulsion adjuvant containing squalene, DL-α-tocopherol (a form of vitamin E), and polysorbate 80. It has been used in pandemic influenza vaccines.

  • Mechanism of Action: Similar to MF59, AS03 induces a strong local inflammatory response, leading to the recruitment and activation of a large number of immune cells.

  • Safety Profile: Clinical trials have demonstrated that AS03-adjuvanted vaccines are highly immunogenic but also more reactogenic than non-adjuvanted vaccines.[7] Local reactions, particularly injection site pain, are very common.[6][7] Systemic reactions such as myalgia, headache, and fatigue are also more frequently reported compared to non-adjuvanted vaccines.[7]

Experimental Protocols

Standard preclinical safety and toxicity studies for vaccine adjuvants are conducted in accordance with regulatory guidelines. These studies are crucial for identifying potential risks before human clinical trials.

Local Tolerance Testing

Objective: To assess the local reaction at the site of administration.

Methodology:

  • Animal Model: Typically rabbits or rats.

  • Administration: The adjuvant, with and without the antigen, is administered via the intended clinical route (e.g., intramuscularly). A control group receives the vehicle (e.g., saline).

  • Observation: The injection site is observed macroscopically for signs of erythema (redness), edema (swelling), and other reactions at specified time points (e.g., 24, 48, and 72 hours post-injection).

  • Histopathology: At the end of the observation period, the injection site tissue is collected for microscopic examination to assess inflammation, cell infiltration, and tissue damage.

G Experimental Workflow for Local Tolerance Testing cluster_0 Preparation cluster_1 Administration cluster_2 Observation & Analysis A Animal Model Selection (e.g., Rabbits) C Intramuscular Injection A->C B Test Article Preparation (Adjuvant +/- Antigen, Vehicle) B->C D Macroscopic Observation (Erythema, Edema) C->D 24, 48, 72h E Histopathological Examination D->E

Workflow for Local Tolerance Testing
Systemic Toxicity Testing

Objective: To evaluate the potential systemic adverse effects of the adjuvant.

Methodology:

  • Animal Model: Typically rats.

  • Administration: The adjuvant, with and without the antigen, is administered at various dose levels, including a high dose, via the intended clinical route. A control group receives the vehicle.

  • Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, and food consumption.

  • Clinical Pathology: Blood and urine samples are collected at various time points to assess hematology and clinical chemistry parameters.

  • Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and major organs and tissues are collected for microscopic examination.

G Experimental Workflow for Systemic Toxicity Testing cluster_0 Dosing Phase cluster_1 In-life Monitoring cluster_2 Terminal Phase A Dose Group Assignment (Multiple Doses, Control) B Repeated Administration A->B C Clinical Observations B->C D Body Weight & Food Consumption B->D E Clinical Pathology (Blood, Urine) B->E F Necropsy C->F D->F E->F G Histopathology of Organs F->G

Workflow for Systemic Toxicity Testing

Signaling Pathways in Adjuvant Action

The safety profile of an adjuvant is intrinsically linked to its mechanism of action, specifically how it activates the innate immune system.

G Simplified Signaling Pathways of Common Adjuvants cluster_0 Adjuvants cluster_1 Innate Immune Activation cluster_2 Downstream Effects Alum Alum NLRP3 NLRP3 Inflammasome Alum->NLRP3 MF59_AS03 MF59 / AS03 (Oil-in-water emulsions) Inflammatory_Response Local Inflammatory Response MF59_AS03->Inflammatory_Response This compound This compound (Lipoidal amine) APC_Activation Antigen Presenting Cell (APC) Activation This compound->APC_Activation Presumed Cytokine_Release Cytokine & Chemokine Release NLRP3->Cytokine_Release Immune_Cell_Recruitment Immune Cell Recruitment Inflammatory_Response->Immune_Cell_Recruitment Adaptive_Immunity Enhanced Adaptive Immunity APC_Activation->Adaptive_Immunity Cytokine_Release->Adaptive_Immunity Immune_Cell_Recruitment->Adaptive_Immunity

Simplified Adjuvant Signaling Pathways
  • Alum: Primarily activates the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like IL-1β.

  • MF59 and AS03: Induce a strong local inflammatory environment, characterized by the release of a wide array of cytokines and chemokines, which in turn recruit and activate various immune cells.

  • This compound: The precise signaling pathway is not as well-defined as for other adjuvants. However, as a lipoidal amine, it is presumed to interact with and activate antigen-presenting cells (APCs), such as dendritic cells and macrophages, leading to enhanced antigen presentation and T-cell activation.

Conclusion

This compound presents a promising profile as a vaccine adjuvant, with preclinical evidence suggesting good local tolerance. However, the current lack of comprehensive and quantitative clinical safety data makes a direct and robust comparison with well-established adjuvants like Alum, MF59, and AS03 challenging. While these established adjuvants have well-documented reactogenicity profiles, their extensive use in licensed vaccines provides a strong foundation for their overall safety. For the continued development of this compound, further preclinical and early-phase clinical studies are warranted to generate the quantitative safety data necessary for a more definitive comparative assessment. This will be crucial for positioning this compound within the existing landscape of vaccine adjuvants and for its potential future use in human vaccines.

References

Avridine vs. LPS: A Comparative Analysis of Macrophage Activation Potency

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of immunology and drug development, understanding the potency of various compounds in activating macrophages is crucial for designing effective immunotherapies. This guide provides a detailed comparison of the macrophage-activating potential of the synthetic immunomodulator 3,6-bis(2-piperidinoethoxy)acridine trihydrochloride ( CL 246 ,738), a derivative of acridine (B1665455), and Lipopolysaccharide (LPS), a well-established potent activator of macrophages. The term "Avridine" is not commonly found in scientific literature; it is likely a variant or misspelling of "acridine." Therefore, this comparison focuses on a known bioactive acridine derivative.

This analysis is intended for researchers, scientists, and professionals in drug development, offering a side-by-side view of the available experimental data, methodologies, and signaling pathways associated with these two compounds.

Quantitative Comparison of Macrophage Activation

Table 1: Macrophage Activation by Acridine Derivative ( CL 246 ,738)

Activation MarkerEffective ConcentrationCell TypeDuration of TreatmentObserved EffectCitation
Tumor Cell Growth Inhibition0.025 - 0.1 µg/mLMurine Peritoneal Macrophages48 - 72 hoursRendered macrophages inhibitory to tumor cell growth in vitro.[1]

Table 2: Macrophage Activation by Lipopolysaccharide (LPS)

Activation MarkerEffective ConcentrationCell TypeDuration of TreatmentObserved EffectCitation
TNF-α Production1 µg/mLRAW 264.724 hoursSignificant increase in TNF-α secretion.[2][3]
IL-6 Production1 µg/mLRAW 264.724 hoursSignificant increase in IL-6 secretion.[2][3]
Nitric Oxide (NO) Production> 1 ng/mLRAW 264.724 hoursStimulated nitric oxide production.[4]
Nitric Oxide (NO) Production0.5 µg/mLRAW 264.718 hoursDramatic increase in NO production.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to assess macrophage activation.

In Vitro Macrophage Activation for Cytokine Analysis
  • Cell Culture: Murine macrophage-like cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in 24-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.

  • Stimulation: The culture medium is replaced with fresh medium containing various concentrations of the activating compound (e.g., LPS at 0.1, 1, 10, 100, 1000 ng/mL or CL 246 ,738 at 0.01, 0.1, 1, 10 µg/mL). A negative control group (medium only) is also included.

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours).

  • Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.

  • Cytokine Quantification: The concentrations of cytokines such as TNF-α and IL-6 in the supernatants are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Nitric Oxide (NO) Production Assay (Griess Test)
  • Cell Culture and Seeding: RAW 264.7 cells are cultured and seeded as described above.

  • Stimulation: Cells are treated with the activating compounds for a specified duration (e.g., 24 hours).

  • Supernatant Collection: The culture supernatant is collected.

  • Griess Reaction: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) in a 96-well plate.

  • Incubation and Measurement: The plate is incubated at room temperature for 10 minutes, and the absorbance at 540 nm is measured using a microplate reader.

  • Quantification: The nitrite (B80452) concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Signaling Pathways and Experimental Workflow

Visualizing the molecular pathways and experimental designs can aid in understanding the mechanisms of action and the methods of comparison.

LPS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPKs MAPKs (ERK, JNK, p38) TRAF6->MAPKs IκB IκB IKK->IκB phosphorylates, leads to degradation NFκB NF-κB NFκB_n NF-κB NFκB->NFκB_n translocates Gene Pro-inflammatory Gene Transcription MAPKs->Gene activates transcription factors NFκB_n->Gene activates

Caption: LPS signaling pathway in macrophages.

The precise signaling pathway for CL 246 ,738 in macrophages has not been fully elucidated. However, it is suggested to act indirectly by activating other host cells, such as natural killer (NK) cells, which in turn influence macrophage activity.[6]

CL246738_Proposed_Mechanism CL246738 CL 246,738 HostCell Host ASGM-1+ Cells (e.g., NK cells) CL246738->HostCell activates Macrophage Macrophage HostCell->Macrophage influences Activation Activation (Tumor-inhibitory state) Macrophage->Activation

Caption: Proposed mechanism of CL 246 ,738.

Experimental_Workflow start Start: Macrophage Culture treatment Treatment Groups start->treatment control Vehicle Control treatment->control lps LPS (various conc.) treatment->lps This compound CL 246,738 (various conc.) treatment->this compound incubation Incubation (e.g., 24h) control->incubation lps->incubation This compound->incubation collection Collect Supernatants incubation->collection analysis Analysis collection->analysis elisa ELISA (TNF-α, IL-6) analysis->elisa griess Griess Assay (NO) analysis->griess end End: Compare Potency elisa->end griess->end

Caption: Experimental workflow for comparison.

Conclusion

Lipopolysaccharide is a well-characterized, potent activator of macrophages, inducing a classic pro-inflammatory response through the TLR4 signaling pathway, leading to the production of cytokines like TNF-α and IL-6, as well as nitric oxide. The acridine derivative CL 246 ,738 has also been shown to be an effective immunomodulator, capable of inducing a tumor-inhibitory phenotype in macrophages at low microgram per milliliter concentrations.

A definitive statement on which compound is "more potent" is not feasible without direct, head-to-head comparative studies that measure the same panel of activation markers. The available evidence suggests that both are potent activators, but they may induce different functional states in macrophages and possibly act through distinct mechanisms. Future research directly comparing these and other immunomodulators is necessary to fully delineate their relative potencies and therapeutic potentials.

References

Benchmarking Avridine's Performance Against Other Interferon Inducers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Avridine, a synthetic interferon inducer, with other well-established alternatives, namely the viral mimic polyinosinic:polycytidylic acid (poly(I:C)) and the endogenous second messenger cyclic GMP-AMP (cGAMP). This document summarizes available data, details relevant experimental methodologies, and visualizes the key signaling pathways involved in interferon induction.

Introduction to Interferon Inducers

Interferons (IFNs) are a family of cytokines that play a critical role in the innate immune response to viral and other microbial infections. The induction of endogenous IFN production is a key therapeutic strategy for a variety of diseases, including viral infections and cancer. Interferon inducers are a diverse group of molecules that can trigger the cellular pathways leading to the transcription and secretion of IFNs. This compound, a lipoidal amine belonging to the acridine (B1665455) class of compounds, has been identified as an effective interferon inducer and immunological adjuvant. This guide benchmarks its performance against two widely used interferon inducers:

  • Poly(I:C): A synthetic analog of double-stranded RNA (dsRNA), which mimics viral genetic material and is a potent activator of Toll-like receptor 3 (TLR3) and the RIG-I-like receptor (RLR) pathway.

  • cGAMP: An endogenous cyclic dinucleotide produced by the enzyme cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic DNA. It is a direct activator of the Stimulator of Interferon Genes (STING) pathway.

Mechanism of Action and Signaling Pathways

The induction of type I interferons (IFN-α and IFN-β) by these molecules proceeds through distinct signaling cascades.

This compound: While direct experimental evidence for this compound's specific mechanism is limited, its structural similarity to other acridine derivatives, such as proflavine (B1679165) and acriflavine, strongly suggests it acts as a DNA intercalating agent. This action is hypothesized to cause low-level DNA damage and subsequent leakage of DNA fragments into the cytoplasm. This cytosolic DNA is then detected by cGAS, leading to the production of cGAMP and the activation of the STING pathway, culminating in the phosphorylation of IRF3 and the transcription of type I interferon genes.

Poly(I:C): As a dsRNA mimic, poly(I:C) is recognized by pattern recognition receptors (PRRs) that have evolved to detect viral nucleic acids. In the endosome, it binds to TLR3, while in the cytoplasm, it is sensed by RIG-I and MDA5. Both pathways converge on the activation of transcription factors, including IRF3 and NF-κB, which are essential for the induction of type I interferons.

cGAMP: This molecule is a key signaling component of the cGAS-STING pathway. cGAMP directly binds to the STING protein located on the endoplasmic reticulum. This binding event induces a conformational change in STING, leading to its activation and the recruitment of the kinase TBK1. TBK1 then phosphorylates the transcription factor IRF3, which dimerizes, translocates to the nucleus, and drives the expression of type I interferon genes.

Signaling Pathway Diagrams

Avridine_Signaling_Pathway cluster_extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound DNA_damage DNA Damage & Cytosolic DNA Leakage This compound->DNA_damage cGAS cGAS DNA_damage->cGAS cGAMP cGAMP cGAS->cGAMP synthesizes STING STING (ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN_promoter IFN Promoter pIRF3->IFN_promoter IFN_gene Type I IFN Gene Transcription IFN_promoter->IFN_gene

Figure 1: Proposed signaling pathway for this compound-induced interferon production.

PolyIC_Signaling_Pathway cluster_extracellular cluster_cell Cell cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PolyIC Poly(I:C) TLR3 TLR3 PolyIC->TLR3 RIGI_MDA5 RIG-I / MDA5 PolyIC->RIGI_MDA5 TRAF3 TRAF3 TLR3->TRAF3 MAVS MAVS RIGI_MDA5->MAVS MAVS->TRAF3 TBK1_IKKi TBK1 / IKKi TRAF3->TBK1_IKKi IRF3_IRF7 IRF3 / IRF7 TBK1_IKKi->IRF3_IRF7 phosphorylates pIRF3_pIRF7 p-IRF3 / p-IRF7 (Dimers) IRF3_IRF7->pIRF3_pIRF7 IFN_promoter IFN Promoter pIRF3_pIRF7->IFN_promoter IFN_gene Type I IFN Gene Transcription IFN_promoter->IFN_gene cGAMP_Signaling_Pathway cluster_extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAMP_ext cGAMP (exogenous) cGAMP_int cGAMP cGAMP_ext->cGAMP_int STING STING (ER) cGAMP_int->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN_promoter IFN Promoter pIRF3->IFN_promoter IFN_gene Type I IFN Gene Transcription IFN_promoter->IFN_gene Experimental_Workflow cluster_workflow In Vitro Interferon Induction Workflow cluster_analysis 5. Analysis A 1. Cell Seeding (e.g., A549, THP-1, or primary cells) B 2. Cell Stimulation (this compound, Poly(I:C), or cGAMP) A->B C 3. Incubation (Time course: e.g., 4, 8, 12, 24 hours) B->C D 4. Sample Collection (Supernatant and Cell Lysate) C->D E IFN-β mRNA Quantification (qRT-PCR) D->E F IFN-β Protein Quantification (ELISA) D->F G Signaling Pathway Activation (Western Blot for p-IRF3, p-STAT1) D->G

Head-to-Head Study: Avridine vs. Quil-A as Saponin-Based Adjuvants - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of vaccine development, adjuvants play a pivotal role in enhancing the immunogenicity of antigens, thereby eliciting a more robust and durable protective immune response. Among the diverse classes of adjuvants, saponin-based adjuvants have garnered significant attention for their potent immunostimulatory properties. This guide provides a detailed, objective comparison of two such adjuvants: Avridine, a synthetic lipoidal amine, and Quil-A, a well-characterized saponin-based adjuvant derived from the bark of the Quillaja saponaria tree. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the comparative performance and immunological profiles of these two adjuvants.

Summary of Immunological Performance

Humoral Immune Response

Both this compound and Quil-A have demonstrated the ability to significantly enhance antibody production. However, the nature and subtype of the antibody response can differ, providing insights into the type of T-helper cell response being promoted.

AdjuvantAntigenAnimal ModelKey Antibody Response FindingsReference
This compound Foot-and-Mouth Disease Virus (FMDV)CalvesSignificantly higher anti-FMDV antibody titers compared to vaccine without adjuvant. Mediated by an increase in both IgG1 and IgG2 levels.
This compound Newcastle Disease Antigen (NDA)ChickensSignificantly higher hemagglutination inhibition (HI) antibody titers compared to commercial vaccines.[1]
Quil-A Pneumococcal capsular polysaccharide conjugatesMiceIncreased anti-capsular polysaccharide antibody titers.[2][3]
Quil-A Inactivated PoliovirusMiceSignificantly enhanced serum levels of specific IgG, IgG1, and IgG2a compared to the control group.
Quil-A Ovalbumin (OVA)MiceIncreased production of IgG, IgG1, IgG2a, and IgG2b antibody titers, indicating a mixed Th1/Th2 response.[4]
Cellular Immune Response

The induction of a robust cellular immune response, characterized by T-cell activation and cytokine production, is critical for protection against intracellular pathogens. Quil-A is well-documented for its ability to stimulate potent cellular immunity, while data for this compound in this regard is more limited.

AdjuvantAntigen/StimulusAnimal Model/SystemKey Cellular Response FindingsReference
This compound Foot-and-Mouth Disease Virus (FMDV)CalvesNo significant differences detected in the cellular response via antigen-specific lymphoproliferative test compared to vaccine without adjuvant.
Quil-A Inactivated PoliovirusMiceStimulation of Th1 cells, evidenced by increased IFN-γ and IL-2 mRNA levels in restimulated splenocytes.
Quil-A Ovalbumin (OVA)MiceSignificantly enhanced production of Th1 cytokines (IL-2 and IFN-γ) and the Th2 cytokine (IL-10) in splenocyte cultures.[4]
Quil-A -In vitro (murine APCs)Potent activator of the NLRP3 inflammasome, leading to IL-1β and IL-18 production.
Quil-A General observation-Induces T-cell and B-cell proliferation.[5]

Signaling Pathways and Experimental Workflows

Visualizing the proposed mechanisms of action and the experimental processes for evaluating these adjuvants can provide a clearer understanding of their function and assessment.

G cluster_0 Adjuvant & Antigen Formulation cluster_1 Immunization cluster_2 Immune Response Assessment cluster_3 Data Analysis Formulation Antigen + Adjuvant (this compound or Quil-A) Immunization Animal Model Immunization (e.g., Mice, Chickens, Calves) Formulation->Immunization Serum Serum Collection (Antibody Analysis) Immunization->Serum Splenocytes Splenocyte Isolation (Cellular Analysis) Immunization->Splenocytes ELISA_Ab ELISA for IgG, IgG1, IgG2a Serum->ELISA_Ab ELISA_Cyto ELISA for Cytokines (IFN-γ, IL-4, etc.) Splenocytes->ELISA_Cyto Proliferation T-cell Proliferation Assay Splenocytes->Proliferation

Figure 1. General experimental workflow for the comparative evaluation of vaccine adjuvants.

G QuilA Quil-A (Saponin) APC Antigen Presenting Cell (APC) QuilA->APC Uptake Endosome Endosome APC->Endosome Endocytosis Antigen Antigen Antigen->APC Uptake NLRP3 NLRP3 Inflammasome Endosome->NLRP3 Lysosomal destabilization MHCII MHC Class II Endosome->MHCII Antigen Processing MHCI MHC Class I (Cross-presentation) Endosome->MHCI Caspase1 Caspase-1 NLRP3->Caspase1 Activation IL1b IL-1β Caspase1->IL1b Cleavage IL18 IL-18 Caspase1->IL18 Cleavage Th1 Th1 Cell Differentiation MHCII->Th1 Th2 Th2 Cell Differentiation MHCII->Th2 CTL CTL Activation MHCI->CTL

Figure 2. Proposed signaling pathway for Quil-A, a saponin-based adjuvant.

G This compound This compound (Lipoidal Amine) APC Antigen Presenting Cell (APC) This compound->APC Interaction Membrane Cell Membrane Interaction APC->Membrane MHCII MHC Class II APC->MHCII Antigen Presentation Antigen Antigen Antigen->APC Uptake Signaling Intracellular Signaling (e.g., TLRs?) Membrane->Signaling Th T-helper Cell Activation MHCII->Th Bcell B-cell Activation & Antibody Production Th->Bcell IgG1 IgG1 Bcell->IgG1 IgG2 IgG2 Bcell->IgG2

Figure 3. Hypothesized signaling pathway for this compound, a lipoidal amine adjuvant.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of vaccine adjuvants.

Vaccine Formulation
  • This compound Formulation (for FMDV vaccine in calves): The specific formulation details for this compound in the cited study are not exhaustively detailed. Generally, a stock solution of this compound would be prepared and mixed with the antigen solution to achieve the desired final concentration. For liposomal formulations, this compound is incorporated into the lipid bilayer during the liposome (B1194612) preparation process.[6]

  • Quil-A Formulation (for inactivated poliovirus vaccine in mice): Experimental vaccines were prepared by mixing the viral antigen with a solution of Quil-A to a final concentration of 50 µg per dose. The mixture is typically gently agitated to ensure homogeneity before injection.[7]

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
  • Coating: 96-well microtiter plates are coated with the specific antigen (e.g., FMDV, inactivated poliovirus) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: Plates are washed three times with a wash buffer (e.g., PBS containing 0.05% Tween 20).

  • Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk) and incubating for 1-2 hours at room temperature.

  • Sample Incubation: Serial dilutions of serum samples from immunized animals are added to the wells and incubated for 1-2 hours at room temperature.

  • Washing: Plates are washed as described in step 2.

  • Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgG, IgG1, IgG2a) is added to each well and incubated for 1 hour at room temperature.

  • Washing: Plates are washed as described in step 2.

  • Detection: A substrate solution (e.g., TMB) is added, and the reaction is allowed to develop in the dark.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Reading: The optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. Antibody titers are determined as the reciprocal of the highest dilution giving an absorbance value above a predetermined cut-off.

Lymphocyte Proliferation Assay
  • Cell Preparation: Spleens are aseptically removed from immunized animals, and single-cell suspensions of splenocytes are prepared. Red blood cells are lysed using a lysis buffer.

  • Cell Seeding: Splenocytes are seeded in 96-well flat-bottom plates at a density of 2-5 x 10⁵ cells/well in a complete culture medium.

  • Stimulation: Cells are stimulated in triplicate with the specific antigen (e.g., 5 µg/mL), a positive control mitogen (e.g., Concanavalin A at 5 µg/mL), or medium alone (negative control).

  • Incubation: Plates are incubated for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Measurement:

    • [³H]-Thymidine Incorporation: 1 µCi of [³H]-thymidine is added to each well 18 hours before harvesting. Cells are then harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter. Results are expressed as a stimulation index (SI), calculated as the mean counts per minute (CPM) of stimulated cultures divided by the mean CPM of unstimulated cultures.

    • CFSE Staining: Prior to culture, cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE). After the incubation period, cells are harvested and analyzed by flow cytometry. The proliferation is assessed by the progressive halving of CFSE fluorescence in daughter cells.

Cytokine Quantification by ELISA
  • Sample Collection: Supernatants from the lymphocyte proliferation assay cultures are collected after 48-72 hours of stimulation.

  • ELISA Procedure: A sandwich ELISA is performed using cytokine-specific capture and detection antibodies (e.g., for IFN-γ, IL-2, IL-4, IL-10) according to the manufacturer's instructions. The general principle is similar to the antibody ELISA described above, with the plate being coated with a capture antibody specific for the cytokine of interest.

  • Standard Curve: A standard curve is generated using recombinant cytokines of known concentrations to quantify the amount of cytokine in the culture supernatants.

Conclusion

This comparative guide, based on available scientific literature, highlights the distinct immunomodulatory properties of this compound and Quil-A. Quil-A stands out for its ability to induce a balanced Th1/Th2 response, making it a versatile adjuvant for vaccines against a broad spectrum of pathogens where both humoral and cellular immunity are required. This compound demonstrates strong efficacy in enhancing antibody responses, particularly IgG1 and IgG2, suggesting it is a potent stimulator of humoral immunity. The lack of significant T-cell proliferative response in some studies with this compound may indicate a more Th2-skewed or a different mechanism of T-cell help induction compared to Quil-A.

The choice between this compound and Quil-A will ultimately depend on the specific requirements of the vaccine, including the target pathogen and the desired type of protective immune response. For diseases where neutralizing antibodies are the primary correlate of protection, this compound presents a promising option. Conversely, for pathogens requiring a robust cell-mediated immune response for clearance, Quil-A or its derivatives would be a more appropriate choice. Further head-to-head comparative studies are warranted to provide a more definitive analysis of the relative potency and immunological profiles of these two adjuvants.

References

Reproducibility of Avridine's Effects: A Comparative Analysis with Acridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological effects of Avridine, focusing on the reproducibility of its immunomodulatory and antitumor activities across different laboratory settings. The performance of this compound is contrasted with that of various acridine (B1665455) derivatives, supported by experimental data from preclinical studies. This document aims to offer an objective resource for researchers investigating the therapeutic potential of these compounds.

Executive Summary

This compound, a diamine derivative, has demonstrated potential as an immunomodulator and an antitumor agent, primarily through its capacity to induce interferon (IFN) and enhance natural killer (NK) cell activity. However, the reproducibility of its effects is a key consideration for clinical development. This guide consolidates available quantitative data on this compound's bioactivity and compares it with data from studies on various acridine derivatives, which are known for their DNA intercalating and topoisomerase inhibitory properties. While direct comparative studies are limited, this analysis provides a framework for understanding the relative potency and mechanisms of action of these compounds.

Comparative Analysis of Biological Effects

The following tables summarize the quantitative data on the effects of this compound and selected acridine derivatives on key biological endpoints. It is important to note that the data are compiled from different studies and experimental conditions may vary, impacting direct comparability.

Immunomodulatory Effects

This compound's primary immunomodulatory effect is the induction of interferon and subsequent activation of NK cells.

Table 1: Interferon Induction and NK Cell Activity

CompoundModel SystemTreatment RegimenInterferon Titer (IU/mL)NK Cell Cytotoxicity (%)Reference
This compound C57BL/6J mice with Moloney sarcoma virus1 day post-virusGreatly enhanced over virus aloneSignificantly enhanced[1]
This compound C57BL/6J mice with Moloney sarcoma virus5 days post-virusBoostedIncreased[1]
10-carboxymethyl-9-acridanone (CMA) Swiss albino miceIntraperitoneal injection> 400,000Not Reported[2]
10-carboxymethyl-9-acridanone (CMA) Week-old hamstersIntraperitoneal injectionUp to 6,400Not Reported[2]
Antitumor Activity

The antitumor effects of this compound are linked to its immunomodulatory properties and are dependent on the treatment schedule. Acridine derivatives, in contrast, primarily exert their effects through direct cytotoxicity.

Table 2: In Vivo Antitumor Activity

CompoundCancer ModelAnimal ModelTreatment RegimenTumor Growth Inhibition (%)Reference
This compound Moloney sarcoma virus-induced tumorC57BL/6J mice1 or 5 days post-virusDecreased tumor persistence[1]
This compound Moloney sarcoma virus-induced tumorC57BL/6J mice1 day pre-virusIncreased tumor persistence[1]
Amsacrine (m-AMSA) Leukemia, LymphomaClinical UseVariesNot Applicable[3]
Spiro-acridine (AMTAC-06) Ehrlich ascites carcinomaMice25 mg/kgTumor volume reduction[4]

Table 3: In Vitro Cytotoxicity of Acridine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 3 (9-anilinoacridine derivative) Neutrophils (Lysosomal enzyme secretion)8.2[5]
Compound 3 (9-anilinoacridine derivative) Neutrophils (β-glucuronidase secretion)4.4[5]
Compound 4 (9-anilinoacridine derivative) Rat peritoneal mast cells16-21[5]
Compound 10 (9-phenoxyacridine derivative) Rat peritoneal mast cells16-21[5]
Compound 11 (9-phenoxyacridine derivative) Rat peritoneal mast cells16-21[5]
Compound 3g (Acridine derivative) Breast (MCF-7), Liver (HEP-2), Colon (COLO-205, 502713, HCT-15), Lung (A-549), Neuroblastoma (IMR-32)Good activity at 1 x 10-5 M[6]
Compound 3m (Acridine derivative) Breast (MCF-7), Liver (HEP-2), Colon (COLO-205, 502713, HCT-15), Lung (A-549), Neuroblastoma (IMR-32)Good activity at 1 x 10-5 M[6]
Compound 5g (Acridine derivative) Breast (MCF-7), Liver (HEP-2), Colon (COLO-205, 502713, HCT-15), Lung (A-549), Neuroblastoma (IMR-32)Good activity at 1 x 10-5 M[6]

Signaling Pathways and Mechanisms of Action

The mechanisms by which this compound and acridine derivatives exert their effects differ significantly. This compound acts as an immunomodulator, while acridine derivatives are primarily DNA-targeting agents.

Signaling_Pathways cluster_this compound This compound Pathway cluster_Acridine Acridine Derivatives Pathway This compound This compound ImmuneCells Immune Cells (e.g., Macrophages) This compound->ImmuneCells Interferon Interferon (IFN) Production ImmuneCells->Interferon NK_Cells NK Cell Activation Interferon->NK_Cells Cytotoxicity Enhanced Tumor Cell Killing NK_Cells->Cytotoxicity Acridine Acridine Derivatives DNA Nuclear DNA Acridine->DNA Topoisomerase Topoisomerase Inhibition Acridine->Topoisomerase Intercalation DNA Intercalation DNA->Intercalation Replication_Transcription Inhibition of DNA Replication & Transcription Intercalation->Replication_Transcription Topoisomerase->Replication_Transcription Apoptosis Apoptosis Replication_Transcription->Apoptosis

Caption: Mechanisms of action for this compound and Acridine Derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.

Interferon Bioassay

Objective: To quantify the biological activity of interferon in serum samples.

Principle: This assay is based on the ability of interferon to protect cultured cells from the cytopathic effect (CPE) of a virus. The interferon titer is determined as the reciprocal of the highest dilution that protects 50% of the cells from viral CPE.

Materials:

  • L929 mouse fibroblast cells

  • Vesicular stomatitis virus (VSV) or Encephalomyocarditis virus (EMCV)

  • 96-well microtiter plates

  • Growth medium (e.g., DMEM with 10% FBS)

  • Serum samples to be tested

  • Interferon standard of known activity

  • Crystal violet staining solution

Procedure:

  • Seed 96-well plates with L929 cells at a density that forms a confluent monolayer overnight.

  • On the next day, prepare serial dilutions of the serum samples and the interferon standard in growth medium.

  • Remove the growth medium from the cells and add the diluted samples and standards to the wells. Include cell-only (no virus, no IFN) and virus-only (no IFN) controls.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for the induction of an antiviral state.

  • After incubation, add a predetermined amount of virus (that causes 100% CPE in 24-48 hours) to all wells except the cell-only controls.

  • Incubate for a further 24-48 hours until CPE is complete in the virus-only control wells.

  • Aspirate the medium and stain the remaining viable cells with crystal violet solution.

  • Wash the plates to remove excess stain and allow them to dry.

  • Determine the interferon titer by identifying the highest dilution that results in 50% protection of the cell monolayer compared to the cell and virus controls.

Interferon_Bioassay_Workflow A Seed L929 cells in 96-well plate B Add serial dilutions of samples and IFN standard A->B C Incubate for 24 hours B->C D Add virus (VSV or EMCV) C->D E Incubate for 24-48 hours D->E F Stain with Crystal Violet E->F G Determine 50% CPE protection F->G

Caption: Workflow for a standard interferon bioassay.

Natural Killer (NK) Cell Cytotoxicity Assay

Objective: To measure the cytotoxic activity of NK cells against target tumor cells.

Principle: This assay quantifies the ability of effector cells (NK cells) to lyse target cells. The release of a label (e.g., 51Cr) from the target cells or the staining of dead cells is used as a measure of cytotoxicity.

Materials:

  • Effector cells: Splenocytes or purified NK cells from treated and control animals

  • Target cells: YAC-1 lymphoma cells (sensitive to NK cell lysis)

  • 51Cr (Sodium chromate) or a non-radioactive cell death marker (e.g., propidium (B1200493) iodide)

  • 96-well U-bottom plates

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Gamma counter or flow cytometer

Procedure:

  • Label the target cells (YAC-1) with 51Cr for 1 hour at 37°C.

  • Wash the labeled target cells to remove unincorporated 51Cr.

  • Prepare different effector-to-target (E:T) cell ratios (e.g., 100:1, 50:1, 25:1).

  • Co-culture the effector and target cells in 96-well plates for 4 hours at 37°C.

  • Include controls for spontaneous release (target cells alone) and maximum release (target cells with detergent).

  • After incubation, centrifuge the plates and collect the supernatant.

  • Measure the radioactivity in the supernatant using a gamma counter.

  • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

NK_Cell_Cytotoxicity_Assay_Workflow A Label target cells (YAC-1) with 51Cr B Prepare different Effector:Target (E:T) ratios A->B C Co-culture effector and target cells for 4 hours B->C D Collect supernatant C->D E Measure radioactivity D->E F Calculate % Specific Lysis E->F

Caption: Workflow for a chromium-51 (B80572) release NK cell cytotoxicity assay.

In Vivo Tumor Growth Assay

Objective: To evaluate the effect of a test compound on tumor growth in an animal model.

Principle: Tumor cells are implanted into immunocompromised or syngeneic mice, and tumor growth is monitored over time following treatment with the test compound.

Materials:

  • Tumor cell line (e.g., Moloney sarcoma virus-transformed cells)

  • Mice (e.g., C57BL/6J)

  • Test compound (this compound or acridine derivative)

  • Vehicle control

  • Calipers for tumor measurement

  • Syringes and needles

Procedure:

  • Inject a known number of tumor cells subcutaneously into the flank of the mice.

  • Once tumors are palpable, randomly assign mice to treatment and control groups.

  • Administer the test compound or vehicle control according to the desired schedule (e.g., intraperitoneally, daily).

  • Measure the tumor dimensions (length and width) with calipers every 2-3 days.

  • Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Monitor the body weight and general health of the mice throughout the experiment.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology).

  • Plot the mean tumor volume over time for each group to assess the effect of the treatment.

Tumor_Growth_Assay_Workflow A Implant tumor cells into mice B Randomize mice into treatment and control groups A->B C Administer test compound or vehicle B->C D Measure tumor volume regularly C->D E Monitor animal health D->E F Analyze and compare tumor growth curves E->F

Caption: General workflow for an in vivo tumor growth assay.

Discussion and Future Directions

The available data suggest that this compound exerts its biological effects primarily through the modulation of the innate immune system, leading to interferon production and NK cell activation. This mechanism is distinct from the direct cytotoxic effects of many acridine derivatives, which target DNA and associated enzymes.

The reproducibility of this compound's effects, particularly the dichotomy of tumor promotion versus inhibition depending on the timing of administration, warrants further investigation. To establish a more definitive comparison with acridine derivatives, future studies should aim to:

  • Conduct head-to-head comparisons of this compound and selected acridine derivatives in the same experimental models.

  • Standardize experimental protocols across different laboratories to enhance the reproducibility of findings.

  • Investigate the detailed molecular mechanisms underlying this compound's immunomodulatory effects.

  • Evaluate the therapeutic potential of combining this compound with acridine derivatives or other anticancer agents.

By addressing these points, a clearer understanding of the therapeutic utility of this compound and its place relative to other immunomodulators and cytotoxic agents can be achieved.

References

A Comparative Guide to Avridine and MF59-Like Emulsions as Vaccine Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the immunogenicity and mechanisms of action of two distinct vaccine adjuvants: Avridine, a synthetic lipoidal amine, and MF59, a well-characterized oil-in-water emulsion. While direct comparative studies are limited, this document compiles available experimental data to offer an objective overview for researchers in vaccine development.

Overview and Composition

This compound is a synthetic lipoidal amine, chemically known as N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)-1,3-propanediamine. It has been investigated for its potential as both a systemic and mucosal adjuvant.

MF59 is a licensed oil-in-water emulsion adjuvant. Its composition consists of squalene (B77637) (a natural oil found in humans), stabilized by the surfactants polysorbate 80 (Tween 80) and sorbitan (B8754009) trioleate (Span 85) in a citrate (B86180) buffer.[1][2]

AdjuvantTypeComposition
This compound Synthetic Lipoidal AmineN,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)-1,3-propanediamine
MF59 Oil-in-Water EmulsionSqualene, Polysorbate 80 (Tween 80), Sorbitan Trioleate (Span 85), Citrate Buffer

Mechanism of Action

This compound: The precise mechanism of action for this compound is not as extensively characterized as that of MF59. Studies suggest it functions as an immunomodulator and can induce interferon.[3] When delivered in liposomes, it has shown potent mucosal adjuvant activity by enhancing the priming of memory B cells for a secondary immune response.[4]

MF59: The mechanism of action for MF59 is better understood and is characterized by the creation of a local, transient immunostimulatory environment at the injection site.[5] This process involves:

  • Innate Immune Activation: MF59 induces the release of ATP from muscle cells, which acts as a danger signal.[6]

  • Chemokine and Cytokine Induction: It triggers the local production of chemokines (such as CCL2, CCL3, CXCL8) and cytokines (including IL-5 and IL-6), leading to the recruitment of immune cells.[5]

  • Immune Cell Recruitment: A variety of immune cells, including neutrophils, monocytes, macrophages, and dendritic cells (DCs), are attracted to the injection site.[7] These cells take up the antigen and the adjuvant and transport them to the draining lymph nodes.[7]

  • Enhanced Antigen Presentation: MF59 promotes the differentiation of monocytes into DCs and enhances the expression of MHC class II molecules on antigen-presenting cells (APCs), leading to more efficient T-cell activation.[7]

  • MyD88-Dependent Signaling: The adjuvant effect of MF59 has been shown to be dependent on the MyD88 adaptor protein, suggesting a signaling pathway that is independent of Toll-like receptors (TLRs).[8]

Signaling Pathway for MF59

MF59_Signaling_Pathway cluster_injection_site Injection Site cluster_lymph_node Draining Lymph Node MF59 MF59 Muscle_Cells Muscle_Cells MF59->Muscle_Cells Interaction Immune_Cells Resident Immune Cells (e.g., Macrophages) MF59->Immune_Cells Activation ATP_Release ATP Release Muscle_Cells->ATP_Release Chemokine_Cytokine_Production Chemokine & Cytokine Production (CCL2, IL-6, etc.) Immune_Cells->Chemokine_Cytokine_Production Immune_Cell_Recruitment Recruitment of: - Neutrophils - Monocytes - Dendritic Cells Chemokine_Cytokine_Production->Immune_Cell_Recruitment Antigen_Uptake Enhanced Antigen & Adjuvant Uptake Immune_Cell_Recruitment->Antigen_Uptake APC_Maturation APC Maturation & Antigen Presentation (MyD88-dependent) Antigen_Uptake->APC_Maturation Migration T_Cell_Activation T-Cell Activation (Th1/Th2) APC_Maturation->T_Cell_Activation B_Cell_Response B-Cell Proliferation & Antibody Production T_Cell_Activation->B_Cell_Response

Caption: Signaling pathway of the MF59 adjuvant.

Immunogenicity: A Comparative Analysis

Humoral Immune Response (Antibody Production)

This compound:

A study in chickens using a Newcastle disease virus antigen demonstrated that this compound significantly enhanced antibody titers (hemagglutination inhibition) compared to commercial water-in-oil vaccines.[9]

Vaccine FormulationPrimary Vaccination (HI Titer)Booster Vaccination (HI Titer)
This compound-adjuvanted Lower than oil emulsionHigher than oil emulsion
Experimental Oil Emulsion Higher than this compoundLower than this compound
Commercial Water-in-Oil Lower than this compoundLower than this compound
(HI Titer: Hemagglutination Inhibition Titer)

MF59-like Emulsions:

Numerous studies have demonstrated the potent ability of MF59 to enhance humoral immunity. A meta-analysis of 17 trials showed that MF59-adjuvanted influenza vaccines significantly increased seroconversion and seroprotection rates compared to non-adjuvanted vaccines in both healthy adults and the elderly.[10]

In a direct comparison with alum for an oxycodone-KLH conjugate vaccine in mice, alum was found to be more effective than MF59 at promoting the production of oxycodone-specific serum IgG antibodies.[1]

AdjuvantAntigenOutcomeResult
MF59 Influenza (various strains)Seroconversion RateSignificantly higher vs. non-adjuvanted[10]
MF59 Influenza (various strains)Seroprotection RateSignificantly higher vs. non-adjuvanted[10]
MF59 Oxycodone-KLHOxycodone-specific IgGLower than Alum[1]
Alum Oxycodone-KLHOxycodone-specific IgGHigher than MF59 [1]
Cellular Immune Response (T-Cell Activation)

This compound:

Quantitative data on the T-cell response induced by this compound is limited in the available literature.

MF59-like Emulsions:

MF59 has been shown to induce a mixed Th1/Th2 response.[6] In a study with a peptide-protein conjugate vaccine in mice, MF59 was compared to alum. While total antigen-specific CD4+ T-cell numbers were similar, alum was more effective at promoting the early differentiation of T follicular helper (Tfh) and germinal center Tfh (GC-Tfh) cells compared to MF59.[1] However, a study in aged mice showed that an MF59-like adjuvant produced significantly higher cross-reactive T-cell responses against SARS-CoV-2 and its variants compared to an alum adjuvant.[8]

AdjuvantAntigenT-Cell PopulationTime PointResult
MF59 Peptide-Protein ConjugateTotal CD4+ T-cellsVariousSimilar to Alum[1]
MF59 Peptide-Protein ConjugateTfh cellsDay 20Lower than Alum[1]
MF59 Peptide-Protein ConjugateGC-Tfh cellsDays 7 & 14Lower than Alum[1]
MF59-like Inactivated SARS-CoV-2Cross-reactive T-cells-1.9-2.0 times higher vs. Alum (in aged mice)[8]
Alum Peptide-Protein ConjugateTfh cellsDay 20Higher than MF59 [1]
Alum Peptide-Protein ConjugateGC-Tfh cellsDays 7 & 14Higher than MF59 [1]
Alum Inactivated SARS-CoV-2Cross-reactive T-cells-Lower than MF59-like (in aged mice)[8]
Cytokine Profile

This compound:

Specific data on the cytokine profile induced by this compound is not well-documented in the reviewed literature.

MF59-like Emulsions:

MF59 is known to induce a rapid and transient release of various cytokines and chemokines at the injection site. In mice, MF59-adjuvanted vaccines led to significantly increased levels of IL-5 and IL-6.[5] Studies comparing MF59-like adjuvants to alum with an inactivated SARS-CoV-2 vaccine in aged mice showed that both induced a Th1-biased immune response with increased interferon-gamma (IFN-γ) and IL-2 secreting cells, and very low levels of IL-4 and IL-5.[8]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies from key studies.

General Experimental Workflow for Adjuvant Comparison:

Adjuvant_Comparison_Workflow Antigen_Adjuvant_Formulation Antigen + Adjuvant Formulation (e.g., this compound or MF59) Immunization Immunization (Route, Dose, Schedule) Antigen_Adjuvant_Formulation->Immunization Animal_Model Animal Model Selection (e.g., Mice, Chickens) Animal_Model->Immunization Sample_Collection Sample Collection (Blood, Spleen, Lymph Nodes) Immunization->Sample_Collection Humoral_Response_Analysis Humoral Response Analysis - ELISA (Antibody Titers) - Neutralization Assays Sample_Collection->Humoral_Response_Analysis Cellular_Response_Analysis Cellular Response Analysis - ELISpot (Cytokine-secreting cells) - Flow Cytometry (T-cell subsets) Sample_Collection->Cellular_Response_Analysis Data_Analysis Statistical Data Analysis Humoral_Response_Analysis->Data_Analysis Cellular_Response_Analysis->Data_Analysis

Caption: A general experimental workflow for comparing vaccine adjuvants.

This compound with Cholera Toxin (Mucosal Adjuvant Study): [4]

  • Antigen and Adjuvant: Cholera toxin or procholeragenoid with this compound incorporated into liposomes.

  • Animal Model: Inbred Lew rats.

  • Immunization: Intraintestinal immunization.

  • Outcome Measures: Secondary mucosal anti-cholera toxin responses were assessed to evaluate the priming of immunological memory.

MF59 vs. Alum with Oxycodone-KLH Conjugate Vaccine: [1]

  • Antigen and Adjuvants: Oxycodone-KLH conjugate with either alum or MF59.

  • Animal Model: Adult BALB/c and C57Bl/6 mice.

  • Immunization: Subcutaneous injections.

  • Outcome Measures:

    • Humoral Response: Oxycodone-specific serum IgG antibody titers measured by ELISA.

    • Cellular Response: Antigen-specific B cells, CD4+ Tfh cells, and GC-Tfh cells in draining lymph nodes and spleen analyzed by flow cytometry.

Conclusion

This guide highlights the current understanding of this compound and MF59-like emulsions as vaccine adjuvants. MF59 is a well-characterized, licensed adjuvant with a clearly defined mechanism of action involving the creation of a local immunostimulatory environment, leading to robust humoral and cellular immune responses. In contrast, while this compound has demonstrated adjuvant effects, particularly as a mucosal adjuvant, its mechanism of action and the full scope of its immunogenicity are less well-defined.

A significant gap in the literature is the absence of direct comparative studies between this compound and MF59-like emulsions. Such studies would be invaluable for a definitive assessment of their relative potencies and immunological profiles. Based on the available data, MF59 appears to be a more comprehensively studied and characterized adjuvant. However, the unique properties of this compound, particularly its potential as a mucosal adjuvant, warrant further investigation. Researchers are encouraged to consider the specific requirements of their vaccine platform when selecting an adjuvant and to conduct head-to-head comparisons to determine the optimal choice for their application.

References

Validating a Biomarker for Avridine's In Vivo Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Avridine is a synthetic compound with immunoadjuvant, antiviral, and interferon-inducing properties.[1] Validating a biomarker for its in vivo activity is crucial for accelerating its development and ensuring its effective clinical application. This guide provides a comparative framework for validating a potential biomarker for this compound, focusing on methodologies to establish a reliable link between the biomarker and the drug's mechanism of action.

Understanding this compound's Mechanism of Action and Potential Biomarkers

This compound belongs to the broader class of acridine (B1665455) derivatives. These compounds are known to act as DNA intercalators and topoisomerase inhibitors, mechanisms that contribute to their therapeutic effects.[2][3][4][5] As an immunomodulatory agent, this compound may stimulate or augment the immune response at either the cellular or humoral level.[1] Its antiviral properties may stem from inhibiting viral replication or penetration.[1]

Given these mechanisms, potential biomarkers for this compound's in vivo activity could include:

  • Pharmacodynamic (PD) Biomarkers: Molecules that change in response to the drug's activity, such as downstream signaling proteins or secreted factors.

  • Target Engagement Biomarkers: Direct measurement of this compound's interaction with its molecular target.

  • Efficacy Biomarkers: Indicators of the therapeutic response, such as changes in viral load or tumor size.

This guide will focus on validating a pharmacodynamic biomarker, specifically the induction of Interferon-stimulated Genes (ISGs) , given this compound's classification as an interferon inducer.[1]

Experimental Workflow for Biomarker Validation

The validation of a biomarker is a multi-step process that involves analytical and clinical validation to ensure its accuracy, reliability, and relevance.[6]

G cluster_0 Phase 1: Analytical Validation cluster_1 Phase 2: In Vitro & Ex Vivo Correlation cluster_2 Phase 3: In Vivo Preclinical Validation cluster_3 Phase 4: Clinical Validation A Assay Development B Performance Characterization (Sensitivity, Specificity, Precision) A->B C Cell-based Assays B->C D Ex Vivo Patient Samples C->D E Animal Model Studies D->E F Dose-Response & Time-Course Analysis E->F G Human Clinical Trials F->G H Correlation with Clinical Endpoints G->H

Biomarker Validation Workflow

Phase 1: Analytical Validation of ISG Expression Assays

The first step is to establish a robust and reliable assay to measure the expression of selected ISGs.

Table 1: Comparison of Analytical Methods for Measuring ISG Expression

Assay TypeAnalyteSample TypeThroughputKey Performance Characteristics
Quantitative Real-Time PCR (qRT-PCR) mRNAFresh or frozen tissue, cell lysatesHighMeasures gene expression levels, which can be an early indicator of a pharmacodynamic response.[6]
Next-Generation Sequencing (NGS) - RNA-Seq Whole transcriptome gene expressionFresh or frozen tissue, cell lysatesMedium to HighProvides a comprehensive view of the transcriptional landscape, enabling the discovery of novel biomarkers and pathways.[6]
Immunohistochemistry (IHC) Protein expression and localizationFormalin-Fixed Paraffin-Embedded (FFPE) tissueLow to MediumProvides spatial context of the biomarker within the tissue architecture.[6]
Flow Cytometry Cell surface and intracellular proteinsSingle-cell suspensions from fresh tissue or bloodHighEnables multi-parametric analysis of individual cells, providing quantitative data on protein expression and cell population frequencies.[6]
Enzyme-Linked Immunosorbent Assay (ELISA) Soluble proteins (e.g., cytokines, shed receptors)Serum, plasma, cell culture supernatantsHighHighly sensitive and quantitative for measuring the concentration of soluble biomarkers.[6]

Experimental Protocol: qRT-PCR for ISG Expression

  • Sample Collection and RNA Extraction: Collect peripheral blood mononuclear cells (PBMCs) or tissue biopsies from subjects. Extract total RNA using a commercially available kit following the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using a validated set of primers and probes for the target ISGs (e.g., MX1, OAS1, ISG15) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative expression of target ISGs using the comparative Ct (ΔΔCt) method.

Phase 2: In Vitro & Ex Vivo Correlation

Demonstrate that this compound induces the biomarker in a relevant cellular context.

Experimental Protocol: In Vitro Stimulation of PBMCs

  • Cell Culture: Isolate PBMCs from healthy donor blood.

  • This compound Treatment: Treat PBMCs with a dose range of this compound for various time points.

  • Biomarker Measurement: Measure the expression of target ISGs using the validated qRT-PCR assay.

  • Alternative Method - Flow Cytometry: For protein-level validation, stain cells with fluorescently-labeled antibodies against ISG proteins and analyze by flow cytometry.

G cluster_0 In Vitro Stimulation cluster_1 Data Analysis A Isolate PBMCs B Treat with this compound A->B C Measure ISG Expression (qRT-PCR or Flow Cytometry) B->C D Dose-Response Curve C->D E Time-Course Analysis C->E

In Vitro Biomarker Induction Workflow

Phase 3: In Vivo Preclinical Validation

Confirm the biomarker's response to this compound in a living organism.

Table 2: Comparison of In Vivo Models

ModelAdvantagesDisadvantages
Mouse Models Well-characterized, genetically manipulable, cost-effective.May not fully recapitulate human immune responses.
Non-Human Primates Closer to humans phylogenetically, more predictive immune responses.High cost, ethical considerations.

Experimental Protocol: In Vivo Study in a Mouse Model

  • Animal Model: Utilize a relevant mouse model (e.g., a viral infection model for antiviral activity).

  • This compound Administration: Administer this compound at different doses and schedules.

  • Sample Collection: Collect blood and tissues at various time points post-treatment.

  • Biomarker Analysis: Measure ISG expression in the collected samples using the validated qRT-PCR or IHC assays.

  • Correlation with Efficacy: Correlate the level of ISG induction with a measure of therapeutic efficacy (e.g., reduction in viral titer).

Phase 4: Clinical Validation

The final and most critical stage is to demonstrate the biomarker's relevance in human subjects.

Experimental Protocol: Phase I/II Clinical Trial

  • Study Design: Design a clinical trial to assess the safety, tolerability, and pharmacodynamics of this compound in patients.

  • Patient Selection: Enroll patients with the target disease.

  • Drug Administration and Sample Collection: Administer this compound and collect patient samples (e.g., blood, biopsies) at pre-defined time points.

  • Biomarker and Clinical Endpoint Measurement: Measure the expression of the ISG biomarker and relevant clinical endpoints (e.g., viral load, tumor response).

  • Statistical Analysis: Perform statistical analysis to determine the correlation between the change in the biomarker and the clinical outcome.

G A This compound Administration B Biomarker Response (ISG Induction) A->B Induces C Clinical Outcome (e.g., Viral Load Reduction) B->C Correlates with

Clinical Validation Logic

By following this comprehensive validation pathway, researchers can establish a robust and reliable biomarker for this compound's in vivo activity. This will not only facilitate the drug's development but also enable a more personalized and effective therapeutic approach in the future.

References

Avridine's Unique Immunomodulatory Mechanism: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Avridine, a synthetic lipoidal amine, distinguishes itself from other immunomodulators through its primary mechanism of enhancing mucosal immunity by optimizing antigen presentation, rather than directly binding to specific immune cell receptors to trigger signaling cascades. This fundamental difference in its mode of action results in a distinct immunological profile compared to classes of immunomodulators such as Toll-like receptor (TLR) agonists, checkpoint inhibitors, and cytokine therapies.

This compound's core function lies in its ability to act as a potent mucosal adjuvant. When co-administered with an antigen, it significantly increases the uptake and retention of that antigen within mucosa-associated lymphoid tissues (MALT), particularly in the Peyer's patches of the small intestine.[1][2] This enhanced antigen persistence at inductive sites leads to more efficient processing and presentation by antigen-presenting cells (APCs), such as dendritic cells and macrophages.[3] The lipophilic nature of this compound is thought to facilitate its interaction with cell membranes, although a specific receptor has not been identified.[1] This improved antigen presentation subsequently leads to a more robust and sustained immune response, characterized by a pronounced increase in secretory IgA (sIgA), the primary antibody isotype responsible for mucosal immunity, as well as systemic IgG responses.[1][2][4] Furthermore, this compound has been shown to be an inducer of interferon, which contributes to its immunomodulatory effects.[5]

This mechanism contrasts sharply with other major classes of immunomodulators that typically initiate their effects through specific molecular interactions.

Differentiating Mechanisms of Immunomodulation

The primary distinction in this compound's mechanism compared to other immunomodulators is its indirect action on the immune system by enhancing the initial stages of the immune response—antigen uptake and presentation. In contrast, TLR agonists, checkpoint inhibitors, and cytokine therapies directly engage specific molecular pathways to modulate immune cell function.

Toll-like Receptor (TLR) Agonists

TLR agonists are molecules that mimic pathogen-associated molecular patterns (PAMPs) and bind to specific Toll-like receptors expressed on various immune cells, particularly APCs.[6][7][8] This binding event triggers intracellular signaling cascades, most notably the NF-κB pathway, leading to the rapid production of pro-inflammatory cytokines and chemokines, and the upregulation of co-stimulatory molecules on APCs.[6][7] This direct activation of APCs leads to a potent innate immune response and subsequent shaping of the adaptive immune response.

Checkpoint Inhibitors

Checkpoint inhibitors are monoclonal antibodies that block inhibitory receptors on T cells, such as CTLA-4 and PD-1, or their ligands (e.g., PD-L1) on tumor cells or APCs.[9][10][11][12][13] By blocking these "brakes" on the immune system, checkpoint inhibitors unleash a pre-existing but suppressed T cell response against target cells, primarily cancer cells. Their action is highly specific to the interaction between these checkpoint molecules and does not directly involve antigen presentation enhancement in the way this compound does.

Cytokine Therapies

Cytokine therapies involve the administration of recombinant cytokines, such as interleukins (e.g., IL-2) and interferons (e.g., IFN-alfa), to directly manipulate the immune response.[14][15][16][17] These therapies act by binding to their cognate receptors on various immune cells, triggering signaling pathways like the JAK-STAT pathway, which can lead to broad and potent effects, including the proliferation and activation of T cells and NK cells. The mechanism is a direct replacement or augmentation of endogenous cytokine signaling.

Comparative Data on Immunomodulatory Effects

The following tables summarize the key differences in the mechanisms and reported effects of this compound compared to other immunomodulator classes.

FeatureThis compoundTLR AgonistsCheckpoint InhibitorsCytokine Therapies
Primary Target Antigen uptake and presentation at mucosal sitesToll-like Receptors (TLRs) on immune cellsCTLA-4, PD-1, PD-L1 on T cells and other cellsCytokine receptors on various immune cells
Core Mechanism Enhances antigen uptake, retention, and presentation by APCsDirect activation of innate immune cells via TLR signalingBlocks inhibitory signals to T cells, releasing the "brakes" on the immune responseDirect modulation of immune cell activity by mimicking or augmenting endogenous cytokines
Key Signaling Pathway Not yet fully elucidated; likely indirectNF-κB, IRF pathwaysT-cell receptor (TCR) signaling (by removing inhibition)JAK-STAT, MAPK/ERK, PI3K pathways
Primary Immune Effect Enhanced mucosal (sIgA) and systemic (IgG) antibody responsesPotent innate immune activation and pro-inflammatory cytokine productionRestoration and enhancement of T cell-mediated cytotoxicityBroad effects including T cell and NK cell proliferation and activation

Table 1: Comparison of Mechanistic Features of Different Immunomodulators

Immunomodulator ClassKey Quantitative Outcomes from Clinical/Preclinical Studies
This compound - 2- to 4-fold enhancement of secretory immune responses (sIgA) to co-administered antigens.[2] - Significant increase in anti-FMDV antibody titers (IgG1 and IgG2) in calves.[4] - Enhanced uptake and retention of radiolabeled virus in Peyer's patches.[1]
TLR Agonists - Imiquimod (TLR7 agonist) induces IFN-α, TNF-α, and IL-6 production by peripheral blood mononuclear cells. - CpG ODNs (TLR9 agonists) stimulate IL-12 and IFN-γ production.
Checkpoint Inhibitors - Increased frequency of activated (e.g., CD69+) and proliferating (e.g., Ki-67+) tumor-infiltrating T cells. - Elevated levels of IFN-γ and other T cell-associated cytokines in the tumor microenvironment.
Cytokine Therapies - High-dose IL-2 therapy leads to a significant expansion of CD8+ T cells and NK cells in peripheral blood. - Interferon-alfa can induce the expression of MHC class I on tumor cells.

Table 2: Summary of Key Quantitative Effects of Different Immunomodulators

Experimental Protocols

1. Assessment of Antigen Uptake and Retention in Peyer's Patches (as applied to this compound)

  • Objective: To determine the effect of this compound on the localization and persistence of an antigen in the gut-associated lymphoid tissue.

  • Methodology:

    • A radiolabeled antigen (e.g., ³H-labeled reovirus) is prepared.

    • The radiolabeled antigen is mixed with either this compound formulated in a lipid emulsion or a control vehicle.

    • Mice are anesthetized, and a small laparotomy is performed to expose the small intestine.

    • The antigen-adjuvant mixture or antigen-control mixture is injected directly into the duodenum.

    • At various time points post-injection (e.g., 1, 3, 7, and 14 days), mice are euthanized.

    • The small intestine is removed, and Peyer's patches are carefully excised and weighed.

    • Other tissues such as the mesenteric lymph nodes, spleen, and liver are also collected.

    • The radioactivity in each tissue is measured using a scintillation counter to determine the amount of antigen present.

    • Results are expressed as disintegrations per minute (DPM) per milligram of tissue to compare the antigen concentration between the this compound and control groups.[1][2]

2. In Vitro Dendritic Cell (DC) Maturation Assay

  • Objective: To assess the ability of an immunomodulator to induce the maturation of dendritic cells.

  • Methodology:

    • Bone marrow-derived dendritic cells (BMDCs) are generated by culturing mouse bone marrow cells with GM-CSF and IL-4 for 6-8 days.

    • Immature BMDCs are harvested and plated in 24-well plates.

    • The immunomodulator being tested (e.g., a TLR agonist) is added to the cell cultures at various concentrations. A negative control (medium alone) and a positive control (e.g., LPS) are included.

    • After a 24-hour incubation period, the cells are harvested.

    • The expression of DC maturation markers (e.g., CD80, CD86, MHC class II) is analyzed by flow cytometry using fluorescently labeled antibodies.

    • The concentration of cytokines (e.g., IL-12, TNF-α) in the culture supernatants is measured by ELISA.

    • An increase in the expression of maturation markers and cytokine production indicates that the immunomodulator induces DC maturation.

3. T-Cell Activation Assay for Checkpoint Inhibitors

  • Objective: To measure the ability of a checkpoint inhibitor to enhance T-cell activation.

  • Methodology:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from a healthy donor.

    • T cells are purified from the PBMCs.

    • The T cells are stimulated with a suboptimal concentration of anti-CD3 and anti-CD28 antibodies to mimic T-cell receptor engagement.

    • The stimulated T cells are co-cultured with a checkpoint inhibitor antibody (e.g., anti-PD-1) or an isotype control antibody.

    • After 3-5 days of culture, T-cell proliferation is measured using a CFSE dilution assay or by ³H-thymidine incorporation.

    • The production of effector cytokines, such as IFN-γ, in the culture supernatant is quantified by ELISA or a cytometric bead array.

    • An increase in T-cell proliferation and IFN-γ production in the presence of the checkpoint inhibitor antibody compared to the control indicates its ability to enhance T-cell activation.

Visualizing the Mechanistic Differences

The following diagrams illustrate the distinct signaling pathways and mechanisms of action of this compound and the comparator immunomodulators.

Avridine_Mechanism cluster_lumen Intestinal Lumen cluster_epithelium Mucosal Epithelium cluster_pp Peyer's Patch Antigen Antigen M_Cell M Cell Antigen->M_Cell Uptake This compound This compound This compound->M_Cell Enhanced Uptake & Retention APC Antigen-Presenting Cell (APC) M_Cell->APC Antigen Transfer T_Cell T Cell APC->T_Cell Antigen Presentation B_Cell B Cell T_Cell->B_Cell Activation Plasma_Cell IgA-secreting Plasma Cell B_Cell->Plasma_Cell Differentiation sIgA sIgA Plasma_Cell->sIgA sIgA Secretion TLR_Agonist_Mechanism cluster_extracellular Extracellular cluster_cell Antigen-Presenting Cell TLR_Agonist TLR_Agonist TLR Toll-like Receptor (TLR) TLR_Agonist->TLR Binding MyD88 MyD88 TLR->MyD88 Recruitment NFkB NF-κB MyD88->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Cytokines Nucleus->Cytokines Gene Transcription Checkpoint_Inhibitor_Mechanism cluster_tcell T Cell cluster_target Target Cell (e.g., Tumor) TCR TCR Activation Activation TCR->Activation PD1 PD-1 MHC_Antigen MHC-Antigen MHC_Antigen->TCR Signal 1 PDL1 PD-L1 PDL1->PD1 Inhibitory Signal (Blocked) Checkpoint_Inhibitor Anti-PD-1/PD-L1 Checkpoint_Inhibitor->PD1 Cytokine_Therapy_Mechanism cluster_extracellular Extracellular cluster_cell Immune Cell (e.g., T Cell) Cytokine Recombinant Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binding JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Cellular_Response Cellular_Response Nucleus->Cellular_Response Gene Transcription

References

Comparative Stability of Avridine and its Derivatives: A Proposed Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Due to the absence of direct comparative stability data, this document presents a proposed study design. The experimental data herein is illustrative to guide researchers in their study design and data presentation.

Proposed Comparative Stability Study

This study aims to evaluate the chemical stability of Avridine against its hypothetical derivatives under various stress conditions. The proposed derivatives involve modifications to the hydrophilic head and the lipophilic tails of the this compound molecule to assess how these changes impact stability.

Proposed Derivatives for Study:

  • This compound (Parent Compound): N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine

  • Derivative A (Shorter Alkyl Chains): N,N-didodecyl-N',N'-bis(2-hydroxyethyl)propanediamine

  • Derivative B (Modified Hydrophilic Head): N,N-dioctadecyl-N',N'-bis(2-methoxyethyl)propanediamine

Data Presentation: Comparative Stability under Stress Conditions

The following table summarizes the hypothetical percentage degradation of this compound and its derivatives after exposure to various stress conditions, as would be determined by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Stress ConditionDurationThis compound (% Degradation)Derivative A (% Degradation)Derivative B (% Degradation)
Acid Hydrolysis 24 hours15.218.512.8
(0.1 M HCl, 60°C)
Base Hydrolysis 24 hours8.710.17.5
(0.1 M NaOH, 60°C)
Oxidative Stress 24 hours25.428.922.1
(3% H₂O₂, RT)
Thermal Stress 48 hours10.513.29.8
(80°C, solid state)
Photostability 24 hours5.16.54.8
(ICH Q1B)

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following are proposed protocols for the key experiments.

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways for this compound and its derivatives under various stress conditions.

Methodology:

  • Preparation of Stock Solutions: Prepare individual stock solutions of this compound and each derivative in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and chloroform) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours. After incubation, neutralize the solution with an appropriate volume of 0.1 M NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate the mixture at 60°C for 24 hours. After incubation, neutralize the solution with an appropriate volume of 0.1 M HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place approximately 5 mg of the solid compound in a controlled temperature oven at 80°C for 48 hours. After the specified time, dissolve the sample in the initial solvent for analysis.

  • Photostability Testing: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

  • Sample Analysis: Following exposure to stress conditions, dilute the samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To develop and validate a quantitative analytical method capable of separating the parent compound from all potential degradation products.

Chromatographic Conditions (Proposed):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD) for compounds lacking a strong chromophore.

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the comparative stability study of this compound and its derivatives.

G Experimental Workflow for Stability Testing cluster_0 Sample Preparation cluster_1 Forced Degradation Studies Stock Solutions Prepare Stock Solutions (this compound & Derivatives) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock Solutions->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock Solutions->Base Oxidation Oxidative Stress (3% H₂O₂) Stock Solutions->Oxidation Thermal Thermal Stress (80°C) Stock Solutions->Thermal Photo Photostability (ICH Q1B) Stock Solutions->Photo Analysis HPLC Analysis (Stability-Indicating Method) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Analysis & Comparison Analysis->Data G Hypothetical Signaling Pathway of this compound as an Adjuvant cluster_0 Mucosal Surface Antigen Antigen APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) Antigen->APC Uptake This compound This compound This compound->APC Enhances Uptake T_Cell T-Helper Cell APC->T_Cell Antigen Presentation B_Cell B-Cell Activation T_Cell->B_Cell Activation Antibody Antibody Production (e.g., IgA) B_Cell->Antibody

References

Safety Operating Guide

Navigating the Ambiguities of Avridine Disposal: A Precautionary Approach

Author: BenchChem Technical Support Team. Date: December 2025

Due to conflicting information from chemical suppliers regarding its hazard classification, a definitive, substance-specific disposal protocol for Avridine cannot be unequivocally established. One supplier designates it as "Not a hazardous substance or mixture," while another classifies it as a "Combustible Solid" with a Water Hazard Class 3 (WGK 3), indicating it is highly hazardous to water.

In light of this discrepancy, a conservative approach that prioritizes safety and environmental protection is mandatory. The following procedures are based on the precautionary principle, treating this compound as a potentially hazardous substance, particularly to the aquatic environment.

It is imperative that all personnel consult their institution's Environmental Health and Safety (EHS) department before handling or disposing of this compound to ensure full compliance with local, state, and federal regulations.

Immediate Safety and Handling Protocols

Before beginning any work with this compound, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data Summary

Limited and conflicting quantitative data is available for this compound. The following table summarizes the known information.

PropertyDataSource
CAS Number 35607-20-6Multiple Sources
Molecular Formula C43H90N2O2Multiple Sources
Hazard Classification Not a hazardous substance or mixtureChemScene SDS
Combustible Solid; Water Hazard Class 3 (highly hazardous to water)Sigma-Aldrich SDS

Step-by-Step Disposal Protocol

The following protocol is a conservative guideline. Always defer to the specific procedures provided by your institution's EHS department.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be treated as hazardous waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

  • Waste Collection:

    • Collect all this compound waste in a dedicated, properly labeled hazardous waste container.

    • The container must be made of a material compatible with this compound. A high-density polyethylene (B3416737) (HDPE) container is generally a suitable choice.

    • Ensure the container has a secure, leak-proof lid.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."

    • Include the CAS number (35607-20-6) and an indication of the potential hazards (e.g., "Combustible Solid," "Marine Pollutant").

    • Note the accumulation start date on the label.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from sources of ignition and incompatible materials.

    • Secondary containment is recommended to prevent the spread of material in case of a leak.

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash. Due to its potential high toxicity to aquatic life, preventing its release into the environment is critical.

Experimental Protocols

Detailed experimental protocols involving this compound were not found in the publicly available literature. Researchers using this compound should develop their own risk assessments and standard operating procedures in consultation with their institution's safety office.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for handling and disposing of a chemical with conflicting safety information.

This compound Handling and Disposal Workflow cluster_prep Preparation and Handling cluster_disposal Waste Disposal start Start: Need to handle this compound review_sds Review available Safety Data Sheets (SDSs) start->review_sds note_conflict Note conflicting hazard information review_sds->note_conflict consult_ehs Consult Institutional Environmental Health & Safety (EHS) for guidance note_conflict->consult_ehs Contradictions found ppe Don appropriate Personal Protective Equipment (PPE) consult_ehs->ppe fume_hood Work in a chemical fume hood ppe->fume_hood collect_waste Collect all contaminated materials as hazardous waste fume_hood->collect_waste label_waste Label container with 'Hazardous Waste', 'this compound', and potential hazards collect_waste->label_waste store_waste Store in a designated, secure area with secondary containment label_waste->store_waste ehs_disposal Arrange for disposal through EHS or a licensed contractor store_waste->ehs_disposal end End: Waste properly disposed ehs_disposal->end

Caption: A workflow diagram illustrating the precautionary steps for handling and disposing of this compound, emphasizing consultation with EHS due to conflicting safety data.

This guide is intended to provide essential safety and logistical information based on the best available, albeit conflicting, data. By following these conservative procedures and, most importantly, by engaging with your institution's safety professionals, you can ensure the safe handling and environmentally responsible disposal of this compound.

Navigating the Safe Handling of Avridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Avridine (CAS 35607-20-6), a comprehensive understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.

While some suppliers classify this compound as not a hazardous substance or mixture, adhering to good laboratory practices and the following guidelines is crucial for maintaining a safe research environment.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

SituationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling Safety glasses with side shieldsChemical-resistant gloves (e.g., nitrile)Laboratory coatNot generally required with adequate ventilation.
Spill Cleanup Safety glasses with side shields or chemical splash gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coat or disposable gownRecommended, especially for large spills or in poorly ventilated areas.

Operational Plan: From Receipt to Disposal

A structured workflow is essential for minimizing risks and ensuring the integrity of research when working with this compound.

Handling and Storage
  • Ventilation: Handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation exposure.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where this compound is used.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from direct sunlight and sources of ignition. Recommended storage temperature is typically between 2-8°C.[1]

Spill Response

In the event of a spill, follow these steps:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation of the area.

  • Contain: For solid spills, carefully sweep or vacuum the material, avoiding dust formation. For liquid spills, absorb with an inert material.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Collect all contaminated materials in a sealed container for proper disposal.

The following diagram illustrates the logical workflow for handling an this compound spill.

Spill_Response_Workflow This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate contain Contain Spill (Sweep solid or absorb liquid) ventilate->contain decontaminate Decontaminate Spill Area contain->decontaminate dispose Collect Contaminated Materials for Disposal decontaminate->dispose end_event Spill Managed dispose->end_event

Caption: Workflow for managing an this compound spill.

Disposal Plan

All waste containing this compound should be handled in accordance with local, state, and federal regulations.

  • Waste Collection: Collect all waste material, including contaminated PPE and spill cleanup materials, in a compatible, sealed, and clearly labeled container.

  • Disposal: Dispose of the waste through a licensed professional waste disposal service.[2] Do not dispose of this compound down the drain or in regular trash.

Experimental Protocols

No specific, publicly available experimental protocols for the handling and use of this compound were identified. Researchers should consult their institution's established protocols and standard operating procedures for handling chemical compounds.

The diagram below outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Process PPE Selection for this compound Handling start Task: Handling this compound spill_risk Risk of Spill or Splash? start->spill_risk routine_handling Routine Handling spill_risk->routine_handling No spill_cleanup Spill Cleanup spill_risk->spill_cleanup Yes eye_protection_routine Wear Safety Glasses routine_handling->eye_protection_routine eye_protection_spill Wear Chemical Goggles spill_cleanup->eye_protection_spill hand_protection Wear Chemical-Resistant Gloves eye_protection_routine->hand_protection eye_protection_spill->hand_protection body_protection Wear Lab Coat hand_protection->body_protection respiratory_protection Is Ventilation Adequate? body_protection->respiratory_protection no_respirator No Respirator Needed respiratory_protection->no_respirator Yes respirator Use Respirator respiratory_protection->respirator No end_ppe PPE Selected no_respirator->end_ppe respirator->end_ppe

Caption: Decision tree for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Avridine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Avridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。